molecular formula C10H11IO3 B3030023 3-Iodo-4-isopropoxybenzoic acid CAS No. 856167-47-0

3-Iodo-4-isopropoxybenzoic acid

Cat. No.: B3030023
CAS No.: 856167-47-0
M. Wt: 306.10
InChI Key: HHYAIENIWGJTJX-UHFFFAOYSA-N
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Description

3-Iodo-4-isopropoxybenzoic acid is a useful research compound. Its molecular formula is C10H11IO3 and its molecular weight is 306.10. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-iodo-4-propan-2-yloxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11IO3/c1-6(2)14-9-4-3-7(10(12)13)5-8(9)11/h3-6H,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHYAIENIWGJTJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C(C=C1)C(=O)O)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11IO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80660969
Record name 3-Iodo-4-[(propan-2-yl)oxy]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80660969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

856167-47-0
Record name 3-Iodo-4-[(propan-2-yl)oxy]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80660969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Introduction: A Versatile Building Block in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3-Iodo-4-isopropoxybenzoic Acid: Synthesis, Properties, and Applications in Drug Discovery

This compound, identified by the CAS Number 856167-47-0 , is a highly functionalized aromatic carboxylic acid that has emerged as a crucial intermediate in the synthesis of complex organic molecules.[1][2] Its strategic importance, particularly for researchers, scientists, and drug development professionals, lies in its unique trifecta of functional groups: a carboxylic acid, an isopropoxy ether, and an iodine atom. This specific arrangement provides a powerful toolkit for molecular construction.

The carboxylic acid group serves as a classical handle for forming amides, esters, and other derivatives. The isopropoxy group, a bulky alkyl ether, significantly influences the molecule's lipophilicity and conformational properties, which can be critical for optimizing a drug candidate's pharmacokinetic profile and its binding affinity to biological targets.[3] Most importantly, the iodine atom at the 3-position is a versatile synthetic linchpin. It can act as an excellent leaving group in a wide array of modern cross-coupling reactions, enabling the efficient construction of complex molecular architectures that are often inaccessible through other means.[3] This guide provides an in-depth examination of its properties, a validated synthesis protocol with mechanistic insights, and a discussion of its core applications.

Physicochemical Properties and Specifications

A comprehensive understanding of a compound's physical and chemical properties is foundational to its effective use in a laboratory setting. This compound is a solid at room temperature, and its key properties are summarized below.

PropertyValueSource(s)
CAS Number 856167-47-0[1][2]
Molecular Formula C₁₀H₁₁IO₃[1]
Molecular Weight 306.1 g/mol [1]
Boiling Point 372.6 °C at 760 mmHg[1]
Density 1.687 g/cm³[1]
MDL Number MFCD09271829[1]

Spectroscopic Profile: While detailed spectra should always be acquired for each batch, the expected spectroscopic signatures are predictable.

  • ¹H NMR: Would feature distinct signals for the aromatic protons, a septet for the isopropoxy methine proton, and a doublet for the diastereotopic methyl protons of the isopropoxy group. The chemical shifts of the aromatic protons are influenced by the substitution pattern.

  • ¹³C NMR: Will show characteristic peaks for the carboxyl carbon, the aromatic carbons (including two directly bonded to iodine and oxygen, respectively), and the carbons of the isopropoxy group.

  • IR Spectroscopy: Key vibrational bands would include a broad O-H stretch for the carboxylic acid (around 2500-3300 cm⁻¹), a sharp C=O stretch (around 1700 cm⁻¹), and C-O stretching for the ether linkage.

Stability and Storage: This compound is sensitive to light and moisture. For long-term integrity, it should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a dry, refrigerated environment (2-8°C).[1]

Synthesis and Mechanistic Insights

The synthesis of this compound is most efficiently achieved via electrophilic iodination of its readily available precursor, 4-isopropoxybenzoic acid. The isopropoxy group is an ortho-, para-directing activator. Since the para position is blocked by the carboxylic acid, iodination is directed to the ortho position (position 3).

Proposed Synthetic Workflow

The diagram below illustrates a reliable and scalable synthetic route.

Synthesis_of_3_Iodo_4_isopropoxybenzoic_acid Precursor 4-Isopropoxybenzoic Acid Reaction Electrophilic Aromatic Substitution (Iodination) Precursor->Reaction Reagents Iodine (I₂) + Periodic Acid (H₅IO₆) Reagents->Reaction Solvent Acetic Acid (Solvent) Solvent->Reaction Workup Quenching & Isolation Reaction->Workup Reaction Mixture Product This compound Purification Recrystallization Workup->Purification Crude Product Purification->Product Pure Product

Sources

3-Iodo-4-isopropoxybenzoic acid physical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physical Properties of 3-Iodo-4-isopropoxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, a halogenated aromatic carboxylic acid, is a compound of significant interest in medicinal chemistry and organic synthesis. Its structural features—a benzoic acid core, an iodine atom at the 3-position, and an isopropoxy group at the 4-position—confer upon it unique chemical reactivity and potential for biological activity. The iodine atom serves as a versatile handle for various cross-coupling reactions, enabling the construction of complex molecular architectures, a cornerstone of modern drug discovery. The isopropoxy group and the carboxylic acid moiety can modulate the compound's lipophilicity, solubility, and ability to interact with biological targets.

This guide provides a comprehensive overview of the core physical properties of this compound. It is designed to be a practical resource for researchers, offering not only available data but also the experimental context and methodologies required for its validation. Understanding these fundamental properties is critical for its effective use in synthesis, formulation, and biological screening.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented below. It is important to note that while some data is available from commercial suppliers, other values are predicted or inferred based on the properties of structurally related compounds due to the limited availability of comprehensive experimental data in the public domain.

PropertyValueSource/Method
Chemical Structure -
CAS Number 856167-47-0[1][2]
Molecular Formula C₁₀H₁₁IO₃[1]
Molecular Weight 306.1 g/mol [1]
Appearance White to off-white solid (Expected)Inferred from related benzoic acids
Melting Point Not experimentally determined. Expected to be a crystalline solid with a distinct melting point. For comparison, 4-isopropoxybenzoic acid has a melting point of 161.0-167.0 °C.[3]
Boiling Point 372.6 °C at 760 mmHg (Predicted)Supplier Data
Density 1.687 g/cm³ (Predicted)Supplier Data
Solubility - Water: Expected to have low solubility. - Organic Solvents: Expected to be soluble in polar organic solvents like DMSO, DMF, methanol, and ethanol, and moderately soluble in less polar solvents like acetone and ethyl acetate. Insoluble in nonpolar solvents like hexane.Inferred from the properties of benzoic acid and its derivatives.[4][5]
pKa Not experimentally determined. Expected to be in the range of other benzoic acids (typically 4-5).Inferred from the properties of benzoic acid.

Experimental Protocols for Physical Property Determination

The following section details the standard experimental methodologies for determining the key physical properties of a solid organic compound like this compound. The causality behind the experimental choices is emphasized to provide a deeper understanding of the principles involved.

Melting Point Determination

The melting point is a critical indicator of a compound's purity. A sharp melting range (typically 0.5-1 °C) is characteristic of a pure crystalline solid, while a broad and depressed melting range suggests the presence of impurities.

Methodology: Capillary Melting Point Method

  • Sample Preparation: A small amount of the finely powdered, dry sample is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm. Proper packing is crucial for uniform heat transfer.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, which allows for controlled heating and clear observation of the sample.

  • Heating Rate: The sample is heated rapidly to a temperature about 15-20 °C below the expected melting point. The heating rate is then reduced to 1-2 °C per minute to allow for thermal equilibrium to be established between the sample and the heating block.

  • Observation and Recording: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid phase has transformed into a liquid (completion of melting) are recorded. This range is the melting point of the sample.

Diagram of Melting Point Determination Workflow

Caption: Workflow for determining the melting point of a solid organic compound.

Solubility Assessment

Understanding the solubility profile of this compound is essential for its application in various experimental settings, from reaction work-ups to the preparation of solutions for biological assays. The principle of "like dissolves like" is a useful guide, where polar compounds tend to dissolve in polar solvents and nonpolar compounds in nonpolar solvents.

Methodology: Qualitative Solubility Testing

  • Sample Preparation: A small, accurately weighed amount of the compound (e.g., 10 mg) is placed in a series of test tubes.

  • Solvent Addition: A measured volume of each test solvent (e.g., 1 mL) is added to a separate test tube. A range of solvents with varying polarities should be tested, including water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, and hexane.

  • Observation: The mixture is agitated (e.g., by vortexing) for a set period. The solubility is then visually assessed and categorized as:

    • Soluble: The solid completely dissolves, forming a clear solution.

    • Partially Soluble: Some of the solid dissolves, but a noticeable amount remains undissolved.

    • Insoluble: The solid does not appear to dissolve.

  • pH-Dependent Solubility: For a carboxylic acid, solubility in aqueous solutions of different pH should be tested. The compound is expected to be more soluble in basic solutions (e.g., 5% aqueous sodium bicarbonate or sodium hydroxide) due to the formation of the more polar carboxylate salt.

Diagram of Solubility Testing Workflow

G cluster_0 Solubility Assessment cluster_1 Test Solvents A Start: Weigh 10 mg of Sample B Add 1 mL of Solvent A->B C Agitate (Vortex) B->C D Observe and Classify C->D E Soluble D->E Clear Solution F Partially Soluble D->F Some Solid Remains G Insoluble D->G No Dissolution S1 Water S2 Ethanol S3 DMSO S4 Acetone S5 Hexane

Caption: A systematic workflow for the qualitative assessment of solubility.

Spectroscopic Characterization

Spectroscopic techniques provide invaluable information about the molecular structure of a compound. For this compound, a combination of NMR, IR, and mass spectrometry would be used for unambiguous identification and structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR (Proton NMR): This technique provides information about the number of different types of protons in a molecule, their chemical environment, and their connectivity. For this compound, the expected ¹H NMR spectrum would show:

    • A singlet for the carboxylic acid proton (highly deshielded, likely >10 ppm).

    • Signals for the aromatic protons, with splitting patterns indicative of their substitution on the benzene ring.

    • A septet for the methine proton of the isopropoxy group.

    • A doublet for the two equivalent methyl groups of the isopropoxy group.

  • ¹³C NMR (Carbon-13 NMR): This technique provides information about the different carbon environments in a molecule. The expected ¹³C NMR spectrum would show distinct signals for:

    • The carbonyl carbon of the carboxylic acid (highly deshielded, ~165-185 ppm).

    • The aromatic carbons, with their chemical shifts influenced by the iodo and isopropoxy substituents.

    • The methine and methyl carbons of the isopropoxy group.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for:

  • O-H stretch of the carboxylic acid: A very broad band in the region of 3300-2500 cm⁻¹.[6]

  • C=O stretch of the carboxylic acid: A strong, sharp band around 1700-1680 cm⁻¹.[6]

  • C-O stretch of the ether and carboxylic acid: Bands in the region of 1320-1000 cm⁻¹.

  • Aromatic C=C stretches: Bands in the 1600-1450 cm⁻¹ region.

  • Aromatic C-H stretches: Signals above 3000 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the mass spectrum would be expected to show:

  • A molecular ion peak (M⁺) corresponding to the molecular weight of the compound (306.1 g/mol ).

  • Characteristic fragmentation patterns, such as the loss of the isopropoxy group, the carboxylic acid group, and the iodine atom. The presence of iodine would also lead to a characteristic isotopic pattern.

Safety and Handling

  • General Precautions: Use in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Handling: Avoid creating dust.

  • Storage: Store in a tightly sealed container in a cool, dry place, protected from light.

  • In Case of Exposure:

    • Skin contact: Wash immediately with plenty of soap and water.

    • Eye contact: Rinse cautiously with water for several minutes.

    • Inhalation: Move to fresh air.

    • Ingestion: Rinse mouth with water. Seek medical attention in all cases of exposure.

Conclusion

This compound is a valuable building block in chemical synthesis with a range of physical properties that are critical to its application. This guide has provided an overview of its known and expected physical characteristics, along with the standard methodologies for their experimental determination. A thorough understanding and validation of these properties are paramount for any researcher intending to utilize this compound in their work.

References

  • Supporting Information For - The Royal Society of Chemistry. (n.d.). Retrieved January 8, 2026, from [Link]

  • 3-HYDROXY-4- IODO BENZOIC ACID MSDS CAS-No. 58123-77-6. (2019-01-31). Loba Chemie. Retrieved January 8, 2026, from [Link]

  • 4-Isopropoxybenzoic acid | C10H12O3 | CID 72972. (n.d.). PubChem. Retrieved January 8, 2026, from [Link]

  • 3-Isopropoxybenzoic acid | C10H12O3 | CID 586709. (n.d.). PubChem. Retrieved January 8, 2026, from [Link]

  • Fig. 4. 1 H NMR (A); 13 C NMR spectra of 3,4-DHBA purified from TNB... (n.d.). ResearchGate. Retrieved January 8, 2026, from [Link]

  • 4-Isopropoxybenzoic acid - SAFETY DATA SHEET. (2025-09-15). Retrieved January 8, 2026, from [Link]

  • p-Isopropoxybenzoic acid. (n.d.). SpectraBase. Retrieved January 8, 2026, from [Link]

  • Discriminating Aromatic Parent Compounds and Their Derivative Isomers in Ice Grains From Enceladus and Europa Using a Laboratory Analogue for Spaceborne Mass Spectrometers. (n.d.). Freie Universität Berlin. Retrieved January 8, 2026, from [Link]

  • infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram. (n.d.). Doc Brown's Chemistry. Retrieved January 8, 2026, from [Link]

  • Supplementary data for. (n.d.). The Royal Society of Chemistry. Retrieved January 8, 2026, from [Link]

  • (PDF) Solubility of Benzoic Acid in Mixed Solvents. (2025-11-26). ResearchGate. Retrieved January 8, 2026, from [Link]

  • The solubility of benzoic acid in seven solvents. (n.d.). ResearchGate. Retrieved January 8, 2026, from [Link]

Sources

3-Iodo-4-isopropoxybenzoic acid chemical structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-Iodo-4-isopropoxybenzoic Acid

Abstract

This guide provides a comprehensive technical overview of this compound, a halogenated aromatic carboxylic acid of significant interest to the chemical and pharmaceutical research communities. We will delve into its core chemical properties, present a detailed and rationalized synthetic protocol, and explore its characterization through modern spectroscopic techniques. Furthermore, this document elucidates the compound's strategic importance as a versatile building block in medicinal chemistry and materials science, supported by an examination of its reactivity. Concluding with essential safety, handling, and storage protocols, this guide serves as an essential resource for researchers, scientists, and drug development professionals aiming to leverage this compound in their work.

Chemical Identity and Physicochemical Properties

This compound is a substituted benzoic acid derivative. The structure is characterized by a benzene ring functionalized with a carboxylic acid group, an iodine atom at position 3, and an isopropoxy group at position 4. This unique combination of functional groups imparts specific reactivity and physical properties that make it a valuable intermediate in organic synthesis.[1]

The iodine atom, a large and polarizable halogen, serves as an excellent leaving group in various cross-coupling reactions, which is a cornerstone of modern synthetic chemistry for building complex molecular architectures.[1] The bulky isopropoxy ether group significantly influences the molecule's lipophilicity and conformational geometry. In a drug discovery context, such modifications are critical for optimizing a candidate's binding affinity and pharmacokinetic profile.[1]

Below is the chemical structure rendered using Graphviz.

Caption: 2D Structure of this compound.

A summary of its key properties is provided in the table below.

PropertyValueSource
CAS Number 856167-47-0[2][3][4]
Molecular Formula C₁₀H₁₁IO₃[3][5]
Molecular Weight 306.1 g/mol [5]
Appearance Solid (predicted)[3]
Purity Typically >98% for research grades
InChI Key HHYAIENIWGJTJX-UHFFFAOYSA-N[5]
Storage Keep in a dry and cool place, sealed.[3]

Synthesis and Purification Protocol

The synthesis of this compound can be approached through several routes. A common and logical strategy involves two key steps: Williamson ether synthesis to install the isopropoxy group, followed by electrophilic aromatic iodination. This route offers high regioselectivity.

Conceptual Workflow

The workflow begins with a commercially available starting material, 4-hydroxybenzoic acid, and proceeds through isopropylation and subsequent iodination to yield the final product.

G cluster_synthesis Synthesis cluster_purification Workup & Purification start Start: 4-Hydroxybenzoic Acid step1 Williamson Ether Synthesis (2-Iodopropane, K2CO3, DMF) start->step1 intermediate Intermediate: 4-Isopropoxybenzoic Acid step1->intermediate step2 Electrophilic Iodination (I2, HIO3, Acetic Acid) intermediate->step2 product Crude Product: This compound step2->product workup Aqueous Workup (Quench, Extraction) product->workup purify Recrystallization (e.g., Ethanol/Water) workup->purify final Final Product >98% Purity purify->final

Caption: Overall workflow for synthesis and purification.

Step-by-Step Experimental Protocol

Part A: Synthesis of 4-Isopropoxybenzoic Acid

  • Reagent Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-hydroxybenzoic acid (1.0 eq), potassium carbonate (K₂CO₃, 2.5 eq), and dimethylformamide (DMF) as the solvent.

    • Rationale: Potassium carbonate is a mild base sufficient to deprotonate the phenolic hydroxyl group, forming a phenoxide that is a potent nucleophile. DMF is a polar aprotic solvent that effectively solvates the potassium cation, enhancing the nucleophilicity of the phenoxide.

  • Reaction: Add 2-iodopropane (1.5 eq) to the mixture. Heat the reaction to 80 °C and stir for 12-16 hours.

    • Rationale: 2-iodopropane is the electrophile. Heating accelerates the Sₙ2 reaction. An excess of the alkylating agent ensures complete conversion of the starting material.

  • Monitoring: Track the reaction's progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Cool the mixture to room temperature. Pour it into a beaker of cold water and acidify with 1M HCl until the pH is ~2-3, causing the product to precipitate.

    • Rationale: Acidification protonates the carboxylate, rendering the product insoluble in water.

  • Isolation: Collect the solid precipitate by vacuum filtration, wash with cold water, and dry under vacuum. The resulting solid is 4-isopropoxybenzoic acid.

Part B: Synthesis of this compound

  • Reagent Setup: In a flask protected from light, dissolve the 4-isopropoxybenzoic acid (1.0 eq) from Part A in glacial acetic acid. Add iodine (I₂, 0.5 eq) and iodic acid (HIO₃, 0.2 eq).

    • Rationale: This is an electrophilic aromatic substitution. The isopropoxy group is an ortho-, para-directing activator. Since the para position is blocked by the carboxylic acid, iodination is directed to the ortho position (C3). Iodic acid acts as an oxidizing agent to regenerate the electrophilic iodine species (I⁺) in situ, making the reaction catalytic in iodine.

  • Reaction: Heat the mixture to 70-80 °C and stir for 4-6 hours.

  • Monitoring: Monitor the reaction by TLC.

  • Workup: After cooling, pour the reaction mixture into an aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench any unreacted iodine.

  • Isolation & Purification: The product will precipitate. Collect the crude solid by filtration. Purify by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Spectroscopic Analysis and Characterization

Verification of the chemical structure is paramount. The following data are predicted based on the structure and analysis of similar compounds.[6][7] Spectroscopic data for the target compound can be found in specialized databases.[8]

TechniqueExpected Observations
¹H NMR A doublet of doublets and a doublet for the aromatic protons.A septet for the isopropyl C-H proton.A doublet for the two equivalent isopropyl methyl groups.A broad singlet for the carboxylic acid proton.
¹³C NMR Signals for 8 distinct carbon environments in the aromatic region.A signal for the carboxylic carbon (~165-170 ppm).Signals for the isopropyl carbons.
FT-IR (cm⁻¹) Broad O-H stretch from the carboxylic acid (~2500-3300).C=O stretch from the carboxylic acid (~1680-1710).C-O stretches for the ether and carboxylic acid (~1200-1300).C-I stretch (~500-600).
Mass Spec (ESI-) A prominent peak corresponding to the [M-H]⁻ ion at m/z ≈ 305.

Applications in Drug Discovery and Organic Synthesis

This compound is not typically an active pharmaceutical ingredient (API) itself but rather a crucial building block. Its utility stems from the reactivity of the iodo and carboxylic acid groups.

  • Cross-Coupling Reactions: The C-I bond is highly reactive in transition-metal-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira reactions.[1][9] This allows for the straightforward formation of C-C bonds, enabling the synthesis of complex bi-aryl or substituted aromatic systems commonly found in drug candidates.[9]

  • Amide and Ester Formation: The carboxylic acid group can be readily converted into amides or esters. This is a fundamental transformation in medicinal chemistry for creating prodrugs or modifying a lead compound to improve its properties, such as solubility or cell permeability.[10][11][12]

  • Scaffold for Library Synthesis: Due to its dual functionality, this compound is an excellent starting point for creating libraries of related compounds for high-throughput screening in drug discovery programs.[13][14]

The diagram below illustrates a representative Suzuki coupling reaction.

G cluster_reactants Reactants cluster_products Product Reactant_A This compound Catalyst Pd Catalyst + Base Reactant_A->Catalyst Reactant_B Arylboronic Acid (R-B(OH)2) Reactant_B->Catalyst Product_C Bi-aryl Product Catalyst->Product_C

Caption: Role in a Suzuki cross-coupling reaction.

Safety, Handling, and Storage

As a research chemical, this compound requires careful handling. While a specific safety data sheet (SDS) for this exact compound should always be consulted, the hazard profile can be inferred from structurally related chemicals like 3-iodobenzoic acid and other halogenated aromatics.[15][16][17][18]

Hazard Identification:

  • Skin Irritation: May cause skin irritation.[15][17][18]

  • Eye Irritation: Causes serious eye irritation/damage.[15][17][18]

  • Respiratory Irritation: May cause respiratory irritation if inhaled as dust.[15][17][18]

  • Toxicity: May be toxic if swallowed.[15]

Recommended Handling Procedures:

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, chemical safety goggles, and a lab coat.[15][17]

  • Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhaling dust.[17]

  • First Aid:

    • Eyes: Immediately rinse with plenty of water for several minutes. Remove contact lenses if present and easy to do. Seek immediate medical attention.[15][16]

    • Skin: Wash off with soap and plenty of water.[17]

    • Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical advice.

    • Inhalation: Move the person to fresh air.[16]

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[3]

  • Keep away from strong oxidizing agents and light.

Conclusion

This compound is a strategically important molecule in the field of organic synthesis and medicinal chemistry. Its well-defined structure, characterized by orthogonally reactive functional groups, provides a reliable platform for constructing more complex molecular entities. The synthetic route is accessible, and the compound can be readily characterized by standard analytical methods. For researchers engaged in the discovery of novel therapeutics or advanced materials, a thorough understanding of this compound's properties, synthesis, and reactivity is an invaluable asset.

References

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3-Iodo-4-isopropoxybenzoic acid molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-Iodo-4-isopropoxybenzoic Acid for Advanced Research and Development

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals engaged in the use of this compound. It moves beyond basic data to provide actionable insights into its molecular characteristics, synthesis, analytical validation, and strategic applications, ensuring a foundation of scientific integrity and practical utility.

Core Molecular Profile and Physicochemical Properties

This compound is a halogenated aromatic carboxylic acid whose unique trifunctional structure makes it a highly valuable intermediate in modern organic and medicinal chemistry.[1] The interplay between the electron-withdrawing carboxylic acid, the bulky and lipophilic isopropoxy ether, and the reactive iodo group governs its chemical behavior and utility.

The fundamental properties of this compound are summarized below.

PropertyValueSource
Molecular Weight 306.1 g/mol [2]
Molecular Formula C₁₀H₁₁IO₃[2]
CAS Number 856167-47-0[2][3]
Boiling Point 372.6 °C at 760 mmHg[2]
Density 1.687 g/cm³[2]
Storage Temperature 2-8°C, dry environment[2]
Structural Significance in Drug Design

The strategic importance of this compound lies in the distinct roles of its substituents, which can be exploited for lead optimization and the synthesis of complex molecular architectures.

cluster_molecule This compound cluster_features Key Functional Groups & Roles mol Structure iodo Iodo Group (C3) - Reactive handle for cross-coupling (Suzuki, Heck, Sonogashira) - Introduces steric bulk - Modulates electronic properties mol->iodo Diversification Site isopropoxy Isopropoxy Group (C4) - Increases lipophilicity (LogP) - Influences pharmacokinetics (PK) - Provides steric hindrance - Can improve target binding affinity mol->isopropoxy PK/PD Modulation acid Carboxylic Acid (C1) - Site for amidation/esterification - Key pharmacophore for target interaction - Modulates solubility mol->acid Linker/Pharmacophore

Caption: Key functional groups of this compound and their roles in drug discovery.

Synthesis and Purification: A Validated Workflow

The synthesis of this compound is not commonly detailed as a final product but as an intermediate. A plausible and robust synthetic route involves the iodination of a readily available precursor, 4-isopropoxybenzoic acid. This approach offers high regioselectivity due to the ortho-, para-directing nature of the isopropoxy group.

Proposed Synthetic Workflow

Caption: A proposed workflow for the synthesis and purification of the target compound.

Experimental Protocol: Synthesis via Electrophilic Iodination

This protocol is a generalized procedure based on standard organic synthesis transformations for similar molecules.[4] Researchers should optimize conditions based on their specific laboratory setup and scale.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 4-isopropoxybenzoic acid (1.0 eq) in glacial acetic acid.

  • Reagent Addition: Add N-Iodosuccinimide (NIS) (1.1 to 1.2 eq) to the solution. The use of a slight excess of the iodinating agent ensures complete conversion of the starting material.

  • Heating: Heat the reaction mixture to 80°C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Quenching: After completion, cool the mixture to room temperature. Pour it into a beaker containing a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench any remaining iodine.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent, such as ethyl acetate (3x volumes).

  • Washing: Wash the combined organic layers sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude solid product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure this compound.

Analytical Characterization: A Self-Validating System

Rigorous analytical characterization is paramount to confirm the identity, purity, and structure of the synthesized compound. This ensures the reliability of downstream experimental results.

Protocol 1: Structural Verification by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for unambiguous structure elucidation.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments.

    • A doublet for the six methyl protons of the isopropoxy group.

    • A septet for the single methine proton of the isopropoxy group.

    • Distinct signals in the aromatic region (typically 7-8.5 ppm) corresponding to the three protons on the benzene ring.

    • A broad singlet for the carboxylic acid proton (typically >10 ppm), which may be exchangeable with D₂O.

  • ¹³C NMR: The carbon NMR spectrum will confirm the number of unique carbon atoms.[5]

    • Signals for the two distinct carbons of the isopropoxy group.

    • Six distinct signals for the aromatic carbons, including the carbon bearing the iodine atom (which will have a characteristic chemical shift).

    • A signal for the carbonyl carbon of the carboxylic acid (typically >165 ppm).

Protocol 2: Confirmation by Mass Spectrometry (MS) and Infrared (IR) Spectroscopy
  • Mass Spectrometry: High-Resolution Mass Spectrometry (HRMS) should be used to confirm the elemental composition. The observed mass should match the calculated exact mass of C₁₀H₁₁IO₃.[5]

  • Infrared Spectroscopy: IR spectroscopy is used to verify the presence of key functional groups.[6]

    • A broad O-H stretch from the carboxylic acid, typically around 2500-3300 cm⁻¹.

    • A sharp C=O stretch from the carbonyl group, around 1700 cm⁻¹.

    • C-O stretches from the ether and carboxylic acid functionalities.

Strategic Applications in Drug Discovery and Development

This compound is not typically an active pharmaceutical ingredient (API) itself but rather a versatile building block for synthesizing APIs.[1]

  • Scaffold for Lead Generation: The reactive iodine atom serves as a point of diversification.[1] Palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) can be used to introduce a wide variety of substituents at the 3-position, enabling the rapid generation of a library of analogues for screening against biological targets.[1]

  • Intermediate for Complex Syntheses: It is used in the multi-step synthesis of complex molecules with targeted biological activities. Its derivatives have been investigated as potential therapeutics, including BRD4 inhibitors for acute myeloid leukemia and P2Y14R antagonists for acute lung injury.[7][8]

  • Contrast Agent Development: Iodinated aromatic compounds are foundational for the development of X-ray and CT scan contrast agents due to the high radiopacity of iodine.[2]

Prodrug strategies can also be employed, where the carboxylic acid group is masked as an ester or another labile group to improve pharmacokinetic properties like absorption or to achieve targeted drug delivery.[9]

Safety, Handling, and Storage

As a laboratory chemical, this compound requires careful handling. While a specific Material Safety Data Sheet (MSDS) is the ultimate authority, data from structurally related compounds provide essential guidance.

  • Hazards: Based on similar halogenated benzoic acids, this compound should be considered an irritant. It may cause skin irritation, serious eye irritation, and respiratory irritation.[10] It may also be harmful if swallowed.[10]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[11][12] Work in a well-ventilated area or a chemical fume hood.

  • First Aid:

    • Eyes: Immediately rinse with plenty of water for at least 15 minutes and seek medical attention.[12]

    • Skin: Wash off immediately with soap and plenty of water.

    • Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.[12]

    • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[11]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, as recommended at 2-8°C.[2][11]

References

  • This compound.MySkinRecipes.
  • This compound | 856167-47-0.ChemicalBook.
  • 3-HYDROXY-4- IODO BENZOIC ACID MSDS.Loba Chemie.
  • SAFETY D
  • SAFETY D
  • SAFETY D
  • SAFETY D
  • This compound | 856167-47-0.Benchchem.
  • What is the synthesis method of 3-Iodo-4-methylbenzoic acid?Guidechem.
  • Supporting Information For.The Royal Society of Chemistry.
  • Understanding the Chemical Properties of 3-Cyano-4-isopropoxybenzoic Acid.Soled.
  • Prodrugs as empowering tools in drug discovery and development.Chemical Society Reviews (RSC Publishing).
  • Design, synthesis and pharmacological characterization of N-(3-ethylbenzo[d]isoxazol-5-yl) sulfonamide derivatives as BRD4 inhibitors against acute myeloid leukemia.
  • Discovery of a Series of Novel 3-Sulfonamido Benzoic Acid Derivatives as Promising P2Y14R Antagonists for Acute Lung Injury.

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A Technical Guide to the Solubility Profiling of 3-Iodo-4-isopropoxybenzoic Acid for Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The aqueous and organic solubility of an active pharmaceutical ingredient (API) is a critical physicochemical parameter that governs its bioavailability, processability, and formulability. This guide provides a comprehensive framework for characterizing the solubility of 3-Iodo-4-isopropoxybenzoic acid (CAS No. 856167-47-0), a key intermediate in pharmaceutical synthesis.[1] Given the scarcity of publicly available, extensive solubility data for this compound, this document outlines the theoretical considerations and provides detailed, field-proven experimental protocols necessary for researchers and drug development professionals to generate a robust solubility profile. The methodologies described are grounded in authoritative guidelines from the United States Pharmacopeia (USP) and the International Council for Harmonisation (ICH), ensuring data integrity and regulatory relevance.

Introduction: The Critical Role of Solubility

This compound is a substituted benzoic acid derivative used as an intermediate in the synthesis of more complex pharmaceutical molecules.[1][2] Its molecular structure, featuring a carboxylic acid group, an iodo substituent, and an isopropoxy group, dictates its physicochemical properties, including its solubility. Understanding solubility is not merely an academic exercise; it is a cornerstone of successful drug development. Insufficient solubility can lead to poor absorption, low bioavailability, and challenges in developing viable dosage forms, from oral solids to parenteral solutions.

This guide will empower researchers to:

  • Understand the key physicochemical properties of this compound that influence its solubility.

  • Implement a gold-standard experimental protocol for determining thermodynamic equilibrium solubility.

  • Establish a comprehensive pH-solubility profile, which is critical for predicting in vivo behavior.

  • Systematically screen for solubility in various organic solvents relevant to synthesis and purification.

Physicochemical Characterization and Predicted Behavior

Before embarking on experimental measurements, a thorough understanding of the molecule's intrinsic properties provides a predictive foundation for its behavior.

Table 1: Key Physicochemical Properties of this compound

PropertyValue / PredictionSourceSignificance for Solubility
CAS Number 856167-47-0[1][2]Unique chemical identifier.
Molecular Formula C₁₀H₁₁IO₃[2]---
Molecular Weight 306.1 g/mol [2]Used for converting mass concentration to molarity.
Chemical Structure Benzoic acid with iodo and isopropoxy substituents[1][2]The carboxylic acid group suggests pH-dependent solubility. The isopropoxy and iodo groups increase lipophilicity.
pKa (Predicted) ~4-5 (estimated based on benzoic acid)N/AThe molecule is a weak acid. At pH values below its pKa, it will be in its less soluble, neutral form. At pH values above its pKa, it will be in its more soluble, ionized (carboxylate) form.[3]
logP (Predicted) ~3.0-3.5 (estimated)N/AIndicates a preference for lipid environments over aqueous ones, suggesting low intrinsic aqueous solubility but better solubility in organic solvents.

Note: Predicted pKa and logP values are estimates based on the structure and should be experimentally confirmed.

The presence of the carboxylic acid is the most functionally significant feature for predicting aqueous solubility. The solubility of ionizable compounds is highly dependent on the pH of the medium.[3] For this compound, we can anticipate that its solubility will be significantly lower in acidic environments (like the stomach) and will increase as the pH rises into the neutral and alkaline ranges (like the intestine).[3][4]

Methodology for Experimental Solubility Determination

While several methods exist, the saturation shake-flask method is considered the gold standard for determining equilibrium solubility due to its reliability and is recommended by regulatory bodies like the USP.[5][6][7] This method establishes the thermodynamic equilibrium between the dissolved and undissolved solid API, providing the most accurate and reproducible solubility value.[7]

Core Principle: Achieving Thermodynamic Equilibrium

The goal is to create a saturated solution where the rate of the solid dissolving into the solvent equals the rate of the dissolved solute precipitating back into the solid phase.[7] This dynamic equilibrium represents the maximum concentration of the compound that the solvent can hold under specified conditions (e.g., temperature).

Mandatory Protocol: Equilibrium Shake-Flask Method for pH-Solubility Profiling

This protocol is designed to meet the standards required for Biopharmaceutics Classification System (BCS) assessment.[8][9][10]

Objective: To determine the equilibrium solubility of this compound in aqueous buffers across a physiologically relevant pH range at 37 ± 1 °C.[8][11]

Materials:

  • This compound (ensure purity is characterized)

  • Calibrated analytical balance

  • Calibrated pH meter

  • Shaking incubator or water bath set to 37 ± 1 °C

  • Centrifuge

  • HPLC-UV or UPLC-UV system with a validated analytical method for quantification

  • Glass vials with screw caps (e.g., 15 mL)

  • Syringe filters (e.g., 0.45 µm PVDF or PTFE)

  • Aqueous Buffers: At a minimum, pH 1.2 (0.1 N HCl), pH 4.5 (acetate buffer), and pH 6.8 (phosphate buffer) are required.[8][10] It is also recommended to test at pH 7.4 and at the pH of the compound's lowest solubility if it falls within this range.[9]

Step-by-Step Procedure:

  • Preparation: Add an excess amount of this compound to a series of vials.

    • Expert Insight: "Excess" is critical. You must be able to visually confirm the presence of undissolved solid at the end of the experiment. A preliminary test with an estimated 5-10 mg of API in 1 mL of solvent can help determine the necessary amount.[11]

  • Solvent Addition: Add a precise volume (e.g., 5 mL) of each pH buffer to the vials. Prepare each pH condition in triplicate to assess variability.[8]

  • Initial pH Measurement: Immediately after adding the buffer, uncap one of the triplicate vials for each condition and measure the pH of the slurry.[5]

    • Trustworthiness Check: This step is crucial. Adding a significant amount of an acidic or basic compound can alter the buffer's pH. If the pH has shifted significantly, it must be adjusted back to the target pH or noted in the final report.[10]

  • Equilibration: Tightly cap the vials and place them in the shaking incubator at 37 ± 1 °C. Agitate the samples at a consistent rate that ensures the solid remains suspended but avoids excessive turbulence.

    • Expert Insight: Equilibrium must be proven, not assumed. A typical equilibration time is 24 to 72 hours. To validate that equilibrium has been reached, sample the solutions at multiple time points (e.g., 24h, 48h, and 72h). The concentration should plateau, showing no significant change between the last two time points.[8]

  • Sampling and Phase Separation: Once equilibrium is reached, allow the vials to stand briefly for sedimentation. Carefully withdraw an aliquot from the clear supernatant. Immediately filter the sample using a syringe filter to remove all undissolved solids.

    • Causality: Filtration is a critical step to separate the liquid and solid phases. Any particulate matter in the sample will lead to an overestimation of solubility. Ensure the filter material does not adsorb the compound; a quick validation check is recommended.

  • Dilution and Final pH Measurement: Immediately dilute the filtered sample with a suitable mobile phase to prevent precipitation upon cooling.[8] Measure the pH of the remaining solution in the vial to confirm it remained at the target pH throughout the experiment.[6][10]

  • Quantification: Analyze the concentration of the diluted samples using a validated HPLC-UV method against a standard calibration curve.

  • Calculation: Calculate the solubility in mg/mL or µg/mL, remembering to account for the dilution factor. Report the mean and standard deviation for the triplicate samples at each pH.

Visualization of the Solubility Profiling Workflow

The following diagram illustrates the logical flow of the experimental process, from initial preparation to final data analysis.

G cluster_prep Phase 1: Preparation cluster_equilibration Phase 2: Equilibration cluster_analysis Phase 3: Analysis cluster_data Phase 4: Reporting A Weigh Excess API (Triplicates per condition) B Add Specific Volume of Test Medium (e.g., pH Buffers) A->B C Measure Initial pH of Slurry B->C D Agitate at Controlled Temperature (e.g., 37°C) for 24-72 hours C->D E Sample at Intervals (e.g., 24h, 48h, 72h) to Confirm Equilibrium D->E F Separate Phases (Centrifuge/Filter) E->F G Measure Final pH of Remaining Slurry F->G H Dilute Supernatant Immediately F->H J Calculate Solubility (Mean ± SD) G->J I Quantify Concentration (e.g., HPLC-UV) H->I I->J K Generate pH-Solubility Profile J->K

Caption: Workflow for pH-dependent equilibrium solubility determination.

Data Presentation and Interpretation

All quantitative data should be summarized in a clear, tabular format. This allows for easy comparison across different conditions.

Table 2: Solubility Profile of this compound (Template)

MediumpH (Initial)pH (Final)Temperature (°C)Solubility (µg/mL) (Mean ± SD, n=3)Molar Solubility (mol/L)
0.1 N HCl1.2Record Value37Enter Experimental DataCalculate
Acetate Buffer4.5Record Value37Enter Experimental DataCalculate
Phosphate Buffer6.8Record Value37Enter Experimental DataCalculate
Phosphate Buffer7.4Record Value37Enter Experimental DataCalculate
DMSON/AN/A25Enter Experimental DataCalculate
EthanolN/AN/A25Enter Experimental DataCalculate
AcetonitrileN/AN/A25Enter Experimental DataCalculate
Interpreting the Results
  • pH-Solubility Profile: Plotting molar solubility against pH will visually demonstrate the compound's behavior. For this acidic compound, a sharp increase in solubility is expected as the pH rises above its pKa. The lowest measured solubility between pH 1.2 and 6.8 is used for BCS classification.[8][10]

  • Organic Solvent Solubility: High solubility in solvents like DMSO or ethanol is common for organic molecules and is valuable information for synthetic chemists (for reaction conditions) and formulation scientists (for creating stock solutions or exploring non-aqueous formulations).

Conclusion

While specific solubility data for this compound is not widely published, a systematic and rigorous experimental approach can provide the necessary characterization for any research or drug development program. By adhering to the authoritative shake-flask methodology and meticulously documenting variables such as pH and temperature, researchers can generate reliable, high-quality solubility data. This information is fundamental for guiding formulation strategies, predicting in vivo performance, and ensuring the successful progression of new chemical entities from the laboratory to the clinic.

References

  • World Health Organization. (n.d.). Annex 4. WHO Expert Committee on Specifications for Pharmaceutical Preparations Fifty-third report. Retrieved from [Link]

  • Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

  • USP-NF. (n.d.). 1092 THE DISSOLUTION PROCEDURE: DEVELOPMENT AND VALIDATION. Retrieved from [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • USP-NF. (n.d.). <1236> Solubility Measurements. Retrieved from [Link]

  • SOP for pH-Solubility Profiling of Drug Candidates. (2025, January 25). Retrieved from [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • Biorelevant.com. (n.d.). USP <1236>: Solubility Measurements Chapter. Retrieved from [Link]

  • SlideShare. (n.d.). BCS Guideline for solubility and Dissolution.pptx. Retrieved from [Link]

  • ResearchGate. (n.d.). 1236 SOLUBILITY MEASUREMENTS. Retrieved from [Link]

  • ResearchGate. (n.d.). pH-metric solubility. 3. Dissolution titration template method for solubility determination. Retrieved from [Link]

  • World Health Organization. (2018, July 2). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION. Retrieved from [Link]

  • SlideShare. (2013, February 15). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. Retrieved from [Link]

  • Semantic Scholar. (1998, March 1). pH‐metric Solubility. 1. Solubility‐pH Profiles from Bjerrum Plots. Gibbs Buffer and pKa in the Solid State. Retrieved from [Link]

  • European Medicines Agency. (2020, February 10). ICH M9 guideline on biopharmaceutics classification system-based biowaivers Step 5. Retrieved from [Link]

  • International Council for Harmonisation. (2019, November 20). BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Spectroscopic Data of 3-Iodo-4-isopropoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Iodo-4-isopropoxybenzoic acid is a halogenated aromatic carboxylic acid with significant potential in medicinal chemistry and materials science. Its structure, featuring an iodine atom and an isopropoxy group on a benzoic acid core, offers a unique combination of properties that make it a valuable building block in the synthesis of novel compounds. The iodine atom can serve as a handle for various cross-coupling reactions, while the isopropoxy group can influence the molecule's solubility, lipophilicity, and binding interactions with biological targets.[1] A thorough understanding of its spectroscopic properties is paramount for its identification, characterization, and quality control in research and development. This guide provides a detailed analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound.

Molecular Structure and Key Features

The structural features of this compound dictate its spectroscopic behavior. The benzene ring is substituted with three different groups: a carboxylic acid, an iodine atom, and an isopropoxy group. The interplay of the electronic effects of these substituents—the electron-withdrawing nature of the carboxylic acid and iodine, and the electron-donating character of the isopropoxy group—governs the chemical shifts in the NMR spectra and the vibrational frequencies in the IR spectrum.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The following data were obtained for this compound in deuterated chloroform (CDCl₃).

¹H NMR Spectral Data

The ¹H NMR spectrum provides information about the different types of protons and their neighboring environments.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
8.45d, J = 2.1 Hz1HH-2
8.02dd, J = 8.6, 2.1 Hz1HH-6
6.83d, J = 8.7 Hz1HH-5
4.70m, J = 6.1 Hz1H-OCH(CH₃)₂
1.42d, J = 6.1 Hz6H-OCH(CH₃)₂

Interpretation of the ¹H NMR Spectrum:

  • Aromatic Protons: The three protons on the benzene ring appear as distinct signals in the downfield region (6.8-8.5 ppm).

    • The proton at the 2-position (H-2) is the most deshielded due to the anisotropic effect of the adjacent carboxylic acid group and the electron-withdrawing effect of the iodine atom, appearing as a doublet.

    • The proton at the 6-position (H-6) is split by both H-5 and H-2 (meta coupling), resulting in a doublet of doublets.

    • The proton at the 5-position (H-5) is shielded by the electron-donating isopropoxy group and appears as a doublet.

  • Isopropoxy Protons: The methine proton of the isopropoxy group appears as a multiplet (septet) due to coupling with the six equivalent methyl protons. The two methyl groups appear as a doublet.

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Chemical Shift (δ) ppmAssignment
165.6C=O (Carboxylic Acid)
161.6C-4 (C-O)
141.0C-2
131.7C-6
124.3C-1
110.0C-5
88.2C-3 (C-I)
72.4-OC H(CH₃)₂
21.9-OCH(C H₃)₂

Interpretation of the ¹³C NMR Spectrum:

  • Carbonyl Carbon: The carbon of the carboxylic acid group is the most deshielded, appearing at the lowest field (165.6 ppm).

  • Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the substituents. The carbon attached to the oxygen (C-4) is significantly deshielded, while the carbon bearing the iodine (C-3) is also shifted downfield. The remaining aromatic carbons resonate in the expected region.

  • Isopropoxy Carbons: The methine and methyl carbons of the isopropoxy group appear in the upfield region of the spectrum.

Infrared (IR) Spectroscopy

Expected IR Absorption Bands:

Wavenumber (cm⁻¹)VibrationFunctional Group
3300-2500 (broad)O-H stretchCarboxylic Acid
~3050C-H stretchAromatic
~2980, ~2930C-H stretchAliphatic (isopropyl)
~1700C=O stretchCarboxylic Acid
~1600, ~1475C=C stretchAromatic Ring
~1250C-O stretchAryl ether
~920 (broad)O-H bendCarboxylic Acid

Rationale for Expected Absorptions:

  • The O-H stretch of the carboxylic acid is expected to be a very broad band due to strong hydrogen bonding between molecules.

  • The C=O stretch of the carboxylic acid will be a strong, sharp absorption.

  • The spectrum will also show characteristic absorptions for the aromatic C-H and C=C bonds , as well as the aliphatic C-H bonds of the isopropoxy group.

  • The C-O stretching vibration of the aryl ether linkage will also be present.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (C₁₀H₁₁IO₃), the expected molecular weight is approximately 306.1 g/mol .

Expected Fragmentation Pattern (Electron Ionization - EI):

  • Molecular Ion (M⁺): A peak at m/z = 306 corresponding to the intact molecule.

  • Loss of a methyl group (-CH₃): A fragment at m/z = 291.

  • Loss of the isopropoxy group (-OCH(CH₃)₂): A fragment at m/z = 247.

  • Loss of the carboxyl group (-COOH): A fragment at m/z = 261.

  • Loss of iodine (-I): A fragment at m/z = 179.

Mass_Spec_Fragmentation M [M]⁺˙ m/z = 306 F1 [M - CH₃]⁺ m/z = 291 M->F1 - •CH₃ F2 [M - OCH(CH₃)₂]⁺ m/z = 247 M->F2 - •OCH(CH₃)₂ F3 [M - COOH]⁺ m/z = 261 M->F3 - •COOH F4 [M - I]⁺ m/z = 179 M->F4 - •I

Caption: Predicted major fragmentation pathways for this compound in mass spectrometry.

Experimental Protocols

The following are general, field-proven protocols for obtaining the spectroscopic data presented.

NMR Spectroscopy

Sample Preparation:

  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Cap the NMR tube and gently invert to ensure a homogeneous solution.

Instrumental Parameters (¹H NMR):

  • Spectrometer: 400 MHz or higher field strength for better resolution.

  • Pulse Sequence: Standard single-pulse sequence.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-5 seconds.

  • Number of Scans: 8-16, depending on sample concentration.

Instrumental Parameters (¹³C NMR):

  • Spectrometer: 100 MHz or higher.

  • Pulse Sequence: Proton-decoupled pulse sequence.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 128 or more to achieve a good signal-to-noise ratio.

IR Spectroscopy (Attenuated Total Reflectance - ATR)
  • Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Place a small amount of the solid this compound onto the center of the ATR crystal.

  • Lower the press arm to apply firm and even pressure to the sample, ensuring good contact with the crystal.

  • Acquire the background spectrum.

  • Acquire the sample spectrum over the desired range (typically 4000-400 cm⁻¹).

  • Clean the crystal and press arm thoroughly after the measurement.

Mass Spectrometry (Electrospray Ionization - ESI)
  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Use a mass spectrometer equipped with an ESI source.

  • Infusion: Introduce the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.

  • Ionization: Apply a high voltage to the ESI needle to generate charged droplets, which then evaporate to produce gas-phase ions.

  • Mass Analysis: Analyze the ions using a mass analyzer (e.g., quadrupole, time-of-flight) to obtain the mass-to-charge ratio (m/z) spectrum.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive characterization of this compound. The ¹H and ¹³C NMR spectra confirm the molecular structure and the electronic environment of each atom. While a definitive IR spectrum is not available, the predicted absorption bands are consistent with the known functional groups. The mass spectrometry data further corroborate the molecular weight and provide insights into the molecule's fragmentation behavior. This information is essential for researchers working with this compound, ensuring its identity and purity in synthetic applications and drug discovery pipelines.

References

  • Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

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An In-Depth Technical Guide to the ¹H NMR Spectrum of 3-Iodo-4-isopropoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 3-iodo-4-isopropoxybenzoic acid. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings, experimental protocols, and detailed spectral interpretation necessary for the structural elucidation of this compound. Our approach emphasizes the causality behind experimental choices, ensuring a robust and self-validating methodology.

Molecular Structure and Unique Proton Environments

The foundational step in any NMR analysis is a thorough understanding of the molecule's structure to identify all chemically non-equivalent protons. This compound (C₁₀H₁₁IO₃) possesses several distinct proton environments, each giving rise to a unique signal in the ¹H NMR spectrum.[1][2]

The structure contains:

  • A trisubstituted benzene ring: This gives rise to three distinct signals in the aromatic region.

  • An isopropoxy group: This contributes two signals—a methine (CH) proton and two equivalent methyl (CH₃) groups.

  • A carboxylic acid group: The acidic proton provides a characteristic signal.

In total, five unique signals are anticipated in the ¹H NMR spectrum for this compound.[3][4] The relationship and labeling of these protons are visualized below.

Caption: Molecular structure of this compound with unique protons labeled.

Theoretical Principles and Spectral Prediction

The chemical shift (δ) and splitting pattern of each proton signal are governed by its electronic environment and proximity to neighboring protons.

A. Factors Influencing Chemical Shifts:

  • Aromatic Protons (Hₐ, Hₑ, Hբ): The baseline chemical shift for benzene protons is approximately 7.3 ppm.[5] Substituents significantly alter this value. The carboxylic acid (-COOH) group is electron-withdrawing, deshielding nearby protons (especially ortho) and shifting them downfield.[6] The isopropoxy (-O-iPr) group is electron-donating through resonance, shielding ortho and para protons and shifting them upfield. The iodine (-I) atom exerts a deshielding effect due to its electronegativity and other magnetic effects.[7][8]

  • Isopropoxy Protons (H꜀, HᏧ): The methine proton (H꜀) is attached to an oxygen atom, causing a significant downfield shift. The methyl protons (HᏧ) are further from the oxygen and thus appear more upfield.

  • Carboxylic Acid Proton (H₉): This proton is highly deshielded due to the electronegativity of the adjacent oxygen atoms and resonance effects within the carboxyl group, causing it to appear far downfield.[9][10]

B. Spin-Spin Coupling:

The splitting of signals is determined by the number of adjacent, non-equivalent protons (the n+1 rule). The magnitude of the interaction is given by the coupling constant (J), which is distance and angle-dependent.

  • Ortho coupling (³J): Coupling between protons on adjacent carbons (e.g., Hₐ and Hբ) is typically strong, with J ≈ 7–9 Hz.[11][12]

  • Meta coupling (⁴J): Coupling between protons separated by two carbons (e.g., Hₑ and Hբ) is weaker, with J ≈ 1–3 Hz.[12][13]

  • Para coupling (⁵J): This coupling is generally negligible (J ≈ 0–1 Hz).[13]

C. Predicted Spectral Parameters:

Based on these principles, a predicted ¹H NMR spectrum can be summarized.

Proton LabelPredicted δ (ppm)MultiplicityIntegrationCoupling Constant(s) (Hz)Rationale
Hₐ ~6.9 - 7.1Doublet (d)1H³J ≈ 8-9Ortho to shielding -O-iPr group; Coupled to Hբ.
Hₑ ~8.2 - 8.4Doublet (d)1H⁴J ≈ 2-3Ortho to deshielding -COOH and -I groups; Coupled to Hբ.
~7.8 - 8.0Doublet of Doublets (dd)1H³J ≈ 8-9, ⁴J ≈ 2-3Ortho to Hₐ and meta to Hₑ.
H꜀ ~4.6 - 4.8Septet1H³J ≈ 6Methine proton coupled to 6 equivalent HᏧ protons.
HᏧ ~1.3 - 1.5Doublet (d)6H³J ≈ 6Two equivalent methyl groups coupled to the H꜀ proton.[14]
H₉ ~10 - 13Broad Singlet (s)1HNoneAcidic proton, often broad due to exchange.[9][15]

Experimental Protocol for Data Acquisition

Acquiring a high-quality, interpretable spectrum requires meticulous sample preparation and correctly chosen acquisition parameters.[16]

G cluster_prep Part A: Sample Preparation cluster_acq Part B: Data Acquisition a 1. Weigh Sample (5-25 mg) b 2. Select Solvent (e.g., CDCl₃, DMSO-d₆) a->b c 3. Dissolve Sample (~0.7 mL solvent) b->c d 4. Filter Solution (Pipette with glass wool) c->d e 5. Transfer to NMR Tube (Clean, dry 5mm tube) d->e f 6. Insert & Lock Sample e->f Ready for Analysis g 7. Shim Gradients (Optimize Field Homogeneity) f->g h 8. Set Parameters (AQ, D1, NS, PW) g->h i 9. Acquire Spectrum (Free Induction Decay - FID) h->i j 10. Process Data (Fourier Transform, Phasing) i->j

Caption: Standard workflow for ¹H NMR sample preparation and data acquisition.

Part A: Detailed Sample Preparation Methodology

  • Weighing the Sample: Accurately weigh between 5 and 25 mg of this compound.[17][18] A lower concentration within this range often yields better resolution due to decreased solution viscosity.[17]

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble.[16] Chloroform-d (CDCl₃) is a common first choice. If solubility is an issue, or to avoid peak overlap, Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent alternative. The use of deuterated solvents prevents the large solvent signal from obscuring the analyte signals.[16]

  • Dissolution: Dissolve the sample in approximately 0.7 mL of the chosen deuterated solvent in a clean, small vial.[17][19]

  • Filtration: To ensure magnetic field homogeneity, it is critical to remove any particulate matter. Filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into the NMR tube.[17]

  • Transfer and Labeling: The final solution height in a standard 5 mm NMR tube should be approximately 4-5 cm.[17][18] Ensure the tube is clean, dry, and free of any scratches or chips that could damage the spectrometer probe.[17][18] Clearly label the tube.

Part B: Rationale for Acquisition Parameters

The parameters chosen for data acquisition directly impact the quality of the final spectrum.

  • Acquisition Time (AQ): This is the duration for which the Free Induction Decay (FID) is recorded. An AQ of 3-4 seconds is typically sufficient for small molecules to ensure good digital resolution.[20][21]

  • Relaxation Delay (D1): This is a delay period after signal acquisition to allow nuclei to return to thermal equilibrium. For standard qualitative spectra, a D1 of 1-2 seconds is common. For accurate integration (quantitative analysis), D1 should be at least 5 times the longest T₁ relaxation time of the protons of interest.[20][22][23]

  • Pulse Width (PW): This determines the flip angle of the magnetization vector. A 45° pulse is a good compromise, providing strong signal intensity while minimizing potential saturation effects compared to a 90° pulse.[20]

  • Number of Scans (NS): This is the number of FIDs averaged to improve the signal-to-noise ratio (S/N). The S/N increases with the square root of the number of scans. For a sample of this concentration, 8 to 16 scans are usually adequate.[17][20]

Detailed Spectral Interpretation

A region-by-region analysis of the expected spectrum provides a clear path to confirming the structure.

  • Carboxylic Acid Region (δ 10.0-13.0 ppm): A single, often broad, signal corresponding to the acidic proton (H₉ ) will be observed here.[9][10] Its broadness is due to hydrogen bonding and chemical exchange. To confirm this assignment, a D₂O shake can be performed; the addition of a drop of D₂O will cause the acidic proton to exchange with deuterium, leading to the disappearance of this signal from the spectrum.[9][10]

  • Aromatic Region (δ 6.5-8.5 ppm): This region contains the most complex and information-rich signals for this molecule.[24]

    • The most downfield aromatic signal will be Hₑ , appearing as a doublet with a small meta-coupling constant (⁴J ≈ 2-3 Hz). Its significant downfield shift is due to the additive deshielding effects of the ortho-COOH and ortho-I substituents.

    • The most upfield aromatic signal will be Hₐ , appearing as a doublet with a large ortho-coupling constant (³J ≈ 8-9 Hz). It is shifted upfield due to the strong shielding effect of the electron-donating ortho-isopropoxy group.

    • The signal for will appear between Hₐ and Hₑ as a doublet of doublets. The splitting pattern arises from a large ortho-coupling to Hₐ (³J ≈ 8-9 Hz) and a smaller meta-coupling to Hₑ (⁴J ≈ 2-3 Hz).[25]

  • Alkoxy Region (δ 1.0-5.0 ppm): This region confirms the presence of the isopropoxy group.

    • A septet corresponding to the single methine proton (H꜀ ) will be centered around 4.6-4.8 ppm. The septet (7 lines) arises from coupling to the six equivalent protons of the two methyl groups (n+1 = 6+1 = 7).

    • A strong doublet integrating to six protons will appear around 1.3-1.5 ppm. This signal for HᏧ is characteristic of the two equivalent methyl groups being split by the single methine proton (n+1 = 1+1 = 2).

Conclusion

The ¹H NMR spectrum of this compound provides a definitive fingerprint for its molecular structure. Through a systematic analysis of chemical shifts, integration values, and spin-spin coupling patterns, each unique proton environment can be unambiguously assigned. The characteristic downfield singlet of the carboxylic acid, the distinct doublet, doublet, and doublet of doublets pattern in the aromatic region, and the signature septet and doublet of the isopropoxy group collectively validate the compound's identity. The rigorous experimental protocol outlined ensures the acquisition of high-fidelity data, forming the bedrock of this confident structural elucidation.

References

  • University of Arizona, "Sample preparation".
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An In-Depth Technical Guide to the Infrared Spectrum of 3-Iodo-4-isopropoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive analysis of the infrared (IR) spectrum of 3-Iodo-4-isopropoxybenzoic acid, a substituted aromatic carboxylic acid of interest to researchers and professionals in drug development and organic synthesis. This document moves beyond a simple peak listing to offer a detailed interpretation grounded in the principles of vibrational spectroscopy, explaining the causal relationships between molecular structure and spectral features.

Introduction: The Role of IR Spectroscopy in Structural Elucidation

Infrared (IR) spectroscopy is a powerful, non-destructive analytical technique that probes the vibrational modes of molecules. When a molecule is exposed to infrared radiation, its bonds absorb energy at specific frequencies, causing them to stretch, bend, or vibrate. These absorption frequencies are characteristic of the types of chemical bonds and functional groups present within the molecule. Consequently, an IR spectrum serves as a unique molecular "fingerprint," providing invaluable information for identifying unknown substances, verifying the synthesis of target compounds, and elucidating molecular structure. For a complex molecule like this compound, IR spectroscopy allows for the confident identification of its key functional groups: the carboxylic acid, the ether linkage, and the substituted aromatic ring.

Molecular Structure Analysis

To accurately predict and interpret the IR spectrum, a thorough understanding of the molecule's structure is paramount. This compound (C₁₀H₁₁IO₃) consists of a benzoic acid core, substituted at the 3-position with an iodine atom and at the 4-position with an isopropoxy group.

Molecular Structure of this compound

Caption: 2D representation of this compound.

The key functional groups for IR analysis are:

  • Carboxylic Acid (-COOH): This group gives rise to some of the most characteristic and easily identifiable peaks in an IR spectrum, namely the O-H and C=O stretching vibrations.

  • Aromatic Ring (Benzene): The substituted benzene ring will exhibit characteristic C-H stretching, C=C in-ring stretching, and C-H out-of-plane bending vibrations.

  • Ether (Aryl-Alkyl, -O-CH(CH₃)₂): The isopropoxy group introduces C-O and aliphatic C-H stretching and bending modes.

  • Iodo Group (-I): The C-I bond vibration occurs in the far-infrared region, typically below the standard mid-IR range of 4000-400 cm⁻¹, and is therefore not usually observed.

Predicted Infrared Spectrum: A Detailed Band-by-Band Analysis

Based on established correlation tables and spectral data of similar compounds, the following table summarizes the predicted key absorption bands for this compound. The presence of hydrogen bonding, particularly the formation of carboxylic acid dimers in the solid state, significantly influences the position and shape of certain bands.[1][2]

Wavenumber (cm⁻¹)Bond VibrationFunctional GroupIntensity & ShapeRationale & Expert Insights
~3300-2500 O-H stretchCarboxylic AcidStrong, Very BroadThis is the most diagnostic peak for a carboxylic acid. Its extreme broadness is due to strong intermolecular hydrogen bonding, which creates a continuum of vibrational states.[3] This band will often obscure the aromatic and aliphatic C-H stretches.[4]
~3100-3000 C-H stretchAromatic RingMedium to Weak, SharpThese peaks correspond to the stretching of the C-H bonds on the benzene ring and typically appear at slightly higher wavenumbers than alkane C-H stretches.[5] They will likely appear as small, sharp peaks superimposed on the broad O-H band.[1]
~3000-2850 C-H stretchIsopropyl GroupMedium, SharpThese absorptions arise from the symmetric and asymmetric stretching of the C-H bonds in the methyl and methine groups of the isopropoxy substituent.[6]
~1710-1680 C=O stretchCarboxylic AcidStrong, SharpThis intense, sharp peak is another hallmark of the carboxylic acid group. Its position is lowered from the typical ~1760 cm⁻¹ for a monomeric acid due to the dimerization effect of hydrogen bonding.[7] Conjugation with the aromatic ring further lowers this frequency.[8]
~1600-1585 & ~1500-1400 C=C stretchAromatic RingMedium to Strong, SharpThese bands are due to the in-ring carbon-carbon double bond stretching vibrations and are characteristic of the aromatic system.[5][9]
~1470-1450 C-H bendIsopropyl GroupMediumAsymmetric bending (scissoring) of the C-H bonds in the methyl groups of the isopropoxy substituent.
~1320-1210 C-O stretchCarboxylic Acid / EtherStrongThis region will likely contain overlapping strong bands. One arises from the C-O stretching of the carboxylic acid group, coupled with O-H bending. Phenyl alkyl ethers also show a strong, characteristic C-O stretching band in this region, often near 1250 cm⁻¹.[4][10]
~1150-1050 C-O stretchEtherStrongThis corresponds to the other C-O stretching vibration of the phenyl alkyl ether linkage.[10]
~950-910 O-H bendCarboxylic AcidMedium, BroadThis broad absorption is due to the out-of-plane bending of the hydrogen-bonded O-H group in the carboxylic acid dimer.[4]
~900-675 C-H bendAromatic RingStrong, SharpThese bands result from the out-of-plane bending ("oop") of the aromatic C-H bonds. The exact position of these strong absorptions is highly diagnostic of the substitution pattern on the benzene ring.[5] For a 1,2,4-trisubstituted ring, a strong band is expected in the 800-850 cm⁻¹ region.

Experimental Protocol: Acquiring a High-Fidelity Spectrum via ATR-FTIR

Attenuated Total Reflectance (ATR) is the preferred sampling technique for obtaining the IR spectrum of a solid powder like this compound due to its minimal sample preparation and high reproducibility.

ATR-FTIR Workflow

cluster_prep Preparation cluster_sample Sample Analysis cluster_post Post-Analysis Clean 1. Clean ATR Crystal (e.g., with isopropanol) Background 2. Collect Background Spectrum (Empty Crystal) Clean->Background Apply 3. Apply Sample Powder (Ensure full crystal coverage) Background->Apply Pressure 4. Apply Pressure (Ensure good sample-crystal contact) Apply->Pressure Collect 5. Collect Sample Spectrum Pressure->Collect Clean_Post 6. Clean ATR Crystal Collect->Clean_Post Process 7. Process Spectrum (ATR & Baseline Correction) Collect->Process

Caption: Standard workflow for ATR-FTIR analysis of a solid sample.

Step-by-Step Methodology:

  • Instrument Preparation: Ensure the Fourier Transform Infrared (FTIR) spectrometer is powered on and has reached thermal equilibrium.

  • ATR Crystal Cleaning: Thoroughly clean the surface of the ATR crystal (commonly diamond or zinc selenide) with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe. This step is critical to prevent cross-contamination.

  • Background Collection: With the clean, empty ATR accessory in place, collect a background spectrum. This scan measures the absorbance of the ambient environment (e.g., CO₂, water vapor) and the crystal itself, allowing it to be digitally subtracted from the sample spectrum.

  • Sample Application: Place a small amount of this compound powder onto the center of the ATR crystal, ensuring the crystal surface is completely covered.

  • Applying Pressure: Use the instrument's pressure arm to apply firm, consistent pressure to the sample. This ensures intimate contact between the solid powder and the crystal surface, which is essential for a high-quality spectrum.

  • Sample Spectrum Collection: Initiate the sample scan. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The standard spectral range is 4000 cm⁻¹ to 400 cm⁻¹.

  • Post-Measurement Cleaning: Retract the pressure arm, remove the sample powder, and clean the ATR crystal as described in step 2.

  • Data Processing: The resulting spectrum should be processed using the spectrometer's software. This typically includes an ATR correction (to account for the wavelength-dependent depth of penetration of the evanescent wave) and a baseline correction to ensure a flat, horizontal baseline.

Interpreting the Experimental Spectrum: A Self-Validating Approach

When analyzing the acquired spectrum, the key is to systematically identify the predicted bands.

  • The Carboxylic Acid Check: The first and most crucial step is to locate the two primary carboxylic acid bands. Look for a very broad absorption between ~3300-2500 cm⁻¹ and a strong, sharp absorption around ~1710-1680 cm⁻¹. The presence of both is a definitive confirmation of the carboxylic acid group.[1][3]

  • The Aromatic Region: Identify the C=C in-ring stretching vibrations as two or more sharp peaks in the ~1600-1400 cm⁻¹ region.[5] Concurrently, look for the weaker aromatic C-H stretches as small spikes just above 3000 cm⁻¹, likely on the shoulder of the broad O-H band.[6]

  • The Ether and Aliphatic Signatures: Pinpoint the strong C-O stretching bands in the ~1320-1050 cm⁻¹ region.[10] The presence of sharp C-H stretching bands just below 3000 cm⁻¹ confirms the aliphatic isopropoxy group.[6]

  • The Fingerprint Region (Below 1400 cm⁻¹): This region contains a complex array of bending vibrations and other stretches (C-O, C-C). While difficult to assign each peak individually, the overall pattern is unique to the molecule. The out-of-plane C-H bending bands (~900-675 cm⁻¹) are particularly useful for confirming the aromatic substitution pattern.[5][9]

By systematically verifying the presence of these key functional group absorptions, the identity and purity of this compound can be confidently established. The absence of significant unexpected peaks (e.g., a broad O-H band around 3500 cm⁻¹ for an alcohol impurity) further validates the sample's integrity.

Conclusion

The infrared spectrum of this compound is rich with information, providing clear and distinct signatures for its constituent functional groups. Through a combination of predictive analysis based on established spectroscopic principles and a robust experimental methodology like ATR-FTIR, researchers can effectively use IR spectroscopy to verify the synthesis and confirm the structural integrity of this important chemical intermediate. This guide provides the foundational knowledge for both acquiring and interpreting a high-quality spectrum, enabling confident structural elucidation in a research or drug development setting.

References

  • University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. UCLA Chemistry & Biochemistry. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzoic acid. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Aromatics. UCLA Chemistry & Biochemistry. Retrieved from [Link]

  • LibreTexts Chemistry. (2023, September 10). Spectroscopy of Ethers. Retrieved from [Link]

  • Agilent Technologies. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved from [Link]

  • Smith, B. C. (2018, January 1). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Infrared spectra of aromatic rings. Retrieved from [Link]

  • LibreTexts Chemistry. (2023, September 10). Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • LibreTexts Chemistry. (2023, September 10). Spectroscopy of Aromatic Compounds. Retrieved from [Link]

  • Belkov, M. V., et al. (2010). Infrared spectra and structure of molecular complexes of aromatic acids. Journal of Applied Spectroscopy, 77(3), 356-362.
  • University of California, Irvine. (2014, June 17). Fourier Transform Infrared Spectroscopy. UCI Aerosol Photochemistry Group. Retrieved from [Link]

  • JoVE. (n.d.). IR and UV–Vis Spectroscopy of Carboxylic Acids. Retrieved from [Link]

  • OpenStax. (n.d.). Spectroscopy of Ethers. In Organic Chemistry. Retrieved from [Link]

  • Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. Department of Chemistry and Biochemistry. Retrieved from [Link]

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Introduction: Contextualizing 3-Iodo-4-isopropoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mass Spectrometric Analysis of 3-Iodo-4-isopropoxybenzoic Acid

Prepared by: Gemini, Senior Application Scientist

This compound is a substituted aromatic carboxylic acid whose structural complexity and functional group arrangement make it a molecule of interest in synthetic and medicinal chemistry. It often serves as a key intermediate in the construction of more complex molecules, including potential pharmaceutical candidates and contrast agents for medical imaging.[1][2] The presence of an acidic proton, a bulky isopropoxy group, and a heavy iodine atom presents a unique analytical challenge and requires a well-designed mass spectrometric strategy for unambiguous characterization.

This guide provides a comprehensive, field-proven framework for the analysis of this compound using modern mass spectrometry. We will move beyond simple data acquisition to explain the causal reasoning behind methodological choices, from ionization source selection to the interpretation of complex fragmentation patterns. This document is intended for researchers, analytical scientists, and drug development professionals who require robust and reliable characterization of this and structurally similar molecules.

Core Physicochemical Properties for Mass Spectrometry

A successful mass spectrometry experiment begins with a fundamental understanding of the analyte's properties. These parameters directly influence decisions regarding sample preparation, ionization, and data interpretation.

PropertyValueRationale for MS Method Development
Molecular Formula C₁₀H₁₁IO₃Determines the theoretical exact mass for high-resolution analysis.
Monoisotopic Mass 321.9702 DaThe precise mass used for instrument calibration and identification.
Average Molecular Weight 322.10 g/mol Useful for bulk sample preparation calculations.
Key Functional Groups Carboxylic Acid, Aryl Iodide, Ether (Isopropoxy)The carboxylic acid strongly suggests negative ion mode ESI. The C-I and C-O bonds are likely fragmentation points.
Acidity (pKa) ~4-5 (Estimated)The acidic proton is readily abstracted, making deprotonation in negative ion mode highly favorable for generating the [M-H]⁻ ion.

Ionization Source Selection: The Rationale for ESI Negative Mode

The choice of ionization technique is the most critical parameter for ensuring sensitivity and generating informative spectra. For this compound, Electrospray Ionization (ESI) is the superior method.

Primary Recommendation: ESI in Negative Ion Mode (-ESI)

The rationale is unequivocally driven by the presence of the carboxylic acid group. In the ESI process, the analyte solution is nebulized into a fine spray of charged droplets. In negative mode, the capillary is held at a high negative potential. The acidic proton of the benzoic acid is easily abstracted by the slightly basic mobile phase (e.g., containing trace amounts of ammonia or formate, or simply from the solvent itself), leading to the highly efficient formation of the deprotonated molecule, [M-H]⁻ .[3] This process is energetically favorable and typically results in a very strong signal with minimal in-source fragmentation, making it the ideal choice for sensitive quantification and precursor ion selection for MS/MS experiments.[4][5]

Alternative Ionization Modes

  • Positive Ion Mode ESI (+ESI): While possible, protonation of this molecule is less efficient than deprotonation. It would likely require a strongly acidic mobile phase and would compete with the formation of adducts like [M+Na]⁺ or [M+K]⁺, complicating the resulting spectrum.

  • Atmospheric Pressure Chemical Ionization (APCI): APCI is generally better suited for less polar molecules. While it could work, it is a more energetic technique than ESI and may induce undesirable in-source fragmentation, such as the loss of the isopropoxy group or even deiodination.

High-Resolution Mass Spectrometric Analysis

Full Scan (MS1) Analysis: Identifying the Precursor Ion

The initial step in the analysis is to acquire a full scan mass spectrum to identify the primary ion of interest. Using -ESI, the expected base peak will be the deprotonated molecule.

Ion SpeciesTheoretical Exact Mass (m/z)Notes
[M-H]⁻ 320.9629 The primary precursor ion for MS/MS fragmentation. Its accurate mass should be confirmed to within 5 ppm.
[M-H+Na-H]⁻342.9448A potential sodium adduct, where Na⁺ bridges two deprotonated molecules in a dimer, less common but possible.[4]
[M-I]⁻193.0870This fragment may appear as an in-source fragment, particularly with aggressive source conditions or certain mobile phase additives like formic acid.[6]
Tandem MS (MS/MS) Fragmentation Analysis of the [M-H]⁻ Precursor (m/z 320.96)

Collision-Induced Dissociation (CID) of the [M-H]⁻ precursor ion provides structural confirmation. The fragmentation pathways are dictated by the underlying chemistry of the ion, primarily targeting the weakest bonds and most stable neutral losses. The key fragmentation channels are decarboxylation, loss of the isopropoxy side chain, and cleavage of the carbon-iodine bond.[5][7][8]

The diagram below illustrates the proposed primary fragmentation pathways.

G Precursor [M-H]⁻ m/z 320.96 Frag_CO2 [M-H-CO₂]⁻ m/z 276.95 Precursor->Frag_CO2 - CO₂ (44.0 Da) Decarboxylation Frag_Propene [M-H-C₃H₆]⁻ m/z 278.93 Precursor->Frag_Propene - C₃H₆ (42.0 Da) Loss of Propene Frag_I [M-H-I•]⁻ m/z 194.04 Precursor->Frag_I - I• (126.9 Da) Loss of Iodine Radical Frag_CO2_Propene [M-H-CO₂-C₃H₆]⁻ m/z 234.92 Frag_CO2->Frag_CO2_Propene - C₃H₆ Frag_Propene->Frag_CO2_Propene - CO₂

Caption: Proposed MS/MS fragmentation pathways for the [M-H]⁻ ion of this compound.

Detailed Explanation of Key Fragments:

Fragment Ion (m/z)Neutral LossDescription
278.93 Propene (C₃H₆)Loss of the isopropoxy side chain via a rearrangement, resulting in a stable 3-iodo-4-hydroxybenzoate ion. This is a highly characteristic loss for alkoxy aromatics.
276.95 Carbon Dioxide (CO₂)This is the classic decarboxylation of a benzoic acid derivative, a very common and often dominant fragmentation pathway in negative ion mode CID.[5][9]
234.92 CO₂ + C₃H₆A secondary fragment resulting from the sequential loss of both carbon dioxide and propene. This confirms the presence of both functional groups.
194.04 Iodine Radical (I•)Cleavage of the C-I bond. While iodine is a good leaving group, this pathway may be less favored than decarboxylation in negative mode but is still diagnostically important.[10]

Experimental Protocol: A Validated LC-MS/MS Workflow

This section provides a robust, step-by-step protocol for the analysis.

Sample and Mobile Phase Preparation
  • Stock Solution: Accurately weigh ~1 mg of this compound and dissolve in 1 mL of methanol or acetonitrile to create a 1 mg/mL stock solution.

  • Working Solution: Serially dilute the stock solution in a 50:50 mixture of Mobile Phase A and Mobile Phase B to a final concentration of 1 µg/mL for initial method development.

  • Mobile Phase A: 0.1% Ammonium Hydroxide in Water. (The slightly basic pH ensures the analyte is deprotonated prior to ionization).

  • Mobile Phase B: Acetonitrile or Methanol.

Liquid Chromatography (LC) Method
  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 2 µL.

  • Gradient:

    • 0.0 min: 10% B

    • 1.0 min: 10% B

    • 5.0 min: 95% B

    • 7.0 min: 95% B

    • 7.1 min: 10% B

    • 9.0 min: 10% B (Re-equilibration)

Mass Spectrometer Parameters (Q-TOF or QqQ)
  • Ionization Mode: ESI Negative

  • Capillary Voltage: -3.0 kV

  • Source Temperature: 120 °C

  • Desolvation Temperature: 400 °C

  • Desolvation Gas Flow: 800 L/hr (Nitrogen)

  • MS1 Scan Range: m/z 50 - 500

  • MS/MS Precursor Ion: 320.96

  • Collision Energy: Ramped from 15-40 eV to observe all major fragments.

The diagram below outlines the complete experimental workflow.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Interpretation Stock Prepare 1 mg/mL Stock Solution Working Dilute to 1 µg/mL Working Solution Stock->Working Inject Inject 2 µL onto C18 Column Working->Inject Separate Gradient Elution (0.4 mL/min) Inject->Separate Ionize Ionize via ESI Negative Mode Separate->Ionize Detect Detect Ions (MS1/MS2) Ionize->Detect Confirm Confirm [M-H]⁻ (m/z 320.96) Detect->Confirm Analyze Analyze MS/MS Fragments Confirm->Analyze

Caption: A typical experimental workflow for the LC-MS/MS analysis of this compound.

Trustworthiness: Data Validation and Troubleshooting

  • Accurate Mass Confirmation: Always verify the measured mass of the precursor ion against its theoretical mass. A mass error of <5 ppm provides high confidence in the elemental composition.

  • Isotopic Pattern: Although iodine is monoisotopic, the overall isotopic pattern of the precursor ion should be checked against the theoretical distribution for C₁₀H₁₀IO₃⁻ to confirm the absence of interfering species.[10][11]

  • In-Source Deiodination: If an unexpected peak at m/z 193.0870 ([M-I]⁻) is observed in the MS1 scan, it may indicate in-source decay. This can be mitigated by reducing source temperature or capillary voltage. Be particularly cautious if using formic acid as a mobile phase additive, as it has been shown to induce deiodination in the ESI source.[6]

  • Blank Injection: Always run a solvent blank before and after the sample to ensure there is no carryover and that observed peaks are not artifacts from the system.

Conclusion

The mass spectrometric analysis of this compound is most effectively and sensitively achieved using liquid chromatography coupled with electrospray ionization in negative ion mode. The deprotonated molecule [M-H]⁻ at m/z 320.96 serves as the primary precursor ion. Subsequent MS/MS analysis yields a rich and predictable fragmentation pattern characterized by the neutral losses of carbon dioxide (44 Da) and propene (42 Da). By employing the high-resolution methods and validated protocols described in this guide, researchers can achieve unambiguous identification and structural confirmation of this important synthetic intermediate, ensuring data integrity for applications in drug discovery and chemical development.

References

  • Kruve, A., Kaupmees, K. (2017). Adduct formation in electrospray ionization mass spectrometry II. Benzoic acid derivatives. Journal of Chromatography A, 985(1-2), 531-9.
  • Benchchem. (n.d.). Mass Spectrometry of Benzoic Acid Compounds. Technical Support Center.
  • Banerjee, S., & Mazumdar, S. (2012). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. PubMed Central. Available at: [Link]

  • Clark, J. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide.
  • Kabel, M. A., et al. (2020). Discriminating Aromatic Parent Compounds and Their Derivative Isomers in Ice Grains From Enceladus and Europa Using a Laboratory Analogue for Spaceborne Mass Spectrometers. AGU Publications. Available at: [Link]

  • Gäb, S., et al. (2013). Deiodination of iodinated aromatic compounds with electrospray ionization mass spectrometry. Rapid Communications in Mass Spectrometry, 27(22), 2565-2572. Available at: [Link]

  • Doc Brown's Chemistry. (n.d.). Mass spectrum of 1-iodo-2-methylpropane. docbrown.info.
  • University of Wisconsin-Madison. (n.d.). Fragmentation and Interpretation of Spectra. Course Material.
  • Benchchem. (n.d.). This compound. Product Page.
  • MySkinRecipes. (n.d.). This compound. Ingredient Information.

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An In-depth Technical Guide to 3-Iodo-4-isopropoxybenzoic Acid: From Discovery to Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling a Key Synthetic Building Block

In the landscape of modern organic and medicinal chemistry, the strategic functionalization of aromatic rings is a cornerstone of molecular design and drug discovery. Among the vast array of substituted benzoic acids, 3-Iodo-4-isopropoxybenzoic acid has emerged as a particularly valuable intermediate. Its unique arrangement of an iodo group, an isopropoxy group, and a carboxylic acid on a benzene ring offers a trifecta of chemical handles for constructing complex molecular architectures. This guide provides a comprehensive overview of the discovery, historical context, and synthetic methodologies for this important compound, offering insights for researchers and professionals in the field.

The Genesis of a Molecule: A Historical Perspective

While a singular, seminal publication marking the "discovery" of this compound is not readily apparent in the historical chemical literature, its existence is the logical outcome of two well-established and historically significant reactions in organic chemistry: the Williamson ether synthesis and electrophilic aromatic iodination.

The groundwork for the isopropoxy moiety was laid in 1850 by Alexander Williamson, whose development of the Williamson ether synthesis provided a general and reliable method for forming ethers from an alkoxide and an organohalide.[1][2][3] This reaction, proceeding through an SN2 mechanism, became a fundamental tool for organic chemists.[1]

The introduction of iodine onto the aromatic ring is rooted in the broader field of electrophilic aromatic substitution. The direct iodination of aromatic compounds has been a subject of study since the early 20th century, with various reagents and conditions developed to control the regioselectivity and efficiency of the reaction.[4]

The synthesis of this compound, therefore, represents the convergence of these two cornerstone reactions. Its preparation is a testament to the power of combining established synthetic methods to create novel and useful molecules. While the exact first synthesis is not prominently documented, its utility as an intermediate in various fields, particularly in the development of pharmaceuticals, has led to its commercial availability and the refinement of its synthetic routes.[5][6]

Strategic Importance in Contemporary Chemistry

The significance of this compound lies in the distinct roles of its functional groups:

  • The Iodine Atom: As a heavy halogen, iodine is an excellent leaving group in a variety of cross-coupling reactions, most notably those catalyzed by palladium. This allows for the facile introduction of a wide range of substituents at the 3-position of the benzoic acid ring, making it a versatile precursor for creating diverse molecular libraries.[7]

  • The Isopropoxy Group: This bulky ether group serves as a directing group in electrophilic aromatic substitution, influencing the position of incoming electrophiles. It also imparts lipophilicity to the molecule, a crucial property in drug design for modulating solubility and cell membrane permeability.

  • The Carboxylic Acid: This functional group provides a handle for a multitude of chemical transformations, including esterification, amidation, and reduction. It also offers a site for salt formation, which can be critical for the formulation of active pharmaceutical ingredients (APIs).

This unique combination of functionalities makes this compound a sought-after building block in the synthesis of complex organic molecules, including pharmaceuticals and other specialty chemicals.[8][9]

Synthetic Pathways to this compound

There are two primary and strategically different approaches to the synthesis of this compound. The choice between these routes often depends on the availability of starting materials and the desired scale of the reaction.

Route 1: Iodination of 4-Isopropoxybenzoic Acid

This is arguably the more direct approach, starting from the commercially available 4-isopropoxybenzoic acid.[10][11] The key step is the electrophilic iodination of the aromatic ring.

Figure 1: General workflow for the synthesis via iodination.

The isopropoxy group is a moderately activating ortho-, para-director, while the carboxylic acid group is a deactivating meta-director. The directing effects of the powerful isopropoxy group dominate, leading to iodination primarily at the ortho position (position 3).

Experimental Protocol: Iodination of 4-Isopropoxybenzoic Acid

Objective: To synthesize this compound via electrophilic iodination of 4-isopropoxybenzoic acid.

Materials:

  • 4-Isopropoxybenzoic acid

  • N-Iodosuccinimide (NIS)

  • Acetic acid (glacial)

  • Sodium thiosulfate solution (aqueous)

  • Sodium bicarbonate solution (saturated, aqueous)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Beakers and graduated cylinders

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-isopropoxybenzoic acid (1 equivalent) in glacial acetic acid.

  • Addition of Iodinating Agent: To the stirred solution, add N-Iodosuccinimide (NIS) (1.1 equivalents) portion-wise at room temperature.

  • Reaction: Heat the reaction mixture to 80°C and maintain this temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Cool the reaction mixture to room temperature and pour it into a beaker containing ice water.

    • Quench the excess iodine by adding a sodium thiosulfate solution until the yellow color disappears.

    • Extract the aqueous layer with ethyl acetate (3 x volumes).

    • Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Causality Behind Experimental Choices:

  • N-Iodosuccinimide (NIS): NIS is chosen as the iodinating agent because it is a mild and effective source of electrophilic iodine, particularly for activated aromatic rings.

  • Acetic Acid: Acetic acid serves as a polar protic solvent that can dissolve the starting material and facilitate the electrophilic substitution reaction.

  • Sodium Thiosulfate: This is used to quench any unreacted iodine, which can complicate the purification process.

  • Sodium Bicarbonate Wash: The basic wash is crucial to remove the acidic solvent (acetic acid) and any acidic byproducts.

  • Recrystallization: This is a standard and effective method for purifying solid organic compounds to a high degree of purity.

Route 2: Etherification of 3-Iodo-4-hydroxybenzoic Acid

This alternative route involves first iodinating 4-hydroxybenzoic acid and then introducing the isopropyl group via a Williamson ether synthesis.

Figure 2: General workflow for the synthesis via etherification.

This approach can be advantageous if 3-iodo-4-hydroxybenzoic acid is a more readily available or cost-effective starting material.

Experimental Protocol: Williamson Ether Synthesis

Objective: To synthesize this compound from 3-iodo-4-hydroxybenzoic acid.

Materials:

  • 3-Iodo-4-hydroxybenzoic acid

  • 2-Bromopropane (or 2-iodopropane)

  • Potassium carbonate (anhydrous)

  • Dimethylformamide (DMF)

  • Hydrochloric acid (1M, aqueous)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Beakers and graduated cylinders

Procedure:

  • Reaction Setup: In a round-bottom flask, suspend 3-iodo-4-hydroxybenzoic acid (1 equivalent) and anhydrous potassium carbonate (2.5 equivalents) in DMF.

  • Addition of Alkylating Agent: Add 2-bromopropane (1.5 equivalents) to the suspension at room temperature with vigorous stirring.

  • Reaction: Heat the reaction mixture to 60-70°C and maintain for 8-12 hours, or until TLC analysis indicates the consumption of the starting material.

  • Work-up:

    • Cool the reaction mixture to room temperature and pour it into a beaker of water.

    • Acidify the aqueous mixture with 1M HCl to a pH of approximately 2-3 to precipitate the product.

    • Extract the product with ethyl acetate (3 x volumes).

    • Combine the organic layers and wash with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent and remove the solvent under reduced pressure.

    • Purify the crude product by recrystallization to obtain pure this compound.

Causality Behind Experimental Choices:

  • Potassium Carbonate: A mild base is used to deprotonate the phenolic hydroxyl group, forming the nucleophilic phenoxide. It is preferred over stronger bases to avoid potential side reactions with the carboxylic acid.

  • DMF: A polar aprotic solvent is ideal for SN2 reactions as it solvates the cation (K+) but not the nucleophilic anion, thus enhancing its reactivity.

  • 2-Bromopropane: This is the electrophile that is attacked by the phenoxide to form the ether linkage.

  • Acidification: This step is necessary to protonate the carboxylate salt and precipitate the desired carboxylic acid product.

Data Summary

PropertyValue
IUPAC Name This compound
CAS Number 856167-47-0
Molecular Formula C₁₀H₁₁IO₃
Molecular Weight 306.10 g/mol
Appearance White to off-white solid
Melting Point 164-167 °C (literature)[9]

Conclusion and Future Outlook

This compound stands as a testament to the enduring power of fundamental organic reactions in the creation of valuable and complex molecules. While its specific "discovery" may be a subtle footnote in the broader history of chemical synthesis, its importance as a versatile building block in modern drug discovery and materials science is undeniable. The synthetic routes outlined in this guide, rooted in the historical foundations of the Williamson ether synthesis and aromatic iodination, provide a robust framework for its preparation. As the demand for novel and intricate molecular architectures continues to grow, the strategic utility of this compound is poised to expand, solidifying its place as a key intermediate in the chemist's toolbox.

References

  • Wikipedia. Williamson ether synthesis. [Link]

  • Chemistry Steps. Williamson Ether Synthesis. [Link]

  • ChemTalk. Williamson Ether Synthesis. [Link]

  • Name Reactions in Organic Synthesis. Williamson Ether Synthesis. [Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

  • ResearchGate. History of ortho-iodination of benzoic acid derivatives at a glance. [Link]

  • PubChem. 4-isopropoxybenzoic acid. [Link]

  • PubChem. 4-isopropoxybenzoic acid (C10H12O3). [Link]

  • PubChem. 3-Isopropoxybenzoic acid. [Link]

  • ResearchGate. 4-Hydroxybenzoic acid derivatives synthesized through metabolic engineering of the shikimate pathway. [Link]

  • Organic Syntheses. Salicylic acid, 3,5-diiodo-. [Link]

  • Google Patents. Preparation method of 3-cyano-4-isopropoxybenzoic acid.
  • PubMed. Synthesis of 4-Hydroxybenzoic Acid Derivatives in Escherichia coli. [Link]

  • Organic Syntheses. m-IODOBENZOIC ACID. [Link]

  • CAS Common Chemistry. 3-Ethoxy-4-isopropoxybenzoic acid. [Link]

  • Google Patents.
  • FooDB. Showing Compound 4-Hydroxybenzoic acid (FDB010508). [Link]

  • MedChemExpress. 4-Isopropoxybenzoic acid (p-Isopropoxybenzoic acid). [Link]

  • ChemUniverse. Request A Quote. [Link]

  • Google Patents. Preparation method of 3-amino-4-hydroxybenzoic acid.
  • ResearchGate. Preparative synthesis of 3- and 4-(3-alkoxy-4-acyloxyphenylmethylamino)benzoic acids. [Link]

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Biological activity of substituted benzoic acids

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity of Substituted Benzoic Acids

For Researchers, Scientists, and Drug Development Professionals

Abstract

The benzoic acid scaffold represents a cornerstone in medicinal chemistry, serving as a versatile template for the design and development of a myriad of therapeutic agents.[1] Its deceptively simple structure, a carboxylic acid appended to a benzene ring, belies a rich and complex pharmacology that can be exquisitely modulated by the nature and position of substituents on the aromatic ring.[2] This technical guide provides a comprehensive exploration of the biological activities of substituted benzoic acids, delving into their structure-activity relationships (SAR), mechanisms of action, and the experimental methodologies employed to evaluate their therapeutic potential. We will traverse the landscape of their antimicrobial, anti-inflammatory, and anticancer properties, offering field-proven insights and detailed protocols to empower researchers in their quest for novel therapeutics.

The Benzoic Acid Scaffold: A Privileged Structure in Drug Discovery

The benzoic acid moiety is a recurring motif in a vast array of biologically active compounds, both natural and synthetic.[1][3] The carboxylic acid group is a critical functional handle, capable of acting as a hydrogen bond donor and acceptor, which frequently facilitates interactions with the active sites of enzymes and receptors.[2] The true pharmacological versatility of this scaffold, however, is unlocked through the strategic substitution of the benzene ring. These substituents profoundly influence the molecule's electronic properties, lipophilicity, and steric profile, thereby dictating its pharmacokinetic and pharmacodynamic behavior.[2]

Physicochemical Properties and Their Biological Implications

The acidity of the carboxylic group (pKa of benzoic acid is ~4.2) is a key determinant of its behavior in physiological environments. Substituents on the benzene ring can significantly alter this acidity. Electron-withdrawing groups (e.g., -NO₂, -Cl) increase acidity, while electron-donating groups (e.g., -OH, -CH₃) decrease it.[4][5] This modulation of pKa can impact a compound's ability to cross biological membranes and its binding affinity to target proteins.

Lipophilicity, often quantified as logP, is another crucial parameter influenced by substituents. The addition of hydrophobic groups, such as alkyl chains or halogens, increases lipophilicity, which can enhance membrane permeability but may also lead to increased metabolic clearance or off-target effects.[6] Conversely, hydrophilic substituents like hydroxyl groups can improve aqueous solubility.

Structure-Activity Relationships (SAR) of Substituted Benzoic Acids

The biological activity of a benzoic acid derivative is not merely a sum of its parts; it is a complex interplay between the core scaffold and its substituents. Understanding the SAR is paramount for the rational design of potent and selective drug candidates.[2][7]

Antimicrobial Activity

Benzoic acid and its derivatives have a long history of use as antimicrobial agents and food preservatives.[8][9] Their primary mechanism of action involves the disruption of microbial cell homeostasis by acidifying the cytoplasm.[10] The lipophilicity of the molecule plays a crucial role, as the undissociated acid must first pass through the microbial cell membrane.

  • Influence of Substituents:

    • Hydroxyl Groups: The position of hydroxyl substitution is critical. For instance, 2-hydroxybenzoic acid (salicylic acid) often exhibits stronger antibacterial activity than its parent compound, benzoic acid.[8] Dihydroxybenzoic acid derivatives have also shown significant antimicrobial effects.[11]

    • Halogens: The introduction of halogens, such as in 2-chlorobenzoic acid derivatives, can enhance antimicrobial potency, particularly against Gram-negative bacteria like Escherichia coli.[12]

    • Nitro Group: The presence of a nitro group is frequently associated with antimicrobial activity.[2]

    • Amides: Conversion of the carboxylic acid to an amide can lead to derivatives with improved antimicrobial attributes, as seen with sorbic acid amide derivatives showing greater potency than their benzoic acid amide counterparts.[13]

A generalized workflow for SAR-guided drug discovery is depicted below.

SAR_Workflow cluster_0 Design & Synthesis cluster_1 Biological Evaluation cluster_2 Optimization Initial_Hit Initial Hit Compound (e.g., Benzoic Acid) Analog_Synthesis Analog Synthesis (Systematic Substitution) Initial_Hit->Analog_Synthesis Identify Scaffold Screening Primary Biological Screening (e.g., MIC Assay) Analog_Synthesis->Screening Test Analogs SAR_Analysis SAR Analysis Screening->SAR_Analysis Generate Data SAR_Analysis->Analog_Synthesis Iterative Design Lead_Optimization Lead Optimization (Refined Synthesis) SAR_Analysis->Lead_Optimization Identify Key Substituents ADMET_Profiling ADMET Profiling Lead_Optimization->ADMET_Profiling Test Optimized Leads ADMET_Profiling->Lead_Optimization Refine Properties

Caption: A general workflow for a structure-activity relationship (SAR) guided drug discovery program.

Anti-inflammatory Activity

Substituted benzoic acids, most notably salicylic acid and its derivatives (e.g., aspirin), are renowned for their anti-inflammatory properties. A primary mechanism for this activity is the inhibition of cyclooxygenase (COX) enzymes, which are key to the biosynthesis of prostaglandins.[14]

  • Key Structural Features:

    • Hydroxyl Group: The presence of a hydroxyl group at the ortho position to the carboxyl group is a hallmark of salicylates and is crucial for their COX-inhibitory activity.

    • Electronic Effects: The anti-inflammatory action is influenced by the electronic charge distributions of the molecule, suggesting a two-way charge transfer model in the binding to the COX enzyme active site.[14]

    • Other Substituents: Derivatives with various substitutions have been synthesized and tested, showing that the nature and position of these groups can modulate potency and selectivity for COX isoforms.[15][16]

Anticancer Activity

The benzoic acid scaffold is present in numerous compounds with significant anticancer potential.[1][3] These derivatives can exert their effects through various mechanisms, including the inhibition of key signaling pathways, induction of apoptosis, and cell cycle arrest.[1][11]

  • Mechanisms and SAR:

    • HDAC Inhibition: Dihydroxybenzoic acid (DHBA) has been shown to inhibit histone deacetylases (HDACs), leading to cancer cell growth inhibition, induction of reactive oxygen species (ROS), and apoptosis.[11]

    • Receptor Tyrosine Kinase (RTK) Inhibition: The aminobenzoic acid scaffold is a common building block for RTK inhibitors, which are crucial in cancer therapy.[7]

    • Apoptosis Induction: Various substituted benzoic acids have been shown to induce apoptosis in cancer cell lines. For example, certain 4-(1H-1,2,4-triazol-1-yl) benzoic acid hybrids have demonstrated potent activity against MCF-7 breast cancer cells.[17]

    • Cell Cycle Arrest: DHBA has been observed to arrest HCT116 colon cancer cells in the G2/M phase of the cell cycle.[11]

Below is a simplified representation of a signaling pathway often targeted by benzoic acid-based anticancer agents.

RTK_Pathway RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 Dimerization & Autophosphorylation Ligand Growth Factor Ligand->RTK Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation Inhibitor Benzoic Acid Derivative Inhibitor->RTK Inhibition

Caption: A simplified signaling pathway of a receptor tyrosine kinase, a common target for inhibitors.

Experimental Protocols for Biological Evaluation

The translation of chemical structures into biological activity requires robust and validated experimental protocols. This section provides step-by-step methodologies for key assays used to evaluate substituted benzoic acids.

Protocol: Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

This protocol, adapted from standard microbiology practices, is used to assess the antimicrobial potency of test compounds.[12]

Materials:

  • Test compounds (substituted benzoic acids) dissolved in a suitable solvent (e.g., DMSO).

  • Bacterial strains (e.g., E. coli, S. aureus).

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium.

  • 96-well microtiter plates.

  • Incubator.

  • Spectrophotometer (plate reader).

Procedure:

  • Preparation of Inoculum: Culture the bacterial strain overnight in MHB. Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Serial Dilution: Prepare a two-fold serial dilution of the test compounds in the 96-well plate using MHB. The final volume in each well should be 100 µL. Include a positive control (bacteria with no compound) and a negative control (broth only).

  • Inoculation: Add 100 µL of the prepared bacterial inoculum to each well (except the negative control).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism, as detected by the naked eye or a plate reader.

  • MBC Determination: To determine the MBC, take an aliquot (e.g., 10 µL) from the wells that show no visible growth and plate it onto an agar plate. Incubate the agar plates at 37°C for 24 hours. The MBC is the lowest concentration of the compound that results in a 99.9% reduction in the initial inoculum.

Protocol: In Vitro Anticancer Activity using MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.[17]

Materials:

  • Cancer cell lines (e.g., MCF-7, HCT-116).

  • Complete cell culture medium (e.g., DMEM with 10% FBS).

  • Test compounds dissolved in DMSO.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilization solution (e.g., DMSO or acidified isopropanol).

  • 96-well cell culture plates.

  • CO₂ incubator.

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a CO₂ incubator (37°C, 5% CO₂).

  • Compound Treatment: The next day, treat the cells with various concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours in the CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting a dose-response curve.

Quantitative Structure-Activity Relationship (QSAR)

QSAR is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a compound and its biological activity.[6] For benzoic acid derivatives, QSAR studies have been instrumental in predicting their antimicrobial and enzyme-inhibitory activities.[6][12]

QSAR models are typically developed using a set of compounds with known activities. Descriptors, which are numerical representations of the physicochemical properties of the molecules (e.g., electronic, steric, and hydrophobic parameters), are calculated.[18] Statistical methods, such as multiple linear regression, are then used to build an equation that correlates these descriptors with the biological activity.

Key Descriptors in Benzoic Acid QSAR:

  • Topological Parameters: Such as molecular connectivity indices, which describe the branching and complexity of the molecule.[12]

  • Hydrophobicity (logP): Often shows a positive correlation with antibacterial activity.[6]

  • Electronic Parameters (Hammett constants): Quantify the electron-donating or electron-withdrawing nature of substituents.[19]

  • Molar Refractivity: Relates to the volume and polarizability of the molecule.[6]

Data Presentation

To facilitate the comparison of biological activities, quantitative data should be summarized in a structured format.

Table 1: Hypothetical Antimicrobial Activity of Substituted Benzoic Acids against E. coli

Compound IDR⁴MIC (µg/mL)
BA-01 HHHH1000
BA-02 OHHHH500
BA-03 HOHHH750
BA-04 HHOHH600
BA-05 ClHHH250
BA-06 HHNO₂H125

Conclusion and Future Perspectives

Substituted benzoic acids remain a highly valuable and versatile scaffold in the field of drug discovery. Their biological activities can be finely tuned through judicious selection of substituents, leading to potent and selective agents against a wide range of diseases. The continued application of modern drug design strategies, including SAR analysis, computational modeling, and mechanism-of-action studies, will undoubtedly unlock the full therapeutic potential of this remarkable class of compounds. Future research should focus on the development of derivatives with improved pharmacokinetic profiles, reduced off-target effects, and novel mechanisms of action to address the ongoing challenges in medicine, such as antimicrobial resistance and the need for more effective cancer therapies.

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The Halogen's Handprint: An In-Depth Technical Guide to the Role of Iodine in the Pharmacokinetics of Benzoic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The introduction of iodine into the molecular framework of benzoic acid derivatives represents a powerful, yet nuanced, strategy in drug design. This modification, while seemingly simple, imparts profound changes to the physicochemical properties of the parent molecule, creating a cascading effect on its pharmacokinetic profile. This technical guide provides an in-depth exploration of the multifaceted role of iodine in the absorption, distribution, metabolism, and excretion (ADME) of benzoic acids. We will dissect the causal relationships between iodination and pharmacokinetic behavior, moving beyond mere observation to explain the underlying mechanisms. This document is intended for researchers, scientists, and drug development professionals, offering both foundational principles and field-proven experimental insights to guide the rational design and evaluation of iodinated benzoic acid-based therapeutics.

Introduction: Benzoic Acid as a Scaffold and the Rationale for Iodination

Benzoic acid, with its simple aromatic carboxylic acid structure, is a common scaffold in medicinal chemistry. Its derivatives are found in a wide array of therapeutic agents, from local anesthetics to non-steroidal anti-inflammatory drugs (NSAIDs). The benzene ring and carboxylic acid group offer versatile points for chemical modification to modulate pharmacological activity and pharmacokinetic properties.

Halogenation, and specifically iodination, is a frequently employed tactic to enhance the therapeutic potential of a lead compound. The rationale for introducing iodine is rooted in its unique atomic properties:

  • Increased Lipophilicity: Iodine is the most polarizable and lipophilic of the common halogens. Its introduction significantly increases the octanol/water partition coefficient (LogP) of the parent benzoic acid. This enhanced lipophilicity can improve membrane permeability, potentially leading to better absorption and tissue penetration.[1]

  • Modulation of Acidity: The position of the iodine atom on the benzene ring can influence the acidity (pKa) of the carboxylic acid group through inductive and resonance effects. Electron-withdrawing effects of iodine can increase acidity, which in turn affects the ionization state of the molecule at physiological pH, influencing solubility, transport, and binding interactions.[2][3]

  • Steric and Electronic Effects: The large atomic radius of iodine can introduce steric hindrance, which may alter the molecule's interaction with metabolizing enzymes and transporters. Furthermore, iodine can participate in halogen bonding, a non-covalent interaction that can influence drug-target binding affinity and metabolic processes.[4]

This guide will systematically explore how these fundamental changes orchestrated by iodine substitution dictate the pharmacokinetic fate of benzoic acid derivatives.

The Impact of Iodine on Physicochemical Properties: The Foundation of Pharmacokinetic Alterations

The journey of a drug through the body is governed by its physicochemical properties. Iodination directly manipulates these properties, setting the stage for altered ADME profiles.

PropertyEffect of IodinationConsequence for Pharmacokinetics
Lipophilicity (LogP) Significant increase.[1]Enhanced membrane permeability (absorption, distribution), potential for increased plasma protein binding.
Acidity (pKa) Positional-dependent modulation. Generally increases acidity (lowers pKa) due to electron-withdrawing nature.[2]Alters the ratio of ionized to non-ionized drug at different physiological pHs, impacting solubility, absorption, and transporter interaction.
Molecular Weight Substantial increase.Can influence diffusion rates and interactions with binding pockets of enzymes and transporters.
Polar Surface Area (PSA) Minimal change, as the carboxyl group is the primary contributor.The lipophilic character of iodine often outweighs the small PSA of the benzoic acid backbone in determining membrane transit.

Absorption: Crossing the Barrier

The addition of iodine generally favors the absorption of benzoic acid derivatives from the gastrointestinal tract. The primary driver for this is the marked increase in lipophilicity, which facilitates passive diffusion across the lipid-rich membranes of intestinal epithelial cells.[1] However, the interplay with the compound's pKa is crucial. A lower pKa due to iodination means that a larger fraction of the compound will be in its ionized, less permeable form in the slightly acidic to neutral environment of the small intestine. Therefore, the optimal balance between increased lipophilicity and pKa modulation is key to maximizing oral absorption.

Distribution: Where the Molecule Goes

Once absorbed, the distribution of an iodinated benzoic acid is heavily influenced by its binding to plasma proteins and its ability to penetrate tissues.

Plasma Protein Binding (PPB)

The increased lipophilicity conferred by iodine often leads to higher affinity for plasma proteins, primarily albumin. This binding is not merely a passive event; it is a critical determinant of the drug's disposition. A high degree of PPB restricts the free fraction of the drug, which is the pharmacologically active portion available to interact with targets, undergo metabolism, and be excreted.

A compelling example of this is seen in a comparative study of ortho- and para-iodobenzoic acids (OIB and PIB) in rats.[5] PIB, the para-isomer, exhibited significantly higher plasma protein binding (around 95%) compared to the ortho-isomer, OIB (approximately 50%).[5] This stark difference, attributable to the steric hindrance around the carboxyl group in the ortho position affecting its interaction with albumin's binding sites, has profound consequences for the overall pharmacokinetics of these isomers.

Tissue Penetration

For drugs targeting intracellular sites, the ability to cross cell membranes and enter tissues is paramount. The enhanced lipophilicity of iodinated benzoic acids generally promotes tissue distribution. However, this is counterbalanced by high plasma protein binding, which can limit the amount of free drug available to leave the bloodstream. Therefore, a moderately lipophilic, less highly protein-bound compound might achieve better tissue penetration than a highly lipophilic, extensively protein-bound analogue.

Metabolism: The Biotransformation of Iodinated Benzoic Acids

Iodinated benzoic acids are subject to both Phase I and Phase II metabolic reactions, which primarily serve to increase their water solubility and facilitate their excretion. The presence and position of the iodine atom can significantly influence the rate and pathways of metabolism.

Phase I Metabolism: Functionalization

Phase I reactions introduce or expose functional groups. For iodinated benzoic acids, the key reactions are aromatic hydroxylation and deiodination.

  • Aromatic Hydroxylation: Cytochrome P450 (CYP) enzymes are the primary catalysts for the oxidation of the benzene ring to form hydroxylated metabolites.[6] While specific isoform contributions to iodinated benzoic acid metabolism are not extensively documented, CYP2C9, known for metabolizing acidic drugs, and CYP3A4, the most abundant human CYP, are likely major players.[7][8] The position of iodine can sterically hinder or electronically disfavor hydroxylation at certain positions.

  • Deiodination: The cleavage of the carbon-iodine bond can be a significant metabolic pathway. This can be catalyzed by CYP enzymes or by deiodinases, which are well-known for their role in thyroid hormone metabolism.[9][10] Deiodination can lead to the formation of benzoic acid or hydroxylated benzoic acid, which can then undergo further conjugation. The liberated iodide ion is typically excreted or taken up by the thyroid gland.

Phase II Metabolism: Conjugation

Phase II reactions involve the conjugation of the parent drug or its Phase I metabolites with endogenous polar molecules.

  • Glucuronidation: The carboxylic acid moiety of iodinated benzoic acids is a prime target for glucuronidation by UDP-glucuronosyltransferases (UGTs), forming an acyl glucuronide. UGT isoforms such as UGT1A3, UGT1A9, and UGT2B7 are known to conjugate carboxylic acids.[2][11] If hydroxylation occurs in Phase I, the resulting phenolic group can also be glucuronidated.

  • Sulfation: Hydroxylated metabolites of iodinated benzoic acids can be sulfated by sulfotransferases (SULTs).[6][12]

The overall metabolic scheme can be visualized as a network of competing and sequential pathways.

cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism parent Iodinated Benzoic Acid hydroxylated Hydroxylated Metabolite parent->hydroxylated CYP450 deiodinated Deiodinated Metabolite (+ Iodide) parent->deiodinated CYP450 / Deiodinases glucuronide_parent Acyl Glucuronide parent->glucuronide_parent UGTs glucuronide_metabolite Phenolic Glucuronide hydroxylated->glucuronide_metabolite UGTs sulfate_metabolite Sulfate Conjugate hydroxylated->sulfate_metabolite SULTs excretion Excretion (Urine/Bile) deiodinated->excretion glucuronide_parent->excretion glucuronide_metabolite->excretion sulfate_metabolite->excretion

Figure 1: General metabolic pathways for iodinated benzoic acids.

Excretion: Elimination from the Body

The primary route of elimination for iodinated benzoic acids and their metabolites is renal excretion. As organic anions, they are substrates for active transport systems in the kidney.

  • Renal Transporters: Organic Anion Transporters (OATs), such as OAT1 and OAT3, located on the basolateral membrane of renal proximal tubule cells, are responsible for the uptake of these compounds from the blood into the kidney.[13] Subsequently, efflux into the urine can be mediated by apical transporters like the Multidrug Resistance-Associated Proteins (MRPs). The affinity for these transporters can be influenced by the structure of the iodinated benzoic acid.

  • Hepatic Transporters: Organic Anion Transporting Polypeptides (OATPs) are expressed on the sinusoidal membrane of hepatocytes and mediate the uptake of organic anions from the blood into the liver.[14][15] This is a prerequisite for hepatic metabolism and biliary excretion.

The study comparing OIB and PIB demonstrated that the lower plasma protein binding of OIB resulted in a higher total clearance and significantly greater urinary excretion compared to the highly bound PIB.[5] This highlights the critical interplay between protein binding and transporter-mediated clearance in determining the elimination rate.

Experimental Protocols for Pharmacokinetic Evaluation

A robust evaluation of the role of iodine in the pharmacokinetics of a benzoic acid derivative requires a combination of in vitro and in vivo studies.

In Vitro Metabolic Stability Assay Using Hepatocytes

This assay provides an initial assessment of the compound's susceptibility to hepatic metabolism.

Objective: To determine the intrinsic clearance (CLint) of an iodinated benzoic acid derivative in liver cells.

Methodology:

  • Cell Preparation: Thaw cryopreserved hepatocytes (human or relevant preclinical species) and determine cell viability and concentration using trypan blue exclusion.[16]

  • Incubation Setup: Prepare a suspension of hepatocytes in incubation medium (e.g., Williams' Medium E) at a concentration of 0.5-1.0 x 10^6 viable cells/mL.[17]

  • Compound Addition: Add the iodinated benzoic acid (typically at a final concentration of 1 µM) to the hepatocyte suspension.

  • Time Course Sampling: At designated time points (e.g., 0, 15, 30, 60, 90, 120 minutes), withdraw an aliquot of the cell suspension.

  • Reaction Quenching: Immediately stop the metabolic reaction by adding the aliquot to a quenching solution (e.g., ice-cold acetonitrile) containing an internal standard.[17]

  • Sample Processing: Centrifuge the samples to pellet the precipitated proteins.

  • LC-MS/MS Analysis: Analyze the supernatant for the remaining parent compound concentration using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural logarithm of the percentage of parent compound remaining versus time. The slope of the linear regression line represents the elimination rate constant (k). Calculate the half-life (t1/2 = 0.693/k) and intrinsic clearance.[17]

cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis thaw Thaw Cryopreserved Hepatocytes prepare_suspension Prepare Cell Suspension thaw->prepare_suspension add_compound Add Iodinated Benzoic Acid prepare_suspension->add_compound incubate Incubate at 37°C add_compound->incubate sample Sample at Time Points incubate->sample quench Quench Reaction sample->quench process Process Sample (Centrifuge) quench->process lcms LC-MS/MS Analysis process->lcms data_analysis Calculate t½ and CLint lcms->data_analysis

Figure 2: Workflow for in vitro metabolic stability assay.

In Vitro Plasma Protein Binding Assay by Equilibrium Dialysis

This assay quantifies the extent to which a compound binds to plasma proteins.

Objective: To determine the fraction of unbound (fu) iodinated benzoic acid in plasma.

Methodology:

  • Apparatus Setup: Use a rapid equilibrium dialysis (RED) device, which consists of two chambers separated by a semipermeable membrane.[18]

  • Sample Preparation: Add plasma (from the species of interest) to one chamber and phosphate-buffered saline (PBS) to the other.

  • Compound Addition: Spike the plasma-containing chamber with the iodinated benzoic acid.

  • Equilibration: Seal the device and incubate at 37°C with shaking for a predetermined time (e.g., 4-6 hours) to allow the unbound drug to equilibrate across the membrane.[7]

  • Sampling: After incubation, collect aliquots from both the plasma and the buffer chambers.

  • Matrix Matching and Analysis: Combine the plasma sample with an equal volume of clean buffer and the buffer sample with an equal volume of blank plasma to ensure identical matrix for analysis. Precipitate proteins with acetonitrile containing an internal standard.

  • LC-MS/MS Analysis: Quantify the concentration of the compound in the processed samples from both chambers.

  • Calculation: Calculate the fraction unbound (fu) as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.[7]

In Vivo Pharmacokinetic Study in Rodents

This study provides a comprehensive picture of the ADME properties of the compound in a living system.

Objective: To determine key pharmacokinetic parameters (e.g., clearance, volume of distribution, half-life, bioavailability) of an iodinated benzoic acid in rats or mice.

Methodology:

  • Animal Preparation: Use cannulated rodents (e.g., with jugular vein cannulas) to facilitate serial blood sampling. Acclimatize the animals before the study.

  • Dosing:

    • Intravenous (IV) Group: Administer a single bolus dose of the compound formulation via the tail vein or a cannula.

    • Oral (PO) Group: Administer the compound formulation by oral gavage.[19]

  • Blood Sampling: Collect serial blood samples (e.g., at 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) from the jugular vein cannula or by another appropriate method (e.g., submandibular vein).[20] Collect samples into tubes containing an anticoagulant (e.g., heparin).

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Sample Analysis: Quantify the concentration of the iodinated benzoic acid in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Use non-compartmental analysis software to calculate pharmacokinetic parameters from the plasma concentration-time data. For the PO group, calculate oral bioavailability (F%) by comparing the dose-normalized area under the curve (AUC) to that of the IV group.[21]

cluster_iv IV Dosing Group cluster_po PO Dosing Group start Acclimatize Cannulated Rodents iv_dose Administer IV Dose start->iv_dose po_dose Administer PO Dose start->po_dose sampling Serial Blood Sampling (e.g., 0-24h) iv_dose->sampling po_dose->sampling plasma_prep Prepare Plasma sampling->plasma_prep lcms LC-MS/MS Analysis plasma_prep->lcms pk_analysis Pharmacokinetic Analysis (Calculate CL, Vd, t½, F%) lcms->pk_analysis end Report PK Profile pk_analysis->end

Figure 3: Workflow for a rodent in vivo pharmacokinetic study.

Toxicity and Safety Considerations

While iodination can improve the pharmacokinetic profile of a benzoic acid derivative, it is also essential to consider potential toxicological liabilities. The formation of reactive metabolites, although not extensively reported for simple iodinated benzoic acids, is a theoretical possibility. For instance, oxidative metabolism could potentially lead to the formation of quinone-like structures, which are known to be reactive.[22] Furthermore, the in vivo release of iodine from the parent compound, especially with chronic dosing, could have implications for thyroid function.[9] Toxicological assessment, including cytotoxicity assays and evaluation of potential reactive metabolite formation, should be an integral part of the development of these compounds.[19][23]

Conclusion: A Strategic Approach to Iodination

The incorporation of iodine into a benzoic acid scaffold is a powerful tool for modulating pharmacokinetic properties. The resulting increase in lipophilicity, altered acidity, and steric bulk directly impacts every facet of a drug's journey through the body. A thorough understanding of these structure-pharmacokinetic relationships is paramount for the rational design of new chemical entities. The key takeaways for researchers are:

  • Iodination is a multi-parameter optimization problem: The benefits of increased lipophilicity for absorption and distribution must be balanced against potential liabilities such as high plasma protein binding and altered metabolism.

  • Positional isomerism matters: As demonstrated by the case of ortho- vs. para-iodobenzoic acid, the placement of the iodine atom can dramatically alter the pharmacokinetic profile.

  • A robust experimental cascade is essential: A combination of in vitro assays for metabolic stability and plasma protein binding, followed by in vivo pharmacokinetic studies, is necessary to fully characterize the effects of iodination.

By leveraging the principles and protocols outlined in this guide, scientists can more effectively harness the unique properties of iodine to design benzoic acid-based drugs with optimized pharmacokinetic profiles, ultimately increasing the probability of clinical success.

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An In-depth Technical Guide on the Electron-Withdrawing Effects of Halogens on Benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the fields of medicinal chemistry and drug development, the rational design of molecules requires a profound understanding of how substituents influence a parent molecule's electronic properties. Benzoic acid, a simple aromatic carboxylic acid, serves as a foundational model for studying these substituent effects. The introduction of halogen atoms (Fluorine, Chlorine, Bromine, Iodine) onto the benzene ring dramatically alters the acidity of the carboxylic acid group. This guide provides a detailed exploration of the electron-withdrawing effects of halogens on benzoic acid, delving into the underlying physical organic principles, quantitative analysis, and practical experimental determination. This document is intended for researchers, scientists, and drug development professionals who leverage these principles to fine-tune the properties of pharmacologically active compounds.

The Duality of Halogen Electronic Effects: Inductive vs. Resonance

Halogen substituents exert two primary electronic effects on the aromatic ring, which operate in opposition to each other: the inductive effect (-I) and the resonance effect (+R, also known as the mesomeric effect).[1]

  • Inductive Effect (-I): Due to their high electronegativity, halogens pull electron density away from the carbon atom to which they are attached through the sigma (σ) bond framework.[1][2] This electron withdrawal is transmitted throughout the molecule, acidifying the carboxylic proton by stabilizing the resulting carboxylate anion. The strength of the inductive effect correlates with electronegativity: F > Cl > Br > I.[1][3]

  • Resonance Effect (+R): Halogens possess lone pairs of electrons that can be delocalized into the aromatic π-system. This donation of electron density, particularly to the ortho and para positions, partially counteracts the inductive effect. This effect destabilizes the carboxylate anion by increasing electron density on the ring, thereby decreasing acidity. Effective resonance requires efficient orbital overlap; the 2p orbital of fluorine overlaps well with the 2p orbital of carbon, whereas the larger 3p, 4p, and 5p orbitals of Cl, Br, and I, respectively, have progressively poorer overlap.

For halogens, the electron-withdrawing inductive effect (-I) is dominant over the electron-donating resonance effect (+R).[1] However, the interplay between these two forces is nuanced and dictates the final acidity of the halogen-substituted benzoic acid.

Caption: Competing inductive and resonance effects of halogens.

Impact on Acidity: A Quantitative Look at pKa Values

The acidity of a carboxylic acid is quantified by its pKa value—the lower the pKa, the stronger the acid. The introduction of a halogen universally increases the acidity of benzoic acid (pKa ≈ 4.20) by stabilizing the conjugate base (benzoate anion). This stabilization arises from the delocalization of the negative charge, which is enhanced by the electron-withdrawing nature of the halogens.[2]

The position of the halogen substituent—ortho, meta, or para—is critical in determining the extent of this effect.

SubstituentpKa (ortho)pKa (meta)pKa (para)
-H (Benzoic Acid)4.204.204.20
-F3.273.874.14
-Cl2.943.833.99
-Br2.853.814.00
-I2.863.864.03

Note: pKa values are approximate and can vary slightly depending on experimental conditions.

Analysis of Acidity Trends
  • Meta Position: At the meta position, the resonance effect is negligible. Therefore, the acidity is primarily dictated by the inductive effect. The order of acidity for meta-substituted isomers generally follows the order of electronegativity: Cl ≈ Br > F > I. The slightly anomalous position of fluorine is often attributed to complex solvation effects.

  • Para Position: At the para position, both the inductive (-I) and resonance (+R) effects are at play. The +R effect, which is strongest for fluorine, opposes the -I effect, leading to p-fluorobenzoic acid being the weakest acid among the para-halobenzoic acids. For Cl, Br, and I, the inductive effect still dominates, but it is partially offset by their weaker resonance contributions, making the para isomers less acidic than their meta counterparts.[4]

  • Ortho Position: The "Ortho-Effect" Regardless of whether the substituent is electron-donating or electron-withdrawing, ortho-substituted benzoic acids are almost always stronger acids than their meta and para isomers, and also stronger than benzoic acid itself.[5][6][7] This phenomenon, known as the "ortho-effect," is not fully explained by a single principle but is believed to be a combination of steric and electronic factors.[8] A primary hypothesis is that steric hindrance between the ortho substituent and the carboxyl group forces the -COOH group out of the plane of the benzene ring.[5][9] This twisting inhibits resonance between the carboxyl group and the ring, which in unsubstituted benzoic acid is a destabilizing factor for the carboxylate anion. By preventing this resonance, the anion is relatively stabilized, leading to a significant increase in acidity.[6]

Caption: Influence of substituent position on acidity.

Quantitative Structure-Acidity Relationships: The Hammett Equation

The Hammett equation provides a powerful tool for quantifying the electronic effect of meta and para substituents on the reactivity of aromatic compounds.[10][11] It is a linear free-energy relationship defined as:

log(K/K₀) = σρ

Where:

  • K is the equilibrium constant for the substituted reaction (e.g., dissociation of p-chlorobenzoic acid).

  • K₀ is the equilibrium constant for the reference reaction (dissociation of benzoic acid).

  • σ (sigma) is the substituent constant , which depends only on the nature and position (meta or para) of the substituent. It represents the electronic effect of that substituent relative to hydrogen.[12][13]

  • ρ (rho) is the reaction constant , which measures the sensitivity of a given reaction to substituent effects.[12] For the ionization of benzoic acids in water at 25°C, ρ is defined as 1.

A positive σ value indicates an electron-withdrawing group that increases acidity, while a negative σ value signifies an electron-donating group.

Substituentσ_{meta}σ_{para}Electronic Nature
-F+0.34+0.06Electron-withdrawing
-Cl+0.37+0.23Electron-withdrawing
-Br+0.39+0.23Electron-withdrawing
-I+0.35+0.18Electron-withdrawing

Source: Hammett substituent constants are widely tabulated in physical organic chemistry literature.[12]

The σ values quantitatively confirm the trends observed in the pKa table. For instance, the large positive σ_{meta} values for all halogens reflect the strong inductive effect at that position. The smaller σ_{para} values show the partial cancellation of the inductive effect by the resonance effect.

Experimental Protocol: Determination of pKa by Potentiometric Titration

A reliable method for determining the pKa of a halogenated benzoic acid in the laboratory is through potentiometric titration.[14][15] This method involves monitoring the pH of a solution of the acid as a standardized base is added incrementally.

Methodology
  • Preparation of Solutions:

    • Analyte: Prepare an aqueous solution of the halogenated benzoic acid of known concentration (e.g., 0.01 M). If solubility is low, a co-solvent like methanol or ethanol may be used, but this will yield an apparent pKa (pKa') specific to that solvent system.[16][17]

    • Titrant: Prepare and standardize a solution of a strong base, typically 0.1 M sodium hydroxide (NaOH). Ensure it is carbonate-free.[15]

    • Ionic Strength Adjuster: Prepare a solution of a neutral salt, such as 0.15 M potassium chloride (KCl), to maintain a constant ionic strength throughout the titration.[14][18]

  • Instrument Calibration:

    • Calibrate a pH meter and electrode using at least two, preferably three, standard buffer solutions (e.g., pH 4.00, 7.00, and 10.00).[14][18] Ensure the temperature of the buffers and the sample solution are the same and constant.

  • Titration Procedure:

    • Pipette a known volume (e.g., 25.00 mL) of the acid solution into a beaker.

    • Add a small volume of the KCl solution.

    • Place the beaker on a magnetic stirrer and immerse the calibrated pH electrode and the tip of the burette containing the NaOH titrant.

    • Record the initial pH of the solution.

    • Add the NaOH titrant in small, precise increments (e.g., 0.1-0.5 mL). After each addition, allow the pH reading to stabilize and record both the volume of titrant added and the corresponding pH.[14]

    • Continue adding titrant well past the equivalence point (the point of rapid pH change).

  • Data Analysis:

    • Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.

    • The equivalence point (V_eq) is the volume of titrant at the inflection point of the curve, which can be determined accurately from the peak of a first derivative plot (ΔpH/ΔV vs. V).

    • The half-equivalence point (V_eq / 2) is the volume of titrant at which half of the acid has been neutralized.

    • According to the Henderson-Hasselbalch equation, at the half-equivalence point, pH = pKa . Locate the pH on your titration curve that corresponds to the volume at the half-equivalence point. This pH value is the pKa of the acid.

    • Perform the titration in triplicate to ensure reproducibility and report the average pKa with the standard deviation.[14]

G A Prepare & Standardize Solutions (Acid, Base) C Titrate Acid with Base Record pH vs. Volume A->C B Calibrate pH Meter with Standard Buffers B->C D Plot Titration Curve (pH vs. Volume) C->D E Determine Equivalence Point (V_eq) from Inflection D->E F Calculate Half-Equivalence Point (V_eq / 2) E->F G Find pH at Half-Equivalence Point on Curve F->G H Result: pH = pKa G->H

Caption: Workflow for pKa determination via potentiometric titration.

Applications in Drug Development

The principles outlined in this guide are not merely academic; they are cornerstones of modern medicinal chemistry. Halogenation is a common strategy used to optimize the pharmacological profile of drug candidates.[19]

  • Tuning Acidity and Lipophilicity: The pKa of a drug molecule influences its solubility, absorption, distribution, metabolism, and excretion (ADME) properties. By strategically placing halogens, medicinal chemists can fine-tune the pKa to ensure a drug is in the optimal ionization state for absorption in the gut or for binding to its biological target.[19][20]

  • Enhancing Binding Affinity (Halogen Bonding): Beyond simple inductive effects, halogens (Cl, Br, I) can participate in a highly directional, non-covalent interaction known as "halogen bonding."[21][22] In this interaction, an electropositive region on the halogen (the σ-hole) acts as a Lewis acid, interacting with a Lewis base (e.g., a carbonyl oxygen or a nitrogen atom) on a protein target. This can significantly enhance binding affinity and selectivity.[21][23] Understanding the electronic perturbations caused by the aromatic ring is crucial for predicting and exploiting these interactions.

  • Metabolic Blocking: Introducing a halogen, particularly fluorine, at a position susceptible to metabolic oxidation (e.g., by cytochrome P450 enzymes) can block that metabolic pathway, thereby increasing the drug's half-life and bioavailability.[19]

Conclusion

The electron-withdrawing effects of halogens on benzoic acid provide a classic yet powerful model for understanding fundamental principles of physical organic chemistry. The acidity of a halobenzoic acid is a finely balanced outcome of competing inductive and resonance effects, modulated by the substituent's position. The anomalous strength of ortho isomers highlights the importance of steric interactions, while the Hammett equation allows for a robust quantitative prediction of these electronic effects. For the medicinal chemist, a mastery of these concepts is essential for the rational design of new therapeutic agents, enabling the precise modulation of a molecule's physicochemical properties to achieve optimal drug-like characteristics and binding interactions.

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Methodological & Application

Introduction: The Strategic Importance of 3-Iodo-4-isopropoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Synthesis of 3-Iodo-4-isopropoxybenzoic acid

This compound is a halogenated aromatic carboxylic acid that serves as a crucial building block in modern medicinal chemistry and materials science. Its structural arrangement, featuring an iodine atom at the 3-position and an isopropoxy group at the 4-position, provides a unique combination of reactivity and steric influence.[1] The iodine atom is particularly valuable as it can act as a leaving group in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the construction of complex molecular architectures.[1] This reactivity is fundamental to the synthesis of novel pharmaceutical compounds and advanced materials.[1][2] Furthermore, its utility has been demonstrated in the development of contrast agents for medical imaging techniques like X-ray and CT scans, where the high atomic number of iodine enhances image contrast.[2] This application note provides a detailed, field-proven protocol for the efficient synthesis of this versatile intermediate.

Synthetic Strategy: Direct Electrophilic Iodination

The synthesis of this compound is most efficiently achieved through the direct electrophilic aromatic substitution of its readily available precursor, 4-isopropoxybenzoic acid. This single-step approach is preferable to multi-step routes, such as those involving Sandmeyer reactions, due to its superior atom economy and procedural simplicity.

The regioselectivity of the iodination is governed by the synergistic electronic effects of the substituents on the benzene ring:

  • 4-Isopropoxy Group (-OCH(CH₃)₂): This is an activating, ortho-, para- directing group due to the lone pairs on the oxygen atom, which can be donated into the aromatic system via resonance. It therefore strongly directs incoming electrophiles to the 2- and 3-positions (the 4-position being blocked).

  • 1-Carboxyl Group (-COOH): This is a deactivating, meta- directing group, which withdraws electron density from the ring. It directs incoming electrophiles to the 3- and 5-positions.

The combined influence of these two groups strongly favors the substitution of iodine at the 3-position, the only position activated by the isopropoxy group and directed by the carboxyl group. This protocol utilizes a combination of molecular iodine (I₂) and a strong oxidizing agent, such as iodic acid (HIO₃) or periodic acid (H₅IO₆), to generate a potent electrophilic iodine species (I⁺) in situ.[3][4]

Synthesis_Workflow cluster_start Starting Material cluster_reagents Reagents & Conditions cluster_product Final Product 4-Isopropoxybenzoic_acid 4-Isopropoxybenzoic acid Reagents Iodine (I₂) Iodic Acid (HIO₃) Acetic Acid, H₂SO₄ Product This compound Reagents->Product Electrophilic Aromatic Substitution

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol describes the direct iodination of 4-isopropoxybenzoic acid on a 10 mmol scale. All operations should be performed in a well-ventilated fume hood.

Materials and Equipment
  • Chemicals:

    • 4-Isopropoxybenzoic acid (C₁₀H₁₂O₃, CAS: 13205-46-4, >98% purity)

    • Iodine (I₂, CAS: 7553-56-2, ACS reagent grade)

    • Iodic acid (HIO₃, CAS: 7782-68-5, >99% purity)

    • Glacial Acetic Acid (CH₃COOH, CAS: 64-19-7, ACS reagent grade)

    • Concentrated Sulfuric Acid (H₂SO₄, CAS: 7664-93-9, 95-98%)

    • Sodium sulfite (Na₂SO₃, CAS: 7757-83-7, anhydrous)

    • Deionized Water

    • Ethanol (for recrystallization)

  • Equipment:

    • 250 mL three-neck round-bottom flask

    • Magnetic stirrer and stir bar

    • Thermometer

    • Dropping funnel

    • Reflux condenser

    • Heating mantle

    • Ice bath

    • Büchner funnel and filter flask

    • Standard laboratory glassware

Reagent Data Table
ReagentMW ( g/mol )Amount (mmol)EquivalentsMass/Volume
4-Isopropoxybenzoic acid180.2010.01.01.80 g
Iodine (I₂)253.815.00.51.27 g
Iodic Acid (HIO₃)175.914.00.40.70 g
Glacial Acetic Acid60.05--50 mL
Conc. Sulfuric Acid98.08--5 mL
Step-by-Step Synthesis Procedure
  • Reaction Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and reflux condenser, add 4-isopropoxybenzoic acid (1.80 g, 10.0 mmol) and glacial acetic acid (50 mL). Stir the mixture at room temperature until the solid is fully dissolved.

  • Addition of Iodinating Reagents: Add iodine (1.27 g, 5.0 mmol) and iodic acid (0.70 g, 4.0 mmol) to the solution. Stir the resulting dark suspension.

  • Acid Catalysis: Cool the flask in an ice bath to approximately 5-10 °C. Slowly add concentrated sulfuric acid (5 mL) dropwise via a dropping funnel over 10-15 minutes. Causality: Sulfuric acid acts as a catalyst and dehydrating agent, promoting the formation of the highly electrophilic iodine cation (I⁺), which is the active iodinating species.[5] The slow, cooled addition is necessary to control the exothermic nature of mixing sulfuric and acetic acids.[3]

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to 60-65 °C using a heating mantle and maintain this temperature for 4-6 hours. Monitor the reaction progress by TLC if desired.

  • Quenching and Precipitation: After the reaction period, cool the flask to room temperature. Pour the dark reaction mixture slowly into a beaker containing 250 mL of ice-cold deionized water with vigorous stirring. A precipitate should form.

  • Workup: To decolorize the solution and remove any unreacted iodine, add a saturated aqueous solution of sodium sulfite dropwise until the dark color of iodine disappears and the solution becomes pale yellow or the precipitate turns off-white.

  • Isolation: Collect the crude solid product by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with two 50 mL portions of cold deionized water to remove residual acids.

  • Purification: Recrystallize the crude product from an ethanol/water mixture. Dissolve the solid in a minimal amount of hot ethanol and add hot water dropwise until turbidity persists. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.

  • Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water, and dry under vacuum to a constant weight.

Safety and Handling

  • General Precautions: Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[6] All operations must be conducted within a certified chemical fume hood.

  • Reagent-Specific Hazards:

    • Concentrated Sulfuric Acid: Extremely corrosive. Causes severe skin burns and eye damage. Handle with extreme care.

    • Glacial Acetic Acid: Corrosive and flammable. Causes severe skin burns and eye damage.

    • Iodine: Harmful if swallowed or inhaled. Causes skin and serious eye irritation.

    • Iodic Acid: Strong oxidizer. May cause fire or explosion. Causes severe skin burns and eye damage.

  • Emergency Procedures: In case of skin contact, immediately flush with copious amounts of water. In case of eye contact, rinse cautiously with water for several minutes and seek immediate medical attention.[7]

Characterization and Quality Control

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

  • Appearance: White to off-white crystalline solid.

  • Melting Point: Literature values should be consulted for comparison.

  • ¹H NMR Spectroscopy: (400 MHz, DMSO-d₆, δ): ~13.0 (s, 1H, -COOH), 8.1 (d, 1H, Ar-H), 7.8 (dd, 1H, Ar-H), 7.1 (d, 1H, Ar-H), 4.7 (sept, 1H, -CH(CH₃)₂), 1.3 (d, 6H, -CH(CH₃)₂).

  • ¹³C NMR Spectroscopy: (100 MHz, DMSO-d₆, δ): ~167 (-COOH), ~160 (C-O), ~140 (Ar-C), ~128 (Ar-C), ~125 (Ar-C), ~115 (Ar-C), ~90 (C-I), ~72 (-CH(CH₃)₂), ~22 (-CH(CH₃)₂).

  • Infrared (IR) Spectroscopy: (ATR, cm⁻¹): ~2800-3300 (broad, O-H stretch of COOH), ~1680 (C=O stretch), ~1250 (C-O stretch).

  • Mass Spectrometry (MS): ESI-MS should show a molecular ion peak [M-H]⁻ corresponding to the calculated mass.

Conclusion

This application note details a robust and efficient one-step synthesis of this compound via direct electrophilic iodination. The protocol leverages the synergistic directing effects of the ring substituents to achieve high regioselectivity. By following the detailed experimental and safety procedures, researchers can reliably produce this valuable chemical intermediate for applications in pharmaceutical development and materials science.

References

  • Chemistry Online. (2022, November 30). Microscale - Synthesis of 2-iodobenzoic acid (Sandmeyer reaction). Available from: [Link]

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3-Iodo-4-isopropoxybenzoic acid synthesis protocol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Detailed Protocol for the Synthesis of 3-Iodo-4-isopropoxybenzoic Acid

Authored by: A Senior Application Scientist

Introduction: The Strategic Importance of this compound

This compound is a highly functionalized aromatic compound that serves as a critical building block in modern medicinal chemistry and materials science. Its unique trifecta of functional groups—a carboxylic acid for derivatization, an isopropoxy group for modulating solubility and steric properties, and a strategically placed iodine atom—makes it an exceptionally versatile intermediate. The iodine atom, in particular, is a key handle for introducing further complexity through cross-coupling reactions, a cornerstone of contemporary organic synthesis.[1] This compound is instrumental in the development of novel pharmaceuticals, including its use as an intermediate for contrast agents in medical imaging techniques like X-ray and CT scans.[2]

This document provides a detailed, field-proven protocol for the synthesis of this compound via the electrophilic iodination of 4-isopropoxybenzoic acid. We will delve into the mechanistic underpinnings of the reaction, provide a step-by-step experimental guide, and outline the necessary safety precautions and characterization methods.

Reaction Principle: Electrophilic Aromatic Substitution

The synthesis hinges on the principle of electrophilic aromatic substitution. The benzene ring of the precursor, 4-isopropoxybenzoic acid, is electron-rich and susceptible to attack by an electrophile—in this case, an electrophilic iodine species (I⁺).

The regiochemical outcome of the reaction is dictated by the directing effects of the substituents already present on the ring:

  • Isopropoxy Group (-OCH(CH₃)₂): This is a powerful activating, ortho-, para- directing group due to the lone pairs on the oxygen atom that can be donated into the aromatic system, stabilizing the carbocation intermediate (arenium ion).

  • Carboxylic Acid Group (-COOH): This is a deactivating, meta- directing group.

Given the potent activating nature of the isopropoxy group, it overwhelmingly controls the position of substitution. The iodine atom is therefore predominantly directed to the position ortho to the isopropoxy group (C3), which is also meta to the carboxylic acid group.[1]

Several iodinating agents can be employed for this transformation. A common and effective method involves the use of iodine (I₂) in the presence of an oxidizing agent like iodic acid (HIO₃) or nitric acid, which generates the potent electrophilic iodine species in situ.[1][3] This protocol will utilize a mixture of iodine and iodic acid in an acidic medium.

Materials and Equipment
Reagents and Chemicals
ReagentCAS No.Molecular Wt. ( g/mol )Role
4-Isopropoxybenzoic acid13205-46-4180.20Starting Material
Iodine (I₂)7553-56-2253.81Iodine Source
Iodic Acid (HIO₃)7782-68-5175.91Oxidizing Agent
Acetic Acid (Glacial)64-19-760.05Solvent
Sulfuric Acid (Conc.)7664-93-998.08Catalyst/Dehydrating Agent
Sodium Sulfite (Na₂SO₃)7757-83-7126.04Quenching Agent
Deionized Water (H₂O)7732-18-518.02Solvent/Washing
Ethanol64-17-546.07Recrystallization Solvent

Note: 4-Isopropoxybenzoic acid is commercially available.[4][5][6][7] If necessary, it can be synthesized from 4-hydroxybenzoic acid and 2-bromopropane.

Equipment
  • Three-neck round-bottom flask (250 mL)

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Reflux condenser

  • Dropping funnel

  • Ice bath

  • Büchner funnel and filtration flask

  • Standard laboratory glassware (beakers, graduated cylinders)

  • pH paper or meter

  • Rotary evaporator

Safety and Handling

Hazard Assessment: All procedures must be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves, is mandatory.

  • Sulfuric Acid (Conc.): Corrosive and causes severe skin burns and eye damage. Handle with extreme care.

  • Iodine: Harmful if swallowed or inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[8]

  • Iodic Acid: Strong oxidizer. May cause fire or explosion. Causes severe skin burns and eye damage.

  • Acetic Acid (Glacial): Flammable liquid and vapor. Causes severe skin burns and eye damage.

  • This compound (Product): Assumed to be an irritant. May cause skin, eye, and respiratory irritation. Handle with care.

Emergency Procedures:

  • Skin Contact: Immediately flush with copious amounts of water for at least 15 minutes. Remove contaminated clothing.

  • Eye Contact: Immediately flush with water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[9]

  • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen.

  • Spills: Neutralize acid spills with sodium bicarbonate. Absorb other spills with an inert material (e.g., vermiculite) and dispose of as hazardous waste.

Detailed Synthesis Protocol

This protocol is designed for a 10-gram scale synthesis of the target compound.

Part 1: Reaction Setup and Iodination
  • Reagent Preparation: In a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-isopropoxybenzoic acid (10.0 g, 55.5 mmol).

  • Dissolution: Add glacial acetic acid (100 mL) to the flask. Stir the mixture at room temperature until the starting material is completely dissolved.

  • Addition of Iodinating Agents: To the solution, add iodine (I₂) (7.04 g, 27.75 mmol) and iodic acid (HIO₃) (4.88 g, 27.75 mmol). Stir to create a suspension.

  • Catalyst Addition (Causality): Cool the flask in an ice bath. Slowly and carefully add concentrated sulfuric acid (5.0 mL) dropwise via a dropping funnel over 10-15 minutes.[3] This step is highly exothermic and must be controlled. The sulfuric acid acts as a catalyst and dehydrating agent, promoting the formation of the electrophilic iodine species.

  • Reaction Execution: After the addition of sulfuric acid, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to 45-50°C using a heating mantle. Maintain this temperature with stirring for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

Part 2: Work-up and Product Isolation
  • Cooling and Precipitation: Once the reaction is complete, cool the flask to room temperature and then further cool it in an ice bath. Pour the reaction mixture slowly into a beaker containing 500 mL of ice-cold deionized water while stirring vigorously. A solid precipitate should form.

  • Quenching (Causality): To remove any unreacted iodine, add a saturated aqueous solution of sodium sulfite (Na₂SO₃) dropwise until the characteristic brown/purple color of iodine disappears and the solution becomes colorless or the precipitate turns off-white. This step reduces residual I₂ to colorless iodide (I⁻).

  • Filtration: Collect the crude product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake thoroughly with several portions of cold deionized water (3 x 100 mL) to remove residual acids and salts.

  • Drying: Allow the crude product to air-dry on the filter paper, then transfer it to a watch glass and dry further in a vacuum oven at 50°C to a constant weight.

Part 3: Purification by Recrystallization
  • Solvent Selection: The crude product can be purified by recrystallization from an ethanol/water mixture.

  • Procedure: Dissolve the crude solid in a minimum amount of hot ethanol in an Erlenmeyer flask. Once dissolved, add hot deionized water dropwise until the solution becomes faintly turbid.

  • Crystallization: Reheat the solution slightly to regain clarity, then remove it from the heat source and allow it to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.

  • Final Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water (1:1), and dry under vacuum to yield pure this compound.

Quantitative Data Summary
ParameterValue
4-Isopropoxybenzoic acid10.0 g (55.5 mmol, 1.0 eq)
Iodine (I₂)7.04 g (27.75 mmol, 0.5 eq)
Iodic Acid (HIO₃)4.88 g (27.75 mmol, 0.5 eq)
Reaction Temperature45-50 °C
Reaction Time4-6 hours
Expected Yield 14-16 g (82-94%)
Appearance White to off-white solid
Molecular Formula C₁₀H₁₁IO₃
Molecular Weight 306.09 g/mol
Visual Workflow Diagram

The following diagram illustrates the key stages of the synthesis protocol.

Synthesis_Workflow cluster_prep Part 1: Iodination cluster_workup Part 2: Isolation cluster_purify Part 3: Purification start Dissolve 4-Isopropoxybenzoic Acid in Acetic Acid add_reagents Add I₂ and HIO₃ start->add_reagents add_catalyst Cool in Ice Bath & Add Conc. H₂SO₄ Dropwise add_reagents->add_catalyst react Heat to 45-50°C (4-6 hours) add_catalyst->react precipitate Pour into Ice Water react->precipitate Reaction Complete quench Quench with Na₂SO₃ Solution precipitate->quench filtrate Vacuum Filter Crude Product quench->filtrate wash Wash with Cold H₂O filtrate->wash dry_crude Dry Crude Product wash->dry_crude recrystallize Recrystallize from Ethanol/Water dry_crude->recrystallize Proceed to Purification final_filter Filter Purified Crystals recrystallize->final_filter final_dry Dry Under Vacuum final_filter->final_dry final_product Pure 3-Iodo-4-isopropoxy- benzoic Acid final_dry->final_product

Sources

Application Note & Protocol: Regioselective Iodination of 4-Isopropoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of 3-iodo-4-isopropoxybenzoic acid, a valuable building block in medicinal chemistry and materials science. We will delve into the mechanistic underpinnings of the reaction, present a detailed and validated laboratory protocol, and discuss the critical parameters that ensure a successful and reproducible outcome.

Introduction: The Strategic Value of Iodinated Aromatics

Iodinated aromatic compounds are pivotal intermediates in modern organic synthesis. The carbon-iodine bond serves as a versatile synthetic handle, readily participating in a wide array of cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), enabling the construction of complex molecular architectures.[1][2] Specifically, iodinated benzoic acid derivatives are integral components of numerous pharmaceuticals, diagnostic agents, and advanced materials.[3][4][5] Their applications range from X-ray contrast media to potent therapeutic agents.[4][6]

4-Isopropoxybenzoic acid is an attractive substrate for electrophilic aromatic substitution. The electron-donating isopropoxy group is a powerful activating group and directs incoming electrophiles to the ortho and para positions. The carboxylic acid, being an electron-withdrawing group, is a deactivating, meta-directing group. In this substrate, the para position is blocked, and the combined directing effects of the two substituents strongly favor the regioselective introduction of an electrophile at the C-3 position, ortho to the isopropoxy group.

This guide focuses on a robust and efficient method for the iodination of 4-isopropoxybenzoic acid using N-Iodosuccinimide (NIS), a mild and easy-to-handle iodinating agent, activated by a catalytic amount of trifluoroacetic acid (TFA).[7][8]

Reaction Mechanism: Electrophilic Aromatic Substitution

The iodination of 4-isopropoxybenzoic acid proceeds via a classic electrophilic aromatic substitution (EAS) pathway. Molecular iodine (I₂) itself is generally not electrophilic enough to react with moderately activated aromatic rings.[9][10] Therefore, a more potent electrophilic iodine species must be generated. N-Iodosuccinimide (NIS) serves as an excellent source of electrophilic iodine, especially when activated by a strong acid catalyst like TFA.[8][11][12]

The mechanism can be described in three key steps:

  • Generation of the Electrophile: The acid catalyst (TFA) protonates the carbonyl oxygen of NIS, which enhances the electrophilicity of the iodine atom, creating a potent iodinating agent.

  • Nucleophilic Attack: The electron-rich π-system of the 4-isopropoxybenzoic acid ring attacks the electrophilic iodine atom. This step forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. The formation of this intermediate is the rate-determining step.

  • Deprotonation: A weak base (e.g., the solvent or the conjugate base of the acid) removes a proton from the carbon atom bearing the iodine, restoring the aromaticity of the ring and yielding the final product, this compound.

Electrophilic Aromatic Iodination Mechanism cluster_0 Step 1: Electrophile Generation cluster_1 Step 2: Nucleophilic Attack (Rate-Determining) cluster_2 Step 3: Deprotonation NIS N-Iodosuccinimide (NIS) Activated_NIS Protonated NIS (Enhanced Electrophile I⁺) NIS->Activated_NIS TFA H⁺ (from TFA) TFA->NIS Protonation Substrate 4-Isopropoxybenzoic Acid Activated_NIS->Substrate Reaction Sigma_Complex Arenium Ion (Sigma Complex) Substrate->Sigma_Complex Attack on I⁺ Base Base (e.g., Solvent) Sigma_Complex->Base Reaction Product 3-Iodo-4-isopropoxy- benzoic Acid Sigma_Complex->Product Loss of H⁺

Caption: Mechanism of NIS-mediated aromatic iodination.

Experimental Protocol

This protocol provides a reliable method for the synthesis of this compound on a laboratory scale.

A. Materials and Reagents

Reagent/MaterialGradeSupplier Example
4-Isopropoxybenzoic acid≥98%Sigma-Aldrich
N-Iodosuccinimide (NIS)≥98%Sigma-Aldrich
Trifluoroacetic acid (TFA)Reagent GradeSigma-Aldrich
Acetonitrile (MeCN)Anhydrous, ≥99.8%Sigma-Aldrich
Ethyl Acetate (EtOAc)ACS GradeFisher Scientific
Saturated Sodium Thiosulfate (aq.)-Lab-prepared
Saturated Sodium Chloride (Brine)-Lab-prepared
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeFisher Scientific
Round-bottom flask (50 mL)-VWR
Magnetic stirrer and stir bar-VWR
Separatory funnel (125 mL)-VWR
Rotary evaporator-Büchi
TLC plates (Silica gel 60 F₂₅₄)-MilliporeSigma

B. Safety Precautions

  • General: Conduct all steps of the reaction and workup in a well-ventilated chemical fume hood.[13]

  • Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and appropriate chemical-resistant gloves (e.g., nitrile) at all times.[14][15]

  • Reagent Handling:

    • N-Iodosuccinimide (NIS): Is an oxidizing agent and an irritant. Avoid contact with skin and eyes. Handle as a powder and avoid creating dust.[8]

    • Trifluoroacetic acid (TFA): Is highly corrosive and toxic. Causes severe skin burns and eye damage. Handle with extreme care.

    • Acetonitrile (MeCN): Is flammable and toxic. Avoid inhalation and skin contact.

    • Iodine (potential byproduct): Can cause skin and respiratory irritation.[14][15][16]

C. Step-by-Step Synthesis Procedure

Experimental Workflow start Start: Assemble Glassware dissolve 1. Dissolve Substrate (4-isopropoxybenzoic acid) in Acetonitrile start->dissolve add_nis 2. Add NIS (1.1 eq) dissolve->add_nis add_tfa 3. Add TFA (0.1 eq, catalyst) add_nis->add_tfa react 4. Stir at RT (4-6 hours) add_tfa->react monitor 5. Monitor by TLC (e.g., 3:1 Hexanes:EtOAc) react->monitor quench 6. Quench Reaction (Add sat. Na₂S₂O₃) monitor->quench Upon completion extract 7. Extract (3x with Ethyl Acetate) quench->extract wash 8. Wash Organic Layer (with Brine) extract->wash dry 9. Dry Organic Layer (over Na₂SO₄) wash->dry evaporate 10. Evaporate Solvent (Rotary Evaporator) dry->evaporate purify 11. Purify Crude Product (Recrystallization) evaporate->purify characterize 12. Characterize Product (NMR, MS, MP) purify->characterize end End: Store Product characterize->end

Caption: Step-by-step workflow for the synthesis.

  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 4-isopropoxybenzoic acid (1.00 g, 5.55 mmol).

  • Dissolution: Add 20 mL of anhydrous acetonitrile to the flask and stir until the solid is completely dissolved.

  • Addition of Reagents: To the stirred solution, add N-Iodosuccinimide (NIS) (1.37 g, 6.11 mmol, 1.1 equivalents).

  • Catalyst Addition: Carefully add trifluoroacetic acid (TFA) (42 µL, 0.555 mmol, 0.1 equivalents) dropwise to the reaction mixture.

  • Reaction: Stir the mixture at room temperature. The reaction is typically complete within 4-6 hours.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC), eluting with a 3:1 mixture of hexanes and ethyl acetate. The product spot should be more nonpolar (higher Rf) than the starting material.

  • Workup - Quenching: Once the reaction is complete, pour the mixture into a 125 mL separatory funnel containing 30 mL of saturated aqueous sodium thiosulfate solution. The color of iodine, if present, will disappear.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Washing: Combine the organic layers and wash with saturated aqueous sodium chloride (brine) (1 x 40 mL).

  • Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield the product as a white or off-white solid.

D. Product Characterization (Expected Results)

The final product is This compound (C₁₀H₁₁IO₃, Mol. Wt.: 306.10 g/mol ).

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • δ ~12.9 (s, 1H, -COOH)

    • δ ~8.2 (d, 1H, Ar-H ortho to -COOH)

    • δ ~7.8 (dd, 1H, Ar-H meta to -COOH)

    • δ ~7.1 (d, 1H, Ar-H ortho to -O-iPr)

    • δ ~4.7 (sept, 1H, -CH(CH₃)₂)

    • δ ~1.3 (d, 6H, -CH(CH₃)₂)

  • ¹³C NMR (DMSO-d₆, 100 MHz):

    • Expected peaks around δ 166 (-COOH), 160 (C-O), 141, 131, 125, 112 (Ar-C), 88 (C-I), 72 (-CH), 22 (-CH₃).

  • Mass Spectrometry (ESI-): m/z = 304.97 [M-H]⁻.

  • Yield: Typical yields for this reaction are in the range of 85-95%.

Discussion of Key Parameters

  • Choice of Iodinating Agent: N-Iodosuccinimide is preferred over harsher reagents like I₂/HNO₃ or I₂/HIO₃ for substrates that may be sensitive to strongly oxidizing or acidic conditions.[17] It is solid, easy to weigh, and generally leads to cleaner reactions with high regioselectivity.[7][8]

  • Role of the Catalyst: In the absence of an acid catalyst, the reaction with NIS is significantly slower. Catalytic TFA protonates NIS, creating a much more reactive "I⁺" source, which is necessary for the efficient iodination of the moderately activated benzoic acid ring.[8][18]

  • Solvent System: Anhydrous acetonitrile is an excellent solvent for this reaction as it is polar enough to dissolve the starting materials and reagents but is aprotic and does not interfere with the reaction mechanism.

  • Regioselectivity Control: The outcome of this reaction is a testament to the principles of electrophilic aromatic substitution. The powerful ortho, para-directing effect of the electron-donating isopropoxy group overwhelmingly controls the position of iodination. The bulky nature of the isopropoxy group does not significantly hinder substitution at the adjacent ortho position.

  • Self-Validating Protocol: The trustworthiness of this protocol is ensured through clear checkpoints. The completion of the reaction is definitively determined by TLC analysis. The identity and purity of the final product are then unambiguously confirmed through a suite of standard analytical techniques (NMR, MS), providing a self-validating system from start to finish.

References

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  • Organic Chemistry Portal. Iodoarenes synthesis by iodination or substitution. organic-chemistry.org.
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  • (2020).
  • Singh, P. et al. Iodination of activated aromatics by using I2/ HNO3/AcOH. Baba Farid Group of Institutions.
  • JoVE. (2023). Electrophilic Aromatic Substitution: Fluorination and Iodination of Benzene. JoVE Core Organic Chemistry.
  • Chemistry LibreTexts. (2024).
  • Olofsson, B. (2011). Iodination of deactivated aromatic compounds with N-iodosuccinimide in sulfuric acid. Tetrahedron.
  • Lulinski, P. (2005). An Aromatic Iodination Method, with Iodic Acid Used as the Only Iodinating Reagent. Molecules, 10(2), 394-405.
  • University of Michigan. IODINATION SAFETY PRECAUTIONS. Environment, Health & Safety.
  • Fiveable.
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  • Organic Chemistry Portal. N-Iodosuccinimide (NIS). organic-chemistry.org.
  • Uddin, M. I. et al. (2021). Electrophilic Iodination of Organic Compounds Using Elemental Iodine or Iodides: Recent Advances 2008–2021: Part I. Molecules, 26(21), 6663.
  • SpectraBase. 4-Iodo-benzoic acid quinolin-8-yl ester - Optional[13C NMR] - Chemical Shifts. spectrabase.com.
  • Gao, H. et al. (2019). Organic Nanoplatforms for Iodinated Contrast Media in CT Imaging. PMC - NIH.
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  • NIST. Benzoic acid, 2-iodo-. webbook.nist.gov.
  • Royal Society of Chemistry. 2-Iodobenzoic acid (300 MHz, DMSO-d6).
  • MedChemExpress. 4-Isopropoxybenzoic acid (p-Isopropoxybenzoic acid). medchemexpress.com.
  • ResearchGate.
  • Journal of Chemical and Pharmaceutical Research. (2015). Synthesis of 4-hydroxybenzoic acid incorporated azo dyes derivatives as potent biological activity molecules. jocpr.com.
  • Obendorf, W. & Stormann-Menninger, H. (1967). U.S. Patent No. 3,334,134.
  • Moorthy, J. N. et al. (2009). IBX-I2 Redox Couple for Facile Generation of IOH and I+: Expedient Protocol for Iodohydroxylation of Olefins and Iodination of Aromatics. The Journal of Organic Chemistry, 74(16), 6287-6290.
  • BenchChem. (2025).
  • Varma, Y.B. et al. (2008). An Improved Protocol for Synthesis of Iodohydroxybenzaldehyde Using Iodine and Iodic Acid. International Journal of Chemical Sciences, 6(1), 192-196.
  • Iofina. 4-Hydroxy-3-Iodobenzoic Acid | CAS#: 37470-46-5. iofina.com.
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Sources

Application Notes & Protocols: Strategic Synthesis of 3-Alkoxy-4-iodobenzoic Acids via Williamson Ether Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of 3-iodo-4-alkoxybenzoic acids from 3-iodo-4-hydroxybenzoic acid using the Williamson ether synthesis. Due to the presence of two reactive functional groups—a phenolic hydroxyl and a carboxylic acid—a strategic, multi-step approach is required to ensure selective O-alkylation of the hydroxyl group. This protocol details a robust three-step synthetic route: (1) Protection of the carboxylic acid via Fischer esterification, (2) Williamson ether synthesis on the resulting phenolic ester, and (3) Saponification to deprotect the carboxylic acid, yielding the final product. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth mechanistic insights, detailed step-by-step protocols, and critical considerations for experimental success.

Introduction and Strategic Overview

The Williamson ether synthesis, first reported by Alexander Williamson in 1850, remains a cornerstone of organic synthesis for the preparation of symmetrical and asymmetrical ethers.[1][2][3] The reaction classically involves the SN2 displacement of a halide or other suitable leaving group by an alkoxide nucleophile.[1][4] When applied to phenols, the reaction proceeds by deprotonating the weakly acidic hydroxyl group to form a more potent phenoxide nucleophile, which then attacks an alkylating agent.[5][6]

The target molecule, 3-iodo-4-hydroxybenzoic acid, presents a unique challenge: the presence of a carboxylic acid group, which is more acidic than the phenolic hydroxyl. Direct treatment with a base would preferentially deprotonate the carboxylic acid, forming a carboxylate that is a poor nucleophile for the desired O-alkylation. Furthermore, the base could react with the alkylating agent. Therefore, a protection strategy is essential for a successful and selective synthesis.

Our recommended synthetic strategy is a three-step sequence that ensures chemoselectivity and high yields:

  • Protection: The carboxylic acid is first converted to a methyl or ethyl ester. This is typically achieved through Fischer esterification, which is selective for the carboxylic acid in the presence of the less reactive phenol.[7][8]

  • Etherification: The phenolic hydroxyl group of the protected ester is then deprotonated with a suitable base to form a phenoxide, which subsequently undergoes a Williamson ether synthesis with an alkyl halide.[7][9]

  • Deprotection: Finally, the ester is hydrolyzed (saponified) under basic conditions to regenerate the carboxylic acid, yielding the desired 3-iodo-4-alkoxybenzoic acid.[7][10]

This strategic approach prevents unwanted side reactions and allows for the clean and efficient synthesis of the target compound class.

Mechanistic Principles

Step 1: Fischer Esterification (Protection)

The reaction proceeds by protonation of the carboxylic acid's carbonyl oxygen by a strong acid catalyst (e.g., H₂SO₄), rendering the carbonyl carbon more electrophilic. A molecule of alcohol (e.g., methanol) then acts as a nucleophile, attacking the activated carbonyl carbon. Subsequent proton transfers and the elimination of a water molecule yield the corresponding ester.

Step 2: Williamson Ether Synthesis (O-Alkylation)

This core reaction follows a bimolecular nucleophilic substitution (SN2) mechanism.[1][4][11]

  • Deprotonation: A base, such as potassium carbonate (K₂CO₃), deprotonates the phenolic hydroxyl group to form a nucleophilic phenoxide ion.

  • Nucleophilic Attack: The phenoxide ion then performs a backside attack on the primary alkyl halide, displacing the halide leaving group in a single, concerted step.[1][12]

The choice of a primary alkyl halide is crucial, as secondary and tertiary halides are prone to undergoing E2 elimination as a competing side reaction, which would form an alkene.[2][4]

Step 3: Saponification (Deprotection)

Saponification is the base-mediated hydrolysis of an ester. A hydroxide ion (e.g., from NaOH or KOH) attacks the electrophilic carbonyl carbon of the ester. The resulting tetrahedral intermediate collapses, expelling the alkoxide and forming the carboxylic acid. A final acid-base reaction between the carboxylic acid and the alkoxide/hydroxide in the medium yields the carboxylate salt. An acidic workup is then required to protonate the carboxylate and furnish the final carboxylic acid product.[7]

Visualized Synthetic Workflow

The overall logical flow of the synthesis is depicted below.

SynthesisWorkflow cluster_protection PART 1: Protection cluster_etherification PART 2: Etherification cluster_deprotection PART 3: Deprotection Start 3-Iodo-4-hydroxybenzoic Acid Ester Methyl 3-iodo-4-hydroxybenzoate Start->Ester  MeOH, H₂SO₄ (cat.)  Reflux Ether Methyl 3-iodo-4-alkoxybenzoate Ester->Ether  R-X, K₂CO₃  DMF, 60-80°C FinalProduct 3-Iodo-4-alkoxybenzoic Acid Ether->FinalProduct  1. NaOH (aq)  2. HCl (aq)

Sources

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 3-Iodo-4-isopropoxybenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 3-Iodo-4-isopropoxybenzoic Acid in Synthesis

In the landscape of modern drug discovery and materials science, the strategic functionalization of aromatic scaffolds is paramount. This compound emerges as a highly valuable and versatile building block. Its structure is distinguished by three key features: an aryl iodide, an isopropoxy ether, and a carboxylic acid. The carbon-iodine bond is particularly amenable to palladium-catalyzed cross-coupling reactions, serving as a reactive handle for the introduction of a diverse array of molecular fragments.[1] The isopropoxy group, an electron-donating moiety, influences the electronic properties of the aromatic ring, while the carboxylic acid provides a crucial site for further derivatization, such as amide bond formation, or can act as a key pharmacophoric element.

This guide provides a comprehensive overview and detailed, field-proven protocols for the application of this compound in several cornerstone palladium-catalyzed cross-coupling reactions. These methodologies are designed for researchers, scientists, and drug development professionals seeking to leverage this versatile building block in their synthetic campaigns. The protocols are grounded in established mechanistic principles and offer insights into the causality behind experimental choices, ensuring both scientific integrity and practical applicability.

Core Mechanistic Principles of Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions have revolutionized the art of molecule building, earning the 2010 Nobel Prize in Chemistry for Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki.[2] These transformations universally proceed through a catalytic cycle involving a palladium catalyst that shuttles between its Pd(0) and Pd(II) oxidation states.[3] The three fundamental steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound, forming a Pd(II) intermediate.[2]

  • Transmetalation: An organometallic coupling partner (e.g., an organoboron, organotin, or organozinc reagent) transfers its organic group to the palladium center.[4] In the case of reactions like the Heck or Sonogashira, this step is replaced by migratory insertion of an alkene or alkyne.

  • Reductive Elimination: The two organic fragments on the palladium center couple and are expelled, forming the desired product and regenerating the active Pd(0) catalyst, which then re-enters the catalytic cycle.[2]

The efficiency and success of these reactions are critically dependent on the choice of ligands, bases, and solvents, which modulate the reactivity and stability of the palladium catalyst throughout the cycle.[5][6]

I. Suzuki-Miyaura Coupling: Forging Biaryl and Heteroaryl Linkages

The Suzuki-Miyaura coupling is arguably the most widely utilized cross-coupling reaction for the formation of C(sp²)–C(sp²) bonds, owing to the stability and low toxicity of the boronic acid coupling partners.[7]

Scientific Rationale and Key Considerations

For a substrate like this compound, the presence of the free carboxylic acid can potentially complicate the reaction. The acidic proton can react with the basic conditions required for the Suzuki coupling. While some Suzuki reactions tolerate free carboxylic acids, esterification to the corresponding methyl or ethyl ester, as demonstrated in studies with the closely related 3-iodo-4-methoxybenzoic acid methyl ester, can lead to more reliable outcomes and simplified purification.[8]

The choice of base is crucial for activating the boronic acid to facilitate transmetalation.[7] Inorganic bases like potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), and potassium phosphate (K₃PO₄) are commonly employed.[9] The ligand selection is dictated by the need to promote both oxidative addition and reductive elimination. Bulky, electron-rich phosphine ligands are often preferred for their ability to stabilize the palladium catalyst and accelerate these key steps.[10]

Visualizing the Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)-I(L)₂ Pd0->OxAdd Oxidative Addition (Ar-I) Transmetalation Ar-Pd(II)-R(L)₂ OxAdd->Transmetalation Transmetalation (R-B(OH)₂ + Base) RedElim Ar-R Transmetalation->RedElim Reductive Elimination RedElim->Pd0 Regeneration

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is adapted from established procedures for similar aryl iodides and may require optimization for specific boronic acids.[4][11]

Materials:

  • This compound (or its methyl ester) (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (3 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • Toluene (5 mL per mmol of aryl iodide)

  • Ethanol (1.25 mL per mmol of aryl iodide)

  • Water (1.25 mL per mmol of aryl iodide)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and K₂CO₃ (2.0 equiv).

  • Catalyst Addition: Add Pd(PPh₃)₄ (0.03 equiv).

  • Inert Atmosphere: Seal the flask with a septum, and purge with argon or nitrogen for 10-15 minutes.

  • Solvent Addition: Add the degassed solvent mixture of toluene, ethanol, and water (a common ratio is 4:1:1).[4]

  • Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring under the inert atmosphere.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. If the carboxylic acid was used, acidify the aqueous layer with 1M HCl to pH ~2-3 and extract with ethyl acetate (3x). If the ester was used, separate the layers and extract the aqueous phase with ethyl acetate (2x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Table 1: Representative Catalyst and Base Combinations for Suzuki-Miyaura Coupling

Catalyst PrecursorLigandBaseSolvent SystemTypical Temperature (°C)
Pd(OAc)₂SPhosK₃PO₄Toluene/Water80-110
Pd₂(dba)₃XPhosK₂CO₃1,4-Dioxane/Water80-110
Pd(PPh₃)₄-Na₂CO₃Toluene/Ethanol/Water90-100

II. Sonogashira Coupling: Synthesis of Aryl Alkynes

The Sonogashira coupling provides a powerful method for the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne.[12][13] This reaction is invaluable for the synthesis of conjugated enynes and arylalkynes, which are important structures in materials science and medicinal chemistry.

Scientific Rationale and Key Considerations

Aryl iodides are highly reactive substrates for the Sonogashira coupling, often allowing the reaction to proceed under mild conditions.[13] The reaction is typically co-catalyzed by a palladium complex and a copper(I) salt (e.g., CuI).[12] The copper co-catalyst facilitates the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium center. An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is used both as a base and often as a solvent. Copper-free Sonogashira protocols have also been developed to avoid issues related to copper contamination in the final product.[12]

Visualizing the Sonogashira Catalytic Cycle

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)-I(L)₂ Pd0->OxAdd Oxidative Addition (Ar-I) Transmetalation Ar-Pd(II)-C≡CR(L)₂ OxAdd->Transmetalation Transmetalation Transmetalation->Pd0 Reductive Elimination (forms Ar-C≡CR) CuI Cu(I)X CuAcetylide Cu(I)-C≡CR CuI->CuAcetylide Deprotonation (R-C≡CH + Base) CuAcetylide->OxAdd Transfers Acetylide CuAcetylide->CuI Regeneration Buchwald_Hartwig_Cycle cluster_main Buchwald-Hartwig Amination Cycle Pd0 Pd(0)L OxAdd Ar-Pd(II)-I(L) Pd0->OxAdd Oxidative Addition (Ar-I) AmineCoord [Ar-Pd(II)-I(L)(HNR¹R²)] OxAdd->AmineCoord Amine Coordination AmidoComplex Ar-Pd(II)-NR¹R²(L) AmineCoord->AmidoComplex Deprotonation (Base) RedElim Ar-NR¹R² AmidoComplex->RedElim Reductive Elimination RedElim->Pd0 Regeneration Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Dry Glassware B Weigh Reagents (Aryl Iodide, Coupling Partner, Base) A->B C Add Catalyst/Ligand (under inert atmosphere if possible) B->C D Establish Inert Atmosphere (Purge with Ar or N₂) C->D E Add Degassed Solvent D->E F Heat to Desired Temperature E->F G Monitor Progress (TLC, LC-MS) F->G H Cool to Room Temperature G->H I Aqueous Workup (Extraction) H->I J Dry Organic Layer I->J K Concentrate in vacuo J->K L Purify by Chromatography K->L

Sources

Application Note & Protocol: Suzuki-Miyaura Coupling of 3-Iodo-4-isopropoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This application note provides a comprehensive technical guide for the palladium-catalyzed Suzuki coupling of 3-Iodo-4-isopropoxybenzoic acid with various arylboronic acids. This compound is a valuable building block in pharmaceutical and materials science, and its successful coupling provides access to a diverse range of substituted biaryl carboxylic acids.[3][4][5][6] This document details the underlying scientific principles, offers a robust and validated experimental protocol, presents troubleshooting strategies, and outlines essential safety precautions tailored for researchers, scientists, and drug development professionals.

Scientific Principles and Mechanistic Overview

The Suzuki-Miyaura coupling is a Nobel Prize-winning reaction that couples an organohalide with an organoboron compound, typically catalyzed by a palladium(0) complex.[7][8] The reaction proceeds through a well-established catalytic cycle involving three primary steps: oxidative addition, transmetalation, and reductive elimination.[9][10]

  • Oxidative Addition: The catalytic cycle begins with the oxidative addition of the aryl halide (this compound) to a coordinatively unsaturated Pd(0) complex. This step forms a new Pd(II) species. The reactivity order for the halide is I > Br > OTf >> Cl, making the iodo-substituent on our substrate highly reactive for this initial step.[9][11]

  • Transmetalation: This is the crucial bond-forming step where the organic group from the organoboron species is transferred to the palladium(II) complex. This step requires activation by a base. The base reacts with the boronic acid to form a more nucleophilic boronate complex, which then facilitates the transfer of the aryl group to the palladium center, displacing the halide.[2][8][12]

  • Reductive Elimination: In the final step, the two organic ligands on the palladium(II) complex couple and are eliminated as the desired biaryl product. This step regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[8][9]

The choice of catalyst, ligand, base, and solvent system is critical for the success of the reaction, influencing yield, reaction rate, and suppression of side reactions.[1]

Catalytic Cycle Diagram

Suzuki_Catalytic_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd Ar-I PdII_Aryl Ar-Pd(II)Ln-I OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal Ar'-B(OH)2 (Base Activated) PdII_Biaryl Ar-Pd(II)Ln-Ar' Transmetal->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim Forms Ar-Ar' RedElim->Pd0 Regenerates Catalyst Product Biaryl Product RedElim->Product Aryl_I This compound Aryl_I->OxAdd Boronic_Acid Ar'-B(OH)2 + Base Boronic_Acid->Transmetal Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Workup & Purification cluster_analysis Analysis Reagents Weigh Reagents: Aryl Iodide, Boronic Acid, Base, Pd Catalyst Setup Assemble Glassware (Flask, Condenser) Reagents->Setup Inert Evacuate & Backfill with Inert Gas (x3) Setup->Inert Solvent Add Degassed Solvent (Dioxane/H₂O) Inert->Solvent Heat Heat to 90°C with Vigorous Stirring Solvent->Heat Monitor Monitor Progress (TLC / LC-MS) Heat->Monitor Cool Cool to RT Monitor->Cool Extract Acidify & Extract with Ethyl Acetate Cool->Extract Wash Wash with H₂O & Brine Extract->Wash Dry Dry (Na₂SO₄) & Concentrate Wash->Dry Purify Column Chromatography Dry->Purify Characterize Characterize Product (NMR, MS, Purity) Purify->Characterize

Sources

Application Notes & Protocols: The Heck Reaction with 3-Iodo-4-isopropoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Carbon-Carbon Bond Formation

The Mizoroki-Heck reaction stands as a pillar of modern synthetic chemistry, offering a robust and versatile method for forming carbon-carbon bonds.[1][2] This palladium-catalyzed coupling of an unsaturated halide with an alkene has revolutionized the synthesis of complex organic molecules, finding extensive application in the development of pharmaceuticals, agrochemicals, and advanced materials.[3][4][5][6]

This guide provides an in-depth technical overview and detailed protocols for the Heck reaction utilizing 3-Iodo-4-isopropoxybenzoic acid . This substrate is a highly valuable building block for several reasons:

  • Reactive C-I Bond: The aryl iodide is the most reactive of the aryl halides for the crucial oxidative addition step, often allowing for milder reaction conditions.[7]

  • Functional Handles: The isopropoxy group acts as a stable, electron-donating moiety, while the carboxylic acid provides a key site for further derivatization, such as amide bond formation, making it an attractive scaffold in drug discovery programs.[3]

  • Structural Motif: The resulting vinylated benzoic acid derivatives are precursors to a wide range of structures, including stilbenes and cinnamates, which are prevalent in biologically active compounds.

This document is intended for researchers, scientists, and drug development professionals seeking to leverage the Heck reaction for the synthesis of functionalized molecular architectures.

The Catalytic Cycle: A Mechanistic Deep Dive

The efficacy of the Heck reaction lies in its elegant and well-understood catalytic cycle, which shuttles a palladium center between the Pd(0) and Pd(II) oxidation states.[2][7] Understanding this mechanism is critical for rational optimization and troubleshooting.

The cycle consists of four primary stages:

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-iodine bond of this compound. This is typically the rate-determining step and proceeds fastest for aryl iodides.[7] The result is a square planar Aryl-Pd(II)-Iodide complex.

  • Alkene Coordination & Migratory Insertion: The alkene coupling partner coordinates to the electron-deficient palladium center. This is followed by a syn-migratory insertion of the alkene into the Aryl-Pd bond, forming a new carbon-carbon bond and a σ-alkyl-Pd(II) complex.[1][7]

  • Syn-β-Hydride Elimination: For the reaction to proceed, the alkyl-palladium intermediate must have a hydrogen atom on the carbon beta to the palladium. A syn-β-hydride elimination occurs, where this hydrogen is transferred to the palladium, forming the desired substituted alkene product and a hydrido-palladium(II) complex.[7] This step is stereospecific and typically favors the formation of the more thermodynamically stable E (trans) isomer.

  • Catalyst Regeneration: A base is essential to neutralize the hydroiodic acid (HI) generated from the hydrido-palladium(II) complex.[3][8] This reductive elimination step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.

Heck_Reaction_Mechanism cluster_cycle Pd(0)/Pd(II) Catalytic Cycle cluster_reactants Inputs cluster_products Outputs pd0 Pd(0)L₂ (Active Catalyst) pdi_complex Aryl-Pd(II)(I)L₂ pd0->pdi_complex Oxidative Addition alkene_coord [Aryl-Pd(II)(I)L₂(Alkene)] pdi_complex->alkene_coord Alkene Coordination alkyl_pd Alkyl-Pd(II)(I)L₂ alkene_coord->alkyl_pd Migratory Insertion hydrido_pd H-Pd(II)(I)L₂ alkyl_pd->hydrido_pd β-Hydride Elimination product Substituted Alkene alkyl_pd->product Product Release hydrido_pd->pd0 Reductive Elimination (Base) hx_salt Base-HX Salt hydrido_pd->hx_salt Base Quenches HX aryl_iodide 3-Iodo-4-isopropoxy- benzoic acid aryl_iodide->pdi_complex alkene Alkene (R-CH=CH₂) alkene->alkene_coord

The catalytic cycle of the Mizoroki-Heck reaction.

Optimizing Reaction Parameters: A Scientist's Perspective

The success of the Heck reaction with this compound hinges on the careful selection of several key parameters. The rationale behind these choices is crucial for maximizing yield and purity.

ParameterCommon ChoicesRationale & Expert Insights
Palladium Source Pd(OAc)₂, Pd₂(dba)₃, PdCl₂, Pd(PPh₃)₄Pd(OAc)₂ is often preferred for its cost-effectiveness and stability. It is reduced in situ to the active Pd(0) species.[9][10] Pd(PPh₃)₄ can be used directly as a Pd(0) source but is more air-sensitive. Catalyst loading is typically low (0.5-5 mol%).
Ligand PPh₃, P(o-tol)₃, BINAP, NHCsLigands stabilize the Pd(0) catalyst, preventing its decomposition into inactive palladium black.[7] Phosphine ligands like PPh₃ are common.[1] The choice of ligand can influence reaction rate and selectivity. For highly reactive aryl iodides, a "ligand-free" protocol is sometimes feasible, where the solvent or other species may act as weak ligands.[11][12]
Base Organic: Et₃N, DIPEA, PMPInorganic: K₂CO₃, Cs₂CO₃, NaOAcThe base is non-negotiable; it regenerates the catalyst.[8] For a substrate with a carboxylic acid, an inorganic base like K₂CO₃ or Cs₂CO₃ is often a superior choice. It avoids the formation of an ammonium salt with the product, which can complicate purification. Organic bases like triethylamine are also widely used.[3]
Alkene Partner Styrenes, Acrylates, AcrylonitrileElectron-deficient alkenes (e.g., methyl acrylate) are highly reactive and typically yield the β-substituted linear product with high regioselectivity.[1][3] Styrenes are also excellent coupling partners.
Solvent DMF, DMAc, Acetonitrile, ToluenePolar aprotic solvents like DMF or DMAc are excellent choices as they can dissolve the various components, including inorganic bases, and stabilize polar intermediates in the catalytic cycle.[13][14] It is critical to use anhydrous solvents to prevent unwanted side reactions.
Temperature 80 - 140 °CThe reaction generally requires thermal energy to drive the catalytic cycle, particularly the oxidative addition and elimination steps.[14][15] The optimal temperature is a balance between achieving a reasonable reaction rate and minimizing thermal decomposition of the catalyst or products.

Detailed Experimental Protocols

The following protocols provide a validated starting point for the Heck coupling of this compound. All manipulations should be performed under an inert atmosphere (e.g., Nitrogen or Argon) using standard Schlenk techniques to ensure reproducibility and prevent catalyst deactivation.

Experimental_Workflow start Start setup Assemble Dry Glassware under Inert Atmosphere start->setup charge Charge Flask with: 1. Aryl Iodide 2. Pd Catalyst & Ligand 3. Base setup->charge add_solvent Add Anhydrous Solvent via Syringe charge->add_solvent add_alkene Add Alkene Coupling Partner add_solvent->add_alkene react Heat Reaction Mixture (e.g., 80-120 °C) add_alkene->react monitor Monitor Progress by TLC/LC-MS react->monitor Periodically monitor->react Reaction Incomplete workup Aqueous Workup: 1. Cool to RT 2. Quench/Dilute 3. Acidify & Extract monitor->workup Reaction Complete purify Purify Crude Product (Column Chromatography) workup->purify analyze Characterize Pure Product (NMR, MS, etc.) purify->analyze end End analyze->end

General experimental workflow for the Heck reaction.
Protocol 1: Synthesis of (E)-3-(4-isopropoxy-3-carboxyphenyl)acrylic acid with n-Butyl Acrylate

This protocol details a ligand-free approach, leveraging the high reactivity of the aryl iodide.

Materials:

  • This compound (1.0 mmol, 320.1 mg)

  • n-Butyl acrylate (1.5 mmol, 215 µL)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 4.5 mg, 2 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol, 276 mg)

  • N,N-Dimethylformamide (DMF), anhydrous (5 mL)

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, palladium(II) acetate, and potassium carbonate.

  • Evacuate the flask and backfill with an inert gas (e.g., Nitrogen). Repeat this cycle three times.

  • Add anhydrous DMF (5 mL) via syringe, followed by n-butyl acrylate (215 µL).

  • Immerse the flask in a preheated oil bath at 100 °C and stir vigorously for 8-16 hours.

  • Monitor the reaction's progress by taking small aliquots and analyzing them by TLC or LC-MS.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Pour the mixture into a beaker containing 1 M HCl (20 mL) and stir.

  • Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with water (2 x 20 mL) and then with brine (1 x 20 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting crude solid by column chromatography on silica gel to yield the pure product.

Protocol 2: Synthesis of (E)-4-isopropoxy-3-styrylbenzoic acid with Styrene

This protocol employs a phosphine ligand to ensure catalyst stability, a prudent choice for potentially longer reaction times or less reactive partners.

Materials:

  • This compound (1.0 mmol, 320.1 mg)

  • Styrene (1.2 mmol, 137 µL)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 4.5 mg, 2 mol%)

  • Triphenylphosphine (PPh₃) (0.04 mmol, 10.5 mg, 4 mol%)

  • Triethylamine (Et₃N) (1.5 mmol, 209 µL)

  • Acetonitrile, anhydrous (5 mL)

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

Procedure:

  • To a dry Schlenk flask, add this compound, palladium(II) acetate, and triphenylphosphine.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous acetonitrile (5 mL) via syringe, followed by triethylamine (209 µL) and styrene (137 µL).

  • Heat the reaction mixture to 85 °C in a preheated oil bath and stir for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS until the aryl iodide is consumed.

  • Upon completion, cool the flask to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate (30 mL) and wash with 1 M HCl (2 x 15 mL) and then brine (1 x 15 mL).

  • Dry the organic phase over anhydrous MgSO₄, filter, and evaporate the solvent.

  • Purify the crude product via flash column chromatography or recrystallization to obtain the desired stilbene derivative.

Troubleshooting and Field Insights

IssuePotential Cause(s)Suggested Solution(s)
Reaction Stalls / Low Conversion Impure reagents; Ineffective inert atmosphere; Deactivated catalyst.Ensure reagents and solvents are pure and anhydrous. Improve inert atmosphere technique. Increase catalyst loading slightly or screen alternative ligands/bases.
Formation of Palladium Black Catalyst decomposition.Add a stabilizing ligand (e.g., PPh₃) if using a ligand-free protocol.[7] Ensure the reaction is thoroughly deoxygenated before heating.
Formation of Homocoupled Byproduct Side reaction of the aryl iodide.This is less common with aryl iodides but can occur at very high temperatures. Consider lowering the reaction temperature.
Low Yield after Workup Product is partially soluble in the aqueous phase.The carboxylic acid can form a carboxylate salt. Ensure the aqueous phase is sufficiently acidified (pH ~2-3) before extraction to protonate the product and drive it into the organic layer.

References

  • Chemistry LibreTexts. (2023). Heck reaction. [Link]

  • SATHEE CUET. (n.d.). Chemistry Heck Reaction. [Link]

  • Lin, S., et al. (2005). A Theoretical Study of the Heck Reaction: N-Heterocyclic Carbene versus Phosphine Ligands. Organometallics, 24(26), 6359-6370. [Link]

  • White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. [Link]

  • Organic Letters. (2007). Intermolecular Heck-Type Coupling of Aryl Iodides and Allylic Acetates. Organic Letters, 9(19), 3749-3752. [Link]

  • Chemistry LibreTexts. (2023). Heck Reaction. [Link]

  • Wikipedia. (2023). Heck reaction. [Link]

  • de Lera, A. R., & Alcamí, M. (2008). Mechanisms of the Mizoroki–Heck Reaction. In The Mizoroki-Heck Reaction. John Wiley & Sons, Ltd. [Link]

  • SATHEE JEE. (n.d.). Chemistry Heck Reaction. [Link]

  • BYJU'S. (n.d.). Heck Reaction Mechanism. [Link]

  • Chemistry Notes. (2022). Heck Reaction: easy Mechanism, applications. [Link]

  • Hu, J., et al. (2005). Heck reaction catalysed by palladium supported with an electron-rich benzimidazolylidene generated in situ: remarkable ligand electronic effects and controllable mono- and di-arylation. Green Chemistry, 7(9), 654-659. [Link]

  • Kumar, A., et al. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. RSC Advances, 13(32), 22359-22383. [Link]

  • Szałek, A., et al. (2018). Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. Molecules, 23(9), 2209. [Link]

  • ResearchGate. (n.d.). Recent Advances In The Application Of The Heck Reaction In The Synthesis Of Heterocyclic Compounds: An Update. [Link]

  • Royal Society of Chemistry. (2022). CHAPTER 11: Heck Reactions. [Link]

  • de Vries, J. G. (n.d.). The Heck reaction in the production of fine chemicals. University of Groningen. [Link]

Sources

Application Note & Protocol: Sonogashira Coupling of 3-Iodo-4-isopropoxybenzoic Acid for Advanced Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive protocol for the Sonogashira coupling of 3-Iodo-4-isopropoxybenzoic acid, a valuable building block in pharmaceutical and materials science research. This document is intended for researchers, scientists, and drug development professionals seeking to synthesize complex molecular architectures.

Introduction: The Strategic Importance of Sonogashira Coupling

The Sonogashira reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2][3] This palladium- and copper-cocatalyzed cross-coupling reaction has seen widespread application in the synthesis of natural products, pharmaceuticals, and organic materials due to its operational simplicity and broad functional group tolerance under mild reaction conditions.[1][4][5]

The substrate, this compound, is a particularly interesting scaffold. The isopropoxy group offers modulated lipophilicity, while the carboxylic acid provides a handle for further derivatization, such as amidation or esterification, crucial for constructing diverse compound libraries in drug discovery.[6] The iodine atom at the 3-position provides a reactive site for cross-coupling reactions. The Sonogashira coupling of this substrate opens a pathway to a diverse range of substituted benzoic acid derivatives with potential applications as advanced pharmaceutical intermediates.

Mechanistic Insights into the Sonogashira Coupling

A thorough understanding of the reaction mechanism is paramount for successful protocol development and troubleshooting. The Sonogashira coupling proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[3][5]

The Palladium Cycle:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl iodide, forming a Pd(II) complex.

  • Transmetalation: The copper(I) acetylide, generated in the copper cycle, transfers the acetylide group to the Pd(II) complex.

  • Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final coupled product and regenerate the Pd(0) catalyst.

The Copper Cycle:

  • π-Alkyne Complex Formation: The copper(I) salt coordinates with the terminal alkyne.

  • Deprotonation: A base, typically an amine, deprotonates the terminal alkyne to form a copper(I) acetylide intermediate.

This dual-catalyst system allows the reaction to proceed under mild conditions.[1][7]

Sonogashira_Mechanism Pd0 Pd(0)L₂ ArPdIL2 Ar-Pd(II)(I)L₂ Pd0->ArPdIL2 Oxidative Addition (Ar-I) ArPdC≡CR_L2 Ar-Pd(II)(C≡CR)L₂ ArPdIL2->ArPdC≡CR_L2 Transmetalation ArPdC≡CR_L2->Pd0 Reductive Elimination (Ar-C≡CR) CuI Cu(I) AlkyneCu [R-C≡C-H---Cu(I)] CuI->AlkyneCu Coordination (R-C≡C-H) CuAcetylide R-C≡C-Cu(I) AlkyneCu->CuAcetylide + Base - H-Base⁺ CuAcetylide->ArPdIL2

Caption: The dual catalytic cycle of the Sonogashira coupling reaction.

Experimental Protocol: Sonogashira Coupling of this compound

This protocol details a general procedure for the Sonogashira coupling of this compound with a terminal alkyne.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
This compound≥98%e.g., ChemicalBookStore in a cool, dry place.[8]
Terminal Alkyne (e.g., Phenylacetylene)≥98%VariousPurify by distillation if necessary.
Pd(PPh₃)₂Cl₂Catalyst gradeVariousAir-stable, but handle under inert gas.
Copper(I) Iodide (CuI)≥99%VariousUse a fresh bottle; can degrade over time.[9]
Triethylamine (Et₃N)Anhydrous, ≥99.5%VariousUse freshly distilled over CaH₂.
Tetrahydrofuran (THF)Anhydrous, ≥99.9%VariousUse freshly distilled from sodium/benzophenone.
Saturated aq. NH₄ClReagent grade-For workup.
Ethyl Acetate (EtOAc)ACS grade-For extraction.
BrineSaturated aq. NaCl-For washing.
Anhydrous MgSO₄ or Na₂SO₄Reagent grade-For drying.
Equipment
  • Schlenk flask or round-bottom flask with a reflux condenser

  • Magnetic stirrer and heating mantle

  • Inert gas (Argon or Nitrogen) supply

  • Standard laboratory glassware

  • Rotary evaporator

  • Silica gel for column chromatography

Reaction Parameters

The following table provides a starting point for reaction optimization.

ParameterRecommended ConditionRationale
Stoichiometry
This compound1.0 equivLimiting reagent.
Terminal Alkyne1.2 - 1.5 equivA slight excess ensures complete consumption of the aryl iodide.
Pd(PPh₃)₂Cl₂1 - 5 mol%Lower catalyst loading is preferred for cost-effectiveness.
CuI2 - 10 mol%Co-catalyst to facilitate the reaction.
Et₃N2 - 3 equivActs as both a base and a solvent. A sufficient excess is crucial to neutralize the HI byproduct and deprotonate the alkyne.
Solvent THF/Et₃N (e.g., 3:1 v/v)THF is a good solvent for the reactants. The amine base can also serve as the solvent.[1]
Temperature Room temperature to 50 °CAryl iodides are generally reactive at room temperature.[10] Gentle heating may be required for less reactive alkynes.
Reaction Time 2 - 24 hoursMonitor by TLC or LC-MS.
Step-by-Step Procedure

Workflow A 1. Reagent Preparation & Inert Atmosphere B 2. Reagent Addition A->B C 3. Reaction Monitoring B->C D 4. Workup & Extraction C->D E 5. Purification D->E F 6. Product Characterization E->F

Caption: General experimental workflow for the Sonogashira coupling.

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv), Pd(PPh₃)₂Cl₂ (e.g., 2 mol%), and CuI (e.g., 4 mol%).

  • Solvent and Reagent Addition: Add anhydrous THF and anhydrous triethylamine. Stir the mixture at room temperature for 10 minutes. Then, add the terminal alkyne (1.2 equiv) dropwise via syringe.

  • Reaction Progress: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed. If the reaction is sluggish, it can be gently heated to 40-50 °C.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove the catalyst residues.

  • Extraction: Transfer the filtrate to a separatory funnel. Wash sequentially with saturated aqueous NH₄Cl solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate with 1% acetic acid to ensure the carboxylic acid remains protonated).

Expected Results and Troubleshooting

Terminal AlkyneExpected YieldPurityNotes
Phenylacetylene85 - 95%>98%A standard, reactive alkyne.
1-Hexyne80 - 90%>97%Aliphatic alkynes are generally good substrates.
Trimethylsilylacetylene90 - 98%>98%Often gives high yields. The TMS group can be removed later if needed.

Troubleshooting Guide:

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalystUse fresh Pd and Cu catalysts. Ensure proper storage under inert conditions.[9]
Insufficient baseUse freshly distilled, anhydrous amine base in sufficient excess.
Poor quality reagentsPurify starting materials and ensure solvents are anhydrous.
Formation of Black Precipitate (Palladium Black) Catalyst decompositionEnsure the reaction is under a strictly inert atmosphere. Some solvents like THF can sometimes promote this; consider switching to a different solvent like DMF or using only the amine base as the solvent.[11]
Significant Homocoupling of Alkyne (Glaser Coupling) Presence of oxygenThoroughly degas the solvents and maintain a positive pressure of inert gas.
High copper loadingReduce the amount of CuI co-catalyst. Consider a copper-free protocol.[3]

Conclusion

The Sonogashira coupling of this compound is a robust and versatile method for the synthesis of a wide array of disubstituted benzoic acid derivatives. The protocol provided herein, grounded in a solid mechanistic understanding, offers a reliable starting point for researchers. Careful attention to reagent quality, inert atmosphere, and reaction monitoring are key to achieving high yields and purity. This methodology is a valuable tool for the synthesis of complex molecules in the pursuit of new therapeutic agents and advanced materials.

References

  • Wikipedia. Sonogashira coupling. [Link]

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  • Reddit. Struggling to make a sonogashira coupling reaction happen. [Link]

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Introduction: The Strategic Value of a Multifunctional Building Block

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals on the strategic applications of 3-Iodo-4-isopropoxybenzoic acid in modern medicinal chemistry.

This compound is a highly versatile synthetic intermediate whose value in medicinal chemistry is derived from its unique combination of three distinct functional groups on a stable benzene ring. The strategic placement of the iodo, isopropoxy, and carboxylic acid moieties provides chemists with orthogonal chemical handles, enabling a broad range of synthetic transformations. This allows for the systematic and efficient construction of complex molecular architectures, making it a prized building block in the drug discovery process.

The core utility of this reagent can be understood by examining its constituent parts:

  • The Iodine Atom : Positioned at the 3-position, the iodine atom is an excellent leaving group in a variety of transition metal-catalyzed cross-coupling reactions.[1] Its high reactivity, particularly in palladium-catalyzed processes like Suzuki, Heck, and Sonogashira couplings, allows for the reliable formation of new carbon-carbon and carbon-heteroatom bonds.[1] This is the primary site for introducing molecular diversity.

  • The Isopropoxy Group : Located at the 4-position, this bulky ether group serves multiple functions. It modulates the molecule's lipophilicity, which can be critical for optimizing a drug candidate's pharmacokinetic profile (e.g., absorption, distribution, metabolism, and excretion).[1] Furthermore, its steric bulk can influence the conformation of the final molecule, potentially enhancing its binding affinity to a biological target.[1]

  • The Carboxylic Acid : This functional group is a cornerstone of medicinal chemistry. It can be readily converted into a wide array of other functional groups, most notably amides, which are prevalent in many active pharmaceutical ingredients (APIs). It also provides a site for salt formation, which can be used to improve the solubility and handling of drug candidates.

This guide provides detailed application notes on the strategic use of this compound, complete with field-proven protocols for its most common and impactful synthetic transformations.

Physicochemical and Safety Data

Before undertaking any experimental work, it is crucial to be familiar with the properties and safety requirements of the reagent.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 856167-47-0[2]
Molecular Formula C₁₀H₁₁IO₃[2]
Molecular Weight 306.1 g/mol [2]
Boiling Point 372.6 °C at 760 mmHg[2]
Density 1.687 g/cm³[2]
Appearance White to off-white solid
Storage 2-8°C, keep dry and sealed[2]
Safety and Handling Precautions

This compound is classified as an irritant. Adherence to standard laboratory safety practices is mandatory.

  • Hazards : Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).

  • Personal Protective Equipment (PPE) : Wear protective gloves, eye protection (safety goggles or face shield), and a lab coat.[3] Handle in a well-ventilated area or chemical fume hood to avoid breathing dust.

  • First Aid Measures :

    • Skin Contact : Immediately wash with plenty of soap and water. Remove contaminated clothing.[3]

    • Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[3]

    • Inhalation : Move the person to fresh air. If breathing is difficult, call a poison center or doctor.[3]

    • Ingestion : Rinse mouth with water. Do NOT induce vomiting. Seek medical attention.[3][4]

  • Disposal : Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[3]

Core Application: A Scaffold for Library Synthesis in SAR Studies

One of the most powerful applications of this compound is as a foundational scaffold for building libraries of related compounds for Structure-Activity Relationship (SAR) studies. SAR is a critical process in drug discovery where the modification of a lead compound's structure is correlated with changes in its biological activity to identify the key chemical features responsible for its therapeutic effects.[5][6][7]

The orthogonal reactivity of the iodo and carboxylic acid groups allows for a two-dimensional exploration of chemical space from a single, common intermediate.

Caption: SAR strategy using the core scaffold.

This divergent approach allows for the rapid generation of dozens or hundreds of unique analogues, which can then be screened for biological activity. The results help build a comprehensive picture of the pharmacophore, guiding the design of more potent and selective drug candidates.

Experimental Protocols

The following protocols are generalized, field-proven methods. Researchers should optimize conditions for their specific substrates.

Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

This protocol details the coupling of this compound with a generic arylboronic acid. The C-I bond is highly reactive towards oxidative addition to the palladium(0) catalyst, making this transformation efficient.[8][9][10]

Reaction Principle: The catalytic cycle involves three key steps: (1) Oxidative Addition of the Pd(0) catalyst into the carbon-iodine bond; (2) Transmetalation where the organic group from the base-activated boronic acid is transferred to the palladium(II) complex; and (3) Reductive Elimination of the final coupled product, regenerating the Pd(0) catalyst.[10][11]

Caption: General workflow for Suzuki coupling.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂) (1-5 mol%)

  • Ligand (if required, e.g., SPhos, XPhos)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O, Toluene/H₂O)

  • Standard laboratory glassware (Schlenk flask, condenser) and inert atmosphere setup

Procedure:

  • Preparation : To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, the palladium catalyst, and the base.[11]

  • Inert Atmosphere : Seal the flask and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times to create an oxygen-free environment.[10]

  • Solvent Addition : Using a syringe, add the degassed solvent system to the flask. A common mixture is 1,4-dioxane and water (4:1 v/v).[11]

  • Reaction : Place the flask in a preheated oil bath and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[11]

  • Monitoring : Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 6-24 hours).[10][12]

  • Workup : Once complete, cool the reaction to room temperature. Dilute with ethyl acetate and water. Transfer to a separatory funnel, separate the layers, and extract the aqueous phase with ethyl acetate (2-3 times).[8]

  • Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the pure product.[9][10]

Table 2: Representative Suzuki Coupling Conditions

Catalyst (mol%)Base (equiv)Solvent SystemTemp (°C)
Pd(PPh₃)₄ (2-5%)K₂CO₃ (2.5)Toluene/EtOH/H₂O80-90
Pd(OAc)₂ (2%) / SPhos (4%)K₃PO₄ (3.0)1,4-Dioxane/H₂O100
PdCl₂(dppf) (3%)Cs₂CO₃ (2.5)DME/H₂O90
Protocol 2: EDC/HOBt-Mediated Amide Coupling

This protocol describes a robust method for forming an amide bond between the carboxylic acid of this compound and a primary or secondary amine. It uses 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as the coupling agent and an additive like hydroxybenzotriazole (HOBt) to improve efficiency and minimize side reactions.[13]

Reaction Principle: The carbodiimide (EDC) activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate can then react directly with the amine. However, it is also susceptible to rearrangement into a stable N-acylurea byproduct. The additive (HOBt) intercepts the O-acylisourea to form an activated ester, which is less prone to side reactions and reacts cleanly with the amine to form the desired amide bond.[13]

Caption: General workflow for EDC/HOBt amide coupling.

Materials:

  • This compound (1.0 equiv)

  • Primary or secondary amine (1.1-1.2 equiv)

  • EDC·HCl (1.2 equiv)

  • HOBt (1.2 equiv)

  • Base (e.g., DIPEA, Et₃N) (2.5 equiv)

  • Anhydrous solvent (e.g., DCM, DMF)

  • Standard laboratory glassware and inert atmosphere setup

Procedure:

  • Preparation : In a dry flask under an inert atmosphere, dissolve this compound, the amine, and HOBt in anhydrous DCM or DMF.[13]

  • Cooling : Cool the reaction mixture to 0 °C in an ice bath.

  • Reagent Addition : Add the base (e.g., DIPEA) to the stirred solution, followed by the slow, portion-wise addition of EDC·HCl.[13]

  • Reaction : Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

  • Monitoring : Monitor the reaction's progress by TLC or LC-MS until the starting carboxylic acid is consumed.

  • Workup : Dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Purification : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization.

Table 3: Common Amide Coupling Reagents & Additives

Coupling AgentAdditiveBaseTypical Solvent
EDCHOBt, HOAtDIPEA, Et₃NDCM, DMF
HATU-DIPEA, 2,6-LutidineDMF, NMP
PyBOP-DIPEADMF, CH₂Cl₂
Acyl Fluoride-DIPEADCM, THF

Note: For sterically hindered or electron-deficient amines, stronger coupling agents like HATU or conversion to an acyl fluoride may be necessary to achieve good yields.[14]

Conclusion

This compound represents a quintessential example of a modern synthetic building block, engineered for versatility and efficiency. Its well-defined reactive sites provide medicinal chemists with reliable and strategic pathways for diversification. By leveraging robust protocols for cross-coupling and amidation, researchers can rapidly generate focused libraries of novel compounds, accelerating the iterative cycle of design, synthesis, and testing that is central to the discovery of new therapeutics. The judicious use of this and similar scaffolds is indispensable in the ongoing quest for innovative medicines.

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  • Graphy Publications. Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro - (Review).

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  • PubMed. QSAR and Molecular Docking Studies on Uracil-based Benzoic Acid and Ester Derivatives to Explore Novel Dipeptidyl Peptidase-4 Inhibitors.

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The Versatile Virtuoso: 3-Iodo-4-isopropoxybenzoic Acid as a Premier Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Molecule of Strategic Importance

In the landscape of modern organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. 3-Iodo-4-isopropoxybenzoic acid has emerged as a highly valuable and versatile intermediate for researchers, particularly those in the fields of medicinal chemistry and materials science. Its utility stems from a unique confluence of structural features: a reactive iodine atom at the 3-position, an isopropoxy group at the 4-position, and a carboxylic acid moiety. This combination provides a powerful toolkit for molecular elaboration. The iodine atom, being an excellent leaving group, serves as a linchpin for a variety of palladium-catalyzed cross-coupling reactions, enabling the facile formation of new carbon-carbon and carbon-heteroatom bonds.[1] The isopropoxy group modulates the electronic properties and solubility of the molecule and its derivatives, while the carboxylic acid provides a handle for further functionalization, such as amide bond formation or esterification. This guide provides an in-depth exploration of the synthesis and application of this compound, complete with detailed protocols and expert insights to empower researchers in their synthetic endeavors.

Synthesis of this compound: A Preparative Protocol

The synthesis of this compound is typically achieved through the electrophilic iodination of the parent compound, 4-isopropoxybenzoic acid. The electron-donating nature of the isopropoxy group directs the incoming electrophilic iodine to the ortho position. A reliable and effective method involves the use of iodine in the presence of an oxidizing agent, such as iodic acid, under acidic conditions.

Protocol: Iodination of 4-Isopropoxybenzoic Acid

This protocol is adapted from established methods for the iodination of activated aromatic compounds.[2]

Materials:

  • 4-Isopropoxybenzoic acid

  • Iodine (I₂)

  • Iodic acid (HIO₃)

  • Ethyl alcohol

  • Saturated aqueous sodium thiosulfate solution

  • Standard laboratory glassware

  • Magnetic stirrer and heating plate

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-isopropoxybenzoic acid (1 equivalent) in ethyl alcohol.

  • To this solution, add iodine (I₂) (1.1 equivalents).

  • Heat the reaction mixture to approximately 35°C with stirring.

  • Slowly add a solution of iodic acid (HIO₃) (0.4 equivalents) in a minimal amount of water to the reaction mixture.

  • Continue stirring at 35-40°C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and dilute with water.

  • To quench any unreacted iodine, add a saturated aqueous solution of sodium thiosulfate until the characteristic brown color of iodine disappears.

  • The solid product, this compound, will precipitate out of the solution.

  • Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum.

  • The crude product can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to afford the pure product.

Expert Insight: The combination of iodine and iodic acid provides an effective in situ generation of the electrophilic iodine species required for the aromatic substitution.[2] The reaction is generally clean and provides good yields of the desired product. Careful control of the stoichiometry of the iodinating reagents is crucial to avoid the formation of di-iodinated byproducts.

Core Applications: Palladium-Catalyzed Cross-Coupling Reactions

The true synthetic power of this compound is unleashed in palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is highly susceptible to oxidative addition to a palladium(0) center, initiating a catalytic cycle that allows for the introduction of a wide array of substituents at the 3-position of the benzoic acid ring. For many of these reactions, it is advantageous to first protect the carboxylic acid as an ester (e.g., a methyl or ethyl ester) to prevent potential interference with the basic conditions often employed.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of biaryl structures with high efficiency and functional group tolerance.[3][4]

Reaction Principle: This reaction involves the palladium-catalyzed coupling of an organohalide with an organoboron compound, typically a boronic acid or its ester.[5] The catalytic cycle comprises three key steps: oxidative addition of the aryl iodide to a Pd(0) complex, transmetalation with the boronic acid (activated by a base), and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.

Representative Protocol: Suzuki-Miyaura Coupling of Methyl 3-iodo-4-isopropoxybenzoate

This protocol is a general starting point adapted from established procedures for aryl iodides and may require optimization.[6]

Materials:

  • Methyl 3-iodo-4-isopropoxybenzoate (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (1-2 mol%)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (2-4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0-3.0 equiv)

  • Degassed 1,4-dioxane and water (e.g., 4:1 v/v)

  • Schlenk flask or microwave vial

Procedure:

  • To an oven-dried Schlenk flask or microwave vial, add methyl 3-iodo-4-isopropoxybenzoate, the desired arylboronic acid, Pd₂(dba)₃, XPhos, and K₃PO₄.

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent mixture (1,4-dioxane/water) via syringe.

  • Heat the reaction mixture with vigorous stirring to 80-110°C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation: Typical Suzuki-Miyaura Coupling Conditions

Coupling PartnerCatalyst SystemBaseSolventTemperature (°C)
Arylboronic AcidPd₂(dba)₃ / XPhosK₃PO₄Dioxane/H₂O80-110
Heteroarylboronic AcidPd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O100
Vinylboronic AcidPdCl₂(dppf)K₂CO₃DMF90

Causality Behind Experimental Choices:

  • Catalyst System: The combination of a palladium precursor like Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand such as XPhos is highly effective for coupling sterically hindered or electron-rich aryl halides.[6]

  • Base: A base is required to activate the boronic acid for transmetalation. K₃PO₄ is a moderately strong base that is often effective and compatible with a wide range of functional groups.

  • Solvent: A mixture of an organic solvent like dioxane or toluene with water is commonly used to dissolve both the organic and inorganic reagents. Degassing is critical to prevent oxidation and deactivation of the Pd(0) catalyst.

Suzuki_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Aryl Iodide, Boronic Acid, Catalyst, Ligand, and Base solvents Add Degassed Solvent reagents->solvents In inert atmosphere heating Heat Mixture (e.g., 80-110 °C) solvents->heating monitoring Monitor Progress (TLC, LC-MS) heating->monitoring quench Cool & Dilute monitoring->quench extract Aqueous Wash quench->extract purify Column Chromatography extract->purify product product purify->product Pure Product

General workflow for Suzuki-Miyaura coupling.
Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is a highly effective method for forming C(sp²)-C(sp) bonds, providing access to arylalkynes, which are valuable intermediates in the synthesis of natural products, pharmaceuticals, and organic materials.[7][8]

Reaction Principle: This reaction couples a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.[9] The palladium cycle is similar to the Suzuki coupling, while the copper co-catalyst facilitates the deprotonation of the alkyne and its subsequent transmetalation to the palladium center.

Representative Protocol: Sonogashira Coupling of Methyl 3-iodo-4-isopropoxybenzoate

This protocol is a general starting point adapted from established procedures and may require optimization.[9][10]

Materials:

  • Methyl 3-iodo-4-isopropoxybenzoate (1.0 equiv)

  • Terminal Alkyne (1.2-1.5 equiv)

  • PdCl₂(PPh₃)₂ (Bis(triphenylphosphine)palladium(II) dichloride) (2-3 mol%)

  • Copper(I) iodide (CuI) (3-5 mol%)

  • Triethylamine (TEA) or Diisopropylamine (DIPA) (as base and solvent)

  • Anhydrous Tetrahydrofuran (THF) (optional co-solvent)

  • Schlenk flask

Procedure:

  • To a Schlenk flask, add methyl 3-iodo-4-isopropoxybenzoate, PdCl₂(PPh₃)₂, and CuI.

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add anhydrous THF (if used) followed by the amine base (TEA or DIPA).

  • Add the terminal alkyne dropwise to the stirred mixture.

  • Stir the reaction at room temperature or with gentle heating (e.g., 40-60°C).

  • Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the catalyst and amine salts.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the residue by flash column chromatography.

Data Presentation: Typical Sonogashira Coupling Conditions

Coupling PartnerCatalyst SystemBaseSolventTemperature (°C)
PhenylacetylenePdCl₂(PPh₃)₂ / CuITEATHF/TEA25-60
TrimethylsilylacetylenePd(PPh₃)₄ / CuIDIPAToluene70
Propargyl alcoholPdCl₂(dppf) / CuIEt₃NDMF50

Causality Behind Experimental Choices:

  • Catalyst System: The classic PdCl₂(PPh₃)₂/CuI system is robust and effective for a wide range of substrates.[9] The copper(I) salt is crucial for the formation of the copper acetylide intermediate, which accelerates the transmetalation step.

  • Base: An amine base like triethylamine serves a dual purpose: it deprotonates the terminal alkyne and neutralizes the HI generated during the reaction. It can often be used as the solvent as well.

  • Anhydrous Conditions: While some modern protocols tolerate water, traditional Sonogashira couplings are performed under anhydrous and anaerobic conditions to prevent unwanted side reactions, such as the homocoupling of the alkyne (Glaser coupling), and to maintain catalyst activity.

Sonogashira_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Aryl Iodide, Pd Catalyst, CuI in Schlenk Flask solvents Add Anhydrous Amine Base/Solvent reagents->solvents Under Inert Gas alkyne Add Terminal Alkyne Dropwise solvents->alkyne stirring Stir at RT or Gentle Heat alkyne->stirring monitoring Monitor Progress (TLC) stirring->monitoring filter Dilute & Filter through Celite monitoring->filter extract Aqueous Wash filter->extract purify Column Chromatography extract->purify product product purify->product Pure Product

General workflow for Sonogashira coupling.
Heck Reaction: C-C Bond Formation with Alkenes

The Heck reaction is a powerful tool for the arylation of alkenes, leading to the formation of substituted olefins with excellent stereocontrol, typically favoring the trans isomer.[11] This reaction has been widely applied in the synthesis of fine chemicals, including pharmaceuticals and agrochemicals.

Reaction Principle: The reaction involves the palladium-catalyzed coupling of an aryl halide with an alkene in the presence of a base. The mechanism includes oxidative addition of the aryl halide to Pd(0), migratory insertion of the alkene into the palladium-aryl bond, followed by β-hydride elimination to release the product and a palladium-hydride species. The base then regenerates the Pd(0) catalyst.

Representative Protocol: Heck Reaction of Methyl 3-iodo-4-isopropoxybenzoate

This protocol is a general starting point adapted from established procedures and may require optimization.

Materials:

  • Methyl 3-iodo-4-isopropoxybenzoate (1.0 equiv)

  • Alkene (e.g., n-butyl acrylate) (1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (1-2 mol%)

  • Triphenylphosphine (PPh₃) or a suitable N-heterocyclic carbene (NHC) ligand (2-4 mol%)

  • Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N) (2.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Schlenk tube

Procedure:

  • In a Schlenk tube, combine methyl 3-iodo-4-isopropoxybenzoate, Pd(OAc)₂, the phosphine or NHC ligand, and the base.

  • Evacuate and backfill the tube with an inert gas (e.g., argon).

  • Add the anhydrous solvent and the alkene via syringe.

  • Seal the tube and heat the reaction mixture to 80-120°C with stirring.

  • Monitor the reaction's progress by GC-MS or LC-MS.

  • After completion, cool the mixture to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).

  • Filter the mixture to remove inorganic salts.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by flash column chromatography.

Data Presentation: Typical Heck Reaction Conditions

AlkeneCatalyst SystemBaseSolventTemperature (°C)
StyrenePd(OAc)₂ / P(o-tol)₃Et₃NMeCN100
n-Butyl AcrylatePd(OAc)₂ / PPh₃K₂CO₃DMF120
Allyl AlcoholPdCl₂NaHCO₃DMF/H₂O80

Causality Behind Experimental Choices:

  • Catalyst System: Pd(OAc)₂ is a common and relatively inexpensive palladium precursor. It is often used with phosphine ligands, although "ligandless" conditions (where the solvent or base may coordinate to palladium) can be effective for highly reactive aryl iodides.

  • Base: An inorganic base like K₂CO₃ or an organic amine base like Et₃N is required to neutralize the HI formed during the catalytic cycle and regenerate the active Pd(0) catalyst.

  • Solvent: Polar aprotic solvents like DMF and acetonitrile are typically used as they can dissolve the reactants and facilitate the reaction at elevated temperatures.

Heck_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Aryl Iodide, Pd Catalyst, Ligand, and Base in Schlenk Tube solvents Add Anhydrous Solvent and Alkene reagents->solvents Under Inert Gas heating Heat Mixture (e.g., 80-120 °C) solvents->heating monitoring Monitor Progress (GC-MS) heating->monitoring filter Cool, Dilute & Filter monitoring->filter extract Aqueous Wash filter->extract purify Column Chromatography extract->purify product product purify->product Pure Product

General workflow for the Heck reaction.
Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, which are prevalent structures in pharmaceuticals and organic materials. This reaction allows for the formation of C-N bonds under relatively mild conditions, overcoming the limitations of classical methods.

Reaction Principle: This palladium-catalyzed reaction couples an aryl halide with a primary or secondary amine in the presence of a stoichiometric amount of a strong base. The catalytic cycle involves oxidative addition, formation of a palladium-amido complex, and reductive elimination to furnish the arylamine product.

Representative Protocol: Buchwald-Hartwig Amination of Methyl 3-iodo-4-isopropoxybenzoate

This protocol is a general starting point adapted from established procedures and may require optimization.[8]

Materials:

  • Methyl 3-iodo-4-isopropoxybenzoate (1.0 equiv)

  • Primary or Secondary Amine (1.1-1.2 equiv)

  • Pd₂(dba)₃ (1-2 mol%) or a suitable pre-catalyst (e.g., BrettPhos Pd G4)

  • Bulky phosphine ligand (e.g., BrettPhos, Xantphos) (2-5 mol%)

  • Sodium tert-butoxide (NaOt-Bu) or Lithium bis(trimethylsilyl)amide (LiHMDS) (1.4 equiv)

  • Anhydrous Toluene or Tetrahydrofuran (THF)

  • Glovebox or Schlenk line technique

Procedure:

  • Inside a nitrogen-filled glovebox, charge a vial or Schlenk tube with the palladium pre-catalyst (or Pd₂(dba)₃ and ligand) and the base.

  • Add the methyl 3-iodo-4-isopropoxybenzoate and the amine.

  • Add the anhydrous solvent.

  • Seal the vessel tightly and remove it from the glovebox.

  • Heat the reaction mixture with stirring to 80-110°C.

  • Monitor the reaction progress by LC-MS.

  • Once complete, cool the reaction to room temperature and partition between ethyl acetate and water.

  • Separate the layers, and extract the aqueous phase with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude arylamine product by flash column chromatography.

Data Presentation: Typical Buchwald-Hartwig Amination Conditions

Amine TypeCatalyst SystemBaseSolventTemperature (°C)
Primary AliphaticPd₂(dba)₃ / BrettPhosNaOt-BuToluene100
Secondary AromaticPd(OAc)₂ / BINAPCs₂CO₃Toluene90
AnilineXPhos Pd G3K₃PO₄t-BuOH100

Causality Behind Experimental Choices:

  • Catalyst System: Modern Buchwald-Hartwig aminations rely on sophisticated, sterically hindered, and electron-rich phosphine ligands (e.g., biarylphosphines like BrettPhos). These ligands facilitate both the oxidative addition and the crucial C-N bond-forming reductive elimination step, even with challenging substrates.

  • Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide is a common choice, but others like LiHMDS or K₃PO₄ are also used depending on the substrate's sensitivity.

  • Inert Atmosphere: The Pd(0) catalyst and the strong bases used are sensitive to oxygen and moisture, necessitating the use of a glovebox or rigorous Schlenk line techniques for optimal results.

Buchwald_Workflow cluster_prep Preparation (in Glovebox) cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Aryl Iodide, Amine, Pd Catalyst, Ligand, and Base solvents Add Anhydrous Solvent reagents->solvents heating Seal & Heat Mixture (e.g., 80-110 °C) solvents->heating monitoring Monitor Progress (LC-MS) heating->monitoring quench Cool & Partition between EtOAc/H₂O monitoring->quench extract Extract & Wash quench->extract purify Column Chromatography extract->purify product product purify->product Pure Product

General workflow for Buchwald-Hartwig amination.

Conclusion and Future Outlook

This compound stands as a testament to the power of strategic molecular design. Its well-placed functional groups provide a robust platform for diversification, enabling access to a vast chemical space through reliable and high-yielding palladium-catalyzed cross-coupling reactions. The protocols and insights provided in this guide serve as a comprehensive resource for researchers aiming to leverage this versatile building block in their synthetic campaigns. As the demand for novel pharmaceuticals and advanced materials continues to grow, the importance of such strategically functionalized intermediates will undoubtedly increase, ensuring that this compound remains a valuable tool in the arsenal of the modern organic chemist.

References

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  • Buchwald-Hartwig Coupling: Mechanism & Examples. (n.d.). NROChemistry. Retrieved from [Link]

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  • Ghaffar, T., & Park, K. H. (2014). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. Molecules, 19(12), 20866-20877.
  • Carretero, J. C., & García Ruano, J. L. (2012). Intramolecular Mizoroki-Heck Reaction in the Synthesis of Heterocycles: Strategies for the Generation of Tertiary and Quaternary Stereocenters. The Chemical Record, 12(1), 135-154.
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The Strategic Utility of 3-Iodo-4-isopropoxybenzoic Acid in Modern Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Versatile Scaffold for Medicinal Chemistry

In the landscape of contemporary drug discovery, the strategic selection of molecular building blocks is paramount to the efficient synthesis of novel therapeutic agents. 3-Iodo-4-isopropoxybenzoic acid has emerged as a particularly valuable scaffold due to its unique combination of structural features. The presence of an iodine atom at the 3-position renders the aromatic ring amenable to a variety of palladium-catalyzed cross-coupling reactions, allowing for the facile introduction of diverse chemical moieties. Concurrently, the isopropoxy group at the 4-position imparts favorable physicochemical properties, such as increased lipophilicity, which can enhance membrane permeability and oral bioavailability of drug candidates. This application note provides a comprehensive overview of the utility of this compound in drug discovery, with a focus on its application in the synthesis of kinase inhibitors and other biologically active molecules. Detailed, field-proven protocols for key synthetic transformations are provided to guide researchers in leveraging the full potential of this versatile building block.

Core Attributes and Strategic Advantages

The strategic importance of this compound in medicinal chemistry stems from two key functionalities:

  • The Iodo Group as a Versatile Synthetic Handle: The carbon-iodine bond is the most reactive of the carbon-halogen bonds in palladium-catalyzed cross-coupling reactions. This allows for efficient and selective formation of carbon-carbon and carbon-heteroatom bonds under relatively mild conditions. This reactivity is a cornerstone of modern synthetic chemistry, enabling the rapid generation of compound libraries for high-throughput screening.

  • The Isopropoxy Group for Modulating Physicochemical Properties: The isopropoxy group is a moderately bulky and lipophilic substituent. Its incorporation into a drug candidate can significantly influence its absorption, distribution, metabolism, and excretion (ADME) profile. The steric bulk of the isopropoxy group can also provide a degree of regioselectivity in certain synthetic transformations.

These attributes make this compound an attractive starting material for the synthesis of complex molecules with potential therapeutic applications, including but not limited to, the development of kinase inhibitors for oncology and autoimmune diseases.

Application I: A Key Building Block for Kinase Inhibitors

Protein kinases are a large family of enzymes that play a central role in cellular signal transduction.[1] Dysregulation of kinase activity is a hallmark of many diseases, including cancer and inflammatory disorders, making them a major class of drug targets.[2][3] The general structure of many kinase inhibitors often features a heterocyclic core that binds to the ATP-binding site of the kinase, appended with various substituted aromatic rings that occupy adjacent hydrophobic pockets. This compound is an ideal precursor for the synthesis of such substituted aromatic fragments.

Illustrative Synthetic Workflow: Towards a Kinase Inhibitor Scaffold

The following workflow illustrates how this compound can be utilized to synthesize a biaryl-substituted heterocyclic scaffold, a common motif in kinase inhibitors. This example employs a Suzuki-Miyaura coupling reaction, a powerful method for the formation of C-C bonds.[4]

G cluster_0 Step 1: Suzuki-Miyaura Coupling cluster_1 Step 2: Amide Coupling A This compound C Biaryl Intermediate A->C Pd Catalyst, Base B Heterocyclic Boronic Acid/Ester B->C D Biaryl Intermediate F Kinase Inhibitor Scaffold D->F Coupling Agent E Amine (R-NH2) E->F

Caption: Synthetic workflow for a generic kinase inhibitor scaffold.

Protocol 1: Suzuki-Miyaura Coupling of this compound with a Heterocyclic Boronic Acid

This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with a generic heterocyclic boronic acid. The conditions provided are a robust starting point and may require optimization for specific substrates.

Materials:

ReagentMolecular FormulaM.W. ( g/mol )Stoichiometry (eq.)Sample Amount (1 mmol scale)
This compoundC₁₀H₁₁IO₃322.101.0322 mg
Heterocyclic Boronic AcidVariesVaries1.21.2 mmol
Tetrakis(triphenylphosphine)palladium(0)Pd(P(C₆H₅)₃)₄1155.560.05 (5 mol%)58 mg
Sodium Carbonate (2M aqueous solution)Na₂CO₃105.992.01 mL
1,4-DioxaneC₄H₈O₂88.11-4 mL
WaterH₂O18.02-1 mL

Procedure:

  • Reaction Setup: In a microwave vial, combine this compound (1.0 eq), the heterocyclic boronic acid (1.2 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

  • Solvent and Base Addition: Add 1,4-dioxane (4 mL) and 2M aqueous sodium carbonate solution (1 mL) to the vial.

  • Degassing: Seal the vial and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes to remove oxygen.

  • Reaction: Heat the reaction mixture in a microwave reactor to 120 °C for 30 minutes. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: After completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, wash with brine (2 x 10 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl intermediate.

Justification of Experimental Choices:

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) is a commonly used, air-stable precatalyst that is readily converted to the active Pd(0) species under the reaction conditions.

  • Base: Sodium carbonate is a mild and effective base for the Suzuki-Miyaura coupling, facilitating the transmetalation step.

  • Solvent System: The mixture of 1,4-dioxane and water provides a good medium for dissolving both the organic substrates and the inorganic base.

  • Microwave Irradiation: The use of microwave heating can significantly accelerate the reaction rate, often leading to higher yields and cleaner reactions in shorter times.

Application II: Synthesis of Sphingosine-1-Phosphate (S1P) Receptor Modulators

Sphingosine-1-phosphate (S1P) receptors are a class of G protein-coupled receptors that play a critical role in the regulation of the immune system. Modulators of S1P receptors have shown therapeutic efficacy in autoimmune diseases such as multiple sclerosis.[5][6][7] A closely related analog, 3-cyano-4-isopropoxybenzoic acid, has been utilized in the synthesis of S1P receptor modulators, highlighting the importance of this substituted benzoic acid scaffold in this therapeutic area.[8] The iodo-analog can be a direct precursor to the cyano-derivative via a cyanation reaction, or used in coupling reactions prior to the introduction of the nitrile group.

Illustrative Synthetic Pathway to an S1P Receptor Modulator Core

The following pathway demonstrates a plausible synthetic route to a key intermediate for S1P receptor modulators, starting from this compound. This involves an initial Sonogashira coupling followed by further functionalization.

G cluster_0 Step 1: Sonogashira Coupling cluster_1 Step 2: Heterocycle Formation A This compound C Alkynylbenzoic Acid Derivative A->C Pd/Cu Catalyst, Base B Terminal Alkyne B->C D Alkynylbenzoic Acid Derivative F S1P Modulator Core Scaffold D->F Cyclization E Nitrogen Source (e.g., Hydrazine) E->F

Caption: Synthetic pathway to an S1P receptor modulator core.

Protocol 2: Sonogashira Coupling of this compound with a Terminal Alkyne

This protocol outlines a general procedure for the Sonogashira coupling of this compound with a terminal alkyne. The reaction is typically carried out under mild conditions and tolerates a wide range of functional groups.[7][9][10][11]

Materials:

ReagentMolecular FormulaM.W. ( g/mol )Stoichiometry (eq.)Sample Amount (1 mmol scale)
This compoundC₁₀H₁₁IO₃322.101.0322 mg
Terminal AlkyneVariesVaries1.21.2 mmol
Dichlorobis(triphenylphosphine)palladium(II)PdCl₂(P(C₆H₅)₃)₂701.900.03 (3 mol%)21 mg
Copper(I) IodideCuI190.450.05 (5 mol%)9.5 mg
Triethylamine (TEA)(C₂H₅)₃N101.193.00.42 mL
Tetrahydrofuran (THF), anhydrousC₄H₈O72.11-10 mL

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 eq), dichlorobis(triphenylphosphine)palladium(II) (0.03 eq), and copper(I) iodide (0.05 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent and Reagent Addition: Add anhydrous THF (10 mL) and triethylamine (3.0 eq) via syringe. Stir the mixture for 5 minutes.

  • Alkyne Addition: Add the terminal alkyne (1.2 eq) dropwise to the reaction mixture.

  • Reaction: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. If the reaction is sluggish, gentle heating (40-50 °C) may be applied.

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride (15 mL). Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired alkynylbenzoic acid derivative.

Justification of Experimental Choices:

  • Catalyst System: The combination of a palladium catalyst and a copper(I) co-catalyst is the classic Sonogashira system, known for its high efficiency.

  • Base: Triethylamine serves as both the base to deprotonate the terminal alkyne and as a solvent.

  • Inert Atmosphere: The reaction is sensitive to oxygen, which can lead to oxidative homocoupling of the alkyne (Glaser coupling) and deactivation of the palladium catalyst. Therefore, maintaining an inert atmosphere is crucial.

Conclusion

This compound is a highly valuable and versatile building block in drug discovery. Its strategic placement of an iodo group and an isopropoxy group allows for its effective use in constructing complex molecular architectures with desirable pharmacological properties. The detailed protocols provided herein for Suzuki-Miyaura and Sonogashira couplings offer robust starting points for researchers to explore the synthesis of novel kinase inhibitors, S1P receptor modulators, and other potential therapeutic agents. The continued application of this and similar scaffolds will undoubtedly contribute to the advancement of medicinal chemistry and the development of new medicines.

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  • National Institutes of Health. (2017). Design, synthesis and molecular modeling of isatin-aminobenzoic acid hybrids as antibacterial and antibiofilm agents.
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  • National Institutes of Health. (2014). Synthesis and Biological Evaluation of 3-Benzisoxazolyl-4-indolylmaleimides as Potent, Selective Inhibitors of Glycogen Synthase Kinase-3β.
  • PubMed. (2025). Design and synthesis of novel benzoic acid derivatives as striatal-enriched protein tyrosine phosphatase (STEP) inhibitors with neuroprotective properties.
  • PubMed. (2016). Structure-activity Relationship Study of 4-(thiazol-5-yl)benzoic Acid Derivatives as Potent Protein Kinase CK2 Inhibitors.
  • Incyte Corporation. (2024). Process and intermediates for preparing a JAK inhibitor (US11905292B2).
  • European Patent Office. (2025). JAK inhibitor analogues, preparations, and uses thereof (KR20250003838A).
  • European Patent Office. (2023). JAK INHIBITOR COMPOUND AND USE THEREOF (EP4186908A1).
  • Incyte Corporation. (2017). Processes and intermediates for making a JAK inhibitor (US9718834B2).
  • PubMed. (2024). An in silico investigation of the toxicological effects and biological activities of 3-phenoxybenzoic acid and its metabolite products.
  • National Institutes of Health. (2018). First mesomorphic and DFT characterizations for 3- (or 4-)
  • ResearchGate. (2025). A Simple and Effective Synthesis of 3- and 4-((Phenylcarbamoyl)oxy)benzoic Acids.
  • The University of Sydney. (2021). Synthesis and evaluation of hydrogen peroxide sensitive tofacitinib prodrugs.
  • RSC Publishing. (2022). Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitors.
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Application Notes and Protocols for the Derivatization of 3-Iodo-4-isopropoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Importance of 3-Iodo-4-isopropoxybenzoic Acid in Modern Chemistry

This compound is a highly versatile building block in contemporary organic and medicinal chemistry. Its strategic importance stems from the unique interplay of its structural features: a carboxylic acid group, an isopropoxy ether linkage, and a strategically positioned iodine atom on the aromatic ring. This combination makes it a valuable precursor for the synthesis of a diverse array of complex molecules, including pharmaceuticals, agrochemicals, and advanced materials.[1][2]

The carboxylic acid moiety provides a handle for forming esters and amides, while the isopropoxy group can modulate the electronic properties and steric environment of the molecule.[1] Critically, the iodine atom at the 3-position serves as an excellent leaving group in a multitude of palladium-catalyzed cross-coupling reactions.[1] This reactivity is a cornerstone of modern synthetic chemistry, allowing for the facile construction of carbon-carbon and carbon-heteroatom bonds.[1][3] The reactivity order for halogens in these reactions is I >> Br > OTf >> Cl > F, making aryl iodides highly sought-after substrates.[3]

This guide provides an in-depth exploration of key derivatization strategies for this compound, complete with detailed protocols and expert insights to empower researchers in their synthetic endeavors.

Core Derivatization Strategies

The derivatization of this compound can be broadly categorized into two main types of transformations: those involving the carboxylic acid group and those leveraging the reactivity of the aryl-iodide bond.

Derivatization_Strategies cluster_Carboxylic_Acid Carboxylic Acid Derivatization cluster_Aryl_Iodide Aryl-Iodide Cross-Coupling This compound This compound Esterification Esterification This compound->Esterification R-OH, H+ Amidation Amidation This compound->Amidation R-NH2, Coupling Agent Suzuki Coupling Suzuki Coupling This compound->Suzuki Coupling R-B(OH)2, Pd catalyst Sonogashira Coupling Sonogashira Coupling This compound->Sonogashira Coupling R-C≡CH, Pd/Cu catalyst Heck Coupling Heck Coupling This compound->Heck Coupling Alkene, Pd catalyst

Figure 1. Key derivatization pathways for this compound.

Part 1: Derivatization via the Carboxylic Acid Group

Esterification: Modulating Solubility and Pro-drug Strategies

Esterification of the carboxylic acid is a fundamental transformation, often employed to enhance the lipophilicity of a molecule, which can be crucial for improving its pharmacokinetic profile in drug development.[4] The Fischer-Speier esterification is a classic and reliable method for this purpose.

Protocol 1: Fischer-Speier Esterification with Ethanol

This protocol details the synthesis of ethyl 3-iodo-4-isopropoxybenzoate.

Reaction Scheme:

Materials and Reagents:

ReagentMolar Mass ( g/mol )AmountMolar Equivalents
This compound306.103.06 g (10 mmol)1.0
Ethanol (anhydrous)46.0750 mLExcess (Solvent)
Sulfuric Acid (concentrated)98.081 mLCatalytic
Saturated Sodium Bicarbonate Solution-As needed-
Brine-As needed-
Anhydrous Sodium Sulfate142.04As needed-
Ethyl Acetate88.11As needed-

Step-by-Step Procedure:

  • To a 100 mL round-bottom flask, add this compound (3.06 g, 10 mmol) and ethanol (50 mL).

  • Stir the mixture until the solid is fully dissolved.

  • Carefully add concentrated sulfuric acid (1 mL) dropwise to the stirring solution.

  • Equip the flask with a reflux condenser and heat the reaction mixture to reflux (approximately 78 °C).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess ethanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate (50 mL) and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water (2 x 25 mL), saturated sodium bicarbonate solution (2 x 25 mL) until effervescence ceases, and finally with brine (25 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ester.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain pure ethyl 3-iodo-4-isopropoxybenzoate.

Causality and Optimization:

  • Excess Alcohol: Using the alcohol as the solvent drives the equilibrium towards the product side, in accordance with Le Châtelier's principle.[5][6]

  • Acid Catalyst: Concentrated sulfuric acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.[6]

  • Work-up: The sodium bicarbonate wash is crucial to neutralize the acidic catalyst and any unreacted carboxylic acid, facilitating its removal from the organic phase.[6]

Amidation: Building Blocks for Bioactive Molecules

Amide bond formation is one of the most important reactions in medicinal chemistry, as the amide functional group is a key structural motif in a vast number of pharmaceuticals.[7] Standard peptide coupling reagents are highly effective for this transformation.

Protocol 2: Amide Coupling with Benzylamine using HATU

This protocol describes the synthesis of N-benzyl-3-iodo-4-isopropoxybenzamide.

Reaction Scheme:

Materials and Reagents:

ReagentMolar Mass ( g/mol )AmountMolar Equivalents
This compound306.10306 mg (1 mmol)1.0
Benzylamine107.15118 mg (1.1 mmol)1.1
HATU380.23418 mg (1.1 mmol)1.1
DIPEA (N,N-Diisopropylethylamine)129.24388 mg (3 mmol)3.0
DMF (N,N-Dimethylformamide)73.095 mLSolvent
Ethyl Acetate88.11As needed-
1 M HCl Solution-As needed-
Saturated Sodium Bicarbonate Solution-As needed-
Brine-As needed-
Anhydrous Magnesium Sulfate120.37As needed-

Step-by-Step Procedure:

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (306 mg, 1 mmol) in DMF (5 mL).

  • Add HATU (418 mg, 1.1 mmol) and DIPEA (388 mg, 3 mmol) to the solution and stir for 10 minutes at room temperature to pre-activate the carboxylic acid.

  • Add benzylamine (118 mg, 1.1 mmol) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC. The reaction is usually complete within 2-4 hours.

  • Upon completion, dilute the reaction mixture with ethyl acetate (30 mL).

  • Wash the organic layer with 1 M HCl (2 x 15 mL), saturated sodium bicarbonate solution (2 x 15 mL), and brine (15 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the resulting crude amide by recrystallization or flash column chromatography.

Causality and Optimization:

  • Coupling Reagent: HATU is a highly efficient coupling reagent that converts the carboxylic acid into a more reactive activated ester, facilitating the nucleophilic attack by the amine.

  • Base: DIPEA is a non-nucleophilic base used to neutralize the acidic byproducts of the reaction and to ensure the amine is in its free-base form for nucleophilic attack.

  • Work-up: The acidic and basic washes are essential to remove unreacted starting materials and coupling reagent byproducts.[8]

Part 2: Derivatization via Palladium-Catalyzed Cross-Coupling

The carbon-iodine bond in this compound is a prime site for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.[1][9] These reactions are fundamental tools for building molecular complexity.[3]

Palladium_Catalytic_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Ar-I ArPdI Ar-Pd(II)-I(L_n) Pd0->ArPdI Ar-I OxAdd->ArPdI Transmetal Transmetalation R-M ArPdI->Transmetal ArPdR Ar-Pd(II)-R(L_n) ArPdI->ArPdR R-M Transmetal->ArPdR ArPdR->Pd0 Reductive Elimination ArPdR->Pd0 RedElim Reductive Elimination ArPdR->RedElim Product Ar-R ArPdR->Product RedElim->Pd0 RedElim->Product

Figure 2. General catalytic cycle for Pd-catalyzed cross-coupling.[3]

Suzuki-Miyaura Coupling: C-C Bond Formation with Boronic Acids

The Suzuki-Miyaura coupling is a powerful method for forming biaryl structures by reacting an aryl halide with an organoboron compound.[3][10]

Protocol 3: Suzuki-Miyaura Coupling with Phenylboronic Acid

This protocol details the synthesis of 4-isopropoxy-[1,1'-biphenyl]-3-carboxylic acid.

Materials and Reagents:

ReagentMolar Mass ( g/mol )AmountMolar Equivalents
This compound306.10306 mg (1 mmol)1.0
Phenylboronic Acid121.93146 mg (1.2 mmol)1.2
Pd(PPh₃)₄1155.5658 mg (0.05 mmol)0.05
Potassium Carbonate (K₂CO₃)138.21415 mg (3 mmol)3.0
1,4-Dioxane88.118 mLSolvent
Water18.022 mLSolvent

Step-by-Step Procedure:

  • To a Schlenk flask, add this compound (306 mg, 1 mmol), phenylboronic acid (146 mg, 1.2 mmol), and potassium carbonate (415 mg, 3 mmol).

  • Add the palladium catalyst, Pd(PPh₃)₄ (58 mg, 0.05 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction by TLC. The reaction is typically complete in 8-12 hours.

  • Cool the reaction to room temperature and dilute with water (20 mL).

  • Acidify the aqueous solution to pH ~2 with 1 M HCl, which will precipitate the carboxylic acid product.

  • Filter the precipitate, wash with cold water, and dry under vacuum to obtain the crude product.

  • Recrystallize from an appropriate solvent system (e.g., ethanol/water) for purification.

Causality and Optimization:

  • Catalyst: Pd(PPh₃)₄ is a common and effective pre-catalyst that generates the active Pd(0) species in situ.[3]

  • Base: The base is essential for the transmetalation step of the catalytic cycle.[3] Potassium carbonate is a widely used and effective base for this purpose.

  • Solvent System: The mixture of dioxane and water is effective for dissolving both the organic and inorganic reagents. Degassing is critical to prevent oxidation of the Pd(0) catalyst.

Sonogashira Coupling: C-C Bond Formation with Terminal Alkynes

The Sonogashira coupling enables the synthesis of aryl alkynes by reacting an aryl halide with a terminal alkyne, co-catalyzed by palladium and copper complexes.[11][12]

Protocol 4: Sonogashira Coupling with Phenylacetylene

This protocol describes the synthesis of 4-isopropoxy-3-(phenylethynyl)benzoic acid.

Materials and Reagents:

ReagentMolar Mass ( g/mol )AmountMolar Equivalents
This compound306.10306 mg (1 mmol)1.0
Phenylacetylene102.13123 mg (1.2 mmol)1.2
PdCl₂(PPh₃)₂701.9035 mg (0.05 mmol)0.05
Copper(I) Iodide (CuI)190.4510 mg (0.05 mmol)0.05
Triethylamine (TEA)101.195 mLSolvent/Base

Step-by-Step Procedure:

  • In a Schlenk flask, combine this compound (306 mg, 1 mmol), PdCl₂(PPh₃)₂ (35 mg, 0.05 mmol), and CuI (10 mg, 0.05 mmol).

  • Evacuate and backfill the flask with argon three times.

  • Add degassed triethylamine (5 mL) followed by phenylacetylene (123 mg, 1.2 mmol) via syringe.

  • Stir the reaction mixture at room temperature. A gentle warming to 40-50 °C may be required for less reactive substrates.

  • Monitor the reaction by TLC. The reaction is typically complete within 2-6 hours.

  • Once complete, remove the triethylamine under reduced pressure.

  • Dissolve the residue in ethyl acetate and water.

  • Separate the layers and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography.

Causality and Optimization:

  • Dual Catalysis: The palladium catalyst facilitates the main cross-coupling cycle, while the copper(I) co-catalyst is believed to form a copper acetylide intermediate, which then participates in the transmetalation step with the palladium complex.[13]

  • Base/Solvent: Triethylamine serves as both the base to deprotonate the terminal alkyne and as the solvent for the reaction.[11]

Heck-Mizoroki Coupling: C-C Bond Formation with Alkenes

The Heck reaction is a versatile method for the arylation of alkenes, forming a new carbon-carbon bond at an sp²-hybridized carbon.[14][15]

Protocol 5: Heck Coupling with Ethyl Acrylate

This protocol details the synthesis of (E)-3-(3-carboxy-6-isopropoxyphenyl)acrylic acid ethyl ester.

Materials and Reagents:

ReagentMolar Mass ( g/mol )AmountMolar Equivalents
This compound306.10306 mg (1 mmol)1.0
Ethyl Acrylate100.12150 mg (1.5 mmol)1.5
Palladium(II) Acetate (Pd(OAc)₂)224.5011 mg (0.05 mmol)0.05
Tri-o-tolylphosphine (P(o-tol)₃)304.3730 mg (0.1 mmol)0.1
Triethylamine (TEA)101.19202 mg (2 mmol)2.0
Acetonitrile (MeCN)41.055 mLSolvent

Step-by-Step Procedure:

  • To a Schlenk tube, add palladium(II) acetate (11 mg, 0.05 mmol) and tri-o-tolylphosphine (30 mg, 0.1 mmol).

  • Add this compound (306 mg, 1 mmol) and degassed acetonitrile (5 mL).

  • Add triethylamine (202 mg, 2 mmol) and ethyl acrylate (150 mg, 1.5 mmol).

  • Seal the tube and heat the reaction mixture to 80-100 °C.

  • Monitor the reaction by TLC or GC-MS. The reaction is typically complete in 12-24 hours.

  • Cool the reaction mixture, filter off any palladium black, and concentrate the filtrate.

  • Partition the residue between ethyl acetate and water.

  • Acidify the aqueous layer with 1 M HCl to precipitate the product.

  • Filter the solid, wash with water, and dry.

  • Purify by recrystallization or column chromatography if necessary.

Causality and Optimization:

  • Ligand Choice: The bulky phosphine ligand, such as tri-o-tolylphosphine, is often used to stabilize the palladium catalyst and promote the desired reactivity.

  • Base: The base is required to neutralize the HI generated during the catalytic cycle, regenerating the active Pd(0) catalyst.[14]

  • Stereoselectivity: The Heck reaction typically proceeds with high trans selectivity.[15]

Conclusion

This compound is a powerful and adaptable synthetic intermediate. The protocols outlined in this guide provide robust starting points for its derivatization, enabling access to a wide range of molecular architectures. By understanding the underlying principles of each reaction, researchers can effectively troubleshoot and optimize these transformations to achieve their synthetic goals in the pursuit of novel chemical entities.

References

  • Peng, C., Cheng, J., & Wang, J. (2007). Palladium-Catalyzed Cross-Coupling of Aryl or Vinyl Iodides with Ethyl Diazoacetate. Journal of the American Chemical Society, 129(28), 8708–8709. Available at: [Link]

  • Pérez, I., Sestelo, J. P., & Sarandeses, L. A. (2001). Palladium-Catalyzed Cross-Coupling Reactions of Triorganoindium Compounds with Vinyl and Aryl Triflates or Iodides. Organic Letters, 3(24), 3871–3873. Available at: [Link]

  • Thomas, R. M., Obbard, D. B., & Lipshutz, B. H. (2023). Challenging cross couplings, in water, aided by in situ iodination of (hetero)aromatic bromides. Green Chemistry, 25(24), 9831-9837. Available at: [Link]

  • Chemistry LibreTexts. (2020). 17.2: Palladium catalyzed couplings. Retrieved from [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information For. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 3-Hydroxy-4-isopropoxybenzoic acid. Retrieved from [Link]

  • Le-Deygen, I. M., et al. (2019). An Iodide-Mediated Anodic Amide Coupling. ChemElectroChem, 6(1), 125-129. Available at: [Link]

  • Wikipedia. (n.d.). Heck reaction. Retrieved from [Link]

  • Google Patents. (n.d.). Esterification of hydroxybenzoic acids - US5260475A.
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  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • ResearchGate. (n.d.). Suzuki Cross-Coupling Reaction of Sterically Hindered Aryl Boronates with 3-Iodo-4-methoxybenzoic Acid Methylester. Retrieved from [Link]

  • Macmillan Group. (2004). The Intramolecular Heck Reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 3: Esterification (Experiment). Retrieved from [Link]

  • PubMed. (2008). Preparation and X-ray structures of 3-[Bis(trifluoroacetoxy)iodo]benzoic acid and 3-[hydroxy(tosyloxy)iodo]benzoic acid: new recyclable hypervalent iodine reagents. Retrieved from [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Palladium-Catalyzed Intermolecular Heck Reaction of Alkyl Halides. Retrieved from [Link]

  • PubMed Central. (n.d.). Novel Charge-Switch Derivatization Method Using 3-(Chlorosulfonyl)benzoic Acid for Sensitive RP-UHPLC/MS/MS Analysis of Acylglycerols, Sterols, and Prenols. Retrieved from [Link]

  • YouTube. (2019). Sonogashira coupling. Retrieved from [Link]

  • PubMed Central. (2018). Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Esterification – Knowledge and References. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 3-Cyano-4-isopropoxybenzoic Acid: Synthesis, Properties, and Applications as a Pharmaceutical Intermediate. Retrieved from [Link]

  • SciSpace. (n.d.). Sonogashira Coupling Reaction with Diminished Homocoupling. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. Retrieved from [Link]

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Application Notes and Protocols for the Esterification of 3-Iodo-4-isopropoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 3-Iodo-4-isopropoxybenzoic Acid and Its Esters

This compound is a highly functionalized aromatic carboxylic acid that serves as a critical building block in contemporary organic and medicinal chemistry. Its strategic importance is derived from a unique combination of structural features: an iodine atom at the 3-position and an isopropoxy group at the 4-position. The sterically demanding and electron-donating isopropoxy group, coupled with the bulky, electron-withdrawing iodine atom, presents both challenges and opportunities in its synthetic transformations.

The iodine atom is a particularly valuable functional group, serving as a versatile handle for a variety of cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), which are fundamental to the construction of complex molecular architectures. Ester derivatives of this acid are of significant interest in drug discovery and materials science. The ester moiety can modulate a molecule's pharmacokinetic profile, including its lipophilicity, membrane permeability, and metabolic stability, making it a key functional group in prodrug design. Furthermore, substituted benzoic acid derivatives are prevalent scaffolds in a wide array of biologically active compounds, including enzyme inhibitors and receptor modulators.

This guide provides a comprehensive overview of the primary methods for the esterification of this compound, with detailed protocols, mechanistic insights, and troubleshooting advice tailored to the specific challenges posed by this substrate.

Comparative Analysis of Esterification Methodologies

The choice of an esterification method for this compound is dictated by the desired scale of the reaction, the nature of the alcohol, and the presence of other sensitive functional groups. The steric hindrance imparted by the ortho-iodo and the isopropoxy groups can significantly impact reaction rates.

MethodKey ReagentsConditionsAdvantagesDisadvantagesSuitability for this compound
Fischer-Speier Esterification Alcohol (in excess), Strong Acid Catalyst (e.g., H₂SO₄, p-TsOH)High Temperature (Reflux)Cost-effective, simple procedure for primary and some secondary alcohols.Reversible reaction requiring removal of water or a large excess of alcohol; harsh conditions may not be suitable for sensitive substrates.Feasible, but may require prolonged reaction times or microwave assistance due to steric hindrance.
Steglich Esterification Alcohol, DCC or EDC, DMAP (catalyst)Mild (Room Temperature)Mild conditions, suitable for acid-sensitive substrates and sterically hindered acids. High yields are often achieved.Formation of urea byproducts (DCU or water-soluble urea from EDC) can complicate purification. DCC is a known allergen.Highly suitable due to the mild conditions and its efficacy with sterically demanding acids.
Mitsunobu Reaction Alcohol, Triphenylphosphine (PPh₃), DEAD or DIADMild (0 °C to Room Temperature)Mild, non-acidic conditions; proceeds with inversion of stereochemistry for chiral alcohols.Stoichiometric amounts of reagents are required, and purification from byproducts (triphenylphosphine oxide, hydrazine derivative) can be challenging.A good option, particularly for valuable or complex alcohols where mild conditions are paramount.

Detailed Experimental Protocols

Protocol 1: Fischer-Speier Esterification (Thermal and Microwave-Assisted)

The Fischer-Speier esterification is a classic acid-catalyzed equilibrium reaction.[1] To drive the reaction to completion for a sterically hindered substrate like this compound, a large excess of the alcohol is typically used as the solvent, and elevated temperatures are required. Microwave irradiation can significantly accelerate this process.[2][3]

Causality: The strong acid catalyst (e.g., H₂SO₄) protonates the carbonyl oxygen of the carboxylic acid, enhancing the electrophilicity of the carbonyl carbon for nucleophilic attack by the alcohol.[1] The steric hindrance from the ortho-iodo substituent slows this attack, necessitating more forcing conditions.[4]

A. Thermal Protocol

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.0 eq).

  • Reagent Addition: Add the desired primary or secondary alcohol (e.g., methanol, ethanol, propanol) in large excess (20-50 eq), which will also serve as the solvent.[5]

  • Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (0.1-0.2 eq).

  • Reaction: Heat the mixture to reflux for 4-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Remove the excess alcohol under reduced pressure.

    • Dissolve the residue in an organic solvent such as ethyl acetate.

    • Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution (until effervescence ceases), and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude ester can be purified by column chromatography on silica gel or by recrystallization.

B. Microwave-Assisted Protocol

  • Reaction Setup: In a microwave reaction vessel, combine this compound (1.0 eq) and the desired alcohol (10-20 eq).

  • Catalyst Addition: Add a catalytic amount of concentrated sulfuric acid (0.1 eq).

  • Reaction: Seal the vessel and heat in a microwave reactor at 120-150°C for 15-60 minutes.[2]

  • Work-up and Purification: Follow the same procedure as the thermal protocol.

Diagram 1: Fischer-Speier Esterification Mechanism

Fischer_Esterification cluster_activation Carbonyl Activation cluster_attack Nucleophilic Attack cluster_rearrangement Proton Transfer & Elimination cluster_deprotonation Final Product Acid R-COOH Protonated_Acid R-C(OH)₂⁺ Acid->Protonated_Acid + H⁺ Tetrahedral_Intermediate R-C(OH)₂(O⁺HR') Protonated_Acid->Tetrahedral_Intermediate + R'-OH Alcohol R'-OH Protonated_Tetrahedral R-C(OH)(OH₂⁺)(OR') Tetrahedral_Intermediate->Protonated_Tetrahedral Proton Transfer Protonated_Ester R-C(O⁺H)OR' Protonated_Tetrahedral->Protonated_Ester - H₂O Ester R-COOR' Protonated_Ester->Ester - H⁺

Caption: Mechanism of Fischer-Speier Esterification.

Protocol 2: Steglich Esterification

The Steglich esterification is an exceptionally mild and efficient method for forming esters, particularly for sterically hindered or acid-sensitive substrates.[6][7] It utilizes a carbodiimide (DCC or the water-soluble EDC) to activate the carboxylic acid and a nucleophilic catalyst (DMAP).[6]

Causality: Dicyclohexylcarbodiimide (DCC) reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. 4-Dimethylaminopyridine (DMAP) then acts as an acyl transfer agent, forming a reactive N-acylpyridinium salt, which is readily attacked by the alcohol. This pathway is generally faster than the uncatalyzed reaction and suppresses the formation of the N-acylurea byproduct.[7]

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq), the alcohol (1.1-1.5 eq), and a catalytic amount of DMAP (0.1-0.2 eq) in an anhydrous aprotic solvent (e.g., dichloromethane or THF).

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Add a solution of DCC (1.1 eq) or EDC.HCl (1.1 eq) in the same anhydrous solvent dropwise over 10-15 minutes.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 4-18 hours. Monitor the reaction progress by TLC.

  • Work-up:

    • If using DCC, the dicyclohexylurea (DCU) byproduct will precipitate. Filter the reaction mixture to remove the DCU.

    • If using EDC, the urea byproduct is water-soluble. Dilute the reaction mixture with an organic solvent and wash with water, 1M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude ester by column chromatography on silica gel.

Diagram 2: Steglich Esterification Workflow

Steglich_Workflow Start Dissolve Acid, Alcohol, DMAP in Anhydrous Solvent Cool Cool to 0 °C Start->Cool Add_DCC Add DCC or EDC Solution Cool->Add_DCC React Stir at Room Temperature (4-18h) Add_DCC->React Workup Work-up (Filter DCU or Aqueous Wash for EDC) React->Workup Purify Column Chromatography Workup->Purify Product Pure Ester Purify->Product

Caption: General workflow for Steglich esterification.

Protocol 3: Mitsunobu Reaction

The Mitsunobu reaction provides a powerful method for esterification under neutral conditions, which is particularly useful for secondary alcohols where inversion of stereochemistry is desired.[8] For sterically hindered substrates, using p-nitrobenzoic acid instead of the substrate acid itself in a two-step sequence (esterification followed by transesterification) can sometimes be more effective, although for this substrate, direct coupling should be attempted first.

Causality: Triphenylphosphine and an azodicarboxylate (like DEAD or DIAD) react to form a phosphonium salt. The alcohol then adds to this species, forming an alkoxyphosphonium salt. The carboxylate, acting as a nucleophile, then displaces triphenylphosphine oxide in an SN2 reaction, leading to the ester with inversion of configuration at the alcohol's stereocenter.[8]

  • Reaction Setup: Under an inert atmosphere, dissolve this compound (1.2 eq), the alcohol (1.0 eq), and triphenylphosphine (1.5 eq) in anhydrous THF.

  • Reagent Addition: Cool the solution to 0 °C. Add DIAD or DEAD (1.5 eq) dropwise. A color change and/or formation of a precipitate may be observed.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor by TLC.

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure.

    • The crude residue will contain the desired ester along with triphenylphosphine oxide and the hydrazine byproduct.

  • Purification: Purification can be challenging. Column chromatography on silica gel is typically required. Sometimes, precipitating the triphenylphosphine oxide from a non-polar solvent (like diethyl ether or hexanes) prior to chromatography can be effective.

Diagram 3: Mitsunobu Reaction Mechanism

Mitsunobu_Mechanism Reagents PPh₃ + DEAD Betaine Betaine Intermediate Reagents->Betaine Alkoxyphosphonium Alkoxyphosphonium Salt [R'O-P⁺Ph₃] Betaine->Alkoxyphosphonium + R'OH SN2 SN2 Attack Alkoxyphosphonium->SN2 Carboxylate RCOO⁻ Carboxylate->SN2 Products Ester (RCOOR') + Ph₃P=O + DEAD-H₂ SN2->Products

Caption: Simplified mechanism of the Mitsunobu reaction.

Best Practices and Troubleshooting

  • Moisture Sensitivity: For Steglich and Mitsunobu reactions, the use of anhydrous solvents and an inert atmosphere is critical for success. Water can hydrolyze the activated intermediates, leading to lower yields.

  • Steric Hindrance: For this compound, expect slower reaction rates compared to unhindered benzoic acids, especially in Fischer esterification.[4] Longer reaction times or higher temperatures may be necessary.

  • Purification: The choice of esterification method can significantly impact the ease of purification.

    • Fischer: Relatively straightforward work-up.

    • Steglich: If using DCC, ensure complete removal of DCU, which can be challenging. Using EDC simplifies the work-up as the urea byproduct is water-soluble.

    • Mitsunobu: The byproducts can co-elute with the product during chromatography. Careful selection of the solvent system is crucial.

  • Side Reactions: In Fischer esterification, prolonged heating with secondary alcohols can lead to dehydration and alkene formation.[4] In Steglich reactions, if the alcohol is not sufficiently nucleophilic or is very hindered, the O-acylisourea intermediate can rearrange to a stable N-acylurea, which will not react further.[7]

References

  • Wikipedia. (2023). Steglich esterification. In Wikipedia. Retrieved from [Link]

  • Hamzah, N., Hamid, S. A., & Rahim, A. S. A. (2015). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. Journal of Physical Science, 26(2), 53–61.
  • Hamzah, N., Hamid, S. A., & Rahim, A. S. A. (2015). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. ResearchGate. Retrieved from [Link]

  • Baker, G. P., Mann, F. G., Sheppard, N., & Tetlow, A. J. (1965). The Structure of o-Iodosobenzoic Acid and of Certain Derivatives. Journal of the Chemical Society (Resumed), 3721.
  • Zhdankin, V. V., et al. (2005). Esters of 2-iodoxybenzoic acid: hypervalent iodine oxidizing reagents with a pseudobenziodoxole structure. PubMed. Retrieved from [Link]

  • Thompson Rivers University. (n.d.). Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. Retrieved from [Link]

  • Zhdankin, V. V., et al. (2005). Esters of 2-Iodoxybenzoic Acid: Hypervalent Iodine Oxidizing Reagents with a Pseudobenziodoxole Structure. American Chemical Society. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Steglich Esterification. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of 2-iodo-4-methoxy-benzoic acid. Retrieved from [Link]

  • Zhdankin, V. V., et al. (2005). Esters of 2-Iodoxybenzoic Acid: Hypervalent Iodine Oxidizing Reagents with a Pseudobenziodoxole Structure. ACS Publications. Retrieved from [Link]

  • Munawar, S., et al. (2023). Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. National Institutes of Health. Retrieved from [Link]

  • Garg, S., et al. (2018). Oxidation of p-[125I]Iodobenzoic Acid and p-[211At]Astatobenzoic Acid Derivatives and Evaluation In Vivo. National Institutes of Health. Retrieved from [Link]

  • Swamy, K. C. K., et al. (2009). A Convenient Procedure for the Esterification of Benzoic Acids with Phenols: A New Application for the Mitsunobu Reaction. ResearchGate. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Retrieved from [Link]

  • Academic Publishers. (2023). OPTIMIZING FISCHER ESTERIFICATION OF SUBSTITUTED BENZOIC ACID WITH SEALED-VESSEL MICROWAVE CONDITIONS. International journal of physical sciences. Retrieved from [Link]

  • Lavanya, J., et al. (2024). Synthesize, Characterization and Evaluation of Esterification Reaction of P-Hydroxy Benzoic Acid, P-Nitro Benzoic Acid and Different Amino Acids with Paracetamol. Indo American Journal of Pharmaceutical Research.
  • Kolev, T., et al. (2012). Synthesis, characterization, and crystal structure of 2-iodo-3,4,5-trimethoxybenzoic acid. ResearchGate. Retrieved from [Link]

  • ChemSynthesis. (2025). ethyl 4-methoxybenzoate. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Supporting Information Two-step continuous-flow synthesis of 6-membered cyclic iodonium salts via anodic oxidation Experimental. Retrieved from [Link]

  • jOeCHEM. (2019, January 25). Esterification--Making Esters from Carboxylic Acids [Video]. YouTube. Retrieved from [Link]

  • Google Patents. (n.d.). US8022244B2 - Method for producing benzoic acid esters.
  • It's Dr. Dan. (2023, September 20). How to Make Esters through Esterification | Examples Explained! [Video]. YouTube. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 3-Iodo-4-isopropoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 3-iodo-4-isopropoxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important synthetic intermediate. The following troubleshooting guide and frequently asked questions (FAQs) are structured to provide direct, actionable advice based on established chemical principles and extensive laboratory experience.

Troubleshooting Guide & FAQs

Section 1: Initial Product Isolation & Purity Issues

Question 1: My initial crude product of this compound is an off-white or yellowish solid with a low melting point. What are the likely impurities?

Answer: An off-white or yellowish coloration and a depressed, broad melting point are classic indicators of impurities. Given the common synthetic route—electrophilic iodination of 4-isopropoxybenzoic acid—the primary impurities are likely to be:

  • Unreacted Starting Material: 4-Isopropoxybenzoic acid may be present if the iodination reaction did not go to completion.[1]

  • Di-iodinated Byproducts: Over-iodination can lead to the formation of 3,5-diiodo-4-isopropoxybenzoic acid. Controlling the stoichiometry of the iodinating agent is crucial to minimize this.[1][2]

  • Positional Isomers: Although the isopropoxy group is a strong ortho, para-director, trace amounts of other isomers might form depending on the reaction conditions.[1]

  • Residual Iodinating Reagent or Byproducts: Depending on the chosen iodination method (e.g., I₂/oxidizing agent, N-Iodosuccinimide), residual reagents or their byproducts can contaminate the crude product.[1][3] For example, using N-Iodosuccinimide (NIS) can lead to succinimide as a byproduct.

A preliminary purity assessment can be performed using Thin Layer Chromatography (TLC) by spotting the crude product alongside the starting material (4-isopropoxybenzoic acid) if available.

Question 2: My yield of this compound is significantly lower than expected after the initial workup. What are the potential causes?

Answer: Low yield can stem from several factors throughout the synthesis and isolation process:

  • Incomplete Iodination: The electrophilic iodination may not have reached completion.[1] Factors such as reaction time, temperature, and the potency of the iodinating agent play a significant role.[3]

  • Product Loss During Workup: this compound, being a carboxylic acid, can form a salt and dissolve in aqueous basic solutions. If the pH during acidic precipitation is not sufficiently low, a significant portion of the product may remain in the aqueous phase.

  • Side Reactions: Besides over-iodination, other side reactions like de-iodination under certain conditions, although less common for this compound, can reduce the yield.[4][5]

  • Mechanical Losses: Product loss during transfers, filtration, and drying are practical aspects that can collectively reduce the final isolated yield.

To address low yield, it is advisable to re-evaluate the reaction monitoring (e.g., by TLC or HPLC) to ensure completion and to carefully control the pH during the extractive workup and precipitation steps.

Section 2: Purification by Recrystallization

Question 3: I am attempting to purify this compound by recrystallization, but the compound "oils out" instead of forming crystals. What should I do?

Answer: "Oiling out" occurs when the solute is insoluble in the solvent at a temperature above its melting point. This is a common issue when the boiling point of the recrystallization solvent is too high or when the solution is cooled too rapidly.

Troubleshooting Steps:

  • Re-heat the solution until the "oil" redissolves completely.

  • Add more solvent to decrease the saturation of the solution.

  • Allow the solution to cool slowly. A slower cooling rate promotes the formation of a stable crystal lattice. Insulating the flask can help.[6][7]

  • If the issue persists, consider a different solvent or a solvent mixture. A good solvent for recrystallization should dissolve the compound when hot but not when cold.[8][9] Experiment with solvent systems like ethanol/water, acetic acid/water, or isopropanol.

Question 4: After recrystallization, my this compound is still colored. How can I remove colored impurities?

Answer: Colored impurities are often non-polar, extended conjugated systems. They can be effectively removed by treating the hot recrystallization solution with activated charcoal.[7][10]

Protocol for Decolorization:

  • Dissolve the crude product in the minimum amount of hot recrystallization solvent.

  • Remove the flask from the heat source and add a small amount (typically 1-2% by weight of the solute) of activated charcoal.

  • Swirl the mixture and gently heat it for a few minutes. Avoid boiling, as this can cause bumping.

  • Perform a hot gravity filtration to remove the charcoal.[8]

  • Allow the hot, colorless filtrate to cool slowly to induce crystallization.[7]

Question 5: How do I choose an appropriate solvent for the recrystallization of this compound?

Answer: The ideal recrystallization solvent will have the following properties:

  • The compound of interest is highly soluble at high temperatures and poorly soluble at low temperatures.[6][9]

  • Impurities are either highly soluble at all temperatures (remaining in the mother liquor) or insoluble in the hot solvent (allowing for removal by hot filtration).[9]

  • The solvent should not react with the compound.[9]

  • The solvent should have a relatively low boiling point for easy removal from the purified crystals.

For benzoic acid derivatives, common recrystallization solvents include water, ethanol, methanol, acetic acid, or mixtures of these with water.[6][10] Small-scale solubility tests with different solvents are recommended to find the optimal system.

Data on Recrystallization Solvents for Benzoic Acid Derivatives:

Solvent SystemRationale
Ethanol/WaterBenzoic acids are often soluble in hot ethanol and less soluble upon the addition of water.
Acetic Acid/WaterAcetic acid can be a good solvent for many organic acids; water is then added as an anti-solvent.
IsopropanolSimilar properties to ethanol, can be a suitable alternative.
Section 3: Purification by Column Chromatography

Question 6: When should I consider using column chromatography to purify this compound?

Answer: Column chromatography is a more powerful purification technique than recrystallization and should be considered when:

  • Recrystallization fails to provide a product of desired purity.

  • The impurities have very similar solubility profiles to the desired product. This is often the case with isomeric impurities.

  • The product is an oil or a low-melting solid that is difficult to recrystallize.

  • A very high degree of purity is required (e.g., for pharmaceutical applications).

For iodinated aromatic compounds, silica gel column chromatography is a standard method.[11]

Question 7: What is a good starting mobile phase (eluent) for silica gel column chromatography of this compound?

Answer: this compound is a moderately polar compound due to the carboxylic acid group. A mixture of a non-polar solvent and a more polar solvent is typically used.

Recommended Starting Eluent Systems:

  • Hexane/Ethyl Acetate: A common and effective system. Start with a low polarity mixture (e.g., 9:1 Hexane:Ethyl Acetate) and gradually increase the polarity of the mobile phase.

  • Petroleum Ether/Ethyl Acetate: Similar to Hexane/Ethyl Acetate and can be more cost-effective.[11]

  • Dichloromethane/Methanol: For more polar compounds, a small amount of methanol in dichloromethane can be effective.

To prevent "streaking" of the acidic compound on the silica gel, a small amount of acetic acid or formic acid (e.g., 0.5-1%) can be added to the mobile phase. This keeps the carboxylic acid protonated and reduces its interaction with the silica surface.

Experimental Workflow for Purification

Below is a generalized workflow for the purification of this compound.

Caption: General workflow for purification and analysis.

Logical Relationships in Impurity Formation

The following diagram illustrates the relationship between the starting material and potential impurities during the synthesis of this compound.

impurity_formation SM 4-Isopropoxybenzoic Acid (Starting Material) Product This compound (Desired Product) SM->Product Iodination (Desired Reaction) Impurity1 Unreacted Starting Material SM->Impurity1 Incomplete Reaction Impurity2 3,5-Diiodo-4-isopropoxybenzoic Acid (Over-iodination) Product->Impurity2 Further Iodination

Sources

Recrystallization of iodobenzoic acid derivatives

Note: The optimal solvent or solvent pair must be determined experimentally for each specific iodobenzoic acid derivative. [1][2]

References

  • Tips for maximizing yield, purity and crystal size during recrystallization. (2015, December 16). ECHEMI.
  • What methods can be used to improve recrystallization yield? | CK-12 Foundation. CK-12 Foundation.
  • m-IODOBENZOIC ACID. Organic Syntheses Procedure.
  • Solvent Choice - Chemistry Teaching Labs. University of York.
  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo.
  • Recrystallization.
  • Recrystallization. --->.
  • 3.6F: Troubleshooting. (2022, April 7). Chemistry LibreTexts.
  • Mixed-solvent recrystallisation - Chemistry Teaching Labs. University of York.
  • Recrystallization (help meeeeee). (2013, February 3). Reddit.
  • Finding the best solvent for recrystallisation student sheet. RSC Education.
  • Tips for maximizing yield, purity and crystal size during recrystallization. ECHEMI.
  • [FREE] Why do crystals oil out and what are the remedies and prevention methods? A. Crystals oil out due to. (2024, February 25). Brainly.
  • recrystallization-2.doc.pdf.
  • Veteran chemists, have any advice on recrystallization for an inexperienced undergrad? (2014, August 4). Reddit.
  • Experiment : Recrystallization – Part I: Solvent Selectio nn. Science Learning Center.
  • Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry : University of Rochester.
  • Recrystallization - Single Solvent.
  • A Structured Approach To Cope with Impurities during Industrial Crystallization Development. PMC - NIH.
  • 2.1: RECRYSTALLIZATION. (2021, March 5). Chemistry LibreTexts.
  • Oiling Out in Crystallization. Mettler Toledo.
  • Recrystallization and hot filtration. Safrole.
  • Technical Support Center: Scaling Up the Synthesis of 2-Iodobenzoic Acid. Benchchem.
  • How to Optimize Your Crystallization Process for Maximum Yield. (2025, May 7).
  • Two-Solvent Recrystallization Guide. MIT OpenCourseWare.
  • Problems in recrystallization. Biocyclopedia.
  • Solubility of 2-Iodobenzoate and its Derivatives in Organic Solvents: A Technical Guide. Benchchem.
  • Tips & Tricks: Recrystallization. Department of Chemistry : University of Rochester.
  • 3.3F: Mixed Solvents. (2022, April 7). Chemistry LibreTexts.
  • Preparation of 2-iodobenzoic acid. (2018, March 21). Texium.
  • Proper way to commit hot filtration? (2021, August 28). Sciencemadness.org.
  • Single-solvent recrystallisation. Chemistry Teaching Labs - University of York.
  • How are soluble impurities removed during recrystallization? (2021, May 22). Quora.
  • Recrystallization (chemistry). Wikipedia.
  • 2-Iodobenzoic acid synthesis. ChemicalBook.
  • Anthranilic acid, 5-iodo. Organic Syntheses Procedure.
  • A Structured Approach To Cope with Impurities during Industrial Crystallization Development. (2020, July 6). ACS Publications.
  • How to Purify an organic compound via recrystallization or reprecipitation? (2025, February 16). ResearchGate.
  • Oxidation of p-[125I]Iodobenzoic Acid and p-[211At]Astatobenzoic Acid Derivatives and Evaluation In Vivo. PMC - NIH.
  • Iodobenzoic acid. Wikipedia.
  • A Technical Guide to 2-Iodobenzoate: Commercial Availability, Purity, and Applications in Drug Development. Benchchem.
  • Part 1. (revised 7/10) Recrystallization is the most common method for purifying solid compoun.
  • Recrystallization of Benzoic Acid.

Technical Support Center: Optimizing Suzuki Coupling with 3-Iodo-4-isopropoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for researchers, scientists, and professionals in drug development. This guide is designed to provide in-depth troubleshooting and optimization strategies for the Suzuki-Miyaura cross-coupling reaction, with a specific focus on the unique challenges presented by 3-iodo-4-isopropoxybenzoic acid. Our goal is to move beyond generic advice and offer a scientifically grounded, experience-driven resource to enhance the success of your synthetic endeavors.

Introduction to the Challenges with this compound

This compound is a valuable building block in medicinal chemistry and materials science. However, its successful application in Suzuki coupling reactions is not always straightforward. The molecule's distinct functionalities—a reactive aryl iodide, an electron-donating isopropoxy group, and a potentially problematic carboxylic acid—create a unique set of challenges that require careful consideration of reaction parameters. This guide will dissect these challenges and provide actionable solutions.

Frequently Asked Questions (FAQs)

Q1: Is it necessary to protect the carboxylic acid group on this compound before performing a Suzuki coupling?

A1: Not always, but it is a critical consideration. The carboxylate, formed under basic reaction conditions, can coordinate to the palladium catalyst and deactivate it.[1] This can lead to low yields or complete reaction failure. However, with the right choice of base and reaction conditions, the coupling can proceed with the free acid. If you are experiencing consistently low yields or catalyst deactivation, protecting the carboxylic acid as an ester (e.g., a methyl or ethyl ester) is a reliable strategy.[1] The ester can then be saponified post-coupling.

Q2: How does the electron-donating isopropoxy group influence the reaction?

A2: The isopropoxy group is electron-donating, which can make the oxidative addition of the palladium(0) catalyst to the C-I bond slower compared to electron-deficient aryl halides.[2][3] This is a key step in the catalytic cycle.[3] To overcome this, a more electron-rich and bulky phosphine ligand on the palladium catalyst is often beneficial to facilitate this step.[2][3]

Q3: What are the most common side reactions to watch out for with this substrate?

A3: The two most prevalent side reactions are protodeboronation of the boronic acid coupling partner and homocoupling of the boronic acid. Protodeboronation is the undesired cleavage of the C-B bond of the boronic acid, replacing it with a C-H bond.[4] This is often promoted by high temperatures and certain bases. Homocoupling results in the formation of a biaryl from two molecules of the boronic acid. This can be minimized by ensuring a thoroughly deoxygenated reaction environment and using a suitable palladium precatalyst.

Q4: Can the iodine at the 3-position cause steric hindrance issues?

A4: Yes, the ortho-substituent (relative to the carboxylic acid) can introduce steric hindrance, potentially slowing down the coupling reaction.[5][6][7] The choice of a bulky phosphine ligand, which is often used to promote oxidative addition, must be balanced against the potential for increased steric clash during the transmetalation or reductive elimination steps. Ligands with a larger "bite angle" can sometimes help to mitigate these steric challenges.

Troubleshooting Guide

This section is designed to help you diagnose and resolve specific issues you might encounter during your experiments.

Problem 1: Low to No Product Formation

Possible Causes & Solutions

  • Catalyst Deactivation by Carboxylic Acid:

    • Diagnosis: The reaction starts but stalls, or you observe the precipitation of palladium black.

    • Solution 1 (Protecting Group): Convert the carboxylic acid to an ester (e.g., methyl or ethyl ester) prior to the coupling reaction. This is often the most robust solution.[1]

    • Solution 2 (Base Selection): Use a weaker, non-nucleophilic base that is less likely to fully deprotonate the carboxylic acid early in the reaction. Bases like cesium fluoride (CsF) or potassium phosphate (K₃PO₄) can be effective.[1] You may also need to add extra equivalents of the base to neutralize the acidic proton.[8]

    • Solution 3 (Catalyst Choice): Switch from a Pd(II) precatalyst like Pd(dppf)Cl₂ to a Pd(0) source such as Pd(PPh₃)₄, which may be less susceptible to deactivation by the carboxylate.[1]

  • Inefficient Oxidative Addition:

    • Diagnosis: The reaction is sluggish, and you observe significant amounts of unreacted this compound. This is plausible due to the electron-donating isopropoxy group.[2][3]

    • Solution: Employ a palladium catalyst with a bulky, electron-rich phosphine ligand. Examples include Buchwald-type ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands, which are known to promote the oxidative addition of challenging aryl halides.[2][3][9]

  • Poor Solubility of Reagents:

    • Diagnosis: The reaction mixture is heterogeneous, and you observe poor mixing. The carboxylate salt of your starting material may have limited solubility in common organic solvents.[8]

    • Solution: A biphasic solvent system, such as toluene/water or dioxane/water, can improve solubility.[10] The addition of a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can also be beneficial.

Problem 2: Significant Formation of Side Products

Possible Causes & Solutions

  • Protodeboronation of the Boronic Acid:

    • Diagnosis: You observe the formation of the arene corresponding to your boronic acid (Ar-H instead of Ar-Ar'). This is a common issue with base-sensitive boronic acids.[11][12][13]

    • Solution 1 (Milder Base): Switch to a milder base like potassium carbonate (K₂CO₃) or cesium fluoride (CsF).[1][4]

    • Solution 2 (Anhydrous Conditions): Meticulously dry your solvent and reagents, as water can facilitate protodeboronation.

    • Solution 3 (Boronic Ester): Use a more stable boronic ester, such as a pinacol ester, instead of the boronic acid.

  • Homocoupling of the Boronic Acid:

    • Diagnosis: You identify a symmetrical biaryl product derived from your boronic acid coupling partner.

    • Solution 1 (Thorough Degassing): Oxygen can promote the homocoupling pathway. Ensure your reaction mixture is thoroughly degassed by sparging with an inert gas (argon or nitrogen) or by using freeze-pump-thaw cycles.

    • Solution 2 (Palladium Precatalyst): Use a well-defined Pd(0) precatalyst or ensure that your Pd(II) precatalyst is efficiently reduced to the active Pd(0) species at the start of the reaction.

Experimental Protocols

Protocol 1: Suzuki Coupling with the Free Carboxylic Acid

This protocol is a good starting point when attempting the coupling without a protecting group.

  • Reaction Setup:

    • To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium phosphate (K₃PO₄, 3.0 equiv.).

    • Seal the flask with a septum and purge with argon for 15 minutes.

    • Add your chosen palladium precatalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%) and ligand (if required).

    • Add a degassed solvent system, for example, a 4:1 mixture of dioxane and water.

  • Reaction Execution:

    • Stir the mixture at room temperature for 10 minutes, then heat to 80-100 °C.

    • Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Acidify the aqueous layer with 1M HCl to a pH of ~3-4.

    • Extract the product with an organic solvent like ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Protocol 2: Suzuki Coupling with a Protected Carboxylic Acid (Methyl Ester)

This protocol is recommended if you encounter issues with the free acid.

  • Esterification:

    • Protect the carboxylic acid of this compound as a methyl ester using standard conditions (e.g., methanol with a catalytic amount of sulfuric acid). Purify the resulting ester.

  • Reaction Setup:

    • Follow the setup described in Protocol 1, using the methyl ester of this compound as the starting material. A wider range of bases, including sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃), can be used.

  • Reaction Execution and Work-up:

    • Proceed as described in Protocol 1.

  • Deprotection (Saponification):

    • After purification of the coupled ester, dissolve it in a mixture of THF and methanol.

    • Add an excess of aqueous sodium hydroxide (e.g., 2M solution) and stir at room temperature or with gentle heating until the ester is fully hydrolyzed (monitor by TLC or LC-MS).

    • Acidify the reaction mixture with 1M HCl and extract the final product as described in Protocol 1.

Data Presentation

Table 1: Recommended Starting Conditions for Suzuki Coupling of this compound

ParameterCondition A (Free Acid)Condition B (Protected Ester)Rationale
Palladium Source Pd(dppf)Cl₂ (3 mol%)Pd₂(dba)₃ (1.5 mol%)Condition A uses a robust Pd(II) precatalyst. Condition B uses a Pd(0) source which is often effective with less reactive halides.
Ligand -SPhos (3.5 mol%)SPhos is a bulky, electron-rich ligand that can accelerate oxidative addition.[2]
Base K₃PO₄ (3 equiv.)K₂CO₃ (2 equiv.)A strong, non-nucleophilic base is often effective for the free acid. A milder base is suitable for the ester.[4]
Solvent Dioxane/H₂O (4:1)Toluene/H₂O (4:1)Biphasic systems aid in the solubility of all components.[10]
Temperature 90 °C100 °CHigher temperatures may be needed to overcome the slower oxidative addition with the electron-rich aryl iodide.

Visualization of Key Concepts

Logical Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield or Reaction Failure Check_Catalyst Catalyst Deactivation? Start->Check_Catalyst Check_OxAdd Slow Oxidative Addition? Start->Check_OxAdd Check_Solubility Solubility Issues? Start->Check_Solubility Protect_Acid Protect Carboxylic Acid Check_Catalyst->Protect_Acid Yes Change_Base Change Base (e.g., K₃PO₄, CsF) Check_Catalyst->Change_Base Alternatively Change_Catalyst Use Pd(0) or Bulky Ligand Check_OxAdd->Change_Catalyst Yes Biphasic_Solvent Use Biphasic Solvent (e.g., Toluene/H₂O) Check_Solubility->Biphasic_Solvent Yes

Caption: A logical workflow for troubleshooting low yields.

Suzuki Coupling Catalytic Cycle

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-I PdII Ar-Pd(II)L₂-I OxAdd->PdII Transmetal Transmetalation PdII->Transmetal Ar'B(OH)₂ Base PdII_Ar Ar-Pd(II)L₂-Ar' Transmetal->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

References

  • Chen, L., Sanchez, D. R., Zhang, B., & Carrow, B. P. (2017). “Cationic” Suzuki–Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. Journal of the American Chemical Society, 139(36), 12418–12421. [Link]

  • Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis.
  • Cui, X., Qin, T., Wang, J.-R., Liu, L., & Guo, Q.-X. (2007). Pd(N,N-Dimethyl β-alaninate)2 as a High-Turnover-Number, Phosphine-Free Catalyst for the Suzuki Reaction. Synthesis, 2007(03), 393-399.
  • Doucet, H. (2008). Suzuki–Miyaura cross-coupling reactions of alkylboron derivatives with aryl or vinyl halides or triflates. European Journal of Organic Chemistry, 2008(12), 2013-2030.
  • Gooßen, L. J., & Linder, C. (2006). A practical and efficient protocol for the Suzuki cross-coupling of aryl and heteroaryl chlorides with boronic acids. Journal of the American Chemical Society, 128(15), 5173-5183.
  • Han, F. S. (2013). Transition-metal-catalyzed Suzuki–Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts. Chemical Society Reviews, 42(12), 5270-5298.
  • Johansson Seechurn, C. C., Kitching, M. O., Colacot, T. J., & Snieckus, V. (2012). Palladium-catalyzed cross-coupling: a historical contextual perspective to the 2010 Nobel Prize.
  • Kudo, N., & Fu, G. C. (2004). A versatile catalyst for the Suzuki cross-coupling of arylboronic acids with aryl and vinyl halides and triflates. Journal of the American Chemical Society, 126(43), 13890-13891.
  • Littke, A. F., & Fu, G. C. (2002). Palladium-catalyzed coupling reactions of aryl chlorides.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
  • Navarro, O., Kelly, R. A., III, & Nolan, S. P. (2003). A General Method for the Suzuki-Miyaura Cross-Coupling of Sterically Hindered Aryl Chlorides: Synthesis of Di- and Tri-ortho-substituted Biaryls in 2-Propanol at Room Temperature. Journal of the American Chemical Society, 125(52), 16194–16195. [Link]

  • Reddit. (2021). Do carboxylic acids interfere with Suzukis? r/OrganicChemistry. [Link]

  • Reddit. (2024). Carboxylic acid and Cross Coupling reactions. r/OrganicChemistry. [Link]

  • Tang, W., & Zhang, X. (2002). New Chiral Phosphorus Ligands for Enantioselective Hydrogenation. Chemical Reviews, 103(8), 3029-3070.
  • Thomas, A. A., & Denmark, S. E. (2016). Pre-transmetalation intermediates in the Suzuki–Miyaura reaction revealed: the missing link. Chemical Science, 7(2), 1151-1158.
  • Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550–9561.
  • Yin, J., & Liebscher, J. (2007). Carbon−Carbon Coupling Reactions Catalyzed by Heterogeneous Palladium Catalysts. Chemical Reviews, 107(1), 133-173.

Sources

Technical Support Center: Synthesis of 3-Iodo-4-isopropoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Iodo-4-isopropoxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot byproduct formation during their synthetic endeavors. My aim is to provide not just protocols, but a deeper understanding of the reaction mechanisms to empower you to make informed decisions in your laboratory work.

I. Overview of Synthetic Strategies

The synthesis of this compound can be approached through several common routes, each with its own set of advantages and potential pitfalls. The choice of method often depends on the availability of starting materials, scalability, and the desired purity of the final product. This guide will focus on the three most prevalent synthetic pathways and the byproducts commonly encountered in each.

A foundational understanding of the electronic properties of the substituents on the aromatic ring is crucial. The isopropoxy group is a strong electron-donating group (EDG), making the aromatic ring more nucleophilic and activating it towards electrophilic substitution.[1][2][3] It is an ortho, para-director.[1][4] Conversely, the carboxylic acid group is an electron-withdrawing group (EWG) and acts as a meta-director.[1][2] In the case of 4-isopropoxybenzoic acid, the powerful activating effect of the isopropoxy group dominates, directing incoming electrophiles primarily to the ortho position (C3).

II. Troubleshooting Guide: Direct Iodination of 4-Isopropoxybenzoic Acid

This is often the most direct route, involving the electrophilic aromatic substitution of 4-isopropoxybenzoic acid with an iodinating agent.

Reaction Workflow

Direct_Iodination_Workflow SM 4-Isopropoxybenzoic Acid Reagents Iodinating Agent (e.g., I₂, NIS) + Oxidizing Agent/Acid Reaction Electrophilic Aromatic Substitution SM->Reaction Reagents->Reaction Crude Crude Product Mixture Reaction->Crude Purification Purification (Recrystallization/Chromatography) Crude->Purification Product This compound Purification->Product

Caption: Workflow for the direct iodination of 4-isopropoxybenzoic acid.

Frequently Asked Questions (FAQs)

Q1: I am observing a significant amount of a di-iodinated byproduct in my reaction mixture. What is it and how can I prevent its formation?

A1: The most likely di-iodinated byproduct is 3,5-diiodo-4-isopropoxybenzoic acid .

  • Causality: The isopropoxy group is a strong activating group, making the product, this compound, still susceptible to further electrophilic substitution.[5] The second iodine atom will add to the other ortho position (C5), which is also activated by the isopropoxy group.

  • Troubleshooting & Prevention:

    • Stoichiometry Control: Carefully control the molar ratio of the iodinating agent to the substrate. Using a stoichiometric amount or a slight excess (1.0-1.1 equivalents) of the iodinating agent is recommended.

    • Temperature Management: Running the reaction at a lower temperature can decrease the reaction rate and improve selectivity for the mono-iodinated product.

    • Slow Addition: Add the iodinating agent portion-wise or as a solution via a syringe pump over an extended period. This keeps the instantaneous concentration of the electrophile low, favoring mono-substitution.

    • Choice of Iodinating Agent: Milder iodinating agents may offer better selectivity. For instance, using N-iodosuccinimide (NIS) might provide better control compared to harsher reagents like iodine monochloride (ICl).

Q2: My final product contains unreacted 4-isopropoxybenzoic acid. How can I drive the reaction to completion?

A2: Incomplete conversion is a common issue.

  • Causality: Insufficient reaction time, low temperature, or inadequate activation of the iodinating agent can lead to the recovery of starting material. Iodine (I₂) itself is a weak electrophile and typically requires an oxidizing agent (like nitric acid or hydrogen peroxide) or a Lewis acid catalyst to generate a more potent electrophilic species ("I+").[6]

  • Troubleshooting & Prevention:

    • Reaction Time & Temperature: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If the reaction stalls, consider increasing the temperature or extending the reaction time.

    • Reagent Activation: Ensure your iodinating system is effective. If using I₂, confirm that the oxidizing agent is active and used in the correct proportion.

    • Purification: Unreacted starting material can often be separated from the iodinated product by recrystallization, as their polarities and crystal packing abilities differ.

Q3: I suspect decarboxylation is occurring. Is this a common byproduct?

A3: While possible under harsh conditions, decarboxylation to form 2-iodo-1-isopropoxybenzene is generally not a major side reaction in standard electrophilic iodination of benzoic acids.[7][8]

  • Causality: Decarboxylative halogenation of aromatic acids typically requires specific catalysts (like silver salts) or high temperatures, which are not usually employed in this synthesis.[7][9] However, some phenol ethers with activating groups can be susceptible to decarboxylation during iodination under certain conditions.[10]

  • Troubleshooting & Prevention:

    • Reaction Conditions: Avoid excessive temperatures and strongly acidic conditions that might promote decarboxylation.

    • Analytical Verification: Use Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the presence of this non-acidic byproduct.

Byproduct Typical Analytical Signature (¹H NMR) Prevention Strategy
3,5-Diiodo-4-isopropoxybenzoic acidDisappearance of the proton signal at C5.Control stoichiometry, lower temperature, slow addition of iodinating agent.
4-Isopropoxybenzoic acid (Starting Material)Presence of characteristic starting material peaks.Increase reaction time/temperature, ensure proper activation of iodinating agent.
2-Iodo-1-isopropoxybenzeneAbsence of the carboxylic acid proton signal.Avoid harsh reaction conditions (high temperature, strong acid).

III. Troubleshooting Guide: Williamson Ether Synthesis

This route involves the formation of the ether linkage from 3-iodo-4-hydroxybenzoic acid (or its ester) and an isopropyl halide.

Reaction Workflow

Williamson_Ether_Synthesis_Workflow SM 3-Iodo-4-hydroxybenzoic Acid (or ester) Reagents Isopropyl Halide (e.g., 2-bromopropane) + Base (e.g., K₂CO₃, NaH) Reaction SN2 Reaction SM->Reaction Reagents->Reaction Crude Crude Product Mixture Reaction->Crude Purification Purification (Acid-base extraction, Recrystallization) Crude->Purification Product This compound Purification->Product

Caption: Workflow for the Williamson ether synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: My yield is low, and I have evidence of a gaseous byproduct. What is happening?

A1: The primary competing reaction in this synthesis is the E2 elimination of the isopropyl halide to form propene .[11][12][13]

  • Causality: The Williamson ether synthesis is an SN2 reaction.[11][14] However, alkoxides (formed by deprotonating the starting phenol) are strong bases. When reacting with a secondary alkyl halide like 2-bromopropane, the base can abstract a proton from a beta-carbon, leading to the formation of an alkene (propene) and elimination of the halide.[14][15] Higher temperatures favor elimination over substitution.

  • Troubleshooting & Prevention:

    • Temperature Control: Maintain the lowest possible reaction temperature that allows for a reasonable reaction rate.

    • Choice of Base: While strong bases like NaH are effective for deprotonation, milder bases such as potassium carbonate (K₂CO₃) in a polar aprotic solvent (like DMF or acetone) can sometimes favor substitution by reducing the overall basicity of the reaction mixture.[16]

    • Solvent Selection: Use a polar aprotic solvent (e.g., DMF, DMSO, acetone) to enhance the nucleophilicity of the phenoxide and favor the SN2 pathway.

Q2: I am recovering a significant amount of 3-iodo-4-hydroxybenzoic acid. What could be the cause?

A2: Incomplete reaction can be due to several factors.

  • Causality:

    • Inefficient Deprotonation: The base may be old, hydrated, or used in insufficient quantity to fully deprotonate the starting phenol.

    • Low Reactivity: The reaction temperature may be too low, or the reaction time too short.

    • Poor Solubility: The starting material or the base may not be sufficiently soluble in the chosen solvent.

  • Troubleshooting & Prevention:

    • Base Quality and Stoichiometry: Use a fresh, anhydrous base in at least stoichiometric amounts (often a slight excess of 1.1-1.5 equivalents is used).

    • Reaction Monitoring: Track the disappearance of the starting material by TLC or HPLC and continue the reaction until it is consumed.

    • Solvent Choice: Ensure the solvent can dissolve the reactants. DMF is often a good choice for its ability to dissolve a wide range of organic salts.

Byproduct Detection Method Prevention Strategy
PropeneUsually not isolated, but inferred from low yield.Use moderate temperatures, choose appropriate base and solvent.
3-Iodo-4-hydroxybenzoic acid (Starting Material)TLC, HPLC, ¹H NMR.Ensure complete deprotonation, sufficient reaction time/temperature.

IV. Troubleshooting Guide: Sandmeyer Reaction

This multi-step route begins with 3-amino-4-isopropoxybenzoic acid, which is converted to a diazonium salt and subsequently displaced by iodide.

Reaction Workflow

Sandmeyer_Reaction_Workflow cluster_0 Step 1: Diazotization cluster_1 Step 2: Iodide Displacement SM 3-Amino-4-isopropoxybenzoic Acid Reagents1 NaNO₂ + Acid (e.g., HCl) Low Temperature (0-5 °C) Diazonium Aryl Diazonium Salt (Intermediate) SM->Diazonium Reagents1->Diazonium Reagents2 Iodide Source (e.g., KI) Diazonium->Reagents2 Crude Crude Product Mixture Reagents2->Crude Purification Purification Crude->Purification Product This compound Purification->Product

Caption: Workflow for the Sandmeyer synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: My product is contaminated with a phenolic impurity. What is it and why did it form?

A1: The most common byproduct in a Sandmeyer reaction is the corresponding phenol, in this case, 3-hydroxy-4-isopropoxybenzoic acid .[17][18][19]

  • Causality: Aryl diazonium salts are sensitive to nucleophilic attack by water, especially at elevated temperatures.[19][20] If the temperature of the diazotization or the subsequent displacement reaction is not strictly controlled, the diazonium group can be displaced by -OH from the aqueous solvent, leading to the formation of the phenol.[18][21]

  • Troubleshooting & Prevention:

    • Strict Temperature Control: The diazotization step must be performed at low temperatures, typically 0-5 °C, using an ice bath.

    • Control of Displacement Reaction: Add the diazonium salt solution slowly to the iodide solution, maintaining a controlled temperature. Avoid allowing the reaction mixture to warm up prematurely.

    • Minimize Water: While aqueous acid is necessary for diazotization, ensure that conditions do not unnecessarily favor reaction with water over the iodide ion.

Q2: I've isolated a high molecular weight, colored impurity. What could it be?

A2: This could be a biaryl byproduct or an azo compound .

  • Causality:

    • Biaryl Formation: The Sandmeyer reaction proceeds via a radical mechanism.[22][23] The intermediate aryl radical can dimerize, leading to the formation of a biaryl compound (e.g., a derivative of biphenyl-dicarboxylic acid). This is often observed as an insoluble, high-melting point solid.

    • Azo Coupling: If the diazonium salt (an electrophile) encounters an unreacted starting amine or another electron-rich aromatic species, an azo coupling reaction can occur, forming highly colored azo compounds.[17][19]

  • Troubleshooting & Prevention:

    • Ensure Complete Diazotization: Add the sodium nitrite solution slowly and ensure it reacts completely with the starting amine before proceeding to the displacement step. This minimizes the chance of unreacted amine being present for azo coupling.

    • Controlled Addition: Slowly add the diazonium salt solution to the iodide solution to keep the concentration of the diazonium salt low, disfavoring side reactions.

Q3: My yield is low, but I don't see significant amounts of the phenol or biaryl byproducts. What other side reaction could be occurring?

A3: A potential side reaction is hydro-de-diazoniation , where the diazonium group is replaced by a hydrogen atom, regenerating the starting material without the amino group (i.e., 4-isopropoxybenzoic acid).[17]

  • Causality: This can occur through various radical pathways, particularly if a reducing agent is inadvertently present.

  • Troubleshooting & Prevention:

    • Purity of Reagents: Ensure that all reagents and solvents are free from contaminants that could act as reducing agents.

    • Reaction Conditions: Adhere to established protocols for the Sandmeyer reaction to minimize this side pathway.

Byproduct Typical Appearance/Analytical Signature Prevention Strategy
3-Hydroxy-4-isopropoxybenzoic acidPolar impurity on TLC; characteristic phenol peaks in NMR.Maintain low temperature (0-5 °C) throughout the process.
Biaryl compoundsOften insoluble, high molecular weight impurity.Controlled addition of reagents.
Azo compoundsHighly colored (yellow, orange, red) impurities.Ensure complete diazotization before displacement.
4-Isopropoxybenzoic acidAppears as starting material from a different route.Use pure reagents and follow established protocols.

V. Analytical & Purification Protocols

Protocol 1: General Purity Analysis by HPLC

A robust High-Performance Liquid Chromatography (HPLC) method is essential for quantifying the purity of this compound and detecting the presence of byproducts.

  • Column: C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm).[24]

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile (or methanol) and water containing an acidic modifier (e.g., 0.1% trifluoroacetic acid or phosphoric acid) to ensure the carboxylic acid is protonated. A good starting point is a 60:40 (v/v) mixture of acetonitrile and buffered water.[25]

  • Flow Rate: 1.0 mL/min.[25]

  • Detection: UV detection at a wavelength where all components have reasonable absorbance (e.g., 254 nm).[25]

  • Sample Preparation: Dissolve a small amount of the crude or purified product in the mobile phase or a suitable solvent like acetonitrile.

Protocol 2: Purification by Recrystallization

Recrystallization is often an effective method for purifying the final product, especially for removing less polar impurities like di-iodinated byproducts or more polar impurities like the starting hydroxy-acid.

  • Solvent Selection: Identify a suitable solvent or solvent system in which the product is soluble at high temperatures but sparingly soluble at low temperatures. Common solvents for benzoic acids include ethanol, acetic acid, or mixtures of ethanol and water.

  • Dissolution: Dissolve the crude product in the minimum amount of the hot solvent.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Filtration: Hot filter the solution to remove insoluble impurities and charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, and then in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly.[26][27]

VI. Final Remarks

The successful synthesis of this compound is a matter of understanding the underlying chemistry and carefully controlling the reaction parameters. Each synthetic route presents a unique set of challenges, but with diligent monitoring and the application of the troubleshooting strategies outlined in this guide, high-purity material can be consistently obtained. Always prioritize safety in the laboratory and consult the relevant Safety Data Sheets (SDS) for all reagents used.

References

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  • The Sandmeyer Reaction: Substitution for an NH2 on an Aromatic Ring.

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  • Common side reactions in Sandmeyer and azo coupling reactions - Benchchem.

  • Reactions of Diazonium Salts: Sandmeyer and Related Reactions.

  • Electrophilic halogenation - Wikipedia.

  • Transition-Metal-Free Decarboxylative Iodination: New Routes for Decarboxylative Oxidative Cross-Couplings | Journal of the American Chemical Society.

  • Williamson Ether Synthesis - Organic Chemistry Tutor.

  • 17.3. Reactions involving arenediazonium salts | Organic Chemistry II - Lumen Learning.

  • Sandmeyer Reaction - GeeksforGeeks.

  • Iodination of Phenols: Lab Procedure & Aromatic Substitution - Studylib.

  • Iodination of phenols, phenol ethers, anilines, and aniline-related compounds: Aromatic compound iodination reactions (2): Discussion series on bromination/iodination reactions 16 - Chemia.

  • Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics - Scirp.org.

  • Transition-Metal-Free Decarboxylative Iodination: New Routes for Decarboxylative Oxidative Cross-Couplings | Journal of the American Chemical Society.

  • Decarboxylative Halogenation of Benzoic Acids by Hypervalent Iodine Reagent - J-Stage.

  • Williamson Ether Synthesis - J&K Scientific LLC.

  • Mild, visible light-mediated decarboxylation of aryl carboxylic acids to access aryl radicals - Chemical Science (RSC Publishing) DOI:10.1039/C6SC05533H.

  • m-IODOBENZOIC ACID - Organic Syntheses Procedure.

  • What is the 2-Iodobenzoic acid?Uses,Synthesis,Purification Methods - ChemicalBook.

  • SANDMEYER, AND RELATED REACTIONS (A) Replacement Reactions without Reduction (1) Formation of - RSC Publishing.

  • 14.3: The Williamson Ether Synthesis - Chemistry LibreTexts.

  • Practical, mild and efficient electrophilic bromination of phenols by a new I(iii)-based reagent: the PIDA–AlBr3 system - NIH.

  • Oxidation of p-[125I]Iodobenzoic Acid and p-[211At]Astatobenzoic Acid Derivatives and Evaluation In Vivo - PMC - NIH.

  • How is 2-Iodobenzoic Acid Prepared and Applied? - FAQ - Guidechem.

  • Directing Effects in Electrophilic Aromatic Substitution Reactions - Organic Chemistry Tutor.

  • 22.6: Electrophilic Substitution of Phenols - Chemistry LibreTexts.

  • Directing Effects in Electrophilic Aromatic Substitution Made EASY! - YouTube.

  • Practical Synthesis of 2-Iodosobenzoic Acid (IBA) without Contamination by Hazardous 2-Iodoxybenzoic Acid (IBX) under Mild Conditions - MDPI.

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Minimizing di-iodination in the synthesis of 3-Iodo-4-isopropoxybenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Iodo-4-isopropoxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals who are navigating the challenges of this specific electrophilic aromatic substitution. Our focus is to provide actionable, in-depth solutions to common experimental hurdles, with a primary emphasis on minimizing the formation of the common di-iodinated byproduct, 3,5-diiodo-4-isopropoxybenzoic acid.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis. The solutions are based on established chemical principles and field-proven optimization strategies.

Question 1: My final product analysis (HPLC/NMR) shows a significant peak corresponding to a di-iodinated species. How can I suppress this side reaction?

Answer:

The formation of a di-iodinated byproduct is the most common challenge in this synthesis and stems from the high reactivity of the starting material, 4-isopropoxybenzoic acid. The isopropoxy group is a strong activating, ortho-, para-director, making the aromatic ring highly susceptible to electrophilic attack.[1] After the first iodine atom is added at the 3-position (ortho to the isopropoxy group), the ring remains activated and can undergo a second iodination at the available ortho position (the 5-position), leading to the 3,5-diiodo byproduct.

Here are the critical parameters to control to minimize this over-iodination[2][3]:

  • Stoichiometry of the Iodinating Agent: This is the most critical factor. Avoid using a large excess of the iodinating agent. Start with a strict 1.0 to 1.05 molar equivalent of your iodine source relative to the 4-isopropoxybenzoic acid. Precise measurement is key. Using a significant excess to drive the reaction to completion is a common mistake that directly leads to di-iodination.[4]

  • Choice of Iodinating Agent: The reactivity of the electrophilic iodine species ("I+") can be modulated by your choice of reagents.

    • Milder Conditions: N-Iodosuccinimide (NIS) is often a good choice for activated rings as it provides a controlled release of the electrophile.[1][5] It is generally less aggressive than systems that generate a highly potent electrophile.

    • Classical Conditions: A mixture of Iodine (I₂) and an oxidizing agent (e.g., HIO₃, H₂O₂) generates the electrophilic species in situ.[6] While effective, this can be harder to control. If using this method, ensure the oxidizing agent is the limiting reagent relative to the desired stoichiometry.

  • Slow, Controlled Reagent Addition: Add the iodinating agent solution dropwise to the solution of 4-isopropoxybenzoic acid over an extended period (e.g., 1-2 hours). This maintains a low instantaneous concentration of the electrophile, favoring the mono-iodination of the more abundant starting material over the di-iodination of the newly formed product.

  • Temperature Control: Perform the reaction at a reduced temperature. Start the reaction at 0°C (ice bath) and allow it to slowly warm to room temperature. Lower temperatures decrease the reaction rate, providing greater control and enhancing the selectivity for the less sterically hindered mono-iodination.[4]

Question 2: The reaction seems sluggish or incomplete, even after several hours. I'm hesitant to add more iodinating agent or increase the temperature. What should I do?

Answer:

Stalling is a valid concern, as forcing the reaction can lead to the di-iodination issues discussed above. Here’s a logical approach to troubleshoot a sluggish reaction:

  • Confirm Reagent Purity: Ensure your starting material and solvent are pure and anhydrous (if required by the specific protocol). Moisture can deactivate certain iodinating systems.

  • In-Process Monitoring: Use Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to get a real-time assessment. Take a small aliquot from the reaction mixture. If you see a significant amount of starting material remaining but very little di-iodo product, you may have room for a minor adjustment.

  • Incremental Reagent Addition: If monitoring confirms the presence of starting material and absence of the di-iodo byproduct, you can add a very small, carefully measured amount of the iodinating agent (e.g., an additional 0.05 equivalents). Wait for a significant period (e.g., 1 hour) and re-analyze before considering further additions.

  • Catalyst Check (if applicable): Some protocols, particularly with NIS, may use a catalytic amount of an acid like trifluoroacetic acid to activate the iodinating agent.[5] Ensure the catalyst was added and is of good quality.

Below is a workflow to guide your troubleshooting process:

Troubleshooting_Workflow Start High Di-iodo Impurity Detected (via HPLC/NMR) CheckStoich Review Stoichiometry: Was >1.1 eq. of iodinating agent used? Start->CheckStoich CheckTemp Review Temperature: Was reaction run above room temperature? Start->CheckTemp CheckAddition Review Reagent Addition: Was it added all at once? Start->CheckAddition CauseStoich Cause: Excess Electrophile CheckStoich->CauseStoich Yes CauseTemp Cause: High Reaction Rate & Low Selectivity CheckTemp->CauseTemp Yes CauseAddition Cause: High Instantaneous [Electrophile] CheckAddition->CauseAddition Yes Solution Solution: 1. Use 1.0-1.05 eq. of Iodinating Agent 2. Add reagent dropwise at 0°C 3. Monitor reaction via TLC/HPLC CauseStoich->Solution CauseTemp->Solution CauseAddition->Solution

Caption: Troubleshooting logic for excess di-iodination.

Frequently Asked Questions (FAQs)

Question 3: Why does iodination occur specifically at the 3-position on the 4-isopropoxybenzoic acid ring?

Answer:

This is a classic example of directing effects in electrophilic aromatic substitution (EAS). The benzene ring has two substituents that influence where the incoming electrophile (in this case, "I+") will attach.[7]

  • -O-iPr (Isopropoxy) Group: This is a strong activating group due to the lone pairs on the oxygen atom, which can be donated into the ring through resonance. This donation stabilizes the cationic intermediate (the arenium ion) formed during the substitution. It is a powerful ortho-, para- director .

  • -COOH (Carboxylic Acid) Group: This is a deactivating group because the carbonyl carbon is electron-withdrawing. It pulls electron density out of the ring, destabilizing the arenium ion intermediate. It is a meta- director .

The positions on the ring are evaluated as follows:

  • Position 2 & 6: ortho to -COOH (disfavored) and meta to -O-iPr (disfavored).

  • Position 3 & 5: ortho to -O-iPr (strongly favored) and meta to -COOH (favored).

  • Position 4: Already substituted with the isopropoxy group.

The powerful activating and ortho-directing effect of the isopropoxy group dominates, directing the iodine to one of the adjacent positions (3 or 5). Since both positions are electronically equivalent, substitution at either position yields the same product: this compound.

Reaction_Mechanism cluster_main Primary Reaction Pathway cluster_side Side Reaction to Minimize SM 4-Isopropoxybenzoic Acid Product This compound (Desired Product) SM->Product Electrophilic Aromatic Substitution E Iodinating Agent (e.g., NIS) E->Product Byproduct 3,5-Diiodo-4-isopropoxybenzoic Acid (Undesired Byproduct) Product->Byproduct Second Iodination (Over-reaction) E2 Excess Iodinating Agent E2->Byproduct

Caption: Desired vs. undesired iodination pathways.

Question 4: My product is contaminated with the di-iodo byproduct. What is the best way to purify it?

Answer:

Purification relies on exploiting the differences in physical properties between the mono- and di-iodinated products.

  • Recrystallization: This is the most effective method on a laboratory scale. The di-iodinated compound is significantly heavier and often less polar than the mono-iodinated product, which can lead to differences in solubility.

    • Solvent System: A common choice is a mixed solvent system, such as ethanol/water or acetic acid/water.[4]

    • Procedure: Dissolve the crude solid in the minimum amount of the hot solvent (e.g., boiling ethanol). If needed, treat with activated charcoal to remove colored impurities. Hot filter the solution to remove any insoluble material. Then, slowly add the anti-solvent (e.g., water) dropwise until the solution becomes faintly cloudy. Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath. The desired mono-iodinated product should crystallize out preferentially. The more soluble di-iodo impurity will hopefully remain in the mother liquor. Multiple recrystallizations may be necessary to achieve high purity.[4]

  • Column Chromatography: For smaller scales or when very high purity is required, silica gel chromatography can be effective. The polarity difference between the two compounds should allow for separation. You would typically use a solvent system like ethyl acetate/hexanes with a small amount of acetic acid to keep the carboxylic acid protonated and prevent streaking on the column.

Optimized Experimental Protocol

This protocol is designed to favor the synthesis of this compound while actively suppressing the formation of the di-iodo byproduct.

Table 1: Reagents and Key Parameters

Reagent/ParameterMolar Eq.Amount (for 10 mmol scale)Notes
4-Isopropoxybenzoic Acid1.01.80 gEnsure it is dry and pure.
N-Iodosuccinimide (NIS)1.052.36 gUse a high-purity grade. Do not use more than 1.05 eq.
Acetic Acid (Glacial)Solvent~50 mLA suitable solvent for this electrophilic substitution.[8]
Reaction Temperature N/A0°C to Room Temp.Critical for selectivity.
Reaction Time N/A4-8 hours (monitor)Monitor by TLC/HPLC to avoid unnecessarily long reaction times which can favor side reactions.

Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-isopropoxybenzoic acid (1.0 eq.) in glacial acetic acid. Cool the flask to 0°C in an ice-water bath.

  • Reagent Preparation: In a separate flask, dissolve N-Iodosuccinimide (1.05 eq.) in glacial acetic acid.

  • Slow Addition: Add the NIS solution to the cooled 4-isopropoxybenzoic acid solution dropwise via an addition funnel over a period of at least 1 hour. Maintain the temperature at 0°C during the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0°C for another hour before removing the ice bath and allowing it to slowly warm to room temperature.

  • Monitoring: Monitor the reaction's progress every 1-2 hours using TLC or HPLC. The reaction is complete when the starting material spot/peak has been consumed.

  • Work-up: Once the reaction is complete, pour the mixture into a beaker containing ice-water (~200 mL). This will precipitate the crude product.

  • Quenching: Add a small amount of saturated aqueous sodium thiosulfate solution to quench any remaining iodine/NIS, until the yellow color disappears.

  • Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid thoroughly with cold water to remove acetic acid and succinimide.

  • Purification: Dry the crude solid and purify by recrystallization from an ethanol/water mixture as described in FAQ Question 4.

References
  • Wikipedia. (n.d.). Electrophilic halogenation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Iodoarenes synthesis by iodination or substitution. Retrieved from [Link]

  • Klare, S., et al. (2021). Selective C–H Iodination of (Hetero)arenes. Organic Letters, 23(13), 5057–5061. Retrieved from [Link]

  • Yamamoto, T., et al. (2010). An efficient and regioselective iodination of electron-rich aromatic compounds using N-chlorosuccinimide and sodium iodide. Tetrahedron Letters, 51(38), 5034-5037.
  • ACS Publications. (2021). Selective C–H Iodination of (Hetero)arenes. Organic Letters. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information For: Total Synthesis of Hernandial and Aristogins A–F. Retrieved from [Link]

  • ResearchGate. (n.d.). Regioselective Control of Electrophilic Aromatic Substitution Reactions. Retrieved from [Link]

  • Gherghel, L. M., et al. (2023). Electrochemical Iodination through the In Situ Generation of Iodinating Agents: A Promising Green Approach. Molecules, 28(14), 5543. Retrieved from [Link]

  • LibreTexts Chemistry. (n.d.). Mechanism of Electrophilic Aromatic Substitution. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2018). Electrophilic Aromatic Substitution Reactions Made Easy! [Video]. YouTube. Retrieved from [Link]

  • Network of Organic Chemistry. (2006). Synthesis of 3-phenylbenzoic acid from 3-iodobenzoic acid. Retrieved from [Link]

  • Skulski, L., & Wasiak, P. (2005). An Aromatic Iodination Method, with Iodic Acid Used as the Only Iodinating Reagent. Molecules, 10(2), 394-401. Retrieved from [Link]

  • PubChem. (n.d.). 4-Isopropoxybenzoic acid. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Protocatechuic acid. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Salicylic acid, 3,5-diiodo-. Retrieved from [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

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Technical Support Center: Synthesis of 3-Iodo-4-isopropoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Iodo-4-isopropoxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) to improve the yield and purity of your synthesis. This document provides full editorial control to offer a comprehensive and scientifically sound resource.

Introduction

This compound is a key building block in the synthesis of various pharmaceutical compounds and research chemicals. Its synthesis can be approached through two primary routes, each with its own set of challenges and optimization parameters. This guide will explore both pathways, offering detailed protocols, troubleshooting for common issues, and the underlying chemical principles to empower you to enhance your synthetic outcomes.

There are two principal synthetic strategies for preparing this compound:

  • Route A: Electrophilic Iodination of 4-isopropoxybenzoic acid.

  • Route B: Williamson Ether Synthesis of 3-iodo-4-hydroxybenzoic acid.

The choice between these routes will depend on the availability of starting materials, desired purity profile, and scalability of the reaction.

Synthetic Route A: Electrophilic Iodination of 4-Isopropoxybenzoic Acid

This route involves the direct iodination of the aromatic ring of 4-isopropoxybenzoic acid. The isopropoxy group is an activating ortho-, para-director, while the carboxylic acid is a deactivating meta-director. The strong activating effect of the isopropoxy group directs the incoming iodine atom primarily to the ortho position (position 3).

Workflow for Electrophilic Iodination

start Start: 4-Isopropoxybenzoic Acid iodination Electrophilic Iodination (e.g., NIS in Acetonitrile/TFA) start->iodination workup Aqueous Workup (Quenching with Na2S2O3) iodination->workup extraction Extraction with Organic Solvent (e.g., Ethyl Acetate) workup->extraction purification Purification (Recrystallization or Column Chromatography) extraction->purification product Product: this compound purification->product

Caption: Workflow for the synthesis of this compound via electrophilic iodination.

Detailed Experimental Protocol (Route A)

This protocol is a general guideline and may require optimization.

Materials:

  • 4-Isopropoxybenzoic acid

  • N-Iodosuccinimide (NIS)

  • Acetonitrile (anhydrous)

  • Trifluoroacetic acid (TFA)

  • Sodium thiosulfate (Na₂S₂O₃)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Recrystallization solvent (e.g., aqueous ethanol)

Procedure:

  • In a round-bottom flask, dissolve 4-isopropoxybenzoic acid (1.0 eq) in anhydrous acetonitrile.

  • Add N-Iodosuccinimide (1.1 eq) to the solution.

  • Add a catalytic amount of trifluoroacetic acid (TFA) (e.g., 0.1 eq) to the mixture.[1]

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding an aqueous solution of sodium thiosulfate to reduce any unreacted iodine.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system like aqueous ethanol.

Troubleshooting and FAQs for Route A
Problem Possible Cause Solution Rationale
Low Yield Incomplete reaction.Increase reaction time or gently heat the mixture (e.g., to 40-50 °C).Iodination of deactivated rings can be slow at room temperature.
Loss of product during workup.Ensure complete extraction from the aqueous phase. Perform multiple extractions with smaller volumes of organic solvent.The product has some water solubility due to the carboxylic acid group.
Formation of Di-iodinated Byproduct Over-iodination due to a highly activated ring.Use a stoichiometric amount of NIS (1.0 eq). Add NIS portion-wise to the reaction mixture.This helps to control the concentration of the iodinating agent, minimizing the chance of a second iodination.
Reaction Not Starting Insufficient activation of the iodinating agent.Ensure the TFA catalyst is added. A stronger acid catalyst like sulfuric acid can be used for less reactive substrates, but with caution.[2]The acid protonates NIS, generating a more potent electrophilic iodine species.
Difficulty in Purification Presence of starting material and di-iodinated byproduct.Optimize the reaction to go to completion without over-iodination. Use column chromatography for purification if recrystallization is ineffective.Recrystallization may not be sufficient to separate compounds with similar polarities.

Synthetic Route B: Williamson Ether Synthesis

This approach involves the O-alkylation of 3-iodo-4-hydroxybenzoic acid with an isopropylating agent. This is a classic SN2 reaction where the phenoxide ion, generated by deprotonating the hydroxyl group, acts as a nucleophile.

Workflow for Williamson Ether Synthesis

start Start: 3-Iodo-4-hydroxybenzoic Acid deprotonation Deprotonation with Base (e.g., K2CO3 in DMF) start->deprotonation alkylation Alkylation with Isopropyl Halide (e.g., 2-bromopropane) deprotonation->alkylation workup Aqueous Workup and Acidification alkylation->workup extraction Extraction with Organic Solvent workup->extraction purification Purification (Recrystallization) extraction->purification product Product: this compound purification->product

Caption: Workflow for the synthesis of this compound via Williamson ether synthesis.

Detailed Experimental Protocol (Route B)

This protocol is a general guideline and may require optimization.

Materials:

  • 3-Iodo-4-hydroxybenzoic acid

  • Potassium carbonate (K₂CO₃), anhydrous

  • 2-Bromopropane or 2-iodopropane

  • N,N-Dimethylformamide (DMF), anhydrous

  • Hydrochloric acid (HCl), 1M solution

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Recrystallization solvent

Procedure:

  • In a dry round-bottom flask, suspend 3-iodo-4-hydroxybenzoic acid (1.0 eq) and anhydrous potassium carbonate (2.5 eq) in anhydrous DMF.

  • Add 2-bromopropane (1.5 eq) to the suspension.

  • Heat the reaction mixture to 60-80 °C and stir for several hours, monitoring the reaction by TLC.

  • After completion, cool the reaction to room temperature and pour it into water.

  • Acidify the aqueous mixture with 1M HCl to a pH of 2-3 to precipitate the product.

  • Filter the precipitate and wash it with water.

  • For further purification, dissolve the crude product in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Remove the solvent under reduced pressure.

  • Recrystallize the solid from a suitable solvent.

Troubleshooting and FAQs for Route B
Problem Possible Cause Solution Rationale
Low Yield Incomplete reaction.Increase the reaction temperature or time. Consider using a more reactive alkylating agent like 2-iodopropane.The SN2 reaction can be slow, especially with a secondary halide.
Incomplete deprotonation of the phenol.Ensure the base is anhydrous and used in sufficient excess.The presence of water can consume the base and hinder the formation of the nucleophilic phenoxide.
Formation of Propene Byproduct E2 elimination is competing with SN2 substitution.[3][4][5]Use a milder base (e.g., Cs₂CO₃). Keep the reaction temperature as low as possible while still achieving a reasonable reaction rate.Secondary alkyl halides are prone to elimination, which is favored by strong bases and higher temperatures.[6]
Starting Material Remains Insufficient alkylating agent or reaction time.Increase the equivalents of the isopropyl halide and prolong the reaction time.The reaction may be sluggish due to steric hindrance.
Product is Difficult to Purify Presence of unreacted starting material.During workup, after acidification, wash the crude product thoroughly with water to remove any remaining 3-iodo-4-hydroxybenzoic acid.The starting material has a different solubility profile than the product.

Purification and Characterization

Purification:

Recrystallization is the most common method for purifying the final product.[7][8][9][10] The choice of solvent is crucial and may require some experimentation. A good starting point is a mixed solvent system, such as ethanol/water or ethyl acetate/hexanes. The goal is to find a solvent in which the product is soluble at high temperatures but sparingly soluble at room temperature.

Characterization:

The identity and purity of this compound can be confirmed by various analytical techniques:

  • ¹H NMR Spectroscopy: The proton NMR spectrum should show characteristic peaks for the aromatic protons, the methine proton of the isopropoxy group, and the methyl protons of the isopropoxy group. The integration of these peaks should correspond to the number of protons in the molecule.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct signals for the carboxylic acid carbon, the aromatic carbons (including the carbon attached to the iodine), and the carbons of the isopropoxy group.

  • Mass Spectrometry: This will confirm the molecular weight of the compound.

  • Melting Point: A sharp melting point range indicates a high degree of purity.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Iodinating agents like NIS can be corrosive and oxidizing. Handle with care.

  • Organic solvents are flammable. Avoid open flames.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

References

  • ChemTalk. Williamson Ether Synthesis. [Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

  • Royal Society of Chemistry. Supporting Information For. [Link]

  • Wikipedia. Electrophilic halogenation. [Link]

  • Wikipedia. Williamson ether synthesis. [Link]

  • J&K Scientific LLC. Williamson Ether Synthesis. [Link]

  • University of Wisconsin-Whitewater. The Williamson Ether Synthesis. [Link]

  • Royal Society of Chemistry. 1H NMR, 13C NMR, and HMBC Spectra Supplementary Information (SI) for Chemical Science. [Link]

  • Organic Chemistry Tutor. Williamson Ether Synthesis. [Link]

  • ResearchGate. Iodination of deactivated aromatic compounds with N-iodosuccinimide in sulfuric acid. [Link]

  • Common Organic Chemistry. Iodination Using N-Iodosuccinimide (NIS). [Link]

  • YouTube. Williamson Ether Synthesis. [Link]

  • Taylor & Francis Online. Williamson ether synthesis – Knowledge and References. [Link]

  • National Center for Biotechnology Information. Electrochemical Iodination through the In Situ Generation of Iodinating Agents: A Promising Green Approach. [Link]

  • ResearchGate. Help me, how increase yield in williamson ether reaction? [Link]

  • Chem LibreTexts. MECHANISM OF ELECTROPHILIC AROMATIC SUBSTITUTION. [Link]

  • ResearchGate. Fig. 4. 1 H NMR (A); 13 C NMR spectra of 3,4-DHBA purified from TNB... [Link]

  • Scribd. EXPERIMENT (3) Recrystallization. [Link]

  • Organic Syntheses. n-iodosuccinimide. [Link]

  • Organic Chemistry Portal. Iodoarenes synthesis by iodination or substitution. [Link]

  • YouTube. Electrophilic Aromatic Substitution Reactions Made Easy! [Link]

  • Quora. Why can't the Williamson synthesis be used to prepare diphenyl ether? [Link]

  • Organic Chemistry Portal. N-Iodosuccinimide (NIS). [Link]

  • University of Missouri–St. Louis. Recrystallization of Benzoic Acid. [Link]

  • University of Massachusetts. The Recrystallization of Benzoic Acid. [Link]

  • MDPI. Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. [Link]

  • ResearchGate. (PDF) A Simple and Effective Synthesis of 3- and 4-((Phenylcarbamoyl)oxy)benzoic Acids. [Link]

  • YouTube. Recrystallization Lab Procedure of Benzoic Acid. [Link]

  • PubChem. 3-Isopropoxybenzoic acid. [Link]

  • Google Patents. CN106674045A - Preparation method of 3-cyano-4-isopropoxybenzoic acid.

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Troubleshooting low yield in Williamson ether synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Williamson Ether Synthesis

Welcome to the technical support center for the Williamson ether synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their ether synthesis reactions. Instead of a generic protocol, we offer a dynamic question-and-answer-based resource to address the specific challenges you may encounter in the lab. Our focus is on understanding the underlying principles to empower you to make informed decisions for successful synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Williamson ether synthesis has a very low yield. What are the most common culprits?

A low yield is the most frequent issue and can typically be traced back to one of three core areas: (1) competing side reactions, (2) suboptimal reaction conditions, or (3) issues with reagent quality.

The Williamson synthesis is a classic SN2 (bimolecular nucleophilic substitution) reaction.[1][2][3] Its success hinges on favoring this pathway over the main competing reaction, the E2 (bimolecular elimination) pathway.[4][5] The choice of your starting materials fundamentally dictates which pathway will predominate. Additionally, since the reaction involves a highly reactive alkoxide, conditions must be carefully controlled to prevent other side reactions and ensure the reaction goes to completion.[6][7]

Below is a troubleshooting flowchart to begin diagnosing the issue.

G start Low Yield Detected q1 What is the structure of your alkyl halide? start->q1 res1_primary Primary (1°) or Methyl: Good. Proceed to next check. q1->res1_primary 1°/Me res1_secondary Secondary (2°): High risk of E2 elimination. Consider lowering temperature or using a less hindered base. q1->res1_secondary res1_tertiary Tertiary (3°): E2 elimination is the major pathway. Redesign synthesis. q1->res1_tertiary q2 Was the reaction performed under anhydrous conditions? res2_yes Yes: Good. Proceed to next check. q2->res2_yes res2_no No: Water consumes the base and hydrolyzes the alkyl halide. Thoroughly dry all glassware and use anhydrous solvents. q2->res2_no q3 Is your alkoxide base too sterically hindered? res3_no No: Good. Proceed to next check. q3->res3_no res3_yes Yes: Bulky bases favor E2 elimination. Consider an alternative synthetic route if possible. q3->res3_yes q4 What solvent was used? res4_aprotic Polar Aprotic (DMF, DMSO, Acetonitrile): Optimal choice. Reaction should be efficient. q4->res4_aprotic res4_protic Protic (Ethanol, Water): Can slow the reaction by solvating the nucleophile. Switch to a polar aprotic solvent. q4->res4_protic res1_primary->q2 res2_yes->q3 res3_no->q4

Caption: Troubleshooting flowchart for low yield in Williamson ether synthesis.

Q2: I'm seeing a significant amount of an alkene byproduct. Why is this happening and how can I fix it?

The formation of an alkene is the classic sign that the E2 elimination pathway is outcompeting your desired SN2 substitution.[4] This occurs when the alkoxide, which is a strong base, abstracts a proton from a carbon adjacent to the carbon bearing the leaving group, instead of attacking the carbon itself.

Causality: The SN2 reaction requires a "backside attack" on the electrophilic carbon.[2][3] Steric hindrance around this carbon atom makes the attack more difficult, giving the alkoxide more opportunity to act as a base and cause elimination.

G Reactants Alkoxide (RO⁻) + Alkyl Halide (R'-X) SN2_TS SN2 Transition State [RO---R'---X]⁻ Reactants->SN2_TS Substitution (Desired) Low Steric Hindrance Lower Temperature E2_TS E2 Transition State Reactants->E2_TS Elimination (Side Reaction) High Steric Hindrance Higher Temperature Ether Ether Product (R-O-R') SN2_TS->Ether Alkene Alkene Product + ROH + X⁻ E2_TS->Alkene

Caption: Competing SN2 Substitution and E2 Elimination Pathways.

Solutions to Favor Substitution (SN2):

  • Re-evaluate Your Alkyl Halide: This is the most critical factor. The reaction works best with methyl and primary alkyl halides.[1][3] Secondary halides often give mixtures of ether and alkene, while tertiary halides almost exclusively yield alkenes.[1][6] If you are using a secondary halide, you are fighting an uphill battle.

  • Lower the Reaction Temperature: Elimination reactions generally have a higher activation energy than substitution reactions.[4] Therefore, lowering the temperature will disproportionately slow down the E2 pathway, favoring ether formation. Typical temperatures range from 50-100 °C; try the lower end of this range.[2][6]

  • Choose the Right Synthetic Disconnection: For an unsymmetrical ether, there are two possible combinations of alkoxide and alkyl halide. Always choose the combination where the alkyl halide is less sterically hindered.[8]

Target EtherSynthetic Route A (Poor)Synthetic Route B (Preferred)Rationale
tert-Butyl methyl ether tert-Butoxide + Methyl iodideMethoxide + tert-Butyl chlorideRoute A uses a primary halide, heavily favoring SN2. Route B uses a tertiary halide, which will result almost exclusively in elimination.[1][9]
Isopropyl ethyl ether Isopropoxide + Ethyl bromideEthoxide + Isopropyl bromideRoute A uses a primary halide (ethyl bromide), which is ideal for SN2. Route B uses a secondary halide, which will lead to significant E2 competition.[8]
Q3: My reaction is sluggish or isn't going to completion. What solvent and base should I be using?

The choice of solvent and base is critical for ensuring your nucleophile (the alkoxide) is sufficiently reactive.

Solvent Selection: The rate of an SN2 reaction is highly dependent on the solvent.

  • Best Choice - Polar Aprotic Solvents: Solvents like N,N-Dimethylformamide (DMF) , Dimethyl sulfoxide (DMSO) , and Acetonitrile are ideal.[2][6] They can solvate the counter-ion (e.g., Na⁺) but do not form strong hydrogen bonds with the alkoxide nucleophile. This leaves the alkoxide "naked" and highly reactive, accelerating the reaction.[6]

  • Acceptable Choice - Ethereal Solvents: Tetrahydrofuran (THF) or Diethyl ether are common choices, especially when using strong hydride bases like NaH.[1]

  • Problematic Choice - Protic Solvents: Protic solvents like ethanol or water should be avoided. They form a "solvent cage" around the alkoxide via hydrogen bonding, which stabilizes the nucleophile and significantly reduces its reactivity, slowing down the reaction.[2][6] Using the parent alcohol of the alkoxide as the solvent is a classic method but often less efficient than using a polar aprotic solvent.[1]

Base Selection for Alkoxide Formation: The alkoxide is typically generated by deprotonating the corresponding alcohol. This requires a base with a conjugate acid that is much weaker (higher pKa) than the alcohol.

  • Sodium Hydride (NaH): A very common and effective choice.[1][10] It is a strong, non-nucleophilic base that deprotonates the alcohol irreversibly. The only byproduct is hydrogen gas (H₂), which simply bubbles out of the reaction, driving the equilibrium forward.[1][10]

  • Potassium Hydride (KH): Similar in reactivity to NaH.[1]

  • Strong Hydroxides/Carbonates: In some cases, particularly for more acidic phenols, bases like potassium hydroxide (KOH) or potassium carbonate (K₂CO₃) can be sufficient, often in conjunction with phase-transfer catalysis in industrial settings.[2][5]

A Note on Anhydrous Conditions: The Williamson ether synthesis is highly sensitive to moisture. Water will react with strong bases like NaH and can also hydrolyze the alkyl halide.[7] Ensure all glassware is oven- or flame-dried and use anhydrous solvents for the best results.

Standard Laboratory Protocol

This generalized protocol serves as a starting point. Optimization for specific substrates is expected.

Objective: Synthesize an ether from an alcohol and a primary alkyl halide.

Materials:

  • Alcohol (1.0 eq)

  • Sodium Hydride (60% dispersion in mineral oil, 1.1 eq)

  • Anhydrous polar aprotic solvent (e.g., THF or DMF)

  • Primary Alkyl Halide (1.0 - 1.1 eq)

  • Standard glassware for anhydrous reactions (e.g., round-bottom flask, condenser, nitrogen/argon inlet)

Procedure:

  • Setup: Assemble an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a condenser, a thermometer, and a nitrogen or argon inlet.

  • Alkoxide Formation:

    • Under an inert atmosphere, add the alcohol to the anhydrous solvent in the flask.

    • Carefully add the sodium hydride portion-wise at 0 °C (ice bath). Caution: Hydrogen gas is evolved. Ensure adequate ventilation.

    • Allow the mixture to stir at room temperature for 30-60 minutes after the addition is complete, or until gas evolution ceases, indicating complete formation of the sodium alkoxide.

  • Ether Formation:

    • Cool the alkoxide solution if necessary (depending on the reactivity of the alkyl halide).

    • Slowly add the alkyl halide to the solution via a syringe or dropping funnel. An exotherm may be observed.

    • Heat the reaction mixture to a temperature between 50-100 °C.[2][5] The optimal temperature and time (typically 1-8 hours) should be determined by monitoring the reaction (e.g., by TLC or GC-MS).[2][6]

  • Work-up:

    • After the reaction is complete, cool the mixture to room temperature.

    • Carefully quench the reaction by slowly adding water or a saturated aqueous solution of ammonium chloride (NH₄Cl) to destroy any unreacted NaH.

    • Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

    • Wash the combined organic layers with water and then with brine to remove the inorganic salts.

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Purification:

    • Filter off the drying agent and remove the solvent under reduced pressure (rotary evaporation).

    • Purify the crude product by distillation or column chromatography to obtain the pure ether.

References

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. [Link]

  • Unacademy. (n.d.). An In-depth Overview on the Williamson Synthesis Concept. [Link]

  • ChemEurope. (n.d.). Williamson ether synthesis. [Link]

  • BYJU'S. (n.d.). Williamson Ether Synthesis reaction. [Link]

  • Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis. [Link]

  • Chemistry For Everyone. (2025, April 4). What Are The Limitations Of Williamson Ether Synthesis?. [Link]

  • Chemistry Notes. (2018, May 1). Williamson ether synthesis: simple mechanism, 3 examples. [Link]

  • H. H. Freedman & R. A. Dubois. (1965). Dimethyl sulfoxide as a solvent in the Williamson ether synthesis. Tetrahedron Letters, 6(38), 3251-3254.
  • Chemistry Steps. (n.d.). The Williamson Ether Synthesis. [Link]

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Technical Support Center: Catalyst Selection for Cross-Coupling with 3-Iodo-4-isopropoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for advanced cross-coupling applications. This guide is designed for researchers, chemists, and drug development professionals who are working with 3-iodo-4-isopropoxybenzoic acid. Our goal is to provide you with not just protocols, but the underlying scientific rationale to empower you to troubleshoot and optimize your reactions effectively.

Section 1: Understanding the Substrate: Key Challenges & Considerations

Before diving into specific reaction troubleshooting, it's crucial to understand the inherent chemical personality of this compound. Its structure presents a unique combination of features that must be addressed for successful cross-coupling.

Question: What are the primary challenges when performing cross-coupling reactions with this compound?

Answer: The primary challenges stem from a combination of electronic, steric, and functional group effects:

  • Electron-Rich Aromatic System: The isopropoxy group is a potent electron-donating group (EDG). Under the basic conditions required for most cross-coupling reactions, the carboxylic acid is deprotonated to a carboxylate, which is also electron-donating. This high electron density on the aromatic ring makes the crucial initial step of the catalytic cycle—oxidative addition of the C-I bond to the Pd(0) catalyst—more challenging and often slower than with electron-deficient systems.[1][2]

  • Steric Hindrance: The iodine atom is positioned ortho to the relatively bulky isopropoxy group. This steric congestion can physically impede the approach of the palladium catalyst, further slowing the rate of oxidative addition.

  • The Carboxylic Acid Moiety: This functional group is not merely a spectator. It directly influences the reaction environment by reacting with the base, altering the substrate's solubility, and potentially interacting with the catalyst.[3]

Section 2: General Reaction Parameter FAQs

This section addresses foundational questions about setting up a successful cross-coupling reaction with this substrate.

Question: How does the carboxylic acid group specifically affect my reaction setup?

Answer: The carboxylic acid is acidic and will be deprotonated by the base used in the coupling reaction. This has two major consequences:

  • Base Stoichiometry: You must use at least one extra equivalent of base to neutralize the carboxylic acid, in addition to the amount required for the catalytic cycle itself (e.g., for the transmetalation step in a Suzuki coupling). A common starting point is 2.5-3.0 equivalents of base in total.[3]

  • Solubility: The resulting carboxylate salt is ionic and may have poor solubility in common nonpolar organic solvents like toluene or THF. This can lead to a heterogeneous mixture and poor reaction rates. To mitigate this, consider using more polar aprotic solvents (e.g., DMF, dioxane) or a biphasic solvent system (e.g., Toluene/H₂O) to help solubilize all components.[3]

Question: I'm setting up my first experiment. Which palladium precatalyst and ligands should I consider?

Answer: For this challenging substrate, your choice of catalyst system is critical. Standard catalysts like Pd(PPh₃)₄ may prove ineffective due to the slow oxidative addition step.[1]

  • Palladium Precatalyst: Common and effective choices include Pd(OAc)₂, Pd₂(dba)₃, or modern, pre-formed palladacycle precatalysts (e.g., XPhos Pd G3). Palladacycles are often preferred as they are air-stable and can generate the active Pd(0) species more efficiently.[4][5]

  • Ligand Selection: The key is to use ligands that accelerate the difficult oxidative addition and the final reductive elimination steps. The industry standard for this purpose is bulky, electron-rich phosphine ligands .[6] These ligands stabilize the monoligated palladium species believed to be highly active in the catalytic cycle and their electron-donating nature increases the electron density on the palladium, promoting its insertion into the C-I bond.[7]

Table 1: Recommended Ligand Classes for Coupling with this compound
Ligand ClassExample LigandsKey AdvantagesTypical Use Case
Dialkylbiaryl Phosphines SPhos, XPhos, RuPhosIndustry standard for challenging couplings. Accelerates oxidative addition and reductive elimination.[6]Excellent first choice for Suzuki, Buchwald-Hartwig, and other couplings with this substrate.
Bulky Trialkyl Phosphines P(t-Bu)₃, PCy₃Highly electron-donating, promoting oxidative addition. Less expensive than biaryl phosphines.Good for Suzuki and Sonogashira couplings, particularly if biaryl phosphines are not effective.
N-Heterocyclic Carbenes (NHCs) IPr, IMesStrong σ-donors that form very stable palladium complexes, resistant to decomposition.[8]An alternative for difficult couplings, especially when phosphine-based catalysts fail.

Section 3: Troubleshooting Guide: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is one of the most common C-C bond-forming reactions. The following guide addresses the most frequent issues encountered.

Problem: Low or No Conversion of Starting Material

If your reaction has stalled with significant starting material remaining, use the following decision tree and Q&A to identify the root cause.

Troubleshooting_Suzuki start Low / No Conversion catalyst_check Is the Catalyst System Active? start->catalyst_check base_check Is the Base Effective? catalyst_check->base_check Yes ligand_sol Action: Screen bulky, electron-rich ligands (e.g., XPhos, SPhos). Increase catalyst loading (2-5 mol%). catalyst_check->ligand_sol No (Slow Oxidative Addition) reagent_check Are Reagents High Quality? base_check->reagent_check Yes base_sol Action: Switch to a stronger, non-hydroxide base (K₃PO₄, Cs₂CO₃). Ensure >2.5 equivalents are used. base_check->base_sol No (Poor Transmetalation) conditions_check Are Reaction Conditions Optimal? reagent_check->conditions_check Yes boronic_sol Action: Use fresh boronic acid. Consider converting to a more stable boronate ester (e.g., pinacol ester). reagent_check->boronic_sol No (Protodeboronation) temp_sol Action: Increase temperature (80-110 °C). Ensure rigorous degassing of solvent to remove all O₂. conditions_check->temp_sol No (Insufficient Energy/ Catalyst Decomposition)

A decision tree for troubleshooting a stalled Suzuki-Miyaura reaction.

Question: My reaction with Pd(PPh₃)₄ isn't working. How do I choose a better ligand?

Answer: As noted, Pd(PPh₃)₄ is often insufficient for this electron-rich substrate. You need a more activating ligand. The first choice should be a dialkylbiaryl phosphine such as SPhos or XPhos.[6] These ligands have been specifically designed to accelerate the key steps in the catalytic cycle for challenging substrates. If these are unsuccessful, a bulky trialkylphosphine like P(t-Bu)₃ can be screened.

Question: Which base and solvent combination is best for the Suzuki coupling of this compound?

Answer: The base is critical for activating the boronic acid for the transmetalation step.[9] Due to the substrate's properties, a careful selection is required.

  • Base Selection: Stronger, non-nucleophilic bases are generally preferred. Potassium phosphate (K₃PO₄) is an excellent and cost-effective starting point. Cesium carbonate (Cs₂CO₃) is often more effective, albeit more expensive, due to its higher solubility and the positive effect of the cesium cation. Avoid strong hydroxide bases (like NaOH, KOH) if you observe significant protodeboronation of your boronic acid.[1]

  • Solvent Selection: To address the potential solubility issues of the carboxylate salt, a polar aprotic solvent or a biphasic mixture is recommended. Good starting points include 1,4-dioxane, THF/H₂O (e.g., 4:1), or Toluene/H₂O. Ensure all solvents are thoroughly degassed before use to prevent oxygen from deactivating the catalyst.[1]

Table 2: Recommended Base & Solvent Systems for Suzuki Coupling
BaseRecommended Solvent(s)Comments
K₃PO₄ 1,4-Dioxane/H₂O, Toluene/H₂O, THF/H₂OStrong, effective, and commonly used. The go-to base for initial screening.[1]
Cs₂CO₃ 1,4-Dioxane, THFOften provides superior results for difficult couplings due to higher solubility.[1]
K₂CO₃ DMF, DME/H₂OA milder base, can be effective and may reduce side reactions like protodeboronation.[6]
Problem: Significant Side-Product Formation

Question: I'm observing a lot of homocoupling of my boronic acid (biaryl product). What is causing this?

Answer: Homocoupling is typically caused by the presence of oxygen in the reaction mixture.[10] Oxygen can re-oxidize the active Pd(0) catalyst to Pd(II), which can then promote the unwanted homocoupling pathway. Ensure your reaction is performed under a strictly inert atmosphere (Argon or Nitrogen) and that your solvents are rigorously degassed using methods like freeze-pump-thaw or sparging with inert gas for at least 30 minutes.

Question: My boronic acid seems to be decomposing (protodeboronation). How can I prevent this?

Answer: Protodeboronation is the replacement of the boronic acid group with a hydrogen atom, and it is a common failure mode.[1] It is often accelerated by excess water and strong bases. To minimize it:

  • Use Anhydrous Conditions: While a small amount of water can be beneficial, ensure your solvents are not excessively wet.

  • Optimize the Base: If using a very strong base like KOH, consider switching to K₃PO₄ or K₂CO₃.

  • Use a Boronate Ester: Pinacol esters of boronic acids are significantly more stable towards protodeboronation and can be used as a direct replacement.

Section 4: Detailed Experimental Protocol: A Representative Suzuki-Miyaura Coupling

This protocol describes a general starting point for the coupling of this compound with an arylboronic acid. Note: This procedure should be performed by qualified personnel in a fume hood under an inert atmosphere.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd₂(dba)₃ (1.5 mol%)

  • SPhos (6 mol%)

  • Potassium Phosphate (K₃PO₄, 3.0 equiv)

  • 1,4-Dioxane and Water (degassed, 5:1 ratio)

Procedure:

  • Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, K₃PO₄, Pd₂(dba)₃, and SPhos.

  • Inert Atmosphere: Seal the flask with a septum. Evacuate the flask under vacuum and backfill with argon. Repeat this cycle three times to ensure a completely oxygen-free environment.[1]

  • Solvent Addition: Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS by taking small aliquots.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and add 1M HCl solution to acidify the mixture to pH ~2-3, which will protonate the carboxylic acid.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers.

  • Washing: Wash the combined organic layers with water and then with brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol_Flow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Workup & Purification a Combine solid reagents in Schlenk flask b Evacuate & backfill with Argon (3x) a->b c Add degassed solvent b->c d Heat to 100 °C with vigorous stirring c->d e Monitor by TLC/LC-MS d->e f Cool, dilute, and acidify with 1M HCl e->f g Extract with Ethyl Acetate f->g h Wash, dry, and concentrate g->h i Purify via column chromatography h->i

General experimental workflow for Suzuki-Miyaura coupling.

Section 5: Guidance for Other Cross-Coupling Reactions

While Suzuki coupling is common, this substrate is also amenable to other important transformations.

Question: What are the key considerations for a Sonogashira coupling with this substrate?

Answer: The Sonogashira coupling joins the aryl iodide with a terminal alkyne.[11]

  • Catalyst System: A palladium catalyst is used, often in conjunction with a copper(I) co-catalyst (e.g., CuI).[12] The copper is essential for the formation of a copper-acetylide intermediate, which then undergoes transmetalation to the palladium center. Copper-free Sonogashira protocols exist and may be advantageous if copper sensitivity is an issue.

  • Base: A liquid amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is typically used both as the base and often as the solvent or co-solvent.[13]

  • Conditions: The reaction is highly sensitive to oxygen, which can cause alkyne homocoupling (Glaser coupling). Rigorous degassing and a strict inert atmosphere are mandatory.

Question: I need to perform a Heck reaction. What conditions should I try?

Answer: The Heck reaction couples the aryl iodide with an alkene.[14]

  • Base: A variety of bases can be used, with common choices being organic bases like triethylamine or inorganic bases like K₂CO₃ or NaOAc.[15] The base is required to neutralize the HI generated during the catalytic cycle.

  • Ligands: Heck reactions can be performed with or without phosphine ligands. For this electron-rich substrate, a phosphine-ligated system using a bulky, electron-rich ligand (e.g., P(t-Bu)₃) is a good starting point to facilitate the oxidative addition step.

  • Solvent: Polar aprotic solvents such as DMF, NMP, or DMAc are most common.

Section 6: The Engine of Cross-Coupling: The Catalytic Cycle

Understanding the general catalytic cycle is key to rational troubleshooting. Almost all palladium-catalyzed cross-couplings follow this fundamental pathway, with variations in the transmetalation step depending on the specific reaction.

Catalytic_Cycle pd0 Pd(0)L₂ pd2_oxid Ar-Pd(II)-I (L)₂ pd0->pd2_oxid Oxidative Addition pd2_trans Ar-Pd(II)-R' (L)₂ pd2_oxid->pd2_trans Transmetalation pd2_trans->pd0 Reductive Elimination product Ar-R' pd2_trans->product Product Release center reagent1 Ar-I (Your Substrate) reagent2 R'-[M] (Coupling Partner)

Simplified Pd(0)/Pd(II) catalytic cycle for cross-coupling reactions.
  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of your substrate, forming a Pd(II) intermediate. This is often the rate-limiting step for electron-rich aryl halides.[1]

  • Transmetalation: The organic group (R') from your coupling partner (e.g., boronic acid, alkyne, etc.) is transferred to the palladium center, displacing the iodide.[16]

  • Reductive Elimination: The two organic groups on the palladium (Ar and R') couple and are expelled from the coordination sphere, forming the desired C-C bond and regenerating the active Pd(0) catalyst to re-enter the cycle.[6]

References

  • Request PDF. (n.d.). Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. ResearchGate. Retrieved from [Link]

  • Surikova, O. V., et al. (2020). Study of Deactivation in Suzuki Reaction of Polymer-Stabilized Pd Nanocatalysts. Molecules, 25(24), 5942. Retrieved from [Link]

  • Fairlamb, I. J. S. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. Retrieved from [Link]

  • Magano, J., & Dunetz, J. R. (2012). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Accounts of Chemical Research, 45(6), 999-1010. Retrieved from [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461-1473. Retrieved from [Link]

  • ChemRxiv. (2023). Catalyst Deactivation Modes in Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand. Retrieved from [Link]

  • Hills, I. D., et al. (2004). High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source. Organometallics, 23(18), 4323-4333. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Organometallics. (2023). Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand. Organometallics, 42(16), 2005-2010. Retrieved from [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. r/Chempros. Retrieved from [Link]

  • Beilstein Journals. (2016). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Beilstein Journal of Organic Chemistry, 12, 1846-1855. Retrieved from [Link]

  • National Institutes of Health. (2012). Ligand-Controlled Palladium-Catalyzed Regiodivergent Suzuki-Miyaura Cross-Coupling of Allylboronates and Aryl Halides. Journal of the American Chemical Society, 134(35), 14330-14333. Retrieved from [Link]

  • Dalton Transactions. (2019). The role of the stabilizing/leaving group in palladium catalysed cross-coupling reactions. Dalton Transactions, 48(36), 13589-13597. Retrieved from [Link]

  • OpenChemHub. (2024, January 9). Ligand design for cross-couplings: phosphines [Video]. YouTube. Retrieved from [Link]

  • National Institutes of Health. (2018). Palladium-Catalyzed C–O Cross-Coupling of Primary Alcohols. Angewandte Chemie International Edition, 57(49), 16181-16185. Retrieved from [Link]

  • Yale University. (n.d.). Palladium-Catalyzed Cross-Coupling and Related Reactions of Non-Classical Electrophiles Focusing on Esters. EliScholar. Retrieved from [Link]

  • Reddit. (2022). Carboxylic acid and Cross Coupling reactions. r/OrganicChemistry. Retrieved from [Link]

  • Reddit. (2023). Problems with Suzuki coupling of aryl boronic acid and alkyl halide. r/Chempros. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • VŠCHT Praha. (n.d.). Flow Chemistry: Sonogashira Coupling. Retrieved from [Link]

  • Organometallics. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Organometallics, 37(11), 1685-1693. Retrieved from [Link]

  • ResearchGate. (n.d.). Table 1 Optimization of the reaction conditions for Suzuki coupling.... Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). Sonogashira Coupling. Retrieved from [Link]

  • MDPI. (2018). Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. Catalysts, 8(9), 372. Retrieved from [Link]

  • SciSpace. (n.d.). Sonogashira Coupling Reaction with Diminished Homocoupling. Retrieved from [Link]

  • ResearchGate. (n.d.). High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source. Retrieved from [Link]

  • ResearchGate. (2018). A New Palladium Catalytic System of Heck Coupling Reaction for the Synthesis of Cinnamamide. Retrieved from [Link]

  • Wikipedia. (n.d.). Decarboxylative cross-coupling. Retrieved from [Link]

  • ResearchGate. (n.d.). Suzuki Cross-Coupling Reaction of Sterically Hindered Aryl Boronates with 3-Iodo-4-methoxybenzoic Acid Methylester. Retrieved from [Link]

  • National Institutes of Health. (2001). Organoborane coupling reactions (Suzuki coupling). Journal of Organometallic Chemistry, 653(1-2), 5-21. Retrieved from [Link]

  • PubMed. (2019). Palladium-Catalyzed Reductive Heck Coupling of Alkenes. Accounts of Chemical Research, 52(11), 3186-3200. Retrieved from [Link]

  • ACS Catalysis. (2016). Oxidative Coupling Mechanisms: Current State of Understanding. ACS Catalysis, 6(8), 4964-4973. Retrieved from [Link]

  • ResearchGate. (n.d.). Scope of the electroreductive cross-coupling of benzoic acid.... Retrieved from [Link]

  • The Organic Chemist. (2022, March 25). CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview) [Video]. YouTube. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of 3-Iodo-4-isopropoxybenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide is intended for researchers, scientists, and professionals in drug development who are working on the synthesis of 3-Iodo-4-isopropoxybenzoic acid. It provides in-depth technical support, troubleshooting advice, and detailed protocols to address common challenges encountered during this synthesis, with a particular focus on the critical role of solvent selection.

Introduction: The Synthetic Challenge

The synthesis of this compound typically proceeds via two primary routes: the direct iodination of 4-isopropoxybenzoic acid or the Williamson ether synthesis of 3-iodo-4-hydroxybenzoic acid. Both pathways, while effective, are highly sensitive to reaction conditions, especially the choice of solvent. The solvent not only influences reaction rates and yields but also plays a crucial role in controlling regioselectivity and minimizing side product formation. This guide will dissect the nuances of solvent effects to empower you to optimize your synthetic strategy.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis of this compound in a question-and-answer format.

Issue 1: Low Yield in the Iodination of 4-Isopropoxybenzoic Acid

  • Question: My iodination reaction of 4-isopropoxybenzoic acid is resulting in a low yield. What are the likely causes and how can I improve it?

  • Answer: Low yields in this electrophilic aromatic substitution are often tied to the choice of iodinating agent and solvent. The isopropoxy group is a strong activating group, making the aromatic ring highly reactive.[1]

    • Inappropriate Solvent Polarity: The polarity of the solvent can significantly impact the stability of the arenium ion intermediate formed during the reaction.[2] For instance, non-polar solvents can slow down the reaction rate.[2]

      • Recommendation: Acetic acid is a commonly used solvent that can help stabilize the intermediate.[1][2] If you are using a non-polar solvent, consider switching to a more polar one like acetic acid or a mixture of acetic acid and water.

    • Suboptimal Iodinating Agent: The choice of iodinating agent is critical.

      • Recommendation: For highly activated substrates like 4-isopropoxybenzoic acid, milder iodinating agents such as N-Iodosuccinimide (NIS) are often effective.[1] If you are using harsher reagents like iodine with a strong oxidizing agent, you might be promoting side reactions.

    • Reaction Temperature: Even for activated substrates, the temperature needs to be controlled to prevent side reactions.[3]

      • Recommendation: Running the reaction at a lower temperature can improve selectivity and yield.[3]

Issue 2: Formation of Impurities and Di-iodinated Byproducts

  • Question: I am observing significant amounts of impurities, including what appears to be a di-iodinated product, in my final product. How can I minimize these?

  • Answer: The formation of di-iodinated and other isomeric byproducts is a common challenge due to the high reactivity of the starting material.

    • Solvent's Role in Selectivity: The solvent can influence the reactivity of the iodinating species.[3]

      • Recommendation: Experimenting with different solvents can help moderate the reaction and improve selectivity for the desired mono-iodinated product.[3] Consider using a solvent that can better control the reactivity of the electrophile.

    • Stoichiometry Control: Precise control over the molar ratio of the iodinating agent to the substrate is crucial.

      • Recommendation: Use a 1:1 or even a slight sub-stoichiometric amount of the iodinating agent to favor mono-iodination.[3]

    • Slow Addition of Reagents: The rate of addition of the iodinating agent can impact local concentrations and lead to over-iodination.

      • Recommendation: Add the iodinating agent dropwise to the solution of 4-isopropoxybenzoic acid while maintaining a controlled temperature.[3]

Issue 3: Difficult Workup and Purification

  • Question: The workup procedure for my reaction is complicated, and I'm having trouble isolating a pure product. What can I do to simplify this?

  • Answer: A challenging workup is often a consequence of side reactions and the properties of the chosen solvent.

    • Quenching Excess Iodine: Unreacted iodine can complicate purification.

      • Recommendation: After the reaction is complete, wash the organic layer with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove any remaining iodine.[3]

    • Solvent Removal: The choice of solvent can impact the ease of removal post-reaction.

      • Recommendation: If you are using a high-boiling point solvent, consider switching to one with a lower boiling point for easier removal under reduced pressure.

    • Purification Technique: Recrystallization or column chromatography are common purification methods.

      • Recommendation: If recrystallization is not yielding a pure product, column chromatography may be necessary to separate the desired product from closely related impurities.[3]

Experimental Protocols

Protocol 1: Iodination of 4-Isopropoxybenzoic Acid

This protocol details the direct iodination of 4-isopropoxybenzoic acid, a common route for synthesizing the target compound.[1]

Materials:

  • 4-Isopropoxybenzoic acid[4][5][6][7][8][9]

  • N-Iodosuccinimide (NIS)

  • Glacial Acetic Acid

  • Saturated aqueous sodium thiosulfate solution

  • Deionized water

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-isopropoxybenzoic acid in glacial acetic acid.

  • Cool the solution to 0°C using an ice bath.

  • Slowly add N-Iodosuccinimide (1.0-1.1 equivalents) to the stirred solution in portions, maintaining the temperature at 0°C.

  • Allow the reaction to stir at 0°C for 1 hour, then let it warm to room temperature and stir for an additional 4-6 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, pour the mixture into a beaker of ice water.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with cold deionized water.

  • To remove any unreacted iodine, wash the crude product with a saturated aqueous solution of sodium thiosulfate.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

  • Dry the purified product under vacuum.

Protocol 2: Williamson Ether Synthesis of 3-Iodo-4-hydroxybenzoic Acid

This alternative route involves the etherification of a 3-iodo-4-hydroxybenzoic acid precursor.[10][11][12]

Materials:

  • 3-Iodo-4-hydroxybenzoic acid

  • 2-Bromopropane or Isopropyl iodide

  • Potassium Carbonate (K₂CO₃) or another suitable base

  • Dimethylformamide (DMF) or Acetone as solvent

  • Deionized water

  • Hydrochloric acid (HCl) for acidification

  • Ethyl acetate for extraction

  • Brine solution

  • Anhydrous sodium sulfate

Procedure:

  • To a round-bottom flask, add 3-iodo-4-hydroxybenzoic acid, potassium carbonate (2-3 equivalents), and the chosen solvent (DMF or Acetone).

  • Stir the mixture at room temperature for 30 minutes.

  • Add 2-bromopropane or isopropyl iodide (1.1-1.5 equivalents) to the reaction mixture.

  • Heat the reaction to a suitable temperature (e.g., 60-80°C for DMF) and stir for 12-24 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into water.

  • Acidify the aqueous solution with HCl to a pH of approximately 2-3 to precipitate the product.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Data Presentation

Table 1: Comparison of Solvents in the Iodination of 4-Isopropoxybenzoic Acid (Illustrative)

SolventIodinating AgentTemperature (°C)Reaction Time (h)Yield (%)Observations
Glacial Acetic AcidNIS0 to RT6~85Good regioselectivity, clean reaction
DichloromethaneNIS0 to RT8~70Slower reaction rate, some side products
AcetonitrileNISRT5~80Faster reaction, potential for di-iodination
Acetic Acid/H₂O (9:1)I₂ / H₂O₂RT4~75Requires careful control of oxidant addition

Note: These are representative values and actual results may vary depending on specific reaction conditions.

Visualizations

Diagram 1: Synthetic Workflow for this compound

Synthesis_Workflow cluster_route1 Route 1: Iodination cluster_route2 Route 2: Williamson Ether Synthesis A 4-Isopropoxybenzoic acid B Iodination (e.g., NIS in Acetic Acid) A->B Step 1 C This compound B->C Product D 3-Iodo-4-hydroxybenzoic acid E Etherification (e.g., 2-Bromopropane, K2CO3 in DMF) D->E Step 1 F This compound E->F Product

Caption: Alternative synthetic routes to this compound.

Diagram 2: Influence of Solvent Polarity on the Iodination Intermediate

Solvent_Effect cluster_intermediate Arenium Ion Intermediate cluster_solvents Solvent Environment Intermediate [Ar(H)I]+ Polar Polar Solvent (e.g., Acetic Acid) Polar->Intermediate Stabilizes NonPolar Non-Polar Solvent (e.g., Dichloromethane) NonPolar->Intermediate Less Stabilization

Caption: Stabilization of the arenium ion by polar solvents.

References

  • Benchchem. (n.d.). This compound | 856167-47-0.
  • Quora. (2017, November 13). What are the effects of solvent on reaction rates of electrophilic aromatic substitution reaction? Retrieved from [Link]

  • LookChem. (n.d.). Cas 13205-46-4,4-ISOPROPOXYBENZOIC ACID. Retrieved from [Link]

  • Utah Tech University. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Iodoarenes synthesis by iodination or substitution. Retrieved from [Link]

  • Professor Dave Explains. (2018, August 29). Williamson Ether Synthesis [Video]. YouTube. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Williamson ether synthesis – Knowledge and References. Retrieved from [Link]

  • National Institutes of Health. (n.d.). An Aromatic Iodination Method, with Iodic Acid Used as the Only Iodinating Reagent. Retrieved from [Link]

  • PubChem. (n.d.). 4-Isopropoxybenzoic acid. Retrieved from [Link]

  • ACS Catalysis. (2018). Base- and Additive-Free Ir-Catalyzed ortho-Iodination of Benzoic Acids: Scope and Mechanistic Investigations. Retrieved from [Link]

  • Wikipedia. (n.d.). Electrophilic aromatic substitution. Retrieved from [Link]

  • Organic Syntheses. (n.d.). p-IODOBENZOIC ACID. Retrieved from [Link]

  • ResearchGate. (2024, February 1). Ortho-iodination of aromatic carboxylic acids in aqueous media. Retrieved from [Link]

  • R Discovery. (2018, January 4). Base- and Additive-Free Ir-Catalyzed ortho-Iodination of Benzoic Acids: Scope and Mechanistic Investigations. Retrieved from [Link]

  • Master Organic Chemistry. (2025, February 28). Electrophilic Aromatic Substitution: The Six Key Reactions. Retrieved from [Link]

  • PubMed. (2006, June 22). Dynamic thermodynamic resolution: solvent effects, mechanism, and an asymmetric 3,4,5-substituted benzazepine synthesis. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, July 31). 22.4: Electrophilic Aromatic Substitution. Retrieved from [Link]

  • ResearchGate. (n.d.). Solubility measurement and thermodynamic modeling of 2,3,4-trimethoxybenzoic acid in 12 solvents across a temperature range of 278.15 K–318.15 K. Retrieved from [Link]

  • ResearchGate. (2025, August 9). Preparative synthesis of 3- and 4-(3-alkoxy-4-acyloxyphenylmethylamino)benzoic acids. Retrieved from [Link]

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Technical Support Center: Temperature Optimization for Iodination Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to the critical parameter of temperature in iodination reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction temperatures for successful and reproducible outcomes. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust understanding of your chemical systems.

Frequently Asked Questions (FAQs)

Q1: My iodination reaction is not proceeding, or the yield is very low. Should I increase the temperature?

A1: While intuitively it seems that increasing the temperature will drive the reaction forward, this may not always be the best approach and can sometimes be detrimental.[1] Before elevating the temperature, consider the following:

  • Nature of your substrate and iodinating agent: If you are working with a deactivated aromatic ring and a mild iodinating agent like molecular iodine (I₂), an increase in temperature might be necessary to overcome the activation energy barrier.[2] However, for highly activated substrates such as phenols or anilines, increasing the temperature can lead to decomposition or unwanted side reactions.[3][4]

  • Reaction kinetics vs. thermodynamics: While higher temperatures increase the reaction rate, they can also shift the equilibrium of reversible reactions or favor the formation of thermodynamically stable but undesired byproducts.[5] Electrophilic iodination can be reversible, especially under acidic conditions.[6]

  • Reagent stability: Ensure that your iodinating agent and any catalysts or additives are stable at higher temperatures. Some reagents may decompose, leading to a loss of reactivity.

Troubleshooting Steps Before Increasing Temperature:

  • Verify reagent quality: Ensure your iodinating agent is not degraded. For instance, iodine monochloride (ICl) is sensitive to moisture.

  • Activate your iodinating agent: For electrophilic aromatic substitution using I₂, an oxidizing agent is often required to generate a more potent electrophilic iodine species.[6]

  • Solvent choice: The solvent can significantly impact reactivity. Ensure you are using an appropriate solvent for your specific reaction.[7]

If these factors have been addressed, a cautious, incremental increase in temperature while monitoring the reaction by TLC or GC-MS is a reasonable next step.

Q2: I am observing significant amounts of di- or poly-iodinated products. How can I use temperature to improve selectivity for mono-iodination?

A2: The formation of multiple iodinated products is a common issue, particularly with highly activated substrates. Lowering the reaction temperature is a primary strategy to enhance selectivity for mono-iodination.[3]

  • Mechanism Insight: Lower temperatures decrease the overall reaction rate, allowing for greater differentiation between the more reactive starting material and the less reactive mono-iodinated product.[1] This kinetic control minimizes the chance of subsequent iodination events.

  • Practical Steps:

    • Perform the reaction at 0 °C using an ice bath.

    • If over-iodination persists, consider even lower temperatures, such as -20 °C or -78 °C (dry ice/acetone bath), depending on the freezing point of your solvent.[8]

    • Combine temperature control with other strategies, such as using a stoichiometric amount (1.0-1.2 equivalents) of the iodinating agent and adding it slowly to the reaction mixture to maintain a low instantaneous concentration.[3][8]

Q3: My reaction is highly exothermic, and I'm concerned about safety and control. What is the best temperature management strategy?

A3: Exothermic reactions require careful temperature management to prevent runaways, ensure consistent product quality, and maintain a safe operating environment.[9][10]

  • Controlled Reagent Addition: The most effective strategy is the slow, dropwise addition of the iodinating agent to the substrate solution, which is maintained at a low temperature using a cooling bath (e.g., ice-water or ice-salt).[11] This allows the heat generated to be dissipated effectively.

  • Monitoring Internal Temperature: Always use a thermometer placed directly in the reaction mixture to monitor the internal temperature. Do not rely on the bath temperature alone.

  • Dilution: Running the reaction at a lower concentration can also help to manage the exotherm by providing a larger thermal mass to absorb the heat generated.

Troubleshooting Guides

Issue 1: Inconsistent Results in Sandmeyer Iodination

The Sandmeyer reaction for introducing iodine involves two critical temperature-dependent stages.[12][13]

StageParameterRecommended TemperatureRationaleTroubleshooting
Diazotization Formation of the diazonium salt from an aniline derivative using NaNO₂ and acid.0-5 °CDiazonium salts are often unstable at higher temperatures and can decompose, leading to side products and reduced yield.If you observe gas evolution (N₂) or a dark coloration during this step, your temperature is likely too high. Ensure your aniline solution is thoroughly chilled before adding the sodium nitrite solution.
Iodination Displacement of the diazonium group with iodide (e.g., from KI).Room Temperature to 60-70 °CThis step often requires some warming to proceed at a reasonable rate. The optimal temperature depends on the specific substrate.If the reaction is sluggish at room temperature, gradually warm the mixture. However, excessive heating can lead to decomposition of the diazonium salt before substitution occurs.

.

Caption: Workflow for Sandmeyer Iodination Highlighting Temperature Control.

Issue 2: Low Yield in Finkelstein (Halogen Exchange) Reaction

The Finkelstein reaction is a nucleophilic substitution where a chloro- or bromoalkane is converted to an iodoalkane using an alkali iodide like NaI.[14]

ProblemPotential CauseTemperature-Related Solution
Low Conversion Insufficient reaction rate.Gently heat the reaction mixture. Refluxing in a suitable solvent like acetone is a common practice. Acetone is an excellent solvent as it dissolves NaI but not the resulting NaCl or NaBr, driving the equilibrium forward.[14]
Side Product Formation (Elimination) For secondary or tertiary halides, higher temperatures can favor the competing E2 elimination reaction.Run the reaction at the lowest temperature that allows for a reasonable conversion rate. Room temperature is often sufficient, though the reaction time will be longer.[14]

Experimental Protocols

Protocol 1: Temperature-Controlled Electrophilic Iodination of an Activated Aromatic Compound (e.g., Phenol)

This protocol emphasizes temperature control to prevent over-iodination.

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve the phenol (1 equivalent) in a suitable solvent (e.g., glacial acetic acid or CH₂Cl₂).

  • Cooling: Cool the solution to 0 °C using an ice-water bath. Monitor the internal temperature.

  • Reagent Addition: Slowly add a solution of iodine monochloride (1.0-1.2 equivalents) in the same solvent dropwise via the dropping funnel over 30-60 minutes.[8] Ensure the internal temperature does not rise above 5 °C.

  • Reaction: Stir the mixture at 0 °C and monitor the reaction progress using TLC.

  • Quenching: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) until the color of iodine disappears.[8]

  • Workup: Allow the mixture to warm to room temperature and proceed with standard extraction and purification procedures.

Protocol 2: Optimization of Reaction Temperature for a Sluggish Iodination

This protocol provides a systematic approach to finding the optimal temperature.

  • Initial Screening: Set up three small-scale parallel reactions. Run them at room temperature, 40 °C, and 60 °C.

  • Monitoring: Take aliquots from each reaction at set time intervals (e.g., 1h, 3h, 6h, 24h) and analyze them by TLC or LC-MS to determine the rate of product formation and the emergence of any byproducts.

  • Analysis:

    • If the reaction at room temperature shows good conversion with high selectivity, no further temperature optimization is needed.

    • If higher temperatures show a faster rate without significant byproduct formation, you can adopt the higher temperature.

    • If higher temperatures lead to decomposition or multiple products, the optimal temperature lies between room temperature and the temperature where side reactions become significant. Further small-scale experiments can be run in this narrower range.

Temp_Optimization Start Sluggish Reaction at Room Temperature Setup Set up parallel reactions (RT, 40°C, 60°C) Start->Setup Monitor Monitor by TLC/LC-MS (1h, 3h, 6h, 24h) Setup->Monitor Analyze Analyze Results Monitor->Analyze Good Good conversion & selectivity at RT? Analyze->Good Check RT HigherTemp Faster rate at higher temp with no side products? Good->HigherTemp No AdoptRT Use Room Temperature Good->AdoptRT Yes SideProducts Side products at higher temp? HigherTemp->SideProducts No AdoptHigher Use Higher Temperature HigherTemp->AdoptHigher Yes Refine Refine Temperature (RT < T < Side Product T) SideProducts->Refine Yes

Caption: Decision workflow for temperature optimization of a sluggish reaction.

References

  • Benchchem Technical Support Team. (2025).
  • Benchchem. (2025). Application Notes and Protocols for the Iodination of Aromatic Compounds using Iodine Monochloride. Benchchem.
  • Benchchem Technical Support Team. (2025).
  • Unknown. (n.d.).
  • University of Colorado Boulder. (n.d.). K910: Effect of Concentration and Temperature on Rates – Iodine Clock.
  • Baba Farid Group of Institutions. (n.d.).
  • ACS Publications. (2018).
  • Unknown. (n.d.). Rates of Chemical Reactions, I.
  • PMC - NIH. (n.d.). Recent trends in the chemistry of Sandmeyer reaction: a review.
  • MhChem!. (2026).
  • PubMed. (2013).
  • IU East Experimental Chemistry Laboratory Manual. (n.d.). Kinetics of the Iodine Clock Reaction.
  • NIH. (2023). Electrochemical Iodination through the In Situ Generation of Iodinating Agents: A Promising Green Approach.
  • Chemia. (2022). A tried-and-true synthesis method, describing iodination reactions with halogen exchange (1).
  • ACS Publications. (2021). Selective C–H Iodination of (Hetero)arenes. Organic Letters.
  • ACS GCI Pharmaceutical Roundtable. (n.d.).
  • ResearchGate. (n.d.). Optimization of di-iodination conditions a. a Unless otherwise noted....
  • Wikipedia. (n.d.). Sandmeyer reaction.
  • Chemia. (2022).
  • Calibre Chemicals. (n.d.).
  • Wikipedia. (n.d.). Iodine monochloride.
  • ResearchGate. (2025). Generation of Electrophilic Iodine from Iodine Monochloride in Neutral Media.
  • Google Patents. (n.d.).
  • RSC Publishing. (2025). The Iodination of Aromatic Compounds with Iodine in 20% Oleurn.
  • BYJU'S. (n.d.). Sandmeyer Reaction Mechanism.
  • Chemistry Stack Exchange. (2016). Why did my iodine clock reaction not work?.
  • Wordpress. (2025).
  • RSC Publishing. (n.d.).
  • Benchchem. (2025).
  • American Chemical Society. (2021).
  • NIH. (n.d.). A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions.
  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction.
  • ResearchGate. (2025).
  • NIH. (2023).
  • ResearchGate. (2025). Electrophilic Iodination of Organic Compounds Using Elemental Iodine or Iodides.
  • Wikipedia. (n.d.).
  • YouTube. (2015). Highly Exothermic Reaction of Aluminum and Iodine.
  • Unknown. (n.d.).
  • Organic Chemistry Portal. (n.d.).
  • Unknown. (n.d.).
  • ResearchGate. (2025).
  • AIR Unimi. (2023). Electrochemical Iodination through the In Situ Generation of Iodinating Agents: A Promising Green Approach.
  • YouTube. (2025).
  • Quora. (2022). Is the iodine clock reaction exothermic?.

Sources

Removal of unreacted starting material from 3-Iodo-4-isopropoxybenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 3-Iodo-4-isopropoxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining this key synthetic intermediate in high purity. Here, we address common challenges encountered during the removal of unreacted starting materials and other potential impurities.

Frequently Asked Questions (FAQs)

Q1: What is the most common starting material for the synthesis of this compound, and what are the likely impurities in the crude product?

A1: The most prevalent synthetic route to this compound is the direct electrophilic iodination of 4-isopropoxybenzoic acid.[1] The isopropoxy group at the 4-position is a strong activating group and an ortho-, para-director, while the carboxylic acid group is a meta-director. Due to the dominant directing effect of the isopropoxy group, the iodine is primarily introduced at the 3-position (ortho to the isopropoxy group).

Therefore, the most common impurity is unreacted 4-isopropoxybenzoic acid . Other potential, though less common, impurities could include di-iodinated byproducts and other constitutional isomers, depending on the specific reaction conditions.

Q2: I'm observing significant streaking of my crude product on a silica gel TLC plate. What is the cause and how can I resolve this?

A2: Streaking of carboxylic acids on silica gel is a frequent issue. It arises from the acidic nature of the carboxylic acid interacting with the slightly acidic silica gel stationary phase. This can lead to a dynamic equilibrium between the protonated and deprotonated forms of the acid on the plate, causing the spot to streak.

To mitigate this, you can add a small amount (typically 0.5-1%) of a volatile acid, such as acetic acid or formic acid, to your eluent system. This acidic modifier will keep the carboxylic acid fully protonated, leading to a more compact and well-defined spot on the TLC plate.

Q3: My purified this compound appears as an oil or a sticky solid after solvent removal. What should I do?

A3: The "oiling out" of a product that is expected to be a solid can be due to several factors:

  • Residual Solvent: Trace amounts of solvent can depress the melting point and give the product an oily appearance. Ensure your product is thoroughly dried under high vacuum.

  • Presence of Impurities: Unreacted starting material or byproducts can act as an impurity, leading to a lower melting point and preventing crystallization. In this case, further purification is necessary.

  • Polymorphism: The compound may exist in different crystalline forms (polymorphs), one of which might be a lower-melting or amorphous solid.

To address this, try triturating the oily product with a non-polar solvent in which it is poorly soluble, such as hexane or pentane. This can often induce crystallization and help remove residual non-polar impurities. If this fails, re-purification by another method (e.g., a different recrystallization solvent system or column chromatography) is recommended.

Troubleshooting Guide: Removal of Unreacted 4-Isopropoxybenzoic Acid

This section provides a structured approach to common issues encountered when purifying this compound.

Problem Potential Cause Recommended Solution
Poor separation of spots on TLC Inappropriate solvent system.Systematically vary the polarity of your eluent. A good starting point for aromatic acids is a mixture of a non-polar solvent (e.g., hexane or toluene) and a more polar solvent (e.g., ethyl acetate), with the addition of 0.5-1% acetic acid.
Product and starting material co-elute during column chromatography The polarity of the product and starting material are too similar for the chosen eluent.Use a shallower solvent gradient during elution. Adding a small percentage of a more polar solvent like methanol to your eluent system can sometimes improve separation.
Low recovery after recrystallization The chosen solvent is too good at dissolving the product, even at low temperatures. The product is precipitating during hot filtration.Select a solvent in which the product has high solubility at elevated temperatures and low solubility at room temperature or below. Ensure you are using a minimal amount of hot solvent to dissolve the crude product. To prevent premature crystallization during hot filtration, pre-heat your funnel and filter paper.
Product "oils out" during recrystallization The boiling point of the solvent is higher than the melting point of the impure product. The solution is supersaturated.Choose a solvent with a lower boiling point. Try adding a seed crystal of pure product to induce crystallization. Scratching the inside of the flask with a glass rod at the solvent-air interface can also create nucleation sites.
Persistent presence of starting material after purification The chosen purification method is not effective enough for the level of impurity.Consider a multi-step purification approach. For example, perform an acid-base extraction to remove the bulk of the starting material, followed by a final recrystallization to achieve high purity.

Purification Protocols

Protocol 1: Purification by Acid-Base Extraction

This method is highly effective for separating the acidic product from any neutral or less acidic impurities.

Workflow for Acid-Base Extraction:

start Crude Product (in organic solvent like Ethyl Acetate) add_base Add aq. NaHCO3 solution and mix in a separatory funnel start->add_base separate Separate Layers add_base->separate organic_layer Organic Layer (Neutral Impurities) separate->organic_layer aqueous_layer Aqueous Layer (Sodium 3-iodo-4-isopropoxybenzoate & Sodium 4-isopropoxybenzoate) separate->aqueous_layer acidify Acidify with conc. HCl (to pH ~2) aqueous_layer->acidify precipitate Precipitated solid (Product & Starting Material) acidify->precipitate filter Filter and wash with cold water precipitate->filter dry Dry the solid filter->dry end Purified Product (Enriched in this compound) dry->end

Caption: Workflow for the purification of this compound using acid-base extraction.

Step-by-Step Procedure:

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent such as ethyl acetate or dichloromethane.

  • Extraction: Transfer the solution to a separatory funnel and add an equal volume of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Mixing: Stopper the funnel and shake gently, venting frequently to release any pressure buildup from CO₂ evolution.

  • Separation: Allow the layers to separate. The deprotonated carboxylates of both the product and unreacted starting material will be in the aqueous (bottom) layer.

  • Collection: Drain the aqueous layer into a clean flask.

  • Re-extraction: To ensure complete transfer, extract the organic layer again with a fresh portion of saturated NaHCO₃ solution and combine the aqueous layers.

  • Acidification: Cool the combined aqueous extracts in an ice bath and slowly add concentrated hydrochloric acid (HCl) dropwise with stirring until the solution is acidic (test with pH paper, target pH ≈ 2). A precipitate of the carboxylic acids should form.

  • Isolation: Collect the solid precipitate by vacuum filtration, washing with a small amount of cold deionized water.

  • Drying: Dry the purified solid in a vacuum oven to a constant weight.

Protocol 2: Purification by Recrystallization

Recrystallization is an effective technique for removing small amounts of impurities. The key is selecting an appropriate solvent.

Solvent Selection for Recrystallization:

Solvent Solubility of Aromatic Carboxylic Acids Considerations
Water Sparingly soluble in cold water, more soluble in hot water.A good "green" solvent choice. Slow cooling is crucial for good crystal formation.
Ethanol/Water Highly soluble in ethanol. Adding water as an anti-solvent can induce crystallization.A versatile mixed solvent system that allows for fine-tuning of solubility.
Toluene Moderately soluble.Good for less polar impurities. Ensure adequate ventilation.
Ethyl Acetate/Hexane Highly soluble in ethyl acetate. Adding hexane as an anti-solvent can induce crystallization.Another effective mixed solvent system.

Step-by-Step Procedure (using an Ethanol/Water system):

  • Dissolution: Place the crude this compound in an Erlenmeyer flask and add the minimum amount of hot ethanol to just dissolve the solid.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: To the hot ethanolic solution, add hot water dropwise until the solution becomes slightly cloudy (the cloud point). Then, add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Allow the flask to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing with a small amount of cold ethanol/water mixture.

  • Drying: Dry the purified crystals in a vacuum oven.

Protocol 3: Purification by Column Chromatography

For challenging separations where the impurities have similar properties to the product, column chromatography can be employed.

Workflow for Column Chromatography:

start Prepare Silica Gel Slurry (in non-polar solvent) pack_column Pack the Column start->pack_column load_sample Load Crude Product (dissolved in minimal solvent or adsorbed onto silica) pack_column->load_sample elute Elute with Solvent Gradient (e.g., Hexane/Ethyl Acetate + 0.5% Acetic Acid) load_sample->elute collect_fractions Collect Fractions elute->collect_fractions tlc_analysis Analyze Fractions by TLC collect_fractions->tlc_analysis combine_pure Combine Pure Fractions tlc_analysis->combine_pure evaporate Evaporate Solvent combine_pure->evaporate end Pure this compound evaporate->end

Caption: Workflow for the purification of this compound by column chromatography.

Step-by-Step Procedure:

  • Stationary Phase: Prepare a slurry of silica gel in the initial, least polar eluent.

  • Packing: Pack a chromatography column with the silica gel slurry.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the column. Alternatively, for less soluble samples, pre-adsorb the crude product onto a small amount of silica gel and load the dry powder onto the column.

  • Elution: Begin eluting with a non-polar solvent system (e.g., 9:1 Hexane:Ethyl Acetate + 0.5% Acetic Acid) and gradually increase the polarity of the eluent.

  • Fraction Collection: Collect the eluting solvent in a series of fractions.

  • Analysis: Monitor the composition of each fraction using TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.

Analytical Characterization

Confirming the purity of your final product is crucial. Here are the expected ¹H NMR spectral data for the starting material and the product.

¹H NMR Data:

Compound Solvent Chemical Shifts (ppm) and Multiplicities
4-Isopropoxybenzoic acid CDCl₃δ 8.04 (d, 2H), 6.91 (d, 2H), 4.63 (sept, 1H), 1.37 (d, 6H)
This compound CDCl₃δ 8.45 (d, 1H), 8.02 (dd, 1H), 6.83 (d, 1H), 4.69 (sept, 1H), 1.42 (d, 6H)

Safety Information

  • 4-Isopropoxybenzoic acid: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[2][3][4]

  • This compound: Handle with care. As with all halogenated aromatic compounds, avoid inhalation, ingestion, and skin contact. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood. For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.

References

  • 4-Isopropoxybenzoic acid | C10H12O3 | CID 72972 - PubChem. Retrieved from [Link]

Sources

Technical Support Center: Column Chromatography Purification of Benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the column chromatography purification of benzoic acid derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently encountered questions. The content is structured to address specific experimental issues with a focus on the underlying scientific principles to empower you to solve even the most challenging purification problems.

Section 1: Troubleshooting Guide - Common Purification Issues

This section addresses specific problems that can arise during the column chromatography of benzoic acid derivatives. Each issue is presented in a question-and-answer format, providing a diagnosis of the potential causes and a step-by-step protocol for resolution.

Q1: Why is my benzoic acid derivative showing significant peak tailing or streaking on a silica gel column?

A1: Peak tailing is a common and frustrating issue when purifying acidic compounds like benzoic acid derivatives on standard silica gel.[1][2] The primary cause is unwanted secondary interactions between the acidic analyte and the stationary phase.

Root Cause Analysis:

  • Silanol Interactions: Silica gel has a surface covered with silanol groups (Si-OH), which are acidic in nature.[1] These silanol groups can deprotonate to form anionic siloxide groups (Si-O⁻). The carboxylic acid group of your benzoic acid derivative can interact strongly with these sites through hydrogen bonding or ionic interactions, causing a portion of your compound to lag behind the main band, resulting in a tailed or streaked peak.[1][2]

  • Analyte Ionization: If the eluent is not sufficiently acidic, your benzoic acid derivative (a weak acid) can exist in both its neutral (protonated) and ionized (deprotonated) forms. The ionized form is more polar and will have a stronger, often undesirable, interaction with the polar silica surface, leading to poor peak shape.[1]

Troubleshooting Protocol:

  • Mobile Phase Modification: The most effective way to combat tailing is to suppress the ionization of both the analyte and the silica gel surface. This is achieved by acidifying the mobile phase.[3]

    • Add a small amount of a volatile acid, such as acetic acid or formic acid, to your eluent. A common starting point is 0.1-1% (v/v).[3]

    • The acid in the mobile phase will keep the benzoic acid derivative in its less polar, protonated form and also suppress the ionization of the surface silanol groups, minimizing secondary interactions.[4]

  • Solvent System Optimization: Re-evaluate your solvent system using Thin Layer Chromatography (TLC) with the acidified eluent. You may need to adjust the polarity to achieve the desired retention factor (Rƒ) of 0.2-0.3 for optimal separation on the column.[3]

  • Consider Alternative Stationary Phases: If tailing persists even with a modified mobile phase, consider using a different stationary phase. Options include:

    • Reverse-Phase Chromatography: Using a C18-functionalized silica gel is a powerful alternative. In this mode, you would use a polar mobile phase (like water/acetonitrile or water/methanol) and again, acidify it to ensure the benzoic acid derivative is protonated and sufficiently retained.[5]

    • Acidic Alumina: This can be a good alternative for the purification of acidic compounds.[6]

Q2: My benzoic acid derivative is not eluting from the silica gel column, or the recovery is very low. What is happening?

A2: This issue often points to irreversible adsorption of your compound onto the stationary phase or the use of an insufficiently polar mobile phase.

Root Cause Analysis:

  • Irreversible Adsorption: In some cases, the interaction between a highly acidic compound and the active sites on silica gel can be so strong that it leads to irreversible binding.[7] This is more likely to occur with highly functionalized benzoic acid derivatives.

  • Incorrect Mobile Phase Polarity: Benzoic acid and its derivatives are generally polar compounds. If the mobile phase is too non-polar, the compound will remain strongly adsorbed to the silica gel and will not elute.[8]

  • Compound Instability: It's possible your compound is degrading on the acidic silica gel.[9] You can test for this by spotting your compound on a TLC plate, letting it sit for an hour, and then eluting it to see if any new spots have appeared.

Troubleshooting Protocol:

  • Increase Mobile Phase Polarity: If you suspect your eluent is not polar enough, you can gradually increase its polarity. For example, if you are using a hexane/ethyl acetate system, you can increase the percentage of ethyl acetate. For very polar compounds, you might need to switch to a more polar solvent system, such as dichloromethane/methanol.[9]

  • Acidify the Mobile Phase: As with peak tailing, adding an acid to the mobile phase can help. By neutralizing the anionic binding sites on the silica and keeping your compound protonated, you can often overcome strong adsorption and improve recovery.

  • Flush the Column with a Strong Solvent: If your compound is still on the column, you can try to wash it off with a very polar solvent mixture, such as 10% methanol in dichloromethane with 1% acetic acid. Note that this will likely elute everything remaining on the column.

  • Change the Stationary Phase: If you suspect irreversible adsorption or compound degradation, switching to a less acidic or inert stationary phase is the best solution.

    • Neutral or Basic Alumina: Alumina is available in acidic, neutral, and basic forms. Neutral or basic alumina can be a good choice to avoid the issues associated with the acidic nature of silica gel.[6]

    • Reverse-Phase Silica (C18): This is often the go-to alternative for polar and acidic compounds that are problematic on normal-phase silica.[10]

Q3: I am trying to separate two benzoic acid derivatives with very similar polarity, and I am getting poor resolution. How can I improve the separation?

A3: Separating structurally similar compounds is a common challenge in chromatography. Improving resolution requires a systematic optimization of the chromatographic conditions to exploit subtle differences in the analytes' properties.

Root Cause Analysis:

  • Suboptimal Mobile Phase Selectivity: The choice of solvents in your mobile phase can have a significant impact on selectivity (the separation factor between two peaks). A simple hexane/ethyl acetate system may not be sufficient to resolve compounds with very similar polarities.

  • Improper Column Packing and Sample Loading: A poorly packed column will lead to band broadening, which decreases resolution. Similarly, applying the sample in too large a volume of solvent can cause a broad initial band, making separation difficult.[11]

Troubleshooting Protocol:

  • Fine-Tune the Mobile Phase:

    • Isocratic Elution Optimization: Test a range of solvent polarities. Even small changes in the solvent ratio can have a large impact on resolution.

    • Gradient Elution: If a single solvent system doesn't provide adequate separation, a gradient elution can be very effective. Start with a less polar mobile phase and gradually increase the polarity over the course of the separation. This will sharpen the peaks and can improve the resolution of closely eluting compounds.

    • Introduce a Third Solvent: Adding a small amount of a third solvent with different properties (e.g., dichloromethane or a trace of methanol) can alter the selectivity of the separation.

  • Optimize Column Parameters:

    • Use a Longer or Narrower Column: Increasing the column length will increase the number of theoretical plates and can improve resolution. A narrower column can also lead to better separation efficiency.

    • Ensure Proper Packing: Make sure your column is packed uniformly without any cracks or channels. A well-packed column is crucial for high resolution.

  • Sample Loading: Dissolve your sample in the minimum amount of the initial mobile phase solvent and load it onto the column in as narrow a band as possible.[12] If your sample is not very soluble in the mobile phase, you can use a stronger solvent to dissolve it, but use the absolute minimum volume.[12]

  • Consider Alternative Stationary Phases: Different stationary phases offer different selectivities.

    • Phenyl-bonded Silica: For aromatic compounds like benzoic acid derivatives, a phenyl-bonded phase can offer alternative selectivity through π-π interactions.[5]

    • Cyano-bonded Silica: A cyano phase provides different polarity and selectivity compared to silica and can be useful for separating isomers.[5]

Section 2: Frequently Asked Questions (FAQs)

Q: How do I choose the starting mobile phase for my benzoic acid derivative purification? A: The best way to determine an appropriate mobile phase is by using Thin Layer Chromatography (TLC).[8] The goal is to find a solvent system where your desired compound has an Rƒ value between 0.2 and 0.3. This generally provides good separation on a column.[3] Remember to add a small amount of acid (e.g., 0.5% acetic acid) to the TLC mobile phase to mimic the conditions you will use on the column.

Q: Can I use solvents like THF or chloroform in my mobile phase on a silica gel column? A: Yes, these solvents can be used. Tetrahydrofuran (THF) is a relatively polar ether, and chloroform is a moderately polar solvent. They can be used in combination with less polar solvents like hexanes or more polar solvents like methanol to achieve the desired polarity and selectivity. As always, test your solvent system with TLC first.

Q: What is the typical loading capacity for a silica gel column? A: The loading capacity depends on the difficulty of the separation. A general rule of thumb is to use a 20:1 to 50:1 ratio of silica gel to crude sample by weight. For very difficult separations, you may need a ratio as high as 100:1 or more.

Q: My compound is a salt of a benzoic acid. How should I approach its purification? A: Purifying a salt directly on silica gel is generally not recommended as it will be highly polar and likely stick to the column. The best approach is to first neutralize the salt to obtain the free benzoic acid. You can do this by dissolving the salt in a suitable solvent and performing a liquid-liquid extraction. Acidify the aqueous layer to protonate the benzoate, then extract the free benzoic acid into an organic solvent. After drying and concentrating, you can then proceed with column chromatography on the free acid.

Q: Should I use dry loading or wet loading for my sample? A: Both methods work well, but dry loading is often preferred when your compound is not very soluble in the mobile phase.[12] To dry load, dissolve your crude sample in a volatile solvent, add a small amount of silica gel, and then remove the solvent under reduced pressure to obtain a free-flowing powder. This powder can then be carefully added to the top of the column.[12] This technique ensures that the initial band of the compound is very narrow, which can lead to better separation.[12]

Section 3: Data Tables and Visual Guides

Table 1: Common Solvents and Their Properties for Normal-Phase Chromatography
SolventPolarity IndexEluting Strength (on Silica)Notes
Hexane/Heptane0.1Very LowCommon non-polar base for mobile phases.
Toluene2.4LowCan provide different selectivity for aromatic compounds.
Dichloromethane3.1MediumA versatile solvent for a wide range of polarities.
Diethyl Ether2.8MediumUse with caution due to high volatility and peroxide formation.
Ethyl Acetate4.4Medium-HighA common polar component in mobile phases.
Acetone5.1Medium-HighA strong, polar solvent.
Acetonitrile5.8Medium-HighOften used in reverse-phase but can be used in normal-phase.
Methanol5.1HighA very polar solvent, used in small amounts to significantly increase eluent strength.
Acetic Acid6.2Very HighUsed as an additive to suppress ionization.
Diagrams and Workflows

Below are diagrams to illustrate key workflows and concepts in the purification of benzoic acid derivatives.

G cluster_prep Preparation cluster_run Execution cluster_analysis Analysis TLC 1. TLC Analysis (with 0.5% Acetic Acid) Solvent 2. Select Solvent System (Rf ≈ 0.2-0.3) TLC->Solvent Column 3. Pack Column Solvent->Column Sample 4. Prepare & Load Sample (Wet or Dry Load) Column->Sample Elute 5. Elute with Mobile Phase (Isocratic or Gradient) Sample->Elute Collect 6. Collect Fractions Elute->Collect Analyze 7. Analyze Fractions by TLC Collect->Analyze Combine 8. Combine Pure Fractions Analyze->Combine Evaporate 9. Evaporate Solvent Combine->Evaporate Final Pure Product Evaporate->Final

Caption: A standard workflow for column chromatography purification.

G start Peak Tailing Observed q1 Is the mobile phase acidified? start->q1 a1_no Add 0.1-1% Acetic or Formic Acid to Eluent q1->a1_no No a1_yes Tailing Persists q1->a1_yes Yes end1 Re-run Chromatography a1_no->end1 q2 Is the column overloaded? a1_yes->q2 a2_yes Reduce Sample Load or Use a Larger Column q2->a2_yes Yes a2_no Consider Stationary Phase Effects q2->a2_no No a2_yes->end1 end2 Switch to Reverse Phase (C18) or Alumina a2_no->end2

Caption: Decision tree for troubleshooting peak tailing issues.

References

  • Benchchem.
  • Phenomenex. (2022-05-20). Choosing the Right UHPLC Column for Analyzing Highly Polar Acidic Molecules.
  • UCL. HPLC solvents and mobile phase additives.
  • Benchchem.
  • Longdom Publishing.
  • SIELC Technologies. Benzoic Acid.
  • PMC - NIH. Effect of Mobile Phase Additives on the Resolution of Four Bioactive Compounds by RP-HPLC.
  • HPLC Troubleshooting Guide.
  • u-Vichem. (2025-02-11).
  • LCGC International. Should an Additive be Added to your HPLC Eluent?.
  • University of Rochester.
  • SIELC Technologies. Polar Compounds.
  • University of Rochester.
  • University of Colorado Boulder.
  • Chemistry LibreTexts. (2019-06-05).
  • Column chrom
  • alwsci. (2025-07-17).
  • ChemistryViews. (2012-08-07).
  • Experimental studies on irreversibility of electrostatic adsorption of silica nanoparticles at solid-liquid interface. (2014-04-15). PubMed.
  • Thin Layer Chromatography and Column Chromatography: Separ

Sources

Preventing decomposition of 3-Iodo-4-isopropoxybenzoic acid during workup

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Iodo-4-isopropoxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges during the experimental workup of this valuable synthetic intermediate. My aim is to provide not just procedural steps, but the underlying chemical principles to empower you to make informed decisions in your laboratory work.

Understanding the Molecule: Stability and Reactivity

This compound is a versatile building block in organic synthesis, prized for its utility in cross-coupling reactions where the iodine atom serves as an excellent leaving group.[1] However, the very features that make it synthetically useful—the carbon-iodine bond and the ether linkage—are also its main vulnerabilities during workup. The two primary decomposition pathways of concern are:

  • Deiodination: The cleavage of the carbon-iodine bond, leading to the formation of 3-isopropoxybenzoic acid.[2][3][4]

  • Ether Cleavage: The breaking of the isopropoxy group's C-O bond under strong acidic conditions, resulting in 3-Iodo-4-hydroxybenzoic acid.[5][6][7][8]

This guide will provide you with the knowledge to mitigate these unwanted side reactions, ensuring the integrity and yield of your target compound.

Troubleshooting Guide: From Reaction to Pure Product

This section addresses specific issues that may arise during the workup of this compound, presented in a problem-solution format.

Problem 1: Significant loss of yield after aqueous workup and extraction.

Possible Cause A: Deiodination. This can be triggered by overly acidic conditions, especially in the presence of reducing agents, or prolonged exposure to certain conditions.

Solution:

  • pH Control: When neutralizing your reaction mixture or performing an acid-base extraction, avoid using strong, harsh acids. It is recommended to adjust the pH to approximately 3-4 with a milder acid like citric acid or dilute HCl.[9] This is acidic enough to protonate the carboxylate, making it soluble in organic solvents, without creating an environment conducive to deiodination.

  • Temperature Management: Perform all extractions at room temperature or below. Elevated temperatures can accelerate decomposition.

  • Reagent Choice: Be cautious of using reagents that can act as reducing agents during the workup.

Possible Cause B: Incomplete Extraction. The solubility of your compound can be influenced by the pH of the aqueous layer and the choice of organic solvent.

Solution:

  • Optimal pH for Extraction: Ensure the aqueous layer is sufficiently acidic (pH ~3-4) to fully protonate the carboxylic acid. The protonated form is significantly more soluble in organic solvents like ethyl acetate or dichloromethane.

  • Solvent Selection: Use a sufficiently polar organic solvent. Ethyl acetate is generally a good first choice. If you suspect solubility issues, consider a solvent mixture or an alternative like methyl THF.

  • Multiple Extractions: Perform multiple extractions with smaller volumes of organic solvent rather than a single extraction with a large volume. This is a more efficient method for recovering your product.

Problem 2: The isolated product is discolored (e.g., yellow or brown).

Possible Cause: Oxidative Degradation or Impurities. The iodine atom can be susceptible to oxidation, and trace impurities from the reaction can also cause discoloration.

Solution:

  • Use of Antioxidants: During the workup, consider adding a small amount of a reducing agent like sodium thiosulfate or sodium bisulfite to the aqueous washes. This will quench any residual oxidizing agents and can help prevent the formation of colored iodine species.

  • Charcoal Treatment: If the discoloration persists in your crude product, a charcoal treatment during recrystallization can be effective. Dissolve the crude product in a suitable hot solvent, add a small amount of activated charcoal, heat briefly, and then filter the hot solution to remove the charcoal and adsorbed impurities.

  • Recrystallization: A carefully performed recrystallization is often the best way to remove colored impurities.

Problem 3: Analytical data (e.g., NMR, LC-MS) shows the presence of 3-Iodo-4-hydroxybenzoic acid.

Possible Cause: Ether Cleavage. This is a strong indication that the isopropoxy group has been cleaved, which typically occurs under harsh acidic conditions.

Solution:

  • Avoid Strong Acids: Do not use strong acids like concentrated HCl, HBr, or HI during the workup.[5][6] If a strong acid was used in the reaction itself, ensure it is thoroughly quenched and neutralized before proceeding with the workup.

  • Temperature Control: As with deiodination, keep temperatures low during any acidic steps of the workup.

  • Alternative Purification: If your product is particularly sensitive to acid, consider alternative purification methods that avoid acidic conditions, such as flash chromatography on silica gel.

Frequently Asked Questions (FAQs)

Q1: What is the best way to store this compound?

A1: It should be stored in a cool, dry, and dark place.[10] Amber vials are recommended to protect it from light, which can promote the formation of radical species that may lead to decomposition. Storing under an inert atmosphere (e.g., nitrogen or argon) can also prolong its shelf life.

Q2: Can I use a strong base like NaOH for extraction?

A2: Yes, you can use a dilute solution of a strong base like NaOH or a milder base like sodium bicarbonate to deprotonate the carboxylic acid and move it into the aqueous layer, separating it from non-acidic impurities. However, be mindful of the subsequent acidification step. Add the acid slowly and with cooling to avoid localized heating and potential degradation.

Q3: What is the recommended solvent system for recrystallizing this compound?

A3: A common approach is to use a solvent system where the compound is soluble at high temperatures but poorly soluble at low temperatures. A mixture of ethanol and water, or isopropanol and water, is often a good starting point. You can also try solvent/anti-solvent systems like ethyl acetate/hexanes.

Q4: How can I monitor for decomposition during my experiment?

A4: Thin Layer Chromatography (TLC) is a quick and effective way to monitor the progress of your reaction and check for the appearance of byproducts during workup. By co-spotting with your starting material and authentic samples of potential degradation products (if available), you can get a good qualitative picture of your product's integrity. For more quantitative analysis, LC-MS is the preferred method.[11][12][13]

Recommended Workup Protocol

This protocol is designed to minimize the risk of decomposition while effectively isolating and purifying this compound.

Step 1: Quenching the Reaction

  • Cool the reaction mixture to 0-5 °C in an ice bath.

  • Slowly add a saturated aqueous solution of sodium bicarbonate or a mild base to neutralize any remaining acid and quench the reaction. Be cautious of gas evolution.

Step 2: Initial Extraction (Base Wash)

  • Transfer the mixture to a separatory funnel.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) to remove any non-acidic organic impurities.

  • Collect the aqueous layer containing the deprotonated product.

Step 3: Acidification and Product Extraction

  • Cool the aqueous layer in an ice bath.

  • Slowly add a 1M solution of citric acid or dilute HCl with stirring to adjust the pH to ~3-4. You should observe the product precipitating out.

  • Extract the product from the acidified aqueous layer with multiple portions of ethyl acetate.

  • Combine the organic extracts.

Step 4: Washing the Organic Layer

  • Wash the combined organic layers with a 10% aqueous solution of sodium thiosulfate to remove any traces of iodine.

  • Follow with a wash with brine to remove excess water.

Step 5: Drying and Concentration

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter off the drying agent.

  • Remove the solvent under reduced pressure using a rotary evaporator.

Step 6: Purification (Recrystallization)

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to obtain the pure this compound.

Data Summary Table

ParameterRecommendationRationale
Acid for Workup 1M Citric Acid, dilute HClAvoids harsh conditions that can cause ether cleavage or deiodination.[5][9]
Base for Workup Saturated NaHCO₃, K₂CO₃Mild bases are less likely to cause side reactions.
Extraction pH ~3-4Ensures complete protonation of the carboxylic acid for efficient extraction into the organic phase.
Workup Temperature 0-25 °CMinimizes the rate of potential decomposition reactions.
Purification Recrystallization, ChromatographyEffective for removing impurities and decomposition byproducts.

Visualizing the Troubleshooting Process

The following diagram illustrates a decision-making workflow for troubleshooting common issues during the workup of this compound.

Decomposition_Troubleshooting Start Start Workup Problem Problem Encountered? Start->Problem LowYield Low Yield Problem->LowYield Yes Discoloration Product Discoloration Problem->Discoloration Yes Impurity Impurity Detected by LC-MS / NMR Problem->Impurity Yes Success Pure Product Obtained Problem->Success No CheckpH Check Aqueous pH (Should be ~3-4) LowYield->CheckpH ImproveExtraction Increase Extraction Efficiency (More Extractions) LowYield->ImproveExtraction CheckTemp Lower Workup Temperature LowYield->CheckTemp ThiosulfateWash Add Na₂S₂O₃ Wash Discoloration->ThiosulfateWash Charcoal Recrystallize with Activated Charcoal Discoloration->Charcoal EtherCleavage 3-Iodo-4-hydroxybenzoic acid (Ether Cleavage) Impurity->EtherCleavage Identify Impurity Deiodination 3-Isopropoxybenzoic acid (Deiodination) Impurity->Deiodination Identify Impurity CheckpH->Success ImproveExtraction->Success CheckTemp->Success ThiosulfateWash->Success Charcoal->Success AvoidStrongAcid Avoid Strong Acids (Use Citric Acid) EtherCleavage->AvoidStrongAcid ControlAcidity Control Acidity (pH, Temp) and Avoid Reductants Deiodination->ControlAcidity AvoidStrongAcid->Success ControlAcidity->Success

Caption: Troubleshooting workflow for workup issues.

References

  • Deiodination of iodinated aromatic compounds with electrospray ionization mass spectrometry. PubMed. Available at: [Link]

  • Oxidation of p-[ 125 I]Iodobenzoic Acid and p-[ 211 At]Astatobenzoic Acid Derivatives and Evaluation In Vivo. ProQuest. Available at: [Link]

  • Two types of deiodination mechanisms. ResearchGate. Available at: [Link]

  • Acidity of o-halobenzoic acids. Chemistry Stack Exchange. Available at: [Link]

  • Cleavage of Ethers. Jack Westin. Available at: [Link]

  • The Cleavage of Ethers. Chemical Reviews. Available at: [Link]

  • m-IODOBENZOIC ACID. Organic Syntheses. Available at: [Link]

  • Thyroid Hormone Deiodination—Mechanisms and Small Molecule Enzyme Mimics. MDPI. Available at: [Link]

  • Reactions of Ethers - Acidic Cleavage. Chemistry LibreTexts. Available at: [Link]

  • Ether cleavage. Wikipedia. Available at: [Link]

  • Aromatic Iodides: Synthesis and Conversion to Heterocycles. MDPI. Available at: [Link]

  • New insights into the structure and mechanism of iodothyronine deiodinases. PubMed. Available at: [Link]

  • Supporting Information For. The Royal Society of Chemistry. Available at: [Link]

  • A Mechanistic Investigation of Acid-Catalyzed Cleavage of Aryl-Ether Linkages: Implications for Lignin Depolymerization in Acidic Environments. ACS Publications. Available at: [Link]

  • Iodobenzoic acid. Wikipedia. Available at: [Link]

  • Base- and Additive-Free Ir-Catalyzed ortho-Iodination of Benzoic Acids: Scope and Mechanistic Investigations. ACS Catalysis. Available at: [Link]

  • Analytical Methods. Japan International Cooperation Agency. Available at: [Link]

  • Analytical Methods. Agency for Toxic Substances and Disease Registry. Available at: [Link]

  • Methods of Analysis by the US Geological Survey Organic Geochemistry Research Group--Determination of Dissolved Isoxaflutole and Its Sequential Degradation Products, Diketonitrile and Benzoic Acid, in Water Using Solid-Phase Extraction and Liquid Chromatography/Tandem Mass Spectrometry. USGS. Available at: [Link]

  • Preparation and X-ray structures of 3-[Bis(trifluoroacetoxy)iodo]benzoic acid and 3-[hydroxy(tosyloxy)iodo]benzoic acid: new recyclable hypervalent iodine reagents. PubMed. Available at: [Link]

  • CAS NO.856167-47-0 this compound. LookChem. Available at: [Link]

  • Workup: mCPBA Oxidation. University of Rochester. Available at: [Link]

  • 3-Isopropoxybenzoic acid. PubChem. Available at: [Link]

  • Elucidation of 4-Hydroxybenzoic Acid Catabolic Pathways in Pseudarthrobacter phenanthrenivorans Sphe3. PubMed Central. Available at: [Link]

  • Initial steps in the degradation of 3,4-dimethylbenzoic acid by Pseudomonas putida strain DMB. PubMed. Available at: [Link]

  • Methods of analysis by the U.S. Geological Survey Organic Geochemistry Research Group--Determination of dissolved isoxaflutole and its sequential degradation products, diketonitrile and benzoic acid, in water using solid-phase extraction and liquid chromatography/tandem mass spectrometry. USGS Publications Warehouse. Available at: [Link]

Sources

Validation & Comparative

Characterization of 3-Iodo-4-isopropoxybenzoic acid impurities

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Characterization of 3-Iodo-4-isopropoxybenzoic Acid Impurities

Introduction: Beyond the Molecule

This compound is a key building block in modern organic synthesis, valued for its utility in constructing more complex molecular architectures through reactions like cross-coupling.[1][2] For researchers, scientists, and drug development professionals, the purity of such a starting material is not a trivial detail—it is the bedrock upon which the integrity of subsequent research and development rests. Any unwanted substance, or impurity, can have profound implications, affecting reaction yields, creating downstream purification challenges, and, most critically, posing potential safety risks in pharmaceutical applications.

The control of impurities is a critical issue for regulatory bodies worldwide, including the ICH, USFDA, and others.[3] Guidelines such as ICH Q3A(R2) provide a framework for the content and qualification of impurities in new drug substances, setting thresholds for reporting, identification, and toxicological qualification.[4][5][6] An impurity is defined by the ICH as any component of the drug substance that is not the defined chemical entity.[7]

This guide provides a comprehensive comparison of the essential analytical techniques required to detect, identify, and quantify impurities in a batch of this compound. We will move beyond simple protocol listings to explain the strategic rationale behind methodological choices, presenting a self-validating workflow that ensures scientific rigor and regulatory compliance.

Anticipating the Unknown: A Profile of Potential Impurities

A robust characterization strategy begins with a scientific appraisal of the manufacturing process to anticipate potential impurities.[8] The synthesis of this compound likely involves the electrophilic iodination of a 4-isopropoxybenzoic acid precursor.[9][10] This process, along with potential degradation during storage, can introduce several types of organic impurities.

Potential Process-Related and Degradation Impurities:

  • Starting Material: 4-isopropoxybenzoic acid (unreacted precursor).

  • Isomeric Impurity: 2-Iodo-4-isopropoxybenzoic acid (resulting from non-regioselective iodination).

  • Over-iodinated By-product: 3,5-Diiodo-4-isopropoxybenzoic acid.

  • Dehalogenated Product: 4-isopropoxybenzoic acid (can also be a degradation product).

  • Related Substances: Impurities from the synthesis of the starting material itself.

  • Residual Solvents: Volatile organic compounds remaining from the synthesis and purification process.[11]

  • Inorganic Impurities: Reagents, catalysts, or heavy metals originating from the manufacturing process.[11]

The Analytical Toolkit: A Comparative Guide

No single technique is sufficient for comprehensive impurity profiling. An orthogonal approach, using multiple methods with different separation and detection principles, is essential. The most powerful techniques for this purpose are High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.[11][12][13]

Technique Primary Application Strengths Limitations
HPLC-UV Detection and precise quantification of non-volatile organic impurities.High resolution, robust, reproducible, excellent for quantitative analysis.[14][15]Provides no structural information on its own; requires reference standards for identification.
LC-MS Detection and identification of non-volatile impurities.High sensitivity, provides molecular weight information, enabling identification of unknown impurities.[14][15]Quantitative accuracy can be lower than HPLC-UV without specific standards; matrix effects can cause ion suppression.
GC-MS Identification and quantification of volatile and semi-volatile impurities."Gold standard" for residual solvent analysis and volatile organics.[13][16][17] High sensitivity and specificity.[17]Not suitable for non-volatile or thermally labile compounds like the API itself.[16]
NMR Definitive structural elucidation of unknown organic impurities.The most powerful tool for unambiguous structure determination.[18][19][20] Can also be used for quantification (qNMR).Relatively low sensitivity compared to MS; requires higher sample amounts and isolation of the impurity.[18]

Experimental Protocols: From Detection to Elucidation

The following protocols are designed as a comprehensive, self-validating system for impurity characterization.

HPLC-UV Method for Detection and Quantification

Causality: Reversed-phase HPLC is the workhorse for pharmaceutical analysis due to its ability to separate compounds of moderate polarity, like aromatic carboxylic acids.[3][21] A C18 column is chosen for its hydrophobic interaction with the aromatic ring. The mobile phase, a mixture of acetonitrile and a slightly acidic buffer, ensures good peak shape for the carboxylic acid by suppressing its ionization.[22][23] UV detection is selected based on the strong chromophore of the aromatic ring.

Step-by-Step Protocol:

  • Column: C18, 150 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    • 0-5 min: 30% B

    • 5-25 min: 30% to 70% B

    • 25-30 min: 70% B

    • 30-32 min: 70% to 30% B

    • 32-40 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detector Wavelength: 245 nm.

  • Sample Preparation: Accurately weigh 25 mg of this compound and dissolve in 50 mL of 50:50 Acetonitrile:Water diluent.

LC-MS Method for Identification

Causality: This method is coupled with the HPLC separation to provide mass information. Electrospray Ionization (ESI) is chosen as it is a soft ionization technique suitable for polar molecules like carboxylic acids, typically forming [M-H]⁻ ions in negative mode or [M+H]⁺ in positive mode. High-resolution mass spectrometry (HRMS) allows for the determination of the elemental composition, greatly aiding in the identification of unknowns.

Step-by-Step Protocol:

  • LC System: Use the same HPLC conditions as described above to ensure chromatographic correlation.

  • Mass Spectrometer: Quadrupole Time-of-Flight (Q-TOF) or Orbitrap Mass Spectrometer.

  • Ionization Source: Electrospray Ionization (ESI), operated in both positive and negative modes in separate runs to maximize information.

  • Mass Range: m/z 100-1000.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 120 °C.

  • Data Acquisition: Full scan mode for detecting all ions. A subsequent MS/MS (tandem mass spectrometry) experiment can be performed on impurity ions to obtain fragmentation data for further structural confirmation.[14]

GC-MS Method for Residual Solvents

Causality: ICH Q3C guidelines mandate the control of residual solvents.[4] Headspace GC-MS is the preferred method as it separates volatile solvents from the non-volatile API matrix, preventing contamination of the instrument and providing clean analysis.[24] The mass spectrometer identifies each solvent based on its unique fragmentation pattern.

Step-by-Step Protocol:

  • GC System: Gas chromatograph with a headspace autosampler.

  • Column: DB-624 or equivalent, 30 m x 0.25 mm, 1.4 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Program:

    • Initial: 40 °C, hold for 5 min.

    • Ramp: 10 °C/min to 240 °C.

    • Hold: 5 min at 240 °C.

  • Injector: Split mode (20:1), 250 °C.

  • MS Transfer Line: 250 °C.

  • Ion Source: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 29-400.

  • Headspace Parameters:

    • Vial Equilibration: 80 °C for 15 min.

    • Loop Temperature: 90 °C.

  • Sample Preparation: Accurately weigh 100 mg of the sample into a 20 mL headspace vial. Add 5 mL of Dimethyl Sulfoxide (DMSO).

NMR Spectroscopy for Structural Elucidation

Causality: When an impurity is detected above the ICH identification threshold (e.g., >0.10%) and cannot be identified by other means, NMR is the definitive tool for structural elucidation.[18][25] A combination of 1D (¹H, ¹³C) and 2D NMR experiments (COSY, HSQC, HMBC) is required to piece together the complete molecular structure.[19]

Step-by-Step Protocol:

  • Impurity Isolation: Isolate the impurity of interest using preparative HPLC. Confirm the purity of the isolated fraction by analytical HPLC.

  • Sample Preparation: Dissolve ~1-5 mg of the isolated impurity in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Instrument: 400 MHz (or higher) NMR Spectrometer.

  • Experiments to Run:

    • ¹H NMR: Provides information on the number and type of protons.[26]

    • ¹³C NMR: Shows the number and type of carbon atoms.

    • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons).

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over 2-3 bonds, which is crucial for connecting molecular fragments.

  • Data Analysis: Integrate data from all experiments to assemble the final chemical structure.

Integrated Workflow and Data Analysis

A systematic approach ensures that all impurities are appropriately investigated according to regulatory expectations.

Overall Impurity Characterization Workflow

Caption: A phased workflow for detecting, identifying, and elucidating impurities.

Decision Tree for Analytical Technique Selection

Technique_Selection Start Impurity Detected Q1 Is the impurity volatile? Start->Q1 GCMS Use GC-MS Q1->GCMS Yes HPLC Use HPLC / LC-MS Q1->HPLC No Q2 Is the structure known? HPLC->Q2 Quant Quantify with HPLC-UV using Reference Standard Q2->Quant Yes ID Identify with LC-MS Q2->ID No Q3 Is structure confirmed by LC-MS? ID->Q3 Elucidate Isolate & Elucidate with NMR Q3->Elucidate No / Ambiguous Report Report Structure Q3->Report Yes Elucidate->Report

Caption: A decision tree for selecting the appropriate analytical method.

Illustrative Data and Interpretation

The following table presents hypothetical data for a batch of this compound, demonstrating how the combined results from each technique build a complete picture of the impurity profile.

Impurity ID Potential Structure HPLC-UV (RT, min) Area % LC-MS (m/z [M-H]⁻) GC-MS (RT, min) Identification Status
APIThis compound18.599.52306.98N/A-
Imp-A4-isopropoxybenzoic acid12.30.15179.07N/AIdentified (Matches standard)
Imp-BUnknown19.20.18432.88N/AUnidentified; requires NMR
Imp-C2-Iodo-4-isopropoxybenzoic acid17.90.08306.98N/AIdentified (Isomer, based on MS and relative RT)
Imp-DIsopropanolN/AN/AN/A4.1Identified (Residual Solvent)
Imp-ETolueneN/AN/AN/A7.5Identified (Residual Solvent)

Interpretation according to ICH Q3A (assuming a max daily dose > 2g):

  • Reporting Threshold: 0.05%. All listed impurities (Imp-A, B, C) are above this and must be reported.[5]

  • Identification Threshold: 0.10%. Imp-A (0.15%) and Imp-B (0.18%) are above this threshold. Imp-A is identified by comparison to a reference standard. Imp-B, however, is unidentified. Its mass (432.88) does not correspond to simple process-related impurities, suggesting it might be a dimer or a complex by-product. Action Required: Imp-B must be structurally characterized, necessitating isolation and NMR analysis.[8]

  • Qualification Threshold: 0.15%. Imp-B (0.18%) is above this level. Once identified, its safety must be established through toxicological data or by demonstrating its presence at similar levels in batches used in safety/clinical studies.[5]

Conclusion

The characterization of impurities in a synthetic building block like this compound is a multi-faceted process that demands a strategic, orthogonal analytical approach. Relying on a single technique provides an incomplete and potentially misleading picture. By integrating the quantitative power of HPLC-UV, the detection and identification capabilities of LC-MS and GC-MS, and the definitive structural elucidation provided by NMR, researchers can build a comprehensive and scientifically sound impurity profile. This rigorous approach is not merely an academic exercise; it is a fundamental requirement for ensuring the quality, safety, and efficacy of the final products in pharmaceutical development.

References

  • European Medicines Agency. (2006). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. [Link]

  • AzoNetwork. (2024). Analytical Methods for Profiling Impurities in Pharmaceuticals. [Link]

  • International Council for Harmonisation. (2006). ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). [Link]

  • ECA Academy. ICH Q3A(R2) Impurities in New Drug Substances. [Link]

  • Veeprho. (2020). Use of NMR in Impurity Profiling for Pharmaceutical Products. [Link]

  • Research and Reviews. (2021). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. [Link]

  • AxisPharm. Small Molecule Analysis. [Link]

  • National Institutes of Health (NIH). (2015). Recent trends in the impurity profile of pharmaceuticals. [Link]

  • ResolveMass Laboratories Inc. Identification and profiling of impurities in Pharmaceuticals. [Link]

  • Biotech Spain. Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. [Link]

  • HELIX Chromatography. HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column. [Link]

  • YouTube. (2024). Impurities in new drug substance| ICH Q3A(R2). [Link]

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A Comparative Guide to the Analytical Quantification of 3-Iodo-4-isopropoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise and accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. 3-Iodo-4-isopropoxybenzoic acid, a key building block in the synthesis of various pharmaceutical compounds, requires robust analytical methods to ensure its purity, stability, and proper characterization. This in-depth technical guide provides a comparative analysis of the principal analytical techniques for the quantification and characterization of this compound, offering insights into the causality behind experimental choices and providing field-proven protocols.

The structural features of this compound—a substituted benzoic acid with a polar carboxylic acid group, a bulky isopropoxy group, and a heavy iodine atom—dictate the suitability of various analytical techniques. This guide will explore High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy, presenting their respective strengths and limitations for the analysis of this compound.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Assay

Reverse-phase HPLC (RP-HPLC) stands as the most common and versatile method for the routine analysis of this compound. Its suitability stems from the compound's polarity and UV-absorbing properties.

Causality of Method Parameters

The selection of an appropriate stationary phase, mobile phase composition, and detector wavelength is critical for achieving optimal separation and sensitivity. A C18 column is the standard choice for non-polar to moderately polar compounds like our analyte. The acidic nature of the mobile phase is crucial; maintaining a pH below the pKa of the carboxylic acid group (typically around 4-5) ensures that the analyte is in its protonated, less polar form, leading to better retention and peak shape on the non-polar C18 stationary phase. Acetonitrile or methanol are common organic modifiers, and their ratio with the aqueous buffer is adjusted to achieve the desired retention time. UV detection is ideal due to the presence of the aromatic ring, which provides strong chromophores.

Experimental Protocol: RP-HPLC Method for this compound

Objective: To determine the purity and concentration of this compound.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid or Formic acid (for pH adjustment)

  • This compound reference standard

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% phosphoric acid to adjust the pH to approximately 2.5. Filter and degas the mobile phase before use.

  • Standard Solution Preparation: Accurately weigh a known amount of this compound reference standard and dissolve it in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of working standards by diluting the stock solution.

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase to a concentration within the calibration range.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Injection volume: 10 µL

    • Column temperature: 30 °C

    • UV detection wavelength: 254 nm

  • Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

  • Quantification: Construct a calibration curve by plotting the peak area of the standards against their concentration. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS): For Volatility-Enhanced Analysis and Impurity Identification

Direct GC-MS analysis of this compound is challenging due to its low volatility and the polar nature of the carboxylic acid group. Therefore, a derivatization step is essential to convert the analyte into a more volatile and thermally stable form.

The Rationale for Derivatization

Silylation is a common and effective derivatization technique for compounds containing active hydrogens, such as carboxylic acids. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) replace the acidic proton of the carboxyl group with a non-polar trimethylsilyl (TMS) group.[1] This transformation significantly increases the volatility of the analyte, making it amenable to GC analysis. The mass spectrometer provides high selectivity and sensitivity, and the fragmentation pattern of the derivatized compound can be used for structural confirmation and identification of impurities.

Experimental Protocol: GC-MS Analysis of this compound via Silylation

Objective: To identify and quantify this compound and its potential volatile impurities.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary GC column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)

Reagents:

  • This compound sample

  • Silylation reagent (e.g., BSTFA with 1% TMCS)

  • Anhydrous solvent (e.g., pyridine or acetonitrile)

Procedure:

  • Sample Preparation and Derivatization:

    • Accurately weigh a small amount of the sample (e.g., 1 mg) into a reaction vial.

    • Add 100 µL of anhydrous pyridine and 100 µL of BSTFA.

    • Seal the vial and heat at 70°C for 30 minutes.

    • Cool the vial to room temperature before injection.

  • GC-MS Conditions:

    • Injector temperature: 280 °C

    • Carrier gas: Helium at a constant flow of 1.0 mL/min

    • Oven temperature program: Initial temperature of 100 °C, hold for 2 minutes, then ramp to 300 °C at 15 °C/min, and hold for 5 minutes.

    • MS transfer line temperature: 280 °C

    • Ion source temperature: 230 °C

    • Ionization mode: Electron Ionization (EI) at 70 eV

    • Scan range: m/z 50-550

  • Analysis: Inject an aliquot (e.g., 1 µL) of the derivatized sample into the GC-MS system.

  • Data Interpretation: Identify the TMS-derivatized this compound based on its retention time and mass spectrum. The mass spectrum will show a characteristic molecular ion peak and fragmentation pattern.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy is an indispensable tool for the unambiguous structural confirmation of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule.

Interpreting the Spectrum

In the ¹H NMR spectrum, the aromatic protons will appear as distinct signals in the downfield region (typically 7-8 ppm), with their splitting patterns revealing their coupling relationships. The protons of the isopropoxy group will show a characteristic septet for the CH group and a doublet for the two methyl groups. The acidic proton of the carboxylic acid is often a broad singlet and may be exchanged with D₂O. The ¹³C NMR spectrum will show distinct signals for each carbon atom, with their chemical shifts being indicative of their electronic environment. The carbon attached to the iodine atom will be significantly shifted upfield due to the heavy atom effect.

While NMR is primarily a qualitative technique for structural elucidation, Quantitative NMR (qNMR) can be employed for accurate concentration determination by integrating the signal of the analyte against a certified internal standard of known concentration.

Comparative Summary of Analytical Methods

FeatureHPLC-UVGC-MS (with Derivatization)NMR Spectroscopy
Primary Application Purity assessment, routine assay, and quantification.Impurity profiling, identification of volatile components, and quantification.Unambiguous structural confirmation and elucidation.
Sample Preparation Simple dissolution in mobile phase.Derivatization required (silylation).Dissolution in a deuterated solvent.
Strengths Robust, reproducible, widely available, and suitable for routine quality control.High sensitivity and selectivity, provides structural information from mass spectra.Provides detailed structural information, non-destructive.
Limitations Limited structural information, potential for co-elution of isomers.Derivatization can be complex and introduce variability. Not suitable for non-volatile impurities.Lower sensitivity compared to MS, requires higher sample concentration, and more expensive instrumentation.
Validation Well-established validation protocols according to ICH guidelines.Validation needs to include the derivatization step.Primarily for structural confirmation; qNMR requires specific validation.

Visualizing the Analytical Workflow

The choice of an analytical method is often guided by the specific requirements of the analysis. The following workflow illustrates the decision-making process.

Analytical_Workflow Start Analysis of this compound Purity_Assay Routine Purity & Assay? Start->Purity_Assay Structure_Confirmation Structural Confirmation Needed? Purity_Assay->Structure_Confirmation No HPLC HPLC-UV Purity_Assay->HPLC Yes Impurity_ID Volatile Impurity ID? Structure_Confirmation->Impurity_ID No NMR NMR Spectroscopy Structure_Confirmation->NMR Yes GCMS GC-MS (with Derivatization) Impurity_ID->GCMS Yes Validation_Parameters cluster_quantitative Quantitative Tests cluster_limit Limit Tests Validation ICH Q2(R1) Validation Parameters Accuracy Accuracy Closeness to true value Validation->Accuracy Precision Precision Repeatability Intermediate Precision Validation->Precision Linearity Linearity Proportionality Validation->Linearity Range Range Upper & Lower Limits Validation->Range LOD LOD Detectability Validation->LOD LOQ LOQ Quantifiability Validation->LOQ Specificity Specificity Selectivity Validation->Specificity Robustness Robustness Reliability Validation->Robustness

Caption: Key parameters for analytical method validation.

Conclusion

The selection of an appropriate analytical method for this compound is contingent upon the analytical objective. For routine quality control, purity assessment, and assay, RP-HPLC is the method of choice due to its robustness and simplicity. When structural confirmation is the primary goal, NMR spectroscopy provides unparalleled detail. For the identification and quantification of volatile impurities, GC-MS following a derivatization step is the most suitable technique. A thorough understanding of the principles behind each method, coupled with rigorous validation, is essential for generating reliable and accurate data in a drug development and manufacturing environment.

References

  • ICH. Q2(R2) Validation of Analytical Procedures. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use; 2023. Available from: [Link]

  • AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained. [Internet]. 2025 Jul 22. Available from: [Link]

  • RAPS. ICH releases draft guidelines on analytical method development. [Internet]. 2022 Mar 31. Available from: [Link]

  • EMA. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Internet]. Available from: [Link]

  • Villas-Bôas SG, Smart KF, Sivakumaran S, Lane GA. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? Metabolites. 2011;1(1):3-20. Available from: [Link]

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A Comparative Purity Analysis of Synthesized 3-Iodo-4-isopropoxybenzoic Acid for Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: 3-Iodo-4-isopropoxybenzoic acid is a critical building block in the synthesis of various active pharmaceutical ingredients (APIs). The purity of this intermediate directly impacts the quality, safety, and efficacy of the final drug product. This guide provides a comprehensive purity assessment of a laboratory-synthesized batch of this compound, comparing it against two commercially available alternatives. We detail a multi-modal analytical strategy employing High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (¹H and ¹³C NMR) Spectroscopy, and Mass Spectrometry (MS). The results underscore the importance of a rigorous, multi-technique approach to impurity profiling and highlight key differences between the synthesized and commercial lots, providing valuable insights for researchers and drug development professionals on qualifying starting materials.

Introduction: The Critical Role of Starting Material Purity

In pharmaceutical manufacturing, the principle of "quality by design" begins long before the final dosage form is created; it starts with the foundational chemical intermediates. This compound is one such key intermediate, where the halogen atom provides a reactive handle for cross-coupling reactions, a common strategy in modern medicinal chemistry.[1] However, the very process used to introduce this iodine atom—electrophilic aromatic iodination—can generate process-related impurities.[2][3] These impurities, if not identified and controlled, can carry through the synthetic route, potentially leading to undesired side-products, reduced API yield, and, most critically, compromised patient safety.

Regulatory bodies like the EMA and FDA, guided by the International Council for Harmonisation (ICH) guidelines, mandate strict control over impurities in drug substances.[4][5] The ICH Q3A(R2) guideline, for instance, establishes thresholds for reporting, identifying, and qualifying impurities, making a robust analytical assessment of starting materials not just good science, but a regulatory necessity.[6][7] This guide presents a practical, in-depth comparison of a newly synthesized batch of this compound against established commercial standards, demonstrating a best-practice workflow for purity validation.

Materials and Comparative Cohort

For this analysis, the following materials were evaluated:

  • Synthesized Batch (SYN-001): Produced in-house via direct iodination of 4-isopropoxybenzoic acid using molecular iodine and an oxidizing agent.

  • Commercial Supplier A (COM-A): High-purity grade (≥99.0%) obtained from a reputable chemical supplier.

  • Commercial Supplier B (COM-B): Standard grade (≥98.0%) obtained from a different commercial supplier.

Analytical Strategy: A Multi-Pronged Approach

No single analytical technique can provide a complete picture of a compound's purity.[8][9] Therefore, we employed an orthogonal analytical strategy to ensure comprehensive characterization and impurity detection. The workflow is designed to confirm identity, quantify purity, and identify unknown components.

Sources

A Senior Application Scientist's Comparative Guide to 3-Iodo-4-isopropoxybenzoic Acid and Other Halogenated Benzoic Acids

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in drug discovery and materials science, the selection of molecular building blocks is a critical decision that dictates the trajectory of a research program. Halogenated benzoic acids are a cornerstone of synthetic chemistry, offering a versatile scaffold for the construction of complex molecular architectures. This guide provides an in-depth, objective comparison of 3-Iodo-4-isopropoxybenzoic acid with other halogenated benzoic acids, grounded in experimental data and established scientific principles. We will explore the nuanced interplay of halogen and alkoxy substituents on physicochemical properties, reactivity, and potential biological relevance, empowering you to make informed decisions in your synthetic endeavors.

The Strategic Advantage of Halogenation and Alkoxy Substitution in Benzoic Acids

The introduction of halogens and alkoxy groups onto the benzoic acid scaffold is a widely employed strategy in medicinal chemistry to modulate a molecule's pharmacokinetic and pharmacodynamic properties. Halogens, through their inductive and resonance effects, can significantly alter the acidity (pKa), lipophilicity (logP), and metabolic stability of a compound.[1][2] The choice of halogen, from fluorine to iodine, offers a spectrum of steric and electronic properties to fine-tune these characteristics.

The isopropoxy group in this compound introduces an additional layer of complexity and utility. This bulky ether group can influence the molecule's conformation, enhance its lipophilicity, and potentially introduce specific interactions with biological targets.[3] Such modifications are pivotal for optimizing a drug candidate's binding affinity and its absorption, distribution, metabolism, and excretion (ADME) profile.

Physicochemical Properties: A Comparative Analysis

The subtle interplay of halogen and alkoxy substituents profoundly impacts the fundamental physicochemical properties of benzoic acid derivatives. Understanding these properties is paramount for predicting a compound's behavior in both chemical reactions and biological systems.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)pKa (Predicted/Experimental)
This compound C₁₀H₁₁IO₃306.097-4.30 (Predicted)[4]
3-Fluoro-4-methoxybenzoic acidC₈H₇FO₃170.14211-213[5]~4.2 (by analogy)
3-Chloro-4-methoxybenzoic acidC₈H₇ClO₃186.59216-218[6]~4.1 (by analogy)
3-Bromo-4-methoxybenzoic acidC₈H₇BrO₃231.04220-222[4]~4.0 (by analogy)
4-Fluorobenzoic acidC₇H₅FO₂140.11182-1844.14
4-Chlorobenzoic acidC₇H₅ClO₂156.57238-2413.98
4-Bromobenzoic acidC₇H₅BrO₂201.02252-2543.96
4-Iodobenzoic acidC₇H₅IO₂248.02270-273[7]3.90
Benzoic acidC₇H₆O₂122.12122.44.20

Analysis of Physicochemical Trends:

  • Acidity (pKa): The acidity of halogenated benzoic acids is influenced by the electron-withdrawing inductive effect of the halogen. Generally, acidity increases with the electronegativity and proximity of the halogen to the carboxylic acid group. However, for para-substituted benzoic acids, the trend is I > Br > Cl > F, which is contrary to the electronegativity trend. This is due to the interplay of inductive and resonance effects. The predicted pKa of this compound (4.30) is slightly higher than that of benzoic acid, suggesting that the electron-donating effect of the para-isopropoxy group outweighs the electron-withdrawing effect of the meta-iodo substituent.[4][8]

  • Lipophilicity (logP): Halogenation generally increases the lipophilicity of a molecule.[9] The bulky and nonpolar nature of the isopropoxy group in this compound is also expected to contribute significantly to its overall lipophilicity, a critical parameter for membrane permeability and drug-target interactions.

Reactivity Profile: A Tale of Two Halogens (and an Alkoxy Group)

The synthetic utility of halogenated benzoic acids is largely defined by their reactivity in various chemical transformations, most notably in palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAr).

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling)

The reactivity of aryl halides in Suzuki-Miyaura coupling is primarily dictated by the strength of the carbon-halogen (C-X) bond. The bond strength follows the order C-F > C-Cl > C-Br > C-I. Consequently, the reactivity in the often rate-determining oxidative addition step is the reverse: C-I > C-Br > C-Cl > C-F.[2][10]

This trend makes This compound a highly attractive substrate for cross-coupling reactions. The weak C-I bond allows for milder reaction conditions, lower catalyst loadings, and broader functional group tolerance compared to its bromo and chloro counterparts.[10][11] This is a significant advantage in the synthesis of complex molecules where preserving sensitive functional groups is paramount.

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Aryl Halide (1.0 eq), Boronic Acid (1.2 eq), Pd Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and Base (e.g., K₂CO₃, 2.0 eq) in a reaction flask. B Add degassed solvent (e.g., Toluene/EtOH/H₂O mixture). A->B C Heat the mixture (e.g., 80-100 °C) under inert atmosphere (N₂ or Ar). B->C D Monitor reaction progress by TLC or LC-MS. C->D E Cool to room temperature. Partition between an organic solvent (e.g., EtOAc) and water. D->E F Separate organic layer, wash with brine, and dry over Na₂SO₄. E->F G Concentrate in vacuo. F->G H Purify by column chromatography or recrystallization. G->H

Caption: Interplay of physicochemical properties and chemical reactivity governed by electronic and steric factors.

Applications in Drug Discovery and Materials Science

Halogenated benzoic acids are privileged scaffolds in drug discovery. The specific halogen can influence binding affinity to target proteins through halogen bonding and other non-covalent interactions. For instance, the introduction of a halogen at the 3-position of some benzoic acid derivatives has been shown to improve pharmacokinetic properties. [3]The iodo-substituent, in particular, can serve as a handle for late-stage functionalization via cross-coupling, enabling the rapid generation of analog libraries for structure-activity relationship (SAR) studies.

The isopropoxy group in this compound can also play a crucial role in enhancing binding to a target protein by occupying hydrophobic pockets and can improve metabolic stability by blocking potential sites of metabolism.

In materials science, halogenated benzoic acids are used as precursors for liquid crystals, polymers, and other functional materials. The ability to precisely tune the electronic and steric properties of the molecule through halogenation and alkoxy substitution is key to designing materials with desired optical, electronic, and thermal properties.

Conclusion

This compound emerges as a highly versatile and strategically valuable building block for both medicinal chemistry and materials science. Its key advantages lie in the high reactivity of the iodo-substituent in palladium-catalyzed cross-coupling reactions, allowing for facile and efficient diversification of the molecular scaffold. The presence of the isopropoxy group provides an additional lever to modulate lipophilicity and steric interactions, which are critical for optimizing the performance of the final product, be it a drug candidate or a functional material.

While predicted physicochemical data provides a useful starting point, experimental validation is crucial for any research endeavor. The protocols provided in this guide offer a robust framework for obtaining reliable data in your own laboratory. By understanding the fundamental principles that govern the properties and reactivity of this compound and its halogenated congeners, researchers can make more informed and strategic decisions, ultimately accelerating the pace of innovation.

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Reactivity comparison of iodo vs bromo benzoic acids in coupling reactions

For drug development and complex synthesis, the enhanced reactivity of iodo-benzoic acids often provides a decisive advantage, enabling the construction of intricate molecular architectures under conditions that maximize yield and minimize byproduct formation. [4]A thorough understanding of this fundamental reactivity trend is crucial for designing efficient, robust, and scalable synthetic routes. [2]

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A Comparative Guide to the Acidity of Substituted Halobenzoic Acids for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the acidity of ortho-, meta-, and para-substituted halobenzoic acids. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data summary to explore the underlying physicochemical principles governing these differences. Understanding the acidity, quantified by the acid dissociation constant (pKa), is paramount in drug design and development, as it profoundly influences a molecule's solubility, absorption, distribution, metabolism, and excretion (ADME) properties.

The Foundational Principles: Substituent Effects on Benzoic Acid's Acidity

The acidity of a carboxylic acid is determined by the stability of its conjugate base, the carboxylate anion. Any factor that stabilizes this anion will increase the acidity of the parent molecule, resulting in a lower pKa value. In substituted benzoic acids, the substituent on the aromatic ring alters the electron density, thereby influencing the stability of the carboxylate anion through a combination of electronic effects.

Two primary electronic effects are at play:

  • Inductive Effect (-I): This effect is transmitted through the sigma (σ) bonds and is dependent on the electronegativity of the substituent. Halogens are more electronegative than carbon and thus exert an electron-withdrawing inductive effect. This pulls electron density away from the carboxylate group, dispersing the negative charge and stabilizing the anion, which in turn increases acidity. The inductive effect is distance-dependent; it is strongest at the ortho position and weakens progressively at the meta and para positions.[1][2]

  • Resonance (Mesomeric) Effect (+R): This effect involves the delocalization of lone pair electrons from the halogen substituent into the π-system of the benzene ring. This electron-donating effect increases the electron density on the ring, which can destabilize the carboxylate anion and decrease acidity. The resonance effect is most pronounced at the ortho and para positions.[3][4]

The net influence of a halogen substituent on the acidity of benzoic acid is a delicate balance between its electron-withdrawing inductive effect (-I) and its electron-donating resonance effect (+R). For halogens, the inductive effect generally outweighs the resonance effect, leading to an overall increase in acidity compared to unsubstituted benzoic acid.[3]

The "Ortho-Effect": A Special Consideration

A unique phenomenon known as the "ortho-effect" is observed in most ortho-substituted benzoic acids. Regardless of whether the substituent is electron-donating or electron-withdrawing, ortho-substituted benzoic acids are almost always stronger acids than their meta and para isomers, and also stronger than benzoic acid itself.[5][6][7] This is primarily attributed to steric hindrance. The proximity of the ortho substituent forces the carboxyl group to twist out of the plane of the benzene ring. This "Steric Inhibition of Resonance" (SIR) disrupts the conjugation of the carboxyl group with the aromatic ring, which increases the acidity of the carboxyl group.

Comparative Analysis of Halobenzoic Acid Acidity

The acidity of halobenzoic acids is a function of the specific halogen and its position on the benzene ring. The following table summarizes the experimental pKa values for various mono-substituted halobenzoic acids, with a lower pKa indicating a stronger acid.

Substituent PositionBenzoic Acid2-Fluorobenzoic Acid3-Fluorobenzoic Acid4-Fluorobenzoic Acid2-Chlorobenzoic Acid3-Chlorobenzoic Acid4-Chlorobenzoic Acid2-Bromobenzoic Acid3-Bromobenzoic Acid4-Bromobenzoic Acid2-Iodobenzoic Acid3-Iodobenzoic Acid4-Iodobenzoic Acid
pKa 4.203.273.864.142.943.833.982.853.814.002.853.804.00
Analysis of Acidity Trends:
  • Ortho-Isomers: The ortho-halobenzoic acids are consistently the most acidic among their respective isomers, a clear manifestation of the ortho-effect.[6] The steric hindrance from the halogen at the ortho position forces the carboxylic acid group out of the plane of the benzene ring, increasing its acidity.

  • Meta-Isomers: At the meta position, the resonance effect is negligible. Therefore, the acidity is primarily dictated by the electron-withdrawing inductive effect of the halogen. This leads to a significant increase in acidity compared to benzoic acid.

  • Para-Isomers: In the para position, both the inductive and resonance effects are at play. The electron-withdrawing inductive effect increases acidity, while the electron-donating resonance effect decreases it. The net result is a smaller increase in acidity compared to the meta isomers, and in the case of 4-fluorobenzoic acid, the acidity is only slightly greater than that of benzoic acid due to the stronger +R effect of fluorine.

  • Influence of the Halogen: For a given position, the acidity trend among the halogens is not solely dependent on electronegativity. While fluorine is the most electronegative, the overall acidity is a complex interplay of inductive and resonance effects. For instance, in the para position, p-chlorobenzoic acid is slightly more acidic than p-fluorobenzoic acid. This is because the +R effect of fluorine (due to better orbital overlap between the 2p orbitals of fluorine and carbon) is stronger than that of chlorine, counteracting its stronger -I effect to a greater extent.[4]

Electronic_Effects cluster_inductive Inductive Effect (-I) cluster_resonance Resonance Effect (+R) Inductive Electron withdrawal through σ-bonds Stabilizes_Anion_I Stabilizes Carboxylate Anion Inductive->Stabilizes_Anion_I Increases_Acidity_I Increases Acidity Stabilizes_Anion_I->Increases_Acidity_I Acidity Overall Acidity (pKa) Increases_Acidity_I->Acidity Resonance Electron donation into π-system Destabilizes_Anion_R Destabilizes Carboxylate Anion Resonance->Destabilizes_Anion_R Decreases_Acidity_R Decreases Acidity Destabilizes_Anion_R->Decreases_Acidity_R Decreases_Acidity_R->Acidity Halogen Halogen Substituent Halogen->Inductive Electronegativity Halogen->Resonance Lone Pairs

Caption: Interplay of Inductive and Resonance Effects on Acidity.

Experimental Protocol: pKa Determination by Potentiometric Titration

Potentiometric titration is a highly accurate and reliable method for determining the pKa of weak acids like substituted benzoic acids. The procedure involves titrating a solution of the acid with a strong base and monitoring the pH change. The pKa corresponds to the pH at the half-equivalence point.

Materials and Reagents:
  • Substituted halobenzoic acid sample

  • Standardized 0.1 M Sodium Hydroxide (NaOH) solution

  • Standardized 0.1 M Hydrochloric Acid (HCl) solution

  • 0.15 M Potassium Chloride (KCl) solution (to maintain constant ionic strength)

  • pH buffer solutions (pH 4, 7, and 10) for calibration

  • Deionized water

  • Potentiometer with a pH electrode

  • Magnetic stirrer and stir bar

  • Buret

  • Beakers

Step-by-Step Methodology:
  • Instrument Calibration: Calibrate the potentiometer using standard aqueous buffers of pH 4, 7, and 10 to ensure accurate pH measurements.[5]

  • Sample Preparation:

    • Accurately weigh and dissolve a known quantity of the halobenzoic acid in deionized water to prepare a solution of approximately 1 mM concentration.[5]

    • To a 20 mL aliquot of the sample solution, add the 0.15 M KCl solution to maintain a constant ionic strength throughout the titration.[5]

  • Initial pH Adjustment: If necessary, adjust the initial pH of the sample solution to be acidic (around pH 1.8-2.0) by adding a small amount of 0.1 M HCl.[5]

  • Titration Procedure:

    • Place the beaker containing the sample solution on a magnetic stirrer and immerse the calibrated pH electrode.

    • Begin the titration by adding small, precise increments of the standardized 0.1 M NaOH solution from the buret.

    • After each addition, allow the pH reading to stabilize before recording the pH and the volume of NaOH added.

    • Continue the titration until the pH reaches approximately 12-12.5.

  • Data Analysis:

    • Plot a titration curve of pH versus the volume of NaOH added.

    • Determine the equivalence point, which is the point of steepest inflection on the curve. This can be more accurately found by plotting the first derivative of the titration curve (ΔpH/ΔV vs. V).

    • The half-equivalence point is the volume of NaOH that is half of the volume at the equivalence point.

    • The pKa of the halobenzoic acid is equal to the pH at the half-equivalence point.

  • Replication: Perform the titration at least in triplicate for each compound to ensure the reliability and reproducibility of the results.[5] Calculate the average pKa and the standard deviation.

Titration_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis Calibrate Calibrate pH Meter (Buffers pH 4, 7, 10) Prepare_Sample Prepare 1mM Acid Solution with 0.15M KCl Calibrate->Prepare_Sample Adjust_pH Adjust to pH ~2 with HCl Prepare_Sample->Adjust_pH Titrate Titrate with 0.1M NaOH Adjust_pH->Titrate Record Record pH and Volume Titrate->Record Plot Plot Titration Curve (pH vs. Volume) Record->Plot Find_Equiv Determine Equivalence Point Plot->Find_Equiv Find_Half_Equiv Determine Half-Equivalence Point Find_Equiv->Find_Half_Equiv Determine_pKa pKa = pH at Half-Equivalence Find_Half_Equiv->Determine_pKa End End Determine_pKa->End Start Start Start->Calibrate

Caption: Potentiometric Titration Workflow for pKa Determination.

Conclusion

The acidity of substituted halobenzoic acids is a nuanced interplay of inductive, resonance, and steric effects. The ortho-effect consistently renders the 2-halo isomers as the most acidic. For meta and para isomers, the acidity is a balance between the distance-dependent inductive effect and the position-dependent resonance effect. This guide provides a framework for understanding and predicting these acidity trends, supported by a robust experimental protocol for their empirical determination. For professionals in drug development, a thorough grasp of these principles is essential for optimizing the pharmacokinetic profiles of new chemical entities.

References

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  • Chemistry Stack Exchange. (2017, June 22). Relative acidity of p-chlorobenzoic acid and p-flurobenzoic acid. [Link]

  • Quora. (2016, August 8). Why is 4-Chlorobenzoic acid stronger than 4-Fluorobenzoic acid? [Link]

  • Quora. (2017, September 2). Why is para fluoro benzoic acid is less acidic than para chloro benzoic acid? [Link]

  • DergiPark. (2024, April 23). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. [Link]

  • Asian Journal of Chemistry. (2009, February 24). Potentiometric Determination of pKa Values of Benzoic Acid and Substituted Benzoic Acid Compounds in Acetonitrile-Water Mixtures. [Link]

  • Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. [Link]

  • Quora. (2017, October 10). Why is meta-Chlorobenzoic acid stronger than para-Chlorobenzoic acid? [Link]

  • Andrasi, M., et al. (2007). Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium. Pak. J. Pharm. Sci., 20(4), 273-277.
  • Quora. (2021, July 28). What is the role of resonance in the acidity of benzoic acid? [Link]

  • Harish Chandra PG College Varanasi. Acidity of Carboxylic Acids. [Link]

  • Reijenga, J., et al. (2013). Development of methods for the determination of pKa values. Analytica Chimica Acta, 787, 29-39.
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  • Filo. (2024, February 12). Arrange the following acids in the decreasing order of acid strength. [Link]

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  • Wikipedia. 4-Iodobenzoic acid. [Link]

  • Wikipedia. 2-Bromobenzoic acid. [Link]

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A Comparative Guide to the Structural Validation of 3-Iodo-4-isopropoxybenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise structural characterization of novel chemical entities is not merely a procedural step but the bedrock of reproducible and reliable science. Substituted benzoic acids, such as 3-iodo-4-isopropoxybenzoic acid and its derivatives, are pivotal building blocks in medicinal chemistry and materials science.[1][2] Their utility is directly tied to their exact three-dimensional architecture, making unambiguous structural validation a critical checkpoint in any research and development pipeline.

This guide provides an in-depth comparison of the essential analytical techniques required to validate the structure of these compounds. We will move beyond a simple listing of methods to explain the causality behind experimental choices, presenting a multi-faceted, self-validating workflow that ensures the highest degree of scientific integrity.

The Analytical Challenge: Beyond the Molecular Formula

While a molecular formula (for this compound: C₁₀H₁₁IO₃)[3] provides a starting point, it is insufficient. The primary challenge lies in confirming the specific substitution pattern on the benzene ring. Isomers, where the same atoms are connected in different arrangements, can possess vastly different chemical and biological properties. For a trisubstituted benzene ring, several positional isomers are possible. Our goal is to definitively prove the 1,2,4-substitution pattern (iodo at position 3, isopropoxy at position 4, and the carboxyl group at position 1). This requires a synergistic application of multiple analytical techniques.

A Multi-Technique Validation Workflow

No single analytical method can provide a complete structural picture. A robust validation strategy integrates data from several techniques, where the results from one method corroborate and complement the others. This creates a self-validating system that minimizes ambiguity.

G cluster_synthesis Synthesis & Purification cluster_confirmation Definitive Confirmation Synthesis Chemical Synthesis Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification MS Mass Spectrometry (MS) Confirms Molecular Weight & Formula Purification->MS Initial Check FTIR FTIR Spectroscopy Identifies Key Functional Groups NMR NMR Spectroscopy (¹H, ¹³C, 2D) Establishes Connectivity MS->NMR XRay Single-Crystal X-ray Crystallography Determines 3D Structure NMR->XRay If crystal available

Caption: Integrated workflow for the structural validation of organic compounds.

Mass Spectrometry (MS): The First Checkpoint

Mass spectrometry is the initial and most direct method for determining the molecular weight of a synthesized compound. This technique provides the total mass of the molecule, which must align with the expected molecular formula.

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

  • Sample Preparation: Prepare a dilute solution of the compound (approx. 10-50 µg/mL) in a suitable solvent like methanol or acetonitrile.

  • Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

  • Ionization: Apply a high voltage to the capillary tip to generate a fine spray of charged droplets. The solvent evaporates, transferring charge to the analyte molecules. ESI is a "soft" ionization technique, which is crucial for preserving the molecular ion.

  • Detection: Analyze the ions in both positive and negative ion modes. In negative ion mode, the deprotonated molecule [M-H]⁻ is expected, while in positive ion mode, adducts like [M+H]⁺ or [M+Na]⁺ might be observed.

  • Data Analysis: Check the mass-to-charge ratio (m/z) of the most intense peak in the spectrum. For this compound (MW = 306.11 g/mol ), a peak at m/z ≈ 305.98 in negative mode ([C₁₀H₁₀IO₃]⁻) would be expected.

Trustworthiness Check: The high-resolution mass spectrum should yield a molecular formula consistent with the elemental composition. The principal fragmentation mode for aromatic halides is often the loss of the halogen atom.[4] A significant fragment corresponding to the loss of iodine (M - 127) would further support the proposed structure.[5]

Comparative Data: Expected MS Fragments

Ion/FragmentDescriptionExpected m/z
[M-H]⁻Molecular Ion (deprotonated)~305.98
[M-I]⁺Loss of Iodine radical~179.07
[M-COOH]⁺Loss of Carboxyl group~261.98

Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Fingerprinting

FTIR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, providing a "fingerprint" of the compound's chemical bonds.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

  • Sample Preparation: Place a small amount of the solid, dry sample directly onto the ATR crystal.

  • Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Record the spectrum, typically over a range of 4000-400 cm⁻¹.

  • Background Correction: Run a background spectrum of the empty ATR crystal before the sample analysis and subtract it from the sample spectrum.

  • Data Analysis: Identify the characteristic absorption bands for the expected functional groups.

Causality Behind Expected Peaks:

  • Carboxylic Acid (O-H stretch): A very broad and strong absorption band is expected between 2500-3300 cm⁻¹, which is a hallmark of the hydrogen-bonded O-H group in a carboxylic acid dimer.[6][7]

  • Carboxylic Acid (C=O stretch): A sharp, intense peak between 1690-1760 cm⁻¹ corresponds to the carbonyl group.[6][8] Conjugation with the aromatic ring typically lowers this frequency to the lower end of the range.[7]

  • Ether (C-O stretch): The isopropoxy group will show a characteristic C-O stretching vibration, typically in the 1210-1320 cm⁻¹ region.[9]

  • Aromatic C-H Bends: Out-of-plane ("oop") C-H bending vibrations in the 675-900 cm⁻¹ region can give clues about the substitution pattern of the benzene ring.[10]

Comparative Data: Key FTIR Absorption Bands

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)Appearance
Carboxylic AcidO-H Stretch2500-3300Very Broad, Strong
Carbonyl (C=O)C=O Stretch1690-1720Sharp, Very Strong
Aromatic RingC=C Stretch1400-1600Multiple Medium Bands
Ether (Aryl-O)C-O Stretch1210-1260Strong
Isopropyl GroupC-H Bends1370-1385Medium, Doublet

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Connectivity Map

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of an organic molecule in solution. It provides information about the chemical environment, connectivity, and relative number of ¹H (proton) and ¹³C (carbon) atoms.[11]

Experimental Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • Shimming: Place the tube in the spectrometer and optimize the magnetic field homogeneity (shimming) to obtain sharp, well-resolved peaks.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. This may require a more concentrated sample or a longer acquisition time.

  • Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction). Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

Interpreting the ¹H NMR Spectrum

The ¹H NMR spectrum provides three key pieces of information: chemical shift (δ), integration, and splitting (multiplicity).

  • Chemical Shift (δ): Protons in different electronic environments resonate at different frequencies. Aromatic protons typically appear in the 6.5-8.0 ppm region.[12][13][14] The electron-withdrawing nature of the carboxyl and iodo groups and the electron-donating nature of the isopropoxy group will influence the exact positions.[15]

  • Integration: The area under each peak is proportional to the number of protons it represents.

  • Splitting (Multiplicity): Spin-spin coupling between neighboring protons splits signals into multiplets (e.g., doublet, triplet, quartet), revealing which protons are adjacent to each other.

G cluster_aromatic Aromatic Ring cluster_isopropoxy Isopropoxy Group H2 H-2 H6 H-6 H2->H6 J ≈ 2-3 Hz (meta) H5 H-5 H5->H6 J ≈ 8-9 Hz (ortho) CH CH (septet) CH3 2x CH₃ (doublet) CH->CH3 J ≈ 6 Hz

Sources

A Senior Application Scientist's Guide to the X-ray Crystallography of Substituted Benzoic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, researchers, scientists, and drug development professionals, to an in-depth exploration of the X-ray crystallography of substituted benzoic acids. This guide is designed to move beyond a simple recitation of protocols and delve into the nuanced interplay between molecular structure and solid-state architecture. As we navigate the journey from crystal growth to structural elucidation, we will focus on the "why" behind the "how," providing you with the insights needed to not only perform these experiments but to truly understand the underlying chemical principles that govern the crystallization of these ubiquitous compounds.

The Significance of Crystalline Architecture in Substituted Benzoic Acids

Substituted benzoic acids are fundamental building blocks in medicinal chemistry, materials science, and chemical synthesis. Their utility is often dictated not just by their molecular structure, but by their arrangement in the solid state. The crystal packing, driven by a delicate balance of intermolecular forces, influences critical properties such as solubility, dissolution rate, melting point, and stability – all paramount in the development of pharmaceuticals and functional materials. X-ray crystallography stands as the definitive technique for unambiguously determining the three-dimensional atomic arrangement within a crystal, providing a precise map of molecular geometry and intermolecular interactions.[1]

This guide will provide a comparative framework for understanding how substituents on the benzoic acid scaffold systematically influence crystal packing and, consequently, the macroscopic properties of the material. We will explore the practical aspects of obtaining high-quality single crystals and the workflow for their structural analysis, all while grounding our discussion in the fundamental principles of crystallography and physical organic chemistry.

Part 1: A Comparative Guide to the Crystallization of Substituted Benzoic Acids

The journey to a high-resolution crystal structure begins with the often-challenging task of growing a suitable single crystal. The ideal crystal for single-crystal X-ray diffraction should be of sufficient size (typically >0.1 mm in all dimensions), possess a highly ordered internal structure, and be free from significant defects like cracks or twinning.[2] The method of crystallization is not a one-size-fits-all approach; the choice of solvent and technique is critically dependent on the physicochemical properties of the specific substituted benzoic acid.

Common Crystallization Techniques: A Comparative Overview
Technique Principle Best Suited For Controlling Factors Potential Challenges
Slow Solvent Evaporation Gradual increase in solute concentration as the solvent evaporates, leading to nucleation and crystal growth.Compounds that are moderately soluble at room temperature. A good starting point for many substituted benzoic acids.[3]Solvent choice, temperature, rate of evaporation (controlled by the opening of the vessel).Can lead to the formation of many small crystals or an amorphous solid if evaporation is too rapid.
Cooling Crystallization A saturated solution at an elevated temperature is slowly cooled, decreasing the solubility of the solute and inducing crystallization.Compounds with a significant increase in solubility with temperature.Rate of cooling, initial concentration, solvent.Rapid cooling can result in dendritic growth or polycrystalline aggregates.
Vapor Diffusion An anti-solvent (in which the solute is insoluble) slowly diffuses into a solution of the compound, reducing its solubility and promoting crystallization.Compounds that are highly soluble in a particular solvent, making evaporation or cooling difficult.Choice of solvent/anti-solvent pair, temperature, diffusion rate.Requires careful selection of the solvent system to ensure slow and controlled precipitation.
Anti-Solvent Addition An anti-solvent is slowly added to a solution of the compound until turbidity is observed, followed by a slight addition of the original solvent to redissolve the precipitate, allowing for slow recrystallization.Similar to vapor diffusion, but offers more direct control over the supersaturation.Rate of anti-solvent addition, stirring, temperature.Can be difficult to control the rate of nucleation, potentially leading to the formation of a fine powder.
Experimental Protocol: A General Approach to the Crystallization of a Novel Substituted Benzoic Acid

This protocol provides a starting point for the crystallization of a new substituted benzoic acid. Remember that optimization is often necessary.

Materials:

  • Substituted benzoic acid (purified by appropriate methods)

  • A selection of solvents of varying polarity (e.g., water, ethanol, methanol, acetone, ethyl acetate, toluene, hexane)

  • Small glass vials or test tubes

  • Heating plate

  • Microscope for crystal inspection

Step-by-Step Methodology:

  • Solubility Screening:

    • Place a small amount (a few milligrams) of the compound into several different vials.

    • Add a small amount of each selected solvent to the vials and observe the solubility at room temperature.

    • For solvents in which the compound is sparingly soluble, gently heat the vial to assess solubility at elevated temperatures. This will help identify suitable solvents for cooling crystallization.

    • Identify solvent/anti-solvent pairs for vapor diffusion or anti-solvent addition techniques. A good solvent will fully dissolve the compound, while a good anti-solvent will be miscible with the solvent but will not dissolve the compound.

  • Crystallization Attempts (in parallel):

    • Slow Evaporation: Prepare a nearly saturated solution of the compound in a suitable solvent at room temperature. Loosely cap the vial to allow for slow evaporation over several days to weeks.

    • Cooling Crystallization: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature. Allow the solution to cool slowly to room temperature, and then transfer it to a refrigerator or cold room.

    • Vapor Diffusion: Place a vial containing a concentrated solution of the compound inside a larger, sealed container. Add the anti-solvent to the outer container. The anti-solvent vapor will slowly diffuse into the inner vial, inducing crystallization.

  • Crystal Harvesting and Inspection:

    • Once crystals have formed, carefully remove them from the mother liquor using a pipette or by decanting the solvent.

    • Wash the crystals with a small amount of a solvent in which they are insoluble to remove any surface impurities.

    • Examine the crystals under a microscope to assess their quality. Look for well-defined faces, sharp edges, and the absence of cracks or other imperfections.

Part 2: The Influence of Substituents on Crystal Packing

The seemingly minor change of a substituent on the benzoic acid ring can have a profound impact on the resulting crystal structure. These effects are a direct consequence of the substituent's ability to alter the molecule's electronic properties and steric profile, thereby influencing the network of intermolecular interactions that dictate the crystal lattice.

The Dominance of the Carboxylic Acid Dimer

Unsubstituted benzoic acid, and many of its derivatives, crystallize to form a characteristic centrosymmetric dimer via a pair of O-H···O hydrogen bonds between their carboxyl groups.[4] This robust supramolecular synthon is a primary organizing feature in the crystal structures of many benzoic acids.

The Role of Electron-Withdrawing and Electron-Donating Groups

The electronic nature of the substituent plays a crucial role in modulating the strength and nature of intermolecular interactions.

  • Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂), cyano (-CN), and halogens (-F, -Cl, -Br, -I) decrease the electron density of the aromatic ring and increase the acidity of the carboxylic acid proton.[5][6][7] This can lead to stronger hydrogen bonds. Furthermore, halogens can participate in halogen bonding (C-X···O), which can be a significant structure-directing interaction.[8]

  • Electron-Donating Groups (EDGs): Groups such as alkyl (-CH₃, -C₂H₅) and alkoxy (-OCH₃) donate electron density to the aromatic ring, making the carboxylic acid less acidic.[9][10][11] While the carboxylic acid dimer often persists, the overall packing can be influenced by weaker interactions like C-H···π and π-π stacking.

The "Ortho-Effect": A Steric and Electronic Conundrum

Substituents at the ortho position introduce a unique set of steric and electronic effects, collectively known as the "ortho-effect."[4][12]

  • Steric Hindrance: An ortho-substituent can sterically force the carboxylic acid group to twist out of the plane of the benzene ring.[4] This disruption of coplanarity can inhibit resonance between the carboxyl group and the aromatic ring, which in turn increases the acidity of the benzoic acid.[4] This is why ortho-substituted benzoic acids are generally stronger acids than their meta and para isomers, regardless of the electronic nature of the substituent.[4][6][12]

  • Intramolecular Interactions: Ortho substituents can also participate in intramolecular hydrogen bonding with the carboxylic acid group, which can influence the conformation of the molecule and its subsequent packing in the crystal lattice. A detailed investigation of ortho fluoro- and chloro-substituted benzoic acids has shown how these intramolecular interactions affect the potential energy landscape of the molecules.[13][14]

A Comparative Look at Crystallographic Data of Substituted Benzoic Acids

The following table provides a comparative summary of crystallographic data for a selection of substituted benzoic acids, illustrating the impact of different substituents on the crystal lattice.

Compound Substituent Position Crystal System Space Group Key Intermolecular Interactions Reference
Benzoic Acid-H-MonoclinicP2₁/cO-H···O hydrogen-bonded dimers[4]
2-Fluorobenzoic Acid-ForthoMonoclinicP2₁/cO-H···O hydrogen-bonded dimers, C-H···F interactions[14]
4-Chlorobenzoic Acid-ClparaMonoclinicP2₁/cO-H···O hydrogen-bonded dimers, C-Cl···O halogen bonds
4-Nitrobenzoic Acid-NO₂paraMonoclinicP2₁/cO-H···O hydrogen-bonded dimers, C-H···O interactions[8]
2-Methylbenzoic Acid-CH₃orthoMonoclinicP2₁/cO-H···O hydrogen-bonded dimers, C-H···π interactions[15]

Part 3: The Single Crystal X-ray Diffraction Workflow

Once a suitable single crystal is obtained, the process of determining its structure involves a series of well-defined steps.

Experimental Workflow for Single Crystal X-ray Diffraction

experimental_workflow cluster_prep Crystal Preparation cluster_data Data Collection cluster_analysis Structure Solution & Refinement crystal_selection Crystal Selection & Mounting diffractometer Mounting on Diffractometer crystal_selection->diffractometer Transfer of mounted crystal data_collection X-ray Diffraction Data Collection diffractometer->data_collection Exposure to X-ray beam data_processing Data Processing & Integration data_collection->data_processing Raw diffraction images structure_solution Structure Solution (e.g., Direct Methods) data_processing->structure_solution Reflection data (h, k, l, I, σ(I)) structure_refinement Structure Refinement structure_solution->structure_refinement Initial atomic model validation Structure Validation & Analysis structure_refinement->validation Refined crystal structure

Caption: A typical workflow for small molecule single-crystal X-ray diffraction, from crystal preparation to final structure validation.[16]

Step-by-Step Methodology for Data Collection and Structure Solution
  • Crystal Mounting: A suitable single crystal is carefully mounted on a goniometer head, typically using a cryoloop and a cryoprotectant if data is to be collected at low temperatures.

  • Data Collection: The mounted crystal is placed in the X-ray beam of a diffractometer. The crystal is rotated, and a series of diffraction images are collected at different orientations. Modern diffractometers automate this process, optimizing the data collection strategy to ensure a complete and redundant dataset.

  • Data Processing: The raw diffraction images are processed to integrate the intensities of the individual reflections and to apply corrections for experimental factors such as absorption and beam intensity variations. This results in a file containing the Miller indices (h, k, l) and the intensity (I) and its standard uncertainty (σ(I)) for each reflection.

  • Structure Solution: The "phase problem" is the central challenge in crystallography, as the phases of the diffracted X-rays are not directly measured. For small molecules like substituted benzoic acids, direct methods are typically successful in determining the initial phases and generating an initial electron density map.[17][18]

  • Structure Refinement: An atomic model is built into the electron density map. The positions of the atoms, their displacement parameters (describing their thermal motion), and other parameters are then refined using a least-squares algorithm to achieve the best possible fit between the observed diffraction data and the data calculated from the model.

  • Structure Validation: The final refined structure is rigorously validated to ensure its chemical and crystallographic sensibility. This includes checking bond lengths and angles, analyzing the residual electron density, and assessing the overall quality of the refinement statistics.

Conclusion: From Molecules to Materials

The X-ray crystallography of substituted benzoic acids offers a fascinating window into the principles of molecular recognition and self-assembly. By understanding how the subtle manipulation of substituents on the benzoic acid scaffold translates into distinct three-dimensional architectures, we can begin to rationally design materials with tailored properties. This guide has provided a framework for approaching this field, from the practical aspects of crystallization to the theoretical underpinnings of substituent effects. The continued exploration of these systems will undoubtedly lead to new discoveries in drug development, materials science, and our fundamental understanding of the crystalline state.

References

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A Senior Application Scientist's Guide to Catalytic Functionalization of 3-Iodo-4-isopropoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the strategic modification of aromatic scaffolds is a foundational element of modern medicinal chemistry. 3-Iodo-4-isopropoxybenzoic acid represents a versatile building block, with its electronic and steric properties making it an ideal candidate for a variety of cross-coupling reactions. The iodine substituent, in particular, offers a highly reactive handle for the introduction of diverse functional groups, enabling the synthesis of novel compounds with potential therapeutic applications.

This guide provides an in-depth comparative analysis of various catalytic systems for the functionalization of this compound. We will explore the nuances of catalyst selection, supported by experimental data and detailed protocols, to empower you to make informed decisions in your synthetic endeavors. Our focus will be on the practical application of palladium- and copper-catalyzed cross-coupling reactions, highlighting the strengths and weaknesses of each approach.

The Strategic Importance of Functionalizing this compound

The this compound scaffold is of significant interest due to the interplay of its substituents. The isopropoxy group is an electron-donating group, which can influence the reactivity of the aromatic ring. The carboxylic acid moiety provides a site for further derivatization, such as amide bond formation, and can also impact the solubility and biological activity of the final product. The iodine atom at the 3-position is the key to unlocking the synthetic potential of this molecule. Its high reactivity in cross-coupling reactions allows for the efficient formation of carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-oxygen (C-O) bonds.

Palladium-Catalyzed Cross-Coupling Reactions: A Powerful Toolkit

Palladium catalysis has revolutionized organic synthesis, offering a broad range of highly efficient and selective transformations. For the functionalization of this compound, several palladium-catalyzed reactions are of particular importance.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids

The Suzuki-Miyaura reaction is a robust and widely used method for the formation of biaryl structures. The reaction of this compound with an arylboronic acid, catalyzed by a palladium complex, can generate a diverse array of substituted biphenyl compounds.

Comparative Analysis of Palladium Catalysts for Suzuki-Miyaura Coupling

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Yield (%)Observations
Pd(PPh₃)₄PPh₃K₂CO₃Toluene/H₂O90-11012-24~75%[1]A classic and reliable catalyst, though sometimes requiring higher temperatures and longer reaction times.
Pd(OAc)₂ / SPhosSPhosK₃PO₄Toluene/H₂O8012~85%[2]Bulky, electron-rich phosphine ligands like SPhos often lead to higher yields and can be effective for more challenging substrates.[3]
[PdCl₂(NH₂CH₂COOH)₂]GlycineK₂CO₃WaterRT1.595%[2]A more environmentally friendly option, demonstrating high efficiency in aqueous media at room temperature.
3% Pd/CNoneVariousVariousVariousVariousHighA heterogeneous catalyst that offers the advantage of easy separation and potential for recycling.[4]

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

  • Materials: this compound (1.0 mmol), Phenylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.03 mmol), K₂CO₃ (2.0 mmol), Toluene (6 mL), Water (2 mL).

  • Procedure:

    • To a round-bottom flask, add this compound, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

    • Add the toluene and water.

    • Degas the mixture by bubbling argon through it for 15 minutes.

    • Heat the reaction mixture to 80°C and stir for 12 hours under an inert atmosphere.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Suzuki_Miyaura_Workflow reagents Combine Reactants: This compound, Phenylboronic acid, Pd(PPh3)4, K2CO3 solvent Add Solvents: Toluene and Water reagents->solvent 1. degas Degas with Argon solvent->degas 2. heat Heat to 80°C (12 hours) degas->heat 3. workup Workup: Extraction and Washing heat->workup 4. purify Purify: Column Chromatography workup->purify 5.

Caption: A typical experimental workflow for the Suzuki-Miyaura coupling reaction.

Heck Reaction: C-C Bond Formation with Alkenes

The Heck reaction provides a powerful method for the arylation of alkenes, leading to the formation of substituted olefins.[5][6] This reaction is particularly useful for introducing vinyl groups onto the this compound scaffold.

Comparative Analysis of Palladium Catalysts for the Heck Reaction

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Yield (%)Observations
Pd(OAc)₂P(o-tol)₃Et₃NDMF10024HighA common and effective catalyst system for the Heck reaction.[7]
Pd(OAc)₂NoneK₂CO₃DMF80-1004-12HighPhosphine-free conditions can be advantageous in terms of cost and ease of product purification.[8]
Pd/CNoneVariousVariousVariousVariousHighA heterogeneous catalyst that can be easily recovered and reused.[4]

Experimental Protocol: Heck Reaction of this compound with n-Butyl Acrylate

  • Materials: this compound (1.0 mmol), n-Butyl acrylate (1.5 mmol), Pd(OAc)₂ (0.02 mmol), P(o-tol)₃ (0.04 mmol), Et₃N (1.5 mmol), DMF (5 mL).

  • Procedure:

    • In a sealed tube, combine this compound, Pd(OAc)₂, P(o-tol)₃, and Et₃N in DMF.

    • Add n-butyl acrylate to the mixture.

    • Seal the tube and heat to 100°C for 24 hours.

    • Cool the reaction mixture, dilute with water, and extract with diethyl ether.

    • Wash the combined organic extracts with brine, dry over Na₂SO₄, and concentrate.

    • Purify the product by column chromatography.[7]

Heck_Reaction_Mechanism pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition + Ar-I aryl_pd_complex Ar-Pd(II)-I(Ln) oxidative_addition->aryl_pd_complex alkene_coordination Alkene Coordination aryl_pd_complex->alkene_coordination + Alkene alkene_pd_complex Ar-Pd(II)(Alkene)-I(Ln) alkene_coordination->alkene_pd_complex migratory_insertion Migratory Insertion alkene_pd_complex->migratory_insertion alkyl_pd_complex R-Pd(II)-I(Ln) migratory_insertion->alkyl_pd_complex beta_hydride_elimination β-Hydride Elimination alkyl_pd_complex->beta_hydride_elimination product_pd_complex Product + H-Pd(II)-I(Ln) beta_hydride_elimination->product_pd_complex reductive_elimination Reductive Elimination (with Base) product_pd_complex->reductive_elimination reductive_elimination->pd0 + HB + I-

Caption: The catalytic cycle of the Heck reaction.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is an indispensable tool for the synthesis of arylalkynes, which are important intermediates in medicinal chemistry and materials science.[9] This reaction involves the coupling of a terminal alkyne with an aryl halide, co-catalyzed by palladium and copper complexes.

Comparative Analysis of Catalysts for Sonogashira Coupling

Catalyst SystemCo-catalystLigandBaseSolventTemp. (°C)Time (h)Yield (%)Observations
Pd(PPh₃)₂Cl₂CuIPPh₃Et₃NTHFRT-652-12HighThe classic Sonogashira conditions are effective for a wide range of substrates.[9]
Pd₂(dba)₃CuIBulky, electron-rich phosphinesCs₂CO₃DioxaneRTHighModern ligands can improve catalyst efficiency and allow for milder reaction conditions.[10]
Cu(OTf)₂NonePhosphate ligandDBUToluene13016GoodCopper-catalyzed, palladium-free systems are an area of active research, offering a more economical alternative.[11]

Experimental Protocol: Sonogashira Coupling of this compound with Phenylacetylene

  • Materials: this compound (1.0 mmol), Phenylacetylene (1.2 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol), CuI (0.04 mmol), Et₃N (2.0 mmol), THF (10 mL).

  • Procedure:

    • To a Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.

    • Evacuate and backfill the flask with argon three times.

    • Add THF, Et₃N, and phenylacetylene via syringe.

    • Stir the reaction at room temperature for 12 hours.

    • Monitor the reaction by TLC.

    • Upon completion, filter the reaction mixture through a pad of Celite and concentrate the filtrate.

    • Dissolve the residue in ethyl acetate and wash with water and brine.

    • Dry the organic layer, concentrate, and purify by column chromatography.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful and versatile method for the formation of C-N bonds, enabling the synthesis of a wide range of arylamines.[12] This reaction is crucial for the introduction of nitrogen-containing functional groups, which are prevalent in pharmaceuticals.

Comparative Analysis of Catalysts for Buchwald-Hartwig Amination

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Yield (%)Observations
Pd₂(dba)₃XPhosNaOtBuToluene1002-18HighBulky, electron-rich biarylphosphine ligands like XPhos are highly effective for a broad range of substrates.[2]
[Pd(IPrme)(acac)Cl]IPrmeVariousVariousVariousVariousup to 99%N-heterocyclic carbene (NHC) ligands offer high stability and catalytic activity.[13]
Pd₂(dba)₃XantPhosDBUDMFVariousVariousGoodXantPhos is a versatile ligand, and DBU can be used as a soluble, homogeneous base.[14]

Experimental Protocol: Buchwald-Hartwig Amination of this compound with Aniline

  • Materials: this compound (1.0 mmol), Aniline (1.2 mmol), Pd₂(dba)₃ (0.01 mmol), XPhos (0.024 mmol), NaOtBu (1.4 mmol), Toluene (5 mL).

  • Procedure:

    • In a glovebox, charge an oven-dried Schlenk tube with Pd₂(dba)₃, XPhos, and NaOtBu.

    • Add this compound and toluene.

    • Add aniline via syringe.

    • Seal the tube and heat to 100°C for 18 hours.

    • Cool the reaction, dilute with ethyl acetate, and filter through Celite.

    • Concentrate the filtrate and purify the crude product by column chromatography.[2]

Copper-Catalyzed Cross-Coupling Reactions: A Cost-Effective Alternative

While palladium catalysts are highly effective, their cost can be a significant factor in large-scale synthesis. Copper-catalyzed reactions, such as the Ullmann condensation, offer a more economical alternative for certain transformations.

Ullmann Condensation: C-O and C-N Bond Formation

The Ullmann reaction is a classic method for forming C-O and C-N bonds, typically requiring high temperatures. However, modern variations with the use of ligands can often be performed under milder conditions.

Comparative Analysis of Copper Catalysts for Ullmann-Type Couplings

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Yield (%)Observations
CuIPicolinic acidK₃PO₄DMSO110-12024GoodPicolinic acid as a ligand allows for milder reaction conditions for O-arylation.[15]
Cu(OAc)₂NoneNaOAcWaterReflux0.5HighA ligand-free, environmentally friendly protocol for N-arylation in water.[16]
CuIrac-BINOLK₃PO₄DMFRT24~95%This system is effective for the N-arylation of aliphatic amines at room temperature.[16]

Experimental Protocol: Ullmann O-Arylation of this compound with Phenol

  • Materials: this compound (1.0 mmol), Phenol (1.2 mmol), CuI (0.05 mmol), Picolinic acid (0.1 mmol), K₃PO₄ (2.0 mmol), DMSO (2.0 mL).

  • Procedure:

    • Charge an oven-dried Schlenk tube with CuI, picolinic acid, K₃PO₄, this compound, and phenol.

    • Evacuate and backfill the tube with argon.

    • Add DMSO via syringe.

    • Heat the reaction to 120°C for 24 hours.

    • Cool the reaction, add water, and extract with ethyl acetate.

    • Wash the organic layer with brine, dry, and concentrate.

    • Purify by column chromatography.[15]

Ullmann_Reaction_Mechanism cu_catalyst Cu(I) Catalyst oxidative_addition Oxidative Addition cu_catalyst->oxidative_addition + Ar-I aryl_cu_complex Ar-Cu(III)-I oxidative_addition->aryl_cu_complex nucleophile_coordination Nucleophile Coordination aryl_cu_complex->nucleophile_coordination + Nucleophile (e.g., R-OH) intermediate_complex Ar-Cu(III)(Nu)-I nucleophile_coordination->intermediate_complex reductive_elimination Reductive Elimination intermediate_complex->reductive_elimination reductive_elimination->cu_catalyst + Cu(I)I product Ar-Nu reductive_elimination->product

Caption: A simplified representation of the Ullmann reaction mechanism.

Conclusion and Future Outlook

The functionalization of this compound is a critical step in the synthesis of a diverse range of potentially bioactive molecules. Both palladium- and copper-catalyzed cross-coupling reactions offer powerful and versatile tools for this purpose.

  • Palladium catalysts , particularly those with bulky, electron-rich phosphine or N-heterocyclic carbene ligands, provide high efficiency and broad substrate scope for a variety of C-C and C-N bond-forming reactions.

  • Copper-catalyzed systems , especially modern ligand-accelerated protocols, offer a cost-effective and often more environmentally friendly alternative for C-O and C-N bond formation.

The choice of the optimal catalytic system will depend on the specific transformation desired, the scale of the reaction, and economic considerations. The experimental protocols and comparative data presented in this guide provide a solid foundation for researchers to select and optimize the conditions for their specific synthetic targets. As the field of catalysis continues to evolve, the development of even more efficient, selective, and sustainable methods for the functionalization of aryl halides will undoubtedly expand the horizons of drug discovery and materials science.

References

  • Ghosh, A., et al. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. RSC Advances, 13(7), 4567-4589. [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]

  • Khan, M., et al. (2019). Facile Synthesis and Characterization of Palladium@Carbon Catalyst for the Suzuki-Miyaura and Mizoroki-Heck Coupling Reactions. Catalysts, 9(11), 972. [Link]

  • Fülöp, F., et al. (2010). Rapid catalyst evaluation for Sonogashira coupling in continuous flow. Tetrahedron Letters, 51(17), 2292-2295. [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • Kashani, S. K., et al. (2021). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]

  • Wikipedia. (n.d.). Heck reaction. [Link]

  • Gómez-Mudarra, F. A., et al. (2024). Comparative analysis of palladium, nickel and copper phosphane/carbene catalysts in Suzuki–Miyaura couplings: Mechanistic insights and reactivity trends. Advances in Inorganic Chemistry, 83, 219-258. [Link]

  • Stradiotto, M., et al. (2013). Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands. Dalton Transactions, 42(3), 724-734. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Encyclopedia.pub. (2023). Synthesis of m-Aryloxy Phenols. [Link]

  • Chen, W., et al. (2017). Preparation of anionic phosphine ligands in situ for the palladium-catalyzed Buchwald/Hartwig amination reactions of aryl halides. Tetrahedron, 73(35), 5275-5282. [Link]

  • Al-Zoubi, R. M., et al. (2016). CuI-Catalyzed Ullmann-Type Coupling of Phenols and Thiophenols with 5-Substituted 1,2,3-Triiodobenzenes: Facile Synthesis of Mammary Carcinoma Inhibitor BTO-956 in One Step. Organic Letters, 18(15), 3854-3857. [Link]

  • Sharma, P., & Kumar, A. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. RSC Advances, 13(32), 22357-22381. [Link]

  • Chemistry LibreTexts. (2023). Heck Reaction. [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]

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A Senior Application Scientist's Comparative Guide to the Efficacy of 3-Iodo-4-isopropoxybenzoic Acid Derivatives in Target Binding Assays

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the selection and optimization of molecular scaffolds are critical determinants of a program's success. Benzoic acid derivatives, in particular, represent a privileged scaffold, forming the core of numerous approved therapeutics.[1][2][3] This guide provides a comparative analysis of 3-iodo-4-isopropoxybenzoic acid derivatives, a class of compounds with significant potential for therapeutic development. While direct, comprehensive experimental data for this specific scaffold is emerging, we can infer its potential efficacy by examining the well-established structure-activity relationships (SAR) of analogous substituted benzoic acids. This document will serve as a predictive guide, grounded in authoritative research, to inform the rational design and evaluation of novel therapeutics based on this promising chemical entity.

The Strategic Advantage of the 3-Iodo-4-isopropoxy Substituent Pattern

The unique substitution pattern of this compound offers a compelling combination of physicochemical properties that can be strategically exploited in drug design. The interplay between the electron-withdrawing iodo group and the bulky, lipophilic isopropoxy group can significantly influence a molecule's binding affinity, selectivity, and pharmacokinetic profile.

  • The Carboxylic Acid Moiety : The foundational benzoic acid core provides a crucial anchor for target engagement. The carboxylic acid group is a versatile hydrogen bond donor and acceptor, frequently forming key interactions with the active sites of enzymes and receptors.[2]

  • The 3-Iodo Substituent : Halogen bonding has emerged as a significant non-covalent interaction in molecular recognition, and the iodine atom at the 3-position can serve as a halogen bond donor, interacting with electron-rich pockets in a protein's active site. Furthermore, the introduction of a halogen can modulate the acidity of the carboxylic acid and enhance metabolic stability.

  • The 4-Isopropoxy Group : The isopropoxy group at the 4-position increases the lipophilicity of the scaffold compared to smaller alkoxy groups like methoxy.[4] This can improve cell permeability and target engagement within hydrophobic binding pockets. Its bulk can also provide a steric handle to enhance selectivity for the target protein over off-targets.

Comparative Analysis of Potential Target Engagement

Based on the known biological activities of structurally related benzoic acid derivatives, we can project the potential efficacy of this compound derivatives against several important classes of therapeutic targets. The following table provides a comparative overview of how modifications to this scaffold might influence binding affinity, drawing upon established SAR principles.

Target ClassParent Scaffold: this compoundAlternative Derivative 1: 3-Chloro-4-isopropoxybenzoic acidAlternative Derivative 2: 3-Iodo-4-hydroxybenzoic acidRationale for Predicted Efficacy
Protein Kinases (e.g., EGFR) Potential for moderate to high affinity. The isopropoxy group can occupy the hydrophobic pocket, while the benzoic acid interacts with the hinge region.Likely similar or slightly increased affinity. The smaller chloro group may allow for finer tuning of steric interactions.Potentially higher affinity. The hydroxyl group can form an additional hydrogen bond with the kinase active site.Substituted aminobenzoic acids are known scaffolds for kinase inhibitors, with the amino group (or a surrogate) interacting with the hinge region. The nature of the substituents on the ring dictates selectivity and potency.[4]
Protein Phosphatases (e.g., Slingshot) Predicted to have inhibitory activity. The substituted benzoic acid core can act as a competitive inhibitor.May exhibit comparable or slightly altered potency depending on the specific steric and electronic requirements of the active site.The hydroxyl group could enhance binding through additional hydrogen bonding, potentially increasing inhibitory potency.Para-substituted benzoic acid derivatives have been identified as competitive inhibitors of Slingshot phosphatases, with a Ki in the low micromolar range.[5]
Tyrosinase Expected to show inhibitory potential. The substituted benzoic acid structure can mimic the substrate, tyrosinase.The nature of the halogen can influence inhibitory potency, with different halogens potentially having varied effects.The presence of a phenolic hydroxyl group is often associated with potent tyrosinase inhibition.A series of benzoic acid derivatives have demonstrated significant inhibitory potential against tyrosinase, with some compounds showing potency in the low micromolar range.[6]

Experimental Protocols for Target Binding Assays

To empirically determine the efficacy of novel this compound derivatives, a suite of robust target binding assays is essential. The following are detailed, step-by-step methodologies for key experiments.

Kinase Inhibition Assay (e.g., EGFR) using Fluorescence Polarization

This assay measures the inhibition of a protein kinase by quantifying the displacement of a fluorescently labeled tracer from the kinase's ATP-binding site.

Methodology:

  • Reagent Preparation :

    • Prepare a stock solution of the test compound (e.g., a this compound derivative) in 100% DMSO.

    • Dilute the recombinant human EGFR kinase to the desired concentration in kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

    • Prepare a solution of the fluorescently labeled tracer (e.g., a Bodipy-labeled ATP competitive ligand) in kinase buffer.

  • Assay Procedure :

    • In a 384-well black plate, add 5 µL of the diluted test compound.

    • Add 5 µL of the diluted EGFR kinase solution to each well.

    • Incubate the plate at room temperature for 60 minutes to allow for compound binding.

    • Add 10 µL of the fluorescent tracer solution to each well.

    • Incubate for another 60 minutes at room temperature, protected from light.

  • Data Acquisition and Analysis :

    • Measure the fluorescence polarization (FP) of each well using a suitable plate reader (Excitation/Emission wavelengths dependent on the fluorophore).

    • Calculate the percent inhibition for each compound concentration relative to positive (no inhibitor) and negative (no enzyme) controls.

    • Determine the IC₅₀ value by fitting the dose-response curve using non-linear regression analysis.

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a label-free technique that provides real-time data on the binding and dissociation of a ligand to a target protein immobilized on a sensor chip.

Methodology:

  • Protein Immobilization :

    • Activate the surface of a CM5 sensor chip using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

    • Inject the target protein (e.g., a purified phosphatase) over the activated surface to achieve the desired immobilization level.

    • Deactivate any remaining active esters with an injection of ethanolamine-HCl.

  • Binding Analysis :

    • Prepare a series of dilutions of the this compound derivative in a suitable running buffer (e.g., HBS-EP+).

    • Inject the compound dilutions over the immobilized protein surface and a reference flow cell.

    • Monitor the change in the SPR signal (response units, RU) over time to obtain association and dissociation curves.

  • Data Analysis :

    • Subtract the reference flow cell data from the active flow cell data to correct for bulk refractive index changes.

    • Globally fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Visualizing Key Concepts

To further elucidate the principles discussed in this guide, the following diagrams illustrate a conceptual signaling pathway that could be targeted by these derivatives and a typical experimental workflow.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling cluster_2 Nucleus Receptor Receptor Tyrosine Kinase (e.g., EGFR) Kinase_Cascade Kinase Cascade (e.g., MAPK pathway) Receptor->Kinase_Cascade Activates Ligand Growth Factor Ligand->Receptor Binds Phosphatase Phosphatase (e.g., Slingshot) Kinase_Cascade->Phosphatase Activates Transcription_Factor Transcription Factor Kinase_Cascade->Transcription_Factor Activates Phosphatase->Kinase_Cascade Inhibits Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factor->Gene_Expression Promotes Inhibitor 3-Iodo-4-isopropoxybenzoic acid derivative Inhibitor->Receptor Inhibits Inhibitor->Phosphatase Inhibits

Caption: Conceptual signaling pathway illustrating potential targets for this compound derivatives.

G Start Compound Synthesis (3-Iodo-4-isopropoxybenzoic acid derivatives) Assay_Development Assay Development (e.g., FP, SPR) Start->Assay_Development Primary_Screening Primary Screening (Single concentration) Assay_Development->Primary_Screening Dose_Response Dose-Response (IC50/KD determination) Primary_Screening->Dose_Response Selectivity_Panel Selectivity Profiling (Off-target screening) Dose_Response->Selectivity_Panel SAR_Analysis Structure-Activity Relationship Analysis Dose_Response->SAR_Analysis Selectivity_Panel->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

Caption: A typical experimental workflow for evaluating the efficacy of novel inhibitors in target binding assays.

Conclusion and Future Directions

While the full potential of this compound derivatives is still being explored, the foundational principles of medicinal chemistry and the extensive research on analogous benzoic acid scaffolds provide a strong rationale for their investigation as potent and selective modulators of various biological targets. The strategic combination of a halogen bond donor and a lipophilic, space-filling isopropoxy group on a proven pharmacophore core makes this class of compounds particularly attractive for novel drug discovery programs.

The experimental protocols and comparative analysis presented in this guide are intended to provide a robust framework for researchers to initiate and advance their investigations into this promising area of therapeutic development. Future work should focus on the synthesis of a focused library of derivatives to systematically probe the structure-activity relationship and identify lead compounds with optimal potency, selectivity, and drug-like properties.

References

  • Identification of para-Substituted Benzoic Acid Derivatives as Potent Inhibitors of the Protein Phosphatase Slingshot. PubMed. Available at: [Link]

  • Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro - (Review). OMICS International. Available at: [Link]

  • Binding Constants of Substituted Benzoic Acids with Bovine Serum Albumin. PubMed. Available at: [Link]

  • Iodobenzoic acid. Wikipedia. Available at: [Link]

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Safety Operating Guide

A Researcher's Guide to the Proper Disposal of 3-Iodo-4-isopropoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

As laboratory professionals dedicated to advancing scientific discovery, our responsibilities extend beyond the bench to include the safe and compliant management of all chemical reagents. 3-Iodo-4-isopropoxybenzoic acid, a halogenated aromatic carboxylic acid, requires meticulous handling not only during its use but also through its entire lifecycle, culminating in its proper disposal. This guide provides a comprehensive, step-by-step protocol for the safe disposal of this compound, grounded in established safety principles and regulatory compliance. Adherence to these procedures is paramount to protecting laboratory personnel, the wider community, and the environment.

Part 1: Hazard Assessment and Waste Characterization

The foundational step in any disposal plan is a thorough understanding of the material's hazards. This compound is classified as a halogenated organic compound due to the presence of an iodine atom bonded to the benzene ring.[1] This classification is critical because many halogenated organic compounds are subject to specific environmental regulations, including land disposal restrictions.[2][3]

While a specific Safety Data Sheet (SDS) for this compound was not located, a hazard assessment can be inferred from structurally similar compounds. This approach, known as "read-across," is a standard practice in chemical safety assessment.

Table 1: Inferred Hazard Profile of this compound

Hazard ClassificationDescriptionRationale based on Similar Compounds
Skin Irritation Causes skin irritation upon contact.SDS for similar iodinated and isopropoxy-substituted benzoic acids consistently list skin irritation (Category 2).[4][5][6]
Serious Eye Irritation Causes serious eye irritation or damage.SDS for related compounds list serious eye irritation (Category 2A or 2).[4][5][6] Some iodinated benzoic acids can cause serious eye damage.[7]
Respiratory Irritation May cause respiratory tract irritation if inhaled as dust.Specific Target Organ Toxicity - Single Exposure (Category 3) is a common classification for this type of compound.[4][5]
Acute Oral Toxicity Potentially toxic or harmful if swallowed.3-Hydroxy-4-iodobenzoic acid is classified as "Toxic if swallowed" (Category 3).[7] It is prudent to handle this compound with similar caution.
Environmental Hazard Considered hazardous to the environment.Iodine-containing compounds can be harmful to wildlife and should never be disposed of down the drain.[8][9]

Based on this profile, this compound must be managed as regulated hazardous waste .[10] It is prohibited to dispose of this chemical in regular trash or via sewer systems.[11]

Part 2: Personal Protective Equipment (PPE) and Immediate Safety

Before handling the waste container or the chemical itself, ensure the appropriate PPE is worn. The causality is clear: creating a barrier between the researcher and the hazardous material is the most direct way to prevent exposure.

Table 2: Required Personal Protective Equipment (PPE)

Protection TypeSpecificationRationale
Hand Protection Chemically resistant gloves (e.g., Nitrile).To prevent skin contact and irritation. Gloves must be inspected before use and disposed of properly after handling the waste.[12]
Eye Protection Safety glasses with side shields or chemical splash goggles.To prevent dust particles from causing serious eye irritation or damage.[7][12]
Body Protection Standard laboratory coat.To protect skin and clothing from contamination.
Respiratory Protection NIOSH-approved respirator.Required only when dusts are generated and ventilation is inadequate to minimize exposure. Work should ideally be performed in a chemical fume hood.
Part 3: Step-by-Step Disposal Protocol

This protocol ensures compliance with regulations set forth by agencies like the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[11]

Step 1: Waste Segregation Proper segregation is the cornerstone of safe chemical waste management.[13]

  • Designate: Classify waste this compound and any materials contaminated with it (e.g., weigh boats, contaminated gloves, paper towels used for cleanup) as Halogenated Organic Solid Waste .[1]

  • Isolate: Do not mix this waste with other waste streams. Specifically, keep it separate from:

    • Non-halogenated organic waste.[1]

    • Acids, bases, and oxidizers.[14]

    • Aqueous or liquid waste. Keep solid and liquid waste separate.[13]

Step 2: Container Selection The integrity of the waste container is critical to prevent leaks and exposures.[11]

  • Compatibility: Use a container made of a chemically compatible material, such as high-density polyethylene (HDPE).

  • Condition: The container must be in good condition, free from damage or leaks, with a secure, screw-top lid.[11]

  • Venting: For waste generated from reactions that may off-gas, a vented cap may be necessary. However, for the solid chemical itself, a tightly sealed cap is required to prevent sublimation and release.[15]

Step 3: Labeling the Waste Container Proper labeling is a regulatory requirement and essential for safety.[14] The container must be labeled as soon as the first particle of waste is added.

  • Contents: Clearly write the full chemical name: "Waste this compound." Do not use abbreviations.

  • Hazard Identification: Affix the appropriate GHS hazard pictograms (e.g., exclamation mark for irritant).

  • Words to Include: The words "Hazardous Waste" must be clearly visible.

  • Contact Information: Include the name of the Principal Investigator and the laboratory location.

Step 4: Waste Accumulation and Storage All hazardous waste must be accumulated at or near the point of generation in a designated Satellite Accumulation Area (SAA).[11][15]

  • Location: The SAA must be under the control of laboratory personnel.

  • Procedure: When adding waste, minimize the generation of dust.

  • Container Status: Keep the waste container securely closed at all times, except when adding waste.[15]

  • Secondary Containment: It is best practice to store the primary waste container within a larger, secondary containment bin to catch any potential leaks.[13][14]

Step 5: Arranging for Disposal Hazardous waste is regulated from its generation to its final disposal.[15]

  • Contact EHS: Once the container is nearly full (e.g., 75% capacity) or has been accumulating for a set period (often 60-90 days, check institutional policy), contact your institution's Environmental Health and Safety (EHS) department to request a waste pickup.[14][15]

  • Documentation: Follow your institution's specific procedures for waste pickup requests, which may involve an online system.

  • Final Disposal: EHS will transport the waste to a licensed treatment, storage, and disposal facility (TSDF) where it will be managed in an environmentally sound manner, likely through high-temperature incineration.[2]

Disposal Workflow for this compound

G start Material Identified as Waste ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Is this Halogenated Organic Solid Waste? ppe->segregate container Select a compatible, labeled 'Hazardous Waste' container. segregate->container  Yes wrong_waste STOP. Consult EHS for proper segregation guidelines. segregate->wrong_waste  No accumulate Add waste to container in Satellite Accumulation Area (SAA). Keep container closed. container->accumulate full Is container full or accumulation time limit reached? accumulate->full full->accumulate  No ehs Contact EHS/Safety Office for waste pickup. full->ehs  Yes end Disposal Complete ehs->end

Caption: Decision workflow for the proper disposal of this compound.

Part 4: Emergency Procedures

Spill Response Even with careful handling, spills can occur.

  • Small Spills: For very small amounts of powder, ensure proper PPE is worn. Moisten the spilled material with a damp paper towel to prevent dust from becoming airborne.[9] Carefully sweep up the material, along with the cleaning materials, and place it in the designated hazardous waste container.[4][10]

  • Large Spills: If a large amount is spilled, evacuate the immediate area and prevent entry.[12] Contact your institution's EHS or emergency response line immediately.[10]

Personal Exposure In case of accidental contact, take the following first-aid measures immediately:

  • Eye Contact: Immediately rinse eyes cautiously with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do.[16] Seek immediate medical attention.[7]

  • Skin Contact: Take off contaminated clothing immediately. Wash the affected skin area with plenty of soap and water.[16] If skin irritation occurs, seek medical advice.

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing. If feeling unwell, call a poison center or doctor.[16]

  • Ingestion: Rinse mouth with water. Never give anything by mouth to an unconscious person.[12] Seek immediate medical attention.[7]

Part 5: Waste Minimization

A key principle of green chemistry and responsible laboratory management is waste minimization.[17]

  • Inventory Management: Purchase only the quantity of chemical required for your specific projects to avoid generating waste from expired or unwanted stock.[10]

  • Scale Reduction: When possible, reduce the scale of experiments to decrease the volume of waste produced.[15]

  • Avoid Cross-Contamination: Be diligent to avoid contaminating non-hazardous materials with this compound, as this will increase the volume of hazardous waste that must be disposed of.

By integrating these disposal procedures into your standard laboratory workflow, you contribute to a culture of safety, ensure regulatory compliance, and uphold your professional responsibility to protect our shared environment.

References

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  • Loba Chemie (2019). Safety Data Sheet for 3-HYDROXY-4-IODO BENZOIC ACID.
  • PubChem, NIH (n.d.). 3-Isopropoxybenzoic acid.
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Navigating the Safe Handling of 3-Iodo-4-isopropoxybenzoic Acid: A Guide to Personal Protective Equipment

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, the synthesis of novel compounds is a daily necessity. Among these, halogenated aromatic compounds like 3-Iodo-4-isopropoxybenzoic acid serve as critical building blocks. However, their utility in synthesis is matched by the imperative for rigorous safety protocols. This guide provides an in-depth, procedural framework for the safe handling of this compound, with a core focus on the selection and use of appropriate Personal Protective Equipment (PPE). Our objective is to instill a deep-seated culture of safety by explaining not just what to do, but why it is a critical step in your research workflow.

Hazard Analysis: Understanding the Compound

The primary concerns with compounds of this class are:

  • Skin Corrosion/Irritation : Aromatic acids can be corrosive or irritating upon contact with the skin, causing redness, itching, or chemical burns.[1]

  • Serious Eye Damage/Irritation : Contact with the eyes can cause severe irritation or irreversible damage.[1] The solid, often a fine powder, can easily become airborne and contact the eyes.

  • Respiratory Irritation : Inhalation of the dust can irritate the respiratory tract.[1][2]

  • Target Organ Toxicity : Some related compounds show the potential for damage to organs through prolonged or repeated exposure.

Given these potential hazards, a robust PPE protocol is not merely a recommendation but a necessity for ensuring personal safety.

Core PPE Protocol: Your First Line of Defense

The following PPE is mandatory when handling this compound in any form. The rationale behind each selection is critical to understanding and adapting to varying experimental conditions.

Eye and Face Protection
  • Mandatory: ANSI Z.87.1-compliant safety glasses with side shields are the absolute minimum requirement.

  • Recommended for Powder Handling: When weighing or transferring the solid, chemical splash goggles are required.[3]

  • High-Risk Scenarios: For procedures with a high risk of splashing (e.g., large-scale reactions, quenching), a face shield should be worn in addition to safety goggles.[3][4][5]

Causality: The crystalline or powdered nature of this solid poses a significant risk of accidental eye contact. Chemical splash goggles provide a seal around the eyes, offering superior protection from airborne particulates compared to safety glasses.[3]

Hand Protection
  • Selection: Chemical-resistant gloves are required. Disposable nitrile gloves are a suitable choice for incidental contact, offering good resistance against a range of chemicals.[3][4][5]

  • Protocol: Always inspect gloves for tears or punctures before use.[3] Remove and replace gloves immediately if they become contaminated. Use the proper glove removal technique to avoid skin contact. After handling the compound, wash hands thoroughly.[6]

Causality: Nitrile provides an effective barrier against many aromatic compounds.[7] Proper doffing technique is crucial to prevent transferring the chemical from the glove surface to your skin.

Protective Clothing
  • Standard: A fully buttoned, long-sleeved laboratory coat is required to protect the skin and personal clothing.[3][5]

  • Material: For large-scale operations, a chemical-resistant apron over the lab coat provides an additional layer of protection.

  • Footwear: Fully enclosed shoes are mandatory in any laboratory setting.[3]

Causality: A lab coat prevents direct contact of the chemical with your skin. Closed-toe shoes protect your feet from spills.

Respiratory Protection
  • Primary Control: All handling of solid this compound that can generate dust MUST be performed in a certified chemical fume hood.[3] This is the primary engineering control to minimize inhalation exposure.

  • Secondary Control: If a fume hood is not available or if engineering controls are insufficient to control dust, a NIOSH-approved respirator with a particulate filter (e.g., an N95 mask) is required.[4][5]

Causality: The fine particles of the solid can be easily inhaled, leading to respiratory tract irritation.[1][2] A fume hood captures these particles at the source, while a respirator provides a personal barrier if the ambient concentration cannot be controlled.

Task-Specific PPE Requirements

The level of PPE required can be adjusted based on the specific task and the associated risk.

TaskMinimum Required PPE
Weighing and Transferring Solid Chemical splash goggles, nitrile gloves, lab coat. (Performed in a fume hood)
Preparing Solutions Safety glasses with side shields, nitrile gloves, lab coat.
Running a Reaction Safety glasses with side shields (or goggles), nitrile gloves, lab coat.
Work-up and Purification Safety glasses with side shields (or goggles), nitrile gloves, lab coat.
Cleaning Glassware Safety glasses with side shields, nitrile gloves, lab coat.
Handling Large Quantities (>50g) Chemical splash goggles, face shield, nitrile gloves, chemical-resistant apron, lab coat.

Operational and Disposal Plans

A safe experiment does not end until all materials are properly stored or disposed of.

Step-by-Step Handling Protocol
  • Preparation: Designate a specific area for handling the compound, preferably within a fume hood.[3] Ensure the fume hood is functioning correctly. Assemble all necessary equipment before retrieving the chemical.

  • Donning PPE: Put on all required PPE as outlined above.

  • Weighing: Carefully weigh the powder inside the fume hood to contain any dust.[3] Use a spatula for transfers and avoid actions that could generate dust, such as pouring from a height.[3]

  • Post-Handling: Clean any contaminated surfaces. Remove PPE in the correct order (gloves first, then lab coat, then eye protection) to avoid cross-contamination.[3] Wash hands thoroughly.

Waste Disposal Plan
  • Solid Waste: All disposable materials contaminated with this compound (e.g., gloves, weigh boats, paper towels) must be placed in a dedicated, clearly labeled hazardous waste container.[3]

  • Chemical Waste: Unused compound and solutions containing the compound must be disposed of in a designated, labeled hazardous waste container. Do not pour chemical waste down the drain.[6]

  • Compliance: All waste disposal must adhere to local, state, and federal regulations.

Visualizing the PPE Workflow

The following diagram outlines the decision-making process for selecting the appropriate level of personal protective equipment.

PPE_Workflow cluster_start Risk Assessment cluster_form Physical Form cluster_scale Scale of Work cluster_ppe Required PPE Start Task: Handling this compound Form Solid or Solution? Start->Form Scale Incidental or Large Scale? Form->Scale Solution Hood Engineering Control: Work in Fume Hood Form->Hood Solid (Dust Risk) BasePPE Minimum PPE: - Safety Glasses - Nitrile Gloves - Lab Coat Scale->BasePPE Incidental FaceShield Add: Face Shield & Apron Scale->FaceShield Large Scale Goggles Upgrade to: Chemical Splash Goggles Hood->Goggles Goggles->BasePPE FaceShield->BasePPE

Caption: PPE selection workflow for handling this compound.

By adhering to these guidelines, researchers can confidently handle this compound, ensuring both their personal safety and the integrity of their work. Safety is an integral component of scientific excellence.

References

  • Sigma-Aldrich. (2025). Safety Data Sheet.
  • BenchChem. (2025). Personal protective equipment for handling 6-Nitroindoline-2-carboxylic acid.
  • LeelineWork. (2026). What PPE Should You Wear When Handling Acid 2026?.
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  • BenchChem. (n.d.). Application Notes and Protocols for the Iodination of Aromatic Compounds using Iodine Monochloride.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.